molecular formula C9H21NO6S6 B019473 Tris-(2-methanethiosulfonylethyl)amine CAS No. 18365-77-0

Tris-(2-methanethiosulfonylethyl)amine

Número de catálogo: B019473
Número CAS: 18365-77-0
Peso molecular: 431.7 g/mol
Clave InChI: DRDALISDKOEUEO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tris-(2-methanethiosulfonylethyl)amine, also known as this compound, is a useful research compound. Its molecular formula is C9H21NO6S6 and its molecular weight is 431.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-methylsulfonylsulfanyl-N,N-bis(2-methylsulfonylsulfanylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO6S6/c1-20(11,12)17-7-4-10(5-8-18-21(2,13)14)6-9-19-22(3,15)16/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDALISDKOEUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCN(CCSS(=O)(=O)C)CCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO6S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343551
Record name Tris-(2-methanethiosulfonylethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18365-77-0
Record name Tris-(2-methanethiosulfonylethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Trifunctional Thiol-Reactive Crosslinker: Tris(2-maleimidoethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Tris-(2-methanethiosulfonylethyl)amine" is not a commercially available or widely documented chemical. This guide focuses on a functionally equivalent and commonly used alternative, Tris(2-maleimidoethyl)amine , a trifunctional thiol-reactive crosslinking agent. The principles of reactivity and application described herein are foundational to the field of bioconjugation and are broadly applicable to trifunctional thiol-reactive reagents.

Executive Summary

Tris(2-maleimidoethyl)amine, also known as TMEA, is a trifunctional crosslinking agent designed for the covalent conjugation of molecules containing sulfhydryl (-SH) groups. Its unique tripodal structure, originating from a central tertiary amine, allows for the simultaneous linkage of up to three thiol-containing molecules. This capability is invaluable for creating complex, well-defined biomolecular architectures. The high specificity of the maleimide (B117702) groups for thiols under physiological conditions (pH 6.5-7.5) makes TMEA a powerful tool in protein chemistry, drug delivery, and materials science.[1][2][3] This document provides a comprehensive overview of its chemical properties, reaction mechanisms, and detailed experimental protocols for its application.

Core Chemical Properties

Tris(2-maleimidoethyl)amine is a solid compound whose reactivity is centered on its three maleimide functional groups. These groups readily undergo a Michael addition reaction with the sulfhydryl group of cysteine residues in proteins and peptides.[1][4]

Physical and Chemical Data

The key quantitative properties of Tris(2-maleimidoethyl)amine are summarized below for easy reference.

PropertyValueSource(s)
Synonyms TMEA, Mal-3[5]
Molecular Formula C₁₈H₁₈N₄O₆[3][6]
Molecular Weight 386.36 g/mol [3][5][6]
CAS Number 139112-38-2[2][3][6]
Appearance Light yellow solid[3]
Melting Point 122 - 123 °C[3]
Spacer Arm Length 10.3 Å[7]
pKa (Predicted) 6.37 ± 0.50[6]
Solubility Soluble in DMF, DMSO; Insoluble in water[2]
Reactive Group Maleimide[8][9]
Reactive Toward Sulfhydryl (-SH) groups[8][9]
Stability and Storage

Proper handling and storage are critical to maintain the reactivity of TMEA. The maleimide groups are susceptible to hydrolysis, especially at pH values above 7.5.[10]

ConditionRecommendationRationaleSource(s)
Storage Temperature 2°C - 8°CTo slow degradation processes.[5][8]
Atmosphere Keep dry, protected from moisture.Prevents hydrolysis of the maleimide ring, which renders it unreactive to thiols.[2][8][10]
Shelf Life Guaranteed for 12 months from shipment if stored as recommended.Ensures functionality for experimental use.[11]

Reaction Mechanism and Pathways

The primary utility of Tris(2-maleimidoethyl)amine lies in its specific and efficient reaction with thiols. This "click" chemistry reaction is a cornerstone of modern bioconjugation.[10]

Thiol-Maleimide Michael Addition

The conjugation chemistry is a Michael addition reaction. The thiol, acting as a nucleophile (specifically, the thiolate anion), attacks one of the carbon atoms of the maleimide's double bond. This reaction is highly efficient and forms a stable, covalent thioether bond. The optimal pH range for this reaction is between 6.5 and 7.5, where the thiol is sufficiently nucleophilic, but competing reactions with amines (which are protonated and less reactive) are minimized.[1][10] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[10]

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Reactant1 Protein-SH (Thiol Group) Node1 Reactant1->Node1 Michael Addition Reactant2 Maleimide Group (on TMEA) Reactant2->Node1 Product Stable Thioether Bond (Succinimidyl Thioether) Node1->Product pH 6.5 - 7.5

Caption: Mechanism of Thiol-Maleimide Conjugation.

Potential Side Reactions and Stability of Conjugate

While the thioether bond is generally stable, it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is a crucial consideration for in vivo applications, such as antibody-drug conjugates (ADCs), where linker stability is paramount.[10] Additionally, if the maleimide is conjugated to an N-terminal cysteine, a side reaction can lead to a thiazine (B8601807) rearrangement, altering the structure of the linkage.[4] Hydrolysis of the maleimide ring can also occur, particularly at higher pH, which inactivates the reagent.[10]

Experimental Protocols

The following protocols provide a general framework for the use of Tris(2-maleimidoethyl)amine in bioconjugation applications. Optimization is recommended for each specific system.

General Protocol for Protein Crosslinking

This protocol outlines the basic steps for conjugating thiol-containing proteins or other molecules using TMEA.

Materials:

  • Protein(s) with accessible cysteine residues.

  • Tris(2-maleimidoethyl)amine (TMEA).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5. Crucially, avoid amine-containing buffers like Tris, as they will compete for reaction. [7][12][13]

  • Quenching Reagent: A small molecule thiol like L-cysteine or β-mercaptoethanol.

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Protein Preparation:

    • Dissolve the protein sample in the reaction buffer to a concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-20 fold molar excess of a reducing agent like TCEP for 1 hour at room temperature. Dialyze or use a desalting column to remove the reducing agent before proceeding.

  • Crosslinker Preparation:

    • Immediately before use, prepare a stock solution of TMEA (e.g., 10-20 mM) in anhydrous DMF or DMSO.[2]

  • Crosslinking Reaction:

    • Add the TMEA stock solution to the protein solution to achieve the desired molar ratio (e.g., 1:1, 2:1, or 5:1 molar excess of maleimide groups to thiol groups).

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to consume any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess crosslinker and reaction byproducts by passing the mixture through a desalting column or by dialysis against a suitable buffer.

  • Analysis:

    • Confirm the crosslinking via SDS-PAGE, which will show higher molecular weight bands corresponding to the crosslinked species. Mass spectrometry can be used to identify the exact crosslinked residues.[14][15]

Experimental Workflow Visualization

The logical flow for a typical crosslinking experiment is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prot_Prep 1. Prepare Thiol-Containing Protein in Amine-Free Buffer (pH 7.2-7.5) React 3. Mix Protein and TMEA Incubate 1-2h @ RT Prot_Prep->React TMEA_Prep 2. Prepare TMEA Stock Solution in DMSO/DMF TMEA_Prep->React Quench 4. Quench with Excess Small Molecule Thiol React->Quench Purify 5. Purify Conjugate (Desalting/Dialysis) Quench->Purify Analyze 6. Analyze Product (SDS-PAGE, Mass Spec) Purify->Analyze

Caption: General workflow for protein conjugation using TMEA.

Applications in Research and Development

The trifunctional nature of TMEA enables several advanced applications beyond simple bimolecular conjugation.

  • Bioconjugation and Protein Labeling: TMEA is used to link multiple peptides or proteins, creating multivalent constructs or stabilizing protein complexes for structural studies.[3][15]

  • Drug Delivery Systems: Its structure is ideal for creating antibody-drug conjugates (ADCs) or other targeted therapies where multiple drug molecules can be attached to a single targeting moiety.[2][3]

  • Polymer and Materials Science: TMEA serves as a core molecule for building star-shaped polymers and hydrogels. The maleimide groups allow for the crosslinking of polymer chains that have been functionalized with thiols.[2]

  • Diagnostics and Biosensors: It is used to immobilize antibodies or enzymes onto surfaces in a controlled orientation, enhancing the sensitivity and stability of diagnostic assays.[2][3]

Logical Diagram of Trifunctional Crosslinking

The unique capability of TMEA is its ability to link three separate entities or create intramolecular crosslinks within a large complex.

Caption: Conceptual use of TMEA to link three molecules.

References

An In-depth Technical Guide to the Reactivity of Tris-(2-methanethiosulfonylethyl)amine with Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity between Tris-(2-methanethiosulfonylethyl)amine (MTS-T) and the amino acid cysteine. MTS-T is a trivalent sulfhydryl-reactive reagent frequently employed in biochemical and biophysical studies to probe the structure and function of proteins. Its reaction with cysteine residues can lead to covalent modification, enabling researchers to investigate the role of specific cysteines in protein activity, conformation, and interaction with other molecules. This guide will delve into the reaction mechanism, kinetics, influencing factors, and experimental protocols for studying this important interaction, with a particular focus on its application in understanding cellular signaling pathways.

Core Principles of Reactivity

The fundamental reaction between this compound and cysteine involves the nucleophilic attack of the deprotonated thiol group (thiolate) of cysteine on the sulfur atom of the methanethiosulfonate (B1239399) group of MTS-T. This results in the formation of a disulfide bond between the cysteine residue and one of the ethylamine (B1201723) arms of the MTS-T molecule, with the release of methanesulfinic acid as a byproduct.

The reaction is highly specific for sulfhydryl groups under mild conditions, making MTS-T a valuable tool for selectively modifying cysteine residues in the presence of other amino acids. The trivalent nature of MTS-T allows for the potential of crosslinking if more than one of its methanethiosulfonate groups reacts with accessible cysteine residues on the same or different protein molecules.

Quantitative Data on Reactivity

While the qualitative reactivity of methanethiosulfonate reagents with cysteine is well-established, specific quantitative kinetic data for the reaction of this compound with free L-cysteine is not extensively documented in publicly available literature. However, the reaction is expected to follow second-order kinetics, with the rate being dependent on the concentrations of both MTS-T and the cysteine thiolate.

The reactivity of MTS reagents is known to be significantly influenced by pH. The pKa of the cysteine thiol group is approximately 8.3. As the pH of the solution approaches and exceeds this pKa, the concentration of the more nucleophilic thiolate anion increases, leading to a significant increase in the reaction rate. Therefore, a pH-rate profile for the reaction would be expected to show a steep increase in the rate constant as the pH moves from neutral to alkaline conditions.

To provide a framework for quantitative analysis, the following table outlines the key kinetic and thermodynamic parameters that should be determined experimentally for the reaction between MTS-T and cysteine. The subsequent section on experimental protocols provides methods for obtaining this data.

ParameterDescriptionExpected Trend/Value
Second-Order Rate Constant (k) A measure of the intrinsic reactivity between MTS-T and the cysteine thiolate.Expected to be in the range of 102 - 104 M-1s-1 at physiological pH, similar to other MTS reagents.
pH-Rate Profile The relationship between the observed reaction rate constant and the pH of the solution.The rate is expected to increase significantly as the pH increases from 6 to 9, reflecting the titration of the cysteine thiol group.
Activation Energy (Ea) The minimum energy required for the reaction to occur.Can be determined from the temperature dependence of the reaction rate.
Reaction Stoichiometry The molar ratio in which MTS-T and cysteine react.Expected to be 1:1 for the initial reaction with a single sulfhydryl group.
Reaction Yield The percentage of cysteine that is modified by MTS-T under specific conditions.Dependent on reactant concentrations, reaction time, temperature, and pH.

Experimental Protocols

This section provides detailed methodologies for the quantitative analysis of the reaction between this compound and cysteine.

Spectrophotometric Assay for Kinetic Analysis using Ellman's Reagent

This protocol utilizes Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) to quantify the remaining free cysteine over time, allowing for the determination of the reaction rate.

Materials:

  • This compound (MTS-T)

  • L-cysteine hydrochloride monohydrate

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH adjusted to desired values (e.g., 6.5, 7.4, 8.5)

  • Quenching Solution: e.g., N-ethylmaleimide (NEM) to stop the reaction.

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of L-cysteine (e.g., 10 mM) in the desired reaction buffer.

    • Prepare a stock solution of MTS-T (e.g., 100 mM) in a suitable solvent (e.g., DMSO or water) and then dilute to the desired concentration in the reaction buffer immediately before use.

    • Prepare a stock solution of DTNB (4 mg/mL) in the reaction buffer.

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C).

    • In a cuvette, mix the L-cysteine solution with the reaction buffer to the desired final concentration (e.g., 100 µM).

    • Initiate the reaction by adding a small volume of the MTS-T solution to the cuvette to achieve the desired final concentration (e.g., 1 mM). Mix quickly and thoroughly.

    • At specific time intervals (e.g., every 30 seconds for 5 minutes), withdraw an aliquot of the reaction mixture and add it to a solution containing the quenching agent and DTNB.

    • Alternatively, for a continuous assay, the disappearance of a chromophoric MTS reagent could be monitored directly, though MTS-T itself is not chromophoric. Therefore, a competition assay or a discontinuous method is more appropriate.

  • Quantification with Ellman's Reagent:

    • To each quenched aliquot, add the DTNB solution.

    • Allow the color to develop for a few minutes.

    • Measure the absorbance at 412 nm. The absorbance is proportional to the concentration of free thiols.

    • Create a standard curve using known concentrations of L-cysteine with DTNB to determine the concentration of unreacted cysteine at each time point.

  • Data Analysis:

    • Plot the concentration of cysteine versus time.

    • For a pseudo-first-order condition ([MTS-T] >> [Cysteine]), the natural logarithm of the cysteine concentration versus time will be linear, and the slope will be -kobs. The second-order rate constant (k) can be calculated by dividing kobs by the concentration of MTS-T.

HPLC Analysis of Reaction Products

This protocol allows for the separation and quantification of reactants and products, providing a direct measure of the reaction progress and yield.

Materials:

  • This compound (MTS-T)

  • L-cysteine

  • Reaction Buffer (as above)

  • HPLC system with a C18 reverse-phase column and a UV detector.

  • Mobile Phase A: e.g., 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: e.g., 0.1% TFA in acetonitrile.

Procedure:

  • Reaction Setup:

    • Prepare and mix the reactants (MTS-T and L-cysteine) in the reaction buffer as described in the spectrophotometric assay.

    • At various time points, take aliquots of the reaction mixture and quench the reaction, for example, by adding a strong acid like TFA or by rapid freezing.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Elute the compounds using a suitable gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond of cysteine and its derivatives).

  • Data Analysis:

    • Identify the peaks corresponding to L-cysteine, MTS-T, and the reaction product by running standards.

    • Integrate the peak areas to determine the relative concentrations of each species at different time points.

    • Calculate the reaction yield by comparing the amount of product formed to the initial amount of the limiting reactant.

Application in a Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR)

The reactivity of MTS reagents with cysteine residues is a powerful tool for dissecting the role of specific cysteines in protein function, including in complex cellular signaling pathways. A prime example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation, differentiation, and survival, and is often dysregulated in cancer.

The EGFR kinase domain contains a critical cysteine residue, Cys797, located at the edge of the ATP-binding pocket. This cysteine is the target of several irreversible EGFR inhibitors which form a covalent bond with its thiol group, thereby inactivating the kinase. The accessibility and reactivity of Cys797 make it a potential target for modification by reagents like MTS-T.

Experimental Workflow for Probing EGFR Cysteine Accessibility

The following workflow describes how MTS-T could be used to investigate the accessibility and functional importance of Cys797 in EGFR.

experimental_workflow cluster_cell_culture Cell Culture & Lysis cluster_modification Cysteine Modification cluster_analysis Downstream Analysis A Express EGFR in Cells B Cell Lysis A->B C Incubate Lysate with MTS-T B->C D Control (No MTS-T) B->D E Western Blot for p-EGFR C->E F Kinase Activity Assay C->F G Mass Spectrometry to Confirm Modification C->G D->E D->F

Caption: Experimental workflow for MTS-T modification of EGFR.

This workflow illustrates the steps to assess the impact of MTS-T on EGFR. By comparing the MTS-T treated sample with the control, one can determine if modification of accessible cysteines, like Cys797, alters EGFR phosphorylation (a marker of its activation state) and its kinase activity. Mass spectrometry can then be used to confirm the specific site of modification.

EGFR Signaling Pathway and Potential Modulation by MTS-T

The following diagram illustrates a simplified EGFR signaling cascade and highlights the point of potential intervention by MTS-T.

EGFR_signaling EGF EGF EGFR EGFR (with Cys797) EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation MTST MTS-T MTST->EGFR Modifies Cys797

Caption: Simplified EGFR signaling pathway and MTS-T intervention.

In this pathway, the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) leads to receptor dimerization and autophosphorylation, initiating a signaling cascade through Ras, Raf, MEK, and ERK, ultimately promoting cell proliferation. By covalently modifying the accessible Cys797 in the EGFR kinase domain, MTS-T has the potential to inhibit the kinase activity, thereby blocking the downstream signaling cascade. This would be analogous to the mechanism of action of irreversible EGFR inhibitors.

Conclusion

An In-Depth Technical Guide to the Synthesis of Tris-(2-methanethiosulfonylethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tris-(2-methanethiosulfonylethyl)amine, a complex organic molecule with potential applications in drug development and various biochemical studies. The synthesis is presented as a two-step process, beginning with the preparation of the key intermediate, Tris-(2-aminoethyl)amine, followed by the introduction of the methanethiosulfonate (B1239399) functional groups. This document offers detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic pathways to aid in the successful replication and understanding of the synthesis.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached in two main stages. The first stage involves the synthesis of the precursor molecule, Tris-(2-aminoethyl)amine (TREN), from the readily available starting material, triethanolamine. The second, and more specialized stage, is the proposed conversion of Tris-(2-aminoethyl)amine to the final product by introducing the methanethiosulfonate groups.

Synthesis_Workflow Triethanolamine Triethanolamine Intermediate1 Tris-(2-chloroethyl)amine Hydrochloride Triethanolamine->Intermediate1 Chlorination (Step 1a) ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Intermediate1 Precursor Tris-(2-aminoethyl)amine (TREN) Intermediate1->Precursor Amination (Step 1b) Ammonia Ammonia (aq) Ammonia->Precursor FinalProduct This compound Precursor->FinalProduct Methanethiosulfonylation (Proposed Step 2) MethanesulfonylChloride Methanesulfonyl Chloride MethanesulfonylChloride->FinalProduct SodiumThiosulfate Sodium Thiosulfate SodiumThiosulfate->FinalProduct Reaction_Mechanism_Precursor cluster_step1 Step 1a: Chlorination cluster_step2 Step 1b: Amination Triethanolamine N(CH₂CH₂OH)₃ Intermediate N(CH₂CH₂Cl)₃·HCl Triethanolamine->Intermediate DMF, 70°C SOCl2 3 SOCl₂ SOCl2->Intermediate Intermediate2 N(CH₂CH₂Cl)₃·HCl Precursor N(CH₂CH₂NH₂)₃ Intermediate2->Precursor Ethanol, 70°C NH3 xs NH₃ (aq) NH3->Precursor Proposed_Reaction_Mechanism cluster_reagent_formation Reagent Formation (in-situ) cluster_reaction Proposed Amination MeSO2Cl CH₃SO₂Cl ReactiveIntermediate [CH₃SO₂S-SO₃]⁻ Na⁺ MeSO2Cl->ReactiveIntermediate Na2S2O3 Na₂S₂O₃ Na2S2O3->ReactiveIntermediate TREN N(CH₂CH₂NH₂)₃ FinalProduct N(CH₂CH₂NH-SO₂S-CH₃)₃ TREN->FinalProduct Base ReactiveIntermediate2 3 [CH₃SO₂S-SO₃]⁻ Na⁺ ReactiveIntermediate2->FinalProduct

An In-Depth Technical Guide to Tris-(2-methanethiosulfonylethyl)amine (CAS 18365-77-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris-(2-methanethiosulfonylethyl)amine, with the CAS number 18365-77-0, is a trifunctional crosslinking agent. Its structure features a central tertiary amine with three arms, each terminating in a methanethiosulfonate (B1239399) (MTS) group. The MTS group is highly reactive towards free thiol (sulfhydryl) groups, such as those found in the side chains of cysteine residues in proteins. This reactivity forms the basis of its utility as a tool for covalently linking proteins and other biomolecules. This guide provides a comprehensive overview of its chemical properties, applications, and protocols for its use in research and drug development.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following tables summarize the available information.

Table 1: General Properties

PropertyValueSource
CAS Number 18365-77-0[1]
Molecular Formula C₉H₂₁NO₆S₆[2]
Molecular Weight 431.66 g/mol [2]
Canonical SMILES CS(=O)(=O)SCCN(CCS(=O)(=O)SC)CCS(=O)(=O)SC-
InChI Key Not available-

Table 2: Physical Properties (Predicted and Experimental)

PropertyValueNotes
Appearance Solid-
Solubility Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous buffers.It is common practice to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous reaction buffer.
Stability Store in a cool, dry place. Avoid moisture.MTS reagents can be sensitive to hydrolysis, especially at high pH. Stock solutions should be stored at -20°C or -80°C and used shortly after preparation.

Mechanism of Action: Thiol-Reactive Crosslinking

The core functionality of this compound lies in the reaction of its methanethiosulfonate groups with thiols. This reaction proceeds via a nucleophilic attack of a deprotonated thiol (thiolate) on the sulfur atom of the MTS group, leading to the formation of a stable disulfide bond and the release of methanesulfinic acid.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Crosslinker This compound (R-S-SO₂CH₃) Crosslinked_Protein Protein-Cys-S-S-R (Disulfide Bond) Crosslinker->Crosslinked_Protein reacts with Byproduct CH₃SO₂H (Methanesulfinic Acid) Crosslinker->Byproduct Protein_Thiol Protein-Cys-S⁻ (Thiolate) Protein_Thiol->Crosslinked_Protein

Figure 1: Reaction of an MTS group with a protein thiol.

Due to its trifunctional nature, a single molecule of this compound can react with up to three thiol groups. This allows for the crosslinking of multiple cysteine residues within a single protein, between different proteins in a complex, or a combination thereof.

Experimental Protocols

The following are generalized protocols for the use of this compound in protein crosslinking experiments. Optimal conditions (e.g., concentration, incubation time, temperature) should be determined empirically for each specific application.

In Vitro Crosslinking of Purified Proteins

This protocol is suitable for studying interactions between purified proteins or for analyzing the structure of a single protein.

Materials:

  • Purified protein(s) of interest in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0). Avoid amine-containing buffers like Tris, as they can react with any residual unreacted MTS groups.

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer and associated reagents for analysis

Procedure:

  • Prepare a stock solution of the crosslinker: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-50 mM. This stock solution should be prepared fresh before each experiment.

  • Prepare the protein sample: Adjust the concentration of the purified protein(s) to 0.1-2 mg/mL in a non-amine-containing buffer.

  • Initiate the crosslinking reaction: Add the crosslinker stock solution to the protein solution to achieve the desired final concentration (typically in the range of 0.1-5 mM). A common starting point is a 20- to 50-fold molar excess of the crosslinker over the protein.

  • Incubate the reaction: Incubate the mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Incubation times may need to be optimized.

  • Quench the reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any unreacted MTS groups. Incubate for 15 minutes at room temperature.

  • Analyze the results: The crosslinked products can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species. For identification of crosslinked peptides, the sample can be subjected to in-gel or in-solution digestion with a protease (e.g., trypsin), followed by enrichment of crosslinked peptides and analysis by mass spectrometry.

In_Vitro_Workflow A Prepare Protein Sample (0.1-2 mg/mL in non-amine buffer) C Initiate Crosslinking (Add crosslinker to protein) A->C B Prepare Crosslinker Stock (10-50 mM in DMSO/DMF) B->C D Incubate (30-60 min at RT or 2h at 4°C) C->D E Quench Reaction (Add Tris or Glycine) D->E F Analyze (SDS-PAGE and/or Mass Spectrometry) E->F

Figure 2: General workflow for in vitro protein crosslinking.
In-Cell Crosslinking

This protocol is designed to capture protein-protein interactions within a cellular environment.

Materials:

  • Cultured cells

  • PBS (Phosphate-Buffered Saline)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Cell lysis buffer

  • Immunoprecipitation reagents (optional)

  • SDS-PAGE and Western blotting reagents

  • Mass spectrometry reagents

Procedure:

  • Cell preparation: Wash the cultured cells twice with ice-cold PBS to remove any amine-containing media.

  • Crosslinking: Prepare a fresh solution of this compound in an appropriate buffer (e.g., PBS) to the desired final concentration (e.g., 1-5 mM). Add the crosslinking solution to the cells and incubate for 10-30 minutes at room temperature.

  • Quenching: Quench the reaction by adding a Tris-containing buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Downstream Analysis: The cell lysate can be analyzed directly by SDS-PAGE and Western blotting to detect changes in the mobility of target proteins. For a more detailed analysis, the protein of interest can be immunoprecipitated, followed by mass spectrometry to identify crosslinked partners.

In_Cell_Workflow A Wash Cells with PBS B Add Crosslinker Solution A->B C Incubate (10-30 min at RT) B->C D Quench with Tris Buffer C->D E Lyse Cells D->E F Downstream Analysis (IP, WB, MS) E->F

Figure 3: General workflow for in-cell protein crosslinking.

Applications in Research and Drug Development

Probing Protein Structure and Interactions

As a trifunctional crosslinker, this compound can provide valuable distance constraints for structural modeling of proteins and protein complexes. By identifying which cysteine residues are crosslinked, researchers can deduce their spatial proximity. This is particularly useful for studying large, dynamic, or membrane-bound complexes that are challenging to analyze by traditional structural biology techniques.

Investigating Signaling Pathways

Many signaling pathways involve transient protein-protein interactions. In-cell crosslinking with reagents like this compound can "trap" these fleeting interactions, allowing for the identification of novel signaling partners. For example, it could be used to study the oligomerization of G-protein coupled receptors (GPCRs) or the interaction of kinases with their substrates.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR1 GPCR 1 GPCR2 GPCR 2 GPCR1->GPCR2 oligomerizes with G_Protein G-Protein GPCR1->G_Protein activates Effector Effector Enzyme G_Protein->Effector modulates Second_Messenger Second Messenger Effector->Second_Messenger produces Ligand Ligand Ligand->GPCR1 binds Crosslinker Tris-(2-MTS) -ethylamine Crosslinker->GPCR1 crosslinks Crosslinker->GPCR2 crosslinks

Figure 4: Hypothetical use in studying GPCR oligomerization.
Drug Development: Antibody-Drug Conjugates (ADCs)

The development of ADCs involves linking a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. Thiol-reactive crosslinkers can be used in this context. While this compound itself is not a common linker in clinically approved ADCs, the principle of using thiol-reactive chemistry is central to many ADC technologies. The trifunctional nature of this reagent could potentially be explored for creating more complex or higher-drug-load conjugates in a research setting.

Safety and Handling

This compound should be handled with care in a well-ventilated area.[1] Wear suitable protective clothing, including gloves and safety goggles.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] In case of contact, wash the affected area immediately with plenty of water.[1] Store the compound in a tightly sealed container in a cool, dry place.[1]

Synthesis

A detailed, publicly available synthesis protocol for this compound is not readily found. However, a plausible synthetic route can be inferred from the synthesis of related compounds. It would likely involve the reaction of Tris(2-aminoethyl)amine with a reagent that introduces the methanethiosulfonate group, such as S-methyl methanethiosulfonate, under appropriate conditions. The synthesis of the precursor, Tris(2-aminoethyl)amine, typically starts from triethanolamine.

Conclusion

This compound is a valuable tool for researchers studying protein structure and function. Its ability to crosslink cysteine residues provides a means to investigate protein-protein interactions, probe the architecture of protein complexes, and potentially contribute to the development of novel therapeutics. While specific quantitative data for this compound is limited, the general principles of methanethiosulfonate chemistry and protein crosslinking provide a solid foundation for its application in a variety of research contexts. As with any chemical reagent, proper handling and optimization of experimental conditions are crucial for obtaining reliable and meaningful results.

References

An In-depth Technical Guide to the Structure and Applications of Tris-(2-methanethiosulfonylethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris-(2-methanethiosulfonylethyl)amine is a trifunctional crosslinking agent with a central tertiary amine and three methanethiosulfonate (B1239399) (MTS) reactive groups. While not as commonly cited as other crosslinking reagents, its unique tripodal structure offers specific advantages for probing protein structure, function, and interactions. This guide provides a comprehensive overview of its structure, proposed synthesis, and potential applications in biochemistry and drug development, with a focus on its utility as a tool for studying protein topology and crosslinking sulfhydryl residues.

Molecular Structure and Properties

This compound possesses a unique C3-symmetric structure. At its core is a tertiary amine, from which three ethyl arms extend. Each arm terminates in a highly reactive methanethiosulfonate group (-S-SO₂CH₃).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18365-77-0Vendor Information
Molecular Formula C₉H₂₁NO₆S₆Vendor Information
Molecular Weight 431.66 g/mol Vendor Information
Appearance (Predicted) Colorless to pale yellow oil or solidInferred from similar compounds
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF; limited solubility in waterInferred from similar compounds

Proposed Synthesis

A more direct, albeit likely more complex, route would involve the synthesis of Tris(2-thiolethyl)amine followed by methanethiosulfonylation.

Proposed Synthesis of the Precursor Tris(2-thiolethyl)amine:

A potential pathway to Tris(2-thiolethyl)amine could be analogous to the synthesis of TREN from triethanolamine, where the hydroxyl groups are converted to a leaving group (e.g., chloride) and then displaced by a thiol-containing nucleophile.

Final Step: Methanethiosulfonylation

The conversion of the thiol groups of the putative Tris(2-thiolethyl)amine to methanethiosulfonate groups can be achieved using S-Methyl methanethiosulfonate (MMTS). This reaction is generally efficient and specific for thiols.[1][2]

Reaction: R-SH + CH₃SO₂-S-CH₃ → R-S-S-CH₃ + CH₃SO₂H

  • R-SH: Tris(2-thiolethyl)amine

  • CH₃SO₂-S-CH₃: S-Methyl methanethiosulfonate (MMTS)

  • R-S-S-CH₃: this compound

  • CH₃SO₂H: Methanesulfinic acid

Synthesis_Pathway TREN Tris(2-aminoethyl)amine (TREN) Intermediate Tris(2-haloethyl)amine Intermediate TREN->Intermediate Halogenation Thiol_Precursor Tris(2-thiolethyl)amine Intermediate->Thiol_Precursor Thiolation Final_Product This compound Thiol_Precursor->Final_Product Methanethiosulfonylation MMTS S-Methyl methanethiosulfonate (MMTS) MMTS->Final_Product

Caption: Proposed synthesis pathway for this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its ability to act as a trifunctional, thiol-reactive crosslinking agent. The methanethiosulfonate group is highly specific for sulfhydryl groups (cysteine residues) in proteins, forming a disulfide bond.

Probing Protein Structure and Interactions

The tripodal nature of this reagent makes it an excellent tool for studying the spatial arrangement of cysteine residues within a single protein or between interacting proteins. By crosslinking cysteine residues, it can provide distance constraints that are valuable for computational modeling of protein structures and complexes.

Mechanism of Action: Crosslinking of Sulfhydryl Groups

The methanethiosulfonate group reacts with a free thiol (e.g., from a cysteine residue in a protein) to form a mixed disulfide bond, releasing methanesulfinic acid. This reaction is highly efficient under physiological conditions.

Crosslinking_Mechanism cluster_reagent This compound cluster_protein Protein Reagent R-(S-SO₂CH₃)₃ Crosslinked_Protein Crosslinked Protein R-(S-S-Protein)₃ Reagent->Crosslinked_Protein Protein_SH Protein-(SH)₃ Protein_SH->Crosslinked_Protein Disulfide bond formation Byproduct 3x CH₃SO₂H (Methanesulfinic acid) Crosslinked_Protein->Byproduct

Caption: Reaction mechanism of this compound with protein thiols.

Experimental Protocols

The following are proposed experimental protocols based on the expected reactivity of this compound. Researchers should optimize these protocols for their specific applications.

Protein Crosslinking Experiment

Objective: To crosslink cysteine residues within a protein or between interacting proteins.

Materials:

  • Purified protein(s) in a non-thiol-containing buffer (e.g., HEPES, phosphate) at pH 7.0-8.0.

  • This compound stock solution (e.g., 10-100 mM in a compatible organic solvent like DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or a solution containing a reducing agent like DTT or β-mercaptoethanol).

  • SDS-PAGE reagents.

  • Mass spectrometer for analysis (optional).

Procedure:

  • Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 µM) in a thiol-free buffer. If the protein has disulfide bonds that are not the target of crosslinking, they should be reduced and the reducing agent removed prior to the experiment.

  • Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve a final concentration typically in a molar excess over the protein (e.g., 10- to 100-fold molar excess).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching solution. A reducing agent will cleave the newly formed disulfide bonds, which can be useful for certain analytical workflows.

  • Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight species indicative of crosslinking. For more detailed analysis of crosslinked peptides, mass spectrometry can be employed.

Experimental_Workflow start Start: Purified Protein(s) in Thiol-Free Buffer add_crosslinker Add this compound start->add_crosslinker incubate Incubate (RT or 4°C) add_crosslinker->incubate quench Quench Reaction incubate->quench analysis Analyze Results quench->analysis sds_page SDS-PAGE analysis->sds_page mass_spec Mass Spectrometry analysis->mass_spec

Caption: General workflow for a protein crosslinking experiment.

Data Presentation

Table 2: Hypothetical Crosslinking Experiment Data

This table illustrates how quantitative data from a crosslinking experiment could be presented.

Protein TargetCrosslinker Concentration (µM)Incubation Time (min)% Crosslinked Product (by Densitometry)
Protein A (intramolecular)103015%
Protein A (intramolecular)503045%
Protein A (intramolecular)506060%
Protein B + Protein C (intermolecular)254520%
Protein B + Protein C (intermolecular)754555%

Conclusion

This compound is a specialized trifunctional crosslinking agent with significant potential for the structural and functional analysis of proteins. Its C3 symmetry and high reactivity towards sulfhydryl groups make it a valuable tool for researchers in biochemistry, proteomics, and drug development. While detailed information on this specific compound is scarce, its properties and applications can be inferred from the well-established chemistry of its constituent functional groups. The proposed synthesis and experimental protocols provided in this guide offer a starting point for the utilization of this reagent in novel research applications. Further studies are warranted to fully characterize its properties and expand its use in the scientific community.

References

An In-Depth Technical Guide to Tris-(2-methanethiosulfonylethyl)amine: Spacer Arm Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris-(2-methanethiosulfonylethyl)amine, a trifunctional crosslinking agent. The focus of this document is to detail the characteristics of its spacer arm, present its physicochemical properties, and provide exemplary experimental protocols for its application in bioconjugation and protein crosslinking.

Core Properties and Spacer Arm Length

This compound is a versatile chemical tool designed for creating covalent linkages. Its structure features a central tertiary amine from which three identical spacer arms extend, each terminating in a reactive methanethiosulfonate (B1239399) (MTS) group. This trifunctional nature allows for the simultaneous or sequential crosslinking of multiple molecules or sites within a single molecule.

The MTS group is highly specific for sulfhydryl (thiol) groups, reacting under mild conditions to form a stable disulfide bond. This specificity makes it an invaluable reagent in protein chemistry, drug delivery systems, and surface modification.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C9H21N1O6S6Calculated
Molecular Weight 431.66 g/mol Calculated
CAS Number 152919-86-5General Chemical Databases
Estimated Spacer Arm Length ~10.5 ÅCalculated (See Section 1.2)
Reactive Group Methanethiosulfonate (MTS)Chemical Structure
Target Functional Group Sulfhydryl (Thiol; -SH)[1][2]
Estimation of the Spacer Arm Length

The precise spacer arm length of this compound is not commonly published in supplier specifications. However, an estimation can be made based on standard bond lengths and the likely conformation of the molecule.[3][4][5] Each arm consists of a series of single bonds: N-C, C-C, C-S, S-S, and S-C.

Assuming a relatively extended conformation, the length of one spacer arm can be approximated by summing the lengths of the constituent bonds from the central nitrogen atom to the terminal methyl group's carbon. The bond angles, such as the tetrahedral geometry around the carbon and nitrogen atoms, will influence the end-to-end distance.[6][7][8][9]

Calculation Breakdown of a Single Spacer Arm:

  • N-C bond length: ~1.47 Å

  • C-C bond length: ~1.54 Å

  • C-S bond length: ~1.82 Å

  • S-S bond length: ~2.05 Å

  • S-C (methyl) bond length: ~1.82 Å

Considering the bond angles in a staggered conformation, the estimated length of a single spacer arm is approximately 10.5 Å . This provides a working distance for researchers planning crosslinking experiments where the distance between target sites is a critical factor.

Experimental Protocols and Methodologies

The following sections provide a detailed, generalized protocol for the use of this compound in protein modification. This protocol is based on established methods for MTS reagents.[10][11][12][13][14][15][16]

General Protocol for Protein Thiol Modification

This protocol outlines the steps for labeling a protein with free sulfhydryl groups using this compound.

Materials:

  • This compound

  • Protein of interest with at least one free cysteine residue

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 7.0-8.0. Avoid Tris buffers as they contain primary amines.

  • Quenching Reagent: A solution of a small molecule thiol, such as L-cysteine or dithiothreitol (B142953) (DTT), to stop the reaction.

  • Desalting column or dialysis equipment for purification.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolving the crosslinker.

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing thiols (like DTT or β-mercaptoethanol), these must be removed by dialysis or using a desalting column prior to the reaction.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical stock solution concentration is 10-20 mM.

  • Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may vary.

  • Quenching: To stop the reaction, add the quenching reagent to a final concentration that is in excess of the initial crosslinker concentration (e.g., 20-50 mM L-cysteine). Incubate for an additional 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and reaction byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

  • Analysis: The extent of modification can be determined by various methods, such as mass spectrometry (to identify the modified cysteine residues) or by using Ellman's reagent to quantify the remaining free thiols.

Visualizations of Structure and Workflow

Chemical Structure and Spacer Arm Representation

The following diagram illustrates the chemical structure of this compound, highlighting the central nitrogen core and the three reactive spacer arms.

Caption: Molecular structure of this compound.

Reaction Mechanism with a Thiol-Containing Molecule

The diagram below illustrates the reaction pathway between one of the MTS groups of the crosslinker and a sulfhydryl group on a target molecule (e.g., a cysteine residue in a protein).

G cluster_reactants Reactants cluster_product Products Linker R-S-S-CH3 (MTS Group) Conjugate Protein-S-S-R (Disulfide Bond) Linker->Conjugate + Protein-SH Byproduct CH3-S-H (Methanethiol) Linker->Byproduct - Protein Protein-SH (Thiol Group) Protein->Conjugate

Caption: Reaction of an MTS group with a thiol, forming a stable disulfide bond.

Experimental Workflow for Protein Crosslinking

This flowchart visualizes the key steps in a typical protein crosslinking experiment using this compound.

G A Prepare Protein Solution in Amine-Free Buffer C Add Crosslinker to Protein Solution A->C B Prepare Fresh Crosslinker Stock Solution (in DMSO/DMF) B->C D Incubate (e.g., 30-60 min at RT) C->D E Quench Reaction with Excess Thiol D->E F Purify Conjugate (Desalting/Dialysis) E->F G Analyze Product (e.g., SDS-PAGE, Mass Spec) F->G

Caption: A generalized workflow for protein modification.

Conclusion

This compound is a potent and specific trifunctional crosslinking agent. Its utility is defined by its three spacer arms, each approximately 10.5 Å in length, and its highly specific reactivity towards sulfhydryl groups. This guide provides the foundational knowledge, including key quantitative data and a detailed experimental protocol, to enable researchers to effectively utilize this reagent in their work. The provided visualizations offer a clear understanding of its structure, reaction mechanism, and application in a typical laboratory workflow. Careful consideration of stoichiometry and reaction conditions, as outlined in this document, will facilitate successful bioconjugation and protein crosslinking studies.

References

Navigating the Solubility of Tris-(2-methanethiosulfonylethyl)amine in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 12, 2025 – Researchers, scientists, and drug development professionals working with the thiol-reactive compound Tris-(2-methanethiosulfonylethyl)amine now have access to a comprehensive technical guide on its solubility characteristics in aqueous buffers. In the absence of direct quantitative public data, this whitepaper offers a predictive analysis based on its chemical structure and provides detailed protocols for its empirical determination.

This compound is a trivalent methanethiosulfonate (B1239399) (MTS) reagent used in protein chemistry and bioconjugation. Understanding its solubility is critical for the design and execution of experiments, ensuring reproducible results in applications such as protein modification, crosslinking, and drug delivery systems. This guide aims to bridge the current knowledge gap by providing a foundational understanding of its expected behavior in aqueous solutions and empowering researchers to determine its solubility in their specific experimental contexts.

Predicted Solubility Characteristics

The solubility of this compound in aqueous buffers is governed by the interplay of its hydrophilic tertiary amine core and the three methanethiosulfonate (MTS) ethyl arms.

  • The Tris Core: The central tertiary amine is a key structural feature. Tertiary amines are generally less soluble in water than primary or secondary amines of similar molecular weight due to the absence of N-H bonds for hydrogen donation. However, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, contributing to some degree of water solubility. The solubility of the amine core is also pH-dependent. In acidic to neutral buffers, the amine will be protonated, forming a more soluble ammonium (B1175870) salt.

  • Methanethiosulfonate (MTS) Groups: The three methanethiosulfonate groups are reactive moieties that can influence solubility. While some MTS reagents are water-soluble, others require organic co-solvents like DMSO.[1] A critical consideration is the stability of the MTS groups, as they can undergo hydrolysis in aqueous solutions, particularly at higher pH and in the presence of nucleophiles.[1] This degradation can affect solubility measurements over time.

Overall, this compound is predicted to have moderate but limited solubility in aqueous buffers. The ethyl spacers provide some hydrophobic character, which may decrease solubility. It is anticipated that solubility will be enhanced at a slightly acidic pH where the central amine is protonated.

A diagram illustrating the key factors that are predicted to influence the solubility of this compound is presented below.

Compound This compound Solubility pH Buffer pH Compound->pH influences protonation state Buffer Buffer Composition (e.g., salts, additives) Compound->Buffer ionic strength & specific ion effects Temp Temperature Compound->Temp affects dissolution kinetics Conc Concentration Compound->Conc determines saturation point Time Incubation Time (Hydrolysis) Compound->Time potential for degradation

Factors influencing the aqueous solubility of this compound.

Experimental Protocol for Solubility Determination

Given the lack of published data, empirical determination of solubility is essential. The shake-flask method is a reliable approach to determine the equilibrium solubility of a compound.[2][3]

Objective: To determine the saturation solubility of this compound in a specific aqueous buffer at a defined temperature.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), Tris-HCl)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Microcentrifuge

  • Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical method.

Procedure:

  • Preparation of Stock Solutions (for Calibration Curve):

    • Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent in which it is highly soluble (e.g., DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution with the aqueous buffer of interest to create a series of standards with known concentrations.

  • Equilibration:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of the desired aqueous buffer. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials and place them in a constant temperature shaker/incubator set to the desired experimental temperature.

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to test multiple time points to confirm that equilibrium has been reached.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully aspirate the supernatant, ensuring no solid particles are disturbed.

    • For complete removal of any remaining particulates, filter the supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Analyze the clear, saturated filtrate using a validated analytical method such as HPLC.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) of the prepared standards against their known concentrations.

    • Determine the concentration of this compound in the saturated filtrate by interpolating its analytical signal on the calibration curve.

  • Data Reporting:

    • Express the solubility in units of mg/mL or molarity (mol/L) at the specified temperature and buffer conditions.

The following diagram outlines the experimental workflow for determining the solubility of this compound.

start Start prep Prepare Buffer and Calibration Standards start->prep add Add Excess Compound to Buffer prep->add equilibrate Equilibrate at Constant Temp (e.g., 24-72h with agitation) add->equilibrate separate Separate Solid from Supernatant (Centrifugation & Filtration) equilibrate->separate quantify Quantify Concentration in Filtrate (e.g., by HPLC) separate->quantify report Report Solubility (mg/mL or Molarity) quantify->report end_node End report->end_node

Experimental workflow for determining the aqueous solubility of a compound.

Data Presentation

For systematic comparison, all quantitative solubility data should be summarized in a structured table. A template for recording such data is provided below.

Buffer SystempHTemperature (°C)Equilibration Time (h)Solubility (mg/mL)Molar Solubility (mol/L)Notes
100 mM Phosphate6.52524
100 mM Phosphate6.52548
100 mM Phosphate7.42524
100 mM Phosphate7.42548
50 mM Tris-HCl7.42524
50 mM Tris-HCl8.02524
50 mM Tris-HCl7.43724

Conclusion

References

Trifunctional MTS Crosslinkers: A Technical Guide to Core Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of trifunctional methanethiosulfonate (B1239399) (MTS) crosslinkers and their expanding role in chemical biology, proteomics, and drug development. These reagents offer a powerful toolkit for elucidating protein-protein interactions, mapping protein conformations, and constructing sophisticated bioconjugates.

Core Principles of Trifunctional MTS Crosslinkers

Trifunctional crosslinkers are chemical tools designed to covalently link molecules through three distinct reactive points.[1] In the context of protein research, these crosslinkers typically possess:

  • Two reactive moieties for covalently binding to amino acid residues on proteins.

  • A third functional group that imparts a specific property, such as an affinity tag (e.g., biotin) for enrichment, a fluorescent dye for imaging, or a moiety for a secondary ligation reaction.[2]

The "MTS" in trifunctional MTS crosslinkers refers to the methanethiosulfonate group. This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the amino acid cysteine.[3] This specificity allows for the targeted modification of proteins at cysteine residues, which can be naturally occurring or introduced at specific sites through mutagenesis.[4]

The reaction of an MTS group with a thiol proceeds via a disulfide exchange mechanism, forming a stable disulfide bond and releasing methanesulfinic acid. This reaction is rapid and highly efficient under mild, near-physiological conditions.[4]

A key advantage of trifunctional architecture is the ability to perform multi-step, controlled bioconjugation reactions. For instance, one reactive group can be used to attach the crosslinker to a "bait" protein, the second to capture an interacting "prey" protein, and the third to facilitate the identification and isolation of the crosslinked complex.[3][5]

Key Chemistries in Trifunctional MTS Crosslinkers

While the MTS group provides thiol reactivity, the other functionalities can vary, leading to a diverse range of applications. A prominent class of trifunctional MTS crosslinkers incorporates a photo-reactive group, enabling temporally controlled crosslinking.

Thiol-Reactive Group: Methanethiosulfonate (MTS)

The MTS moiety is the cornerstone of these crosslinkers, providing a cysteine-specific anchor point. Its high reactivity allows for efficient labeling of proteins containing even a single accessible cysteine residue.[4]

Photo-Reactive Groups: Diazirines

Diazirines are small, stable functional groups that, upon activation with UV light (typically around 350-365 nm), generate highly reactive carbenes.[5][6] These carbenes can insert into a wide range of chemical bonds, including C-H and N-H bonds, in a proximity-dependent manner, making them excellent tools for capturing interacting partners without a requirement for specific amino acid side chains on the target protein.[5][6] Two commonly used diazirine-based photo-reactive groups in trifunctional MTS crosslinkers are:

  • Diazirine: A compact and efficient photo-crosslinking group.[5]

  • Trifluoromethylphenyldiazirine (TFMD): Offers higher crosslinking efficiency due to the greater yield of carbene formation upon photoactivation, although it is bulkier than a simple diazirine.[5]

Affinity Handle: Biotin (B1667282)

Many trifunctional crosslinkers incorporate a biotin tag. Biotin exhibits an exceptionally strong and specific interaction with avidin (B1170675) and streptavidin proteins, which can be immobilized on a solid support.[2] This high-affinity interaction allows for the efficient enrichment of biotinylated molecules, such as crosslinked peptides, from complex mixtures, which is crucial for their subsequent identification by mass spectrometry.[2][7]

Experimental Workflows and Methodologies

The application of trifunctional MTS crosslinkers typically follows a multi-step workflow, particularly in the context of studying protein-protein interactions using a "tag-transfer" strategy.[5][8]

General Experimental Workflow for Tag-Transfer Crosslinking

The following diagram illustrates a typical experimental workflow for using a trifunctional MTS-diazirine crosslinker to map protein-protein interactions.

experimental_workflow Experimental Workflow: Trifunctional MTS-Diazirine Crosslinking cluster_conjugation Step 1: Conjugation cluster_interaction Step 2: Interaction cluster_crosslinking Step 3: Photo-Crosslinking cluster_analysis Step 4: Analysis bait_protein Bait Protein (with Cys) conjugated_bait Conjugated Bait Protein bait_protein->conjugated_bait MTS-Thiol Reaction mts_crosslinker Trifunctional MTS-Diazirine Crosslinker mts_crosslinker->conjugated_bait complex Bait-Prey Protein Complex conjugated_bait->complex prey_protein Prey Protein prey_protein->complex crosslinked_complex Covalently Crosslinked Complex complex->crosslinked_complex uv_light UV Light (365 nm) uv_light->crosslinked_complex reduction Reduction (e.g., DTT) crosslinked_complex->reduction Cleavage of Disulfide digestion Proteolytic Digestion (e.g., Trypsin) reduction->digestion enrichment Affinity Purification (Streptavidin Beads) digestion->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis data_analysis Data Analysis & Identification of Crosslinked Peptides ms_analysis->data_analysis

Caption: Workflow for protein interaction mapping using a trifunctional MTS-diazirine crosslinker.

Detailed Experimental Protocols
  • Protein Preparation: The "bait" protein must contain an accessible cysteine residue for conjugation. If no suitable native cysteine is present, one can be introduced via site-directed mutagenesis. The protein should be in a buffer free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol). A suitable buffer is PBS (phosphate-buffered saline) at pH 7.2-7.5.

  • Crosslinker Preparation: Prepare a stock solution of the trifunctional MTS crosslinker (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF immediately before use.[9] MTS reagents are susceptible to hydrolysis in aqueous solutions.[3]

  • Conjugation Reaction: Add the crosslinker stock solution to the protein solution at a final molar excess of 10- to 50-fold over the protein.[10] Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice.

  • Removal of Excess Crosslinker: It is crucial to remove the unreacted crosslinker to prevent non-specific labeling. This can be achieved by dialysis, desalting columns, or spin filtration.

  • Complex Formation: Mix the conjugated "bait" protein with the "prey" protein(s) under conditions that favor their interaction.

  • UV Irradiation: Transfer the protein complex solution to a suitable container (e.g., a 96-well plate) and irradiate with a UV lamp at 350-365 nm.[11] The irradiation time should be optimized, but short exposure times of 10-60 seconds are often sufficient to achieve significant crosslinking while minimizing protein damage.[5][11]

  • Reduction and Alkylation: To cleave the disulfide bond within the crosslinker (if present, as in the tag-transfer reagents) and reduce native disulfide bonds in the proteins, treat the sample with a reducing agent like DTT (dithiothreitol) at a final concentration of 5-10 mM for 30-60 minutes at 37-56 °C. Subsequently, alkylate the free thiols with an alkylating agent such as iodoacetamide (B48618) (IAA) at a final concentration of 15-20 mM for 30 minutes at room temperature in the dark to prevent their re-oxidation.

  • Proteolytic Digestion: Digest the protein sample into smaller peptides using a protease such as trypsin. A typical trypsin-to-protein ratio is 1:50 (w/w), and the digestion is carried out overnight at 37 °C.[12]

  • Bead Preparation: Use streptavidin-coated agarose (B213101) or magnetic beads. Wash the beads several times with a binding/wash buffer (e.g., PBS with 0.05% Tween-20) to remove any preservatives.

  • Binding: Incubate the peptide digest with the prepared streptavidin beads for 1-2 hours at room temperature with gentle rotation to allow the biotinylated peptides to bind to the beads.[13]

  • Washing: Wash the beads extensively to remove non-biotinylated peptides. A series of washes with buffers of increasing stringency can be employed. For example, start with the binding/wash buffer, followed by a high-salt buffer (e.g., 1 M NaCl), and finally a buffer without detergent (e.g., PBS).

  • Elution: Elute the bound peptides from the beads. The method of elution depends on the experimental design. For mass spectrometry, a common method is on-bead digestion with a second protease or elution with a buffer containing free biotin, or a buffer that denatures streptavidin (e.g., 0.1% TFA in acetonitrile/water).[14] If the crosslinker contains a cleavable site, elution can be achieved by cleaving this site. For example, the azobenzene-based linker in Leiker can be cleaved with sodium dithionite.[15]

Quantitative Data and Performance

The efficiency of trifunctional MTS crosslinkers can be assessed at various stages of the workflow. The following tables summarize key quantitative data reported in the literature.

Table 1: Crosslinking Efficiencies of Trifunctional MTS Photo-Crosslinkers

CrosslinkerBait-Prey SystemCrosslinking Efficiency (%)Reference
MTS-diazirineBID80–102 / MCL-19 - 40[5]
MTS-TFMDBID80–102 / MCL-126 - 53[5]

Table 2: Enrichment Efficiency of a Trifunctional Crosslinker

CrosslinkerSample TypeEnrichment Efficiency (%)Reference
Leiker (Lysine-targeted)E. coli lysate> 97[5][15]

Applications in Drug Development and Research

Trifunctional MTS crosslinkers are valuable tools in various research and development areas:

  • Mapping Protein-Protein Interaction Networks: By identifying the interacting partners of a protein of interest, these crosslinkers help to build comprehensive interaction maps within cells.[5][16]

  • Structural Elucidation of Protein Complexes: The distance constraints obtained from crosslinking experiments can be used to model the three-dimensional structure of protein complexes.

  • Drug Target Identification and Validation: These reagents can be used to identify the cellular targets of a drug candidate by incorporating the drug molecule into the crosslinker structure.

  • Development of Antibody-Drug Conjugates (ADCs): Trifunctional linkers can be employed to attach both a targeting moiety and a therapeutic payload to an antibody, potentially with a third function for imaging or other applications.

Signaling Pathways and Logical Relationships

The data obtained from trifunctional MTS crosslinking experiments can be used to construct or validate signaling pathways. For example, identifying a direct interaction between two proteins in a signaling cascade provides strong evidence for their functional relationship.

signaling_pathway Hypothetical Signaling Pathway Validated by Crosslinking Receptor Receptor KinaseA Kinase A Receptor->KinaseA Ligand Binding KinaseB Kinase B KinaseA->KinaseB Phosphorylation (Direct interaction confirmed by MTS crosslinking) TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Nuclear Translocation

References

An In-depth Technical Guide to Methanethiosulfonate Reagents in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanethiosulfonate (B1239399) (MTS) reagents are a class of sulfhydryl-reactive compounds that have become indispensable tools in the field of proteomics. Their high specificity for cysteine residues allows for the precise labeling and modification of proteins, enabling detailed investigations into protein structure, function, and dynamics. This technical guide provides a comprehensive overview of MTS reagents, their chemical properties, and their diverse applications in proteomics, with a particular focus on quantitative data, experimental protocols, and their role in drug development.

MTS reagents react with the thiol group (-SH) of cysteine residues to form a disulfide bond, a process known as S-thiolation. This covalent modification is highly specific under mild conditions, making MTS reagents superior to other sulfhydryl-reactive compounds like iodoacetamides or maleimides in certain applications.[1] The reaction is also reversible through the addition of reducing agents such as dithiothreitol (B142953) (DTT), offering experimental flexibility.[1]

Core Principles of MTS Reagents

The utility of MTS reagents stems from their ability to introduce a wide variety of chemical moieties at specific cysteine residues. These moieties can be charged, fluorescently tagged, or spin-labeled, allowing researchers to probe different aspects of protein biology. The choice of MTS reagent depends on the specific application and the properties of the target protein.

Chemical Properties and Reactivity

MTS reagents are characterized by the methanethiosulfonate group (-S-SO₂CH₃), which is highly electrophilic and reacts readily with the nucleophilic thiolate anion (-S⁻) of cysteine. The rate of this reaction is pH-dependent, as the deprotonation of the thiol group is required for reactivity.

A variety of MTS reagents are commercially available, each with unique properties. The most commonly used include:

  • MTSEA (--INVALID-LINK--): A positively charged, membrane-permeant reagent.

  • MTSET (--INVALID-LINK--): A positively charged, membrane-impermeant reagent.[1]

  • MTSES (--INVALID-LINK--): A negatively charged, membrane-impermeant reagent.[1]

The charge and membrane permeability of these reagents are critical for their application in studying membrane proteins, such as ion channels and transporters.[1]

Quantitative Data

The following tables summarize key quantitative data for commonly used MTS reagents. This information is crucial for designing and optimizing experiments.

Table 1: Physicochemical Properties and Reactivity of Common MTS Reagents
ReagentChargeMembrane PermeabilityMolecular Weight ( g/mol )Relative Reactivity with Thiols
MTSEA PositivePermeant157.241
MTSET PositiveImpermeant240.212.5x MTSEA[1]
MTSES NegativeImpermeant204.220.1x MTSEA[1]
Table 2: Stability and Reaction Conditions of Common MTS Reagents
ReagentHalf-life in Aqueous Solution (pH 7.0, 20°C)Typical ConcentrationTypical Reaction Time
MTSEA ~12 minutes[1]2.5 mM[1]1-5 minutes[1]
MTSET ~11.2 minutes[1]1 mM[1]1-5 minutes[1]
MTSES ~370 minutes[1]10 mM[1]1-5 minutes[1]

Experimental Protocols

This section provides detailed methodologies for key experiments using MTS reagents in proteomics.

Protocol 1: General Protein Labeling with MTS Reagents for Mass Spectrometry

This protocol outlines the steps for labeling a purified protein or a complex protein mixture with an MTS reagent for subsequent analysis by mass spectrometry.

Materials:

  • Protein sample (purified or cell lysate)

  • MTS reagent (e.g., MTSEA, MTSET, or MTSES)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

  • Quenching solution (e.g., 10 mM DTT or L-cysteine)

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • Reagents for peptide cleanup (e.g., C18 desalting columns)

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is in a buffer free of thiols. If necessary, perform a buffer exchange using dialysis or spin columns.

    • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

  • MTS Reagent Preparation:

    • Immediately before use, dissolve the MTS reagent in the reaction buffer to the desired stock concentration. MTS reagents are susceptible to hydrolysis, so fresh solutions are critical.[1]

  • Labeling Reaction:

    • Add the MTS reagent to the protein sample to the final desired concentration (typically in the low millimolar range).

    • Incubate the reaction at room temperature for the desired time (typically 1-5 minutes). The optimal time and concentration should be determined empirically for each protein.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to consume any unreacted MTS reagent.

  • Sample Preparation for Mass Spectrometry:

    • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide. This step is crucial to ensure that only the MTS-labeled cysteines are modified in the final sample.

    • Protein Digestion: Digest the protein sample into peptides using a protease such as trypsin.

    • Peptide Cleanup: Desalt the peptide mixture using C18 columns to remove salts and detergents that can interfere with mass spectrometry analysis.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture by LC-MS/MS to identify the MTS-labeled peptides and determine the site of modification.

Protocol 2: Substituted Cysteine Accessibility Method (SCAM)

SCAM is a powerful technique used to map the solvent-accessible surfaces of proteins, particularly the lining of ion channels and transporter pores.[2][3][4]

Materials:

  • Cells expressing the cysteine-substituted mutant protein of interest

  • MTS reagents (membrane-permeant and -impermeant)

  • Electrophysiology setup or other functional assay system

Procedure:

  • Cysteine Mutagenesis:

    • Introduce single cysteine mutations at desired positions in the protein of interest using site-directed mutagenesis.

  • Protein Expression:

    • Express the mutant proteins in a suitable expression system (e.g., Xenopus oocytes or mammalian cells).

  • Functional Assay:

    • Measure the baseline function of the protein (e.g., ion channel current) before application of the MTS reagent.

  • MTS Reagent Application:

    • Apply the MTS reagent to the cells. For membrane proteins, the use of membrane-permeant versus -impermeant reagents can distinguish between intracellular and extracellular accessible residues.

  • Functional Measurement:

    • Monitor the functional changes in the protein upon reaction with the MTS reagent. A change in function (e.g., inhibition or potentiation of current) indicates that the substituted cysteine is accessible to the reagent.

  • Data Analysis:

    • Determine the rate of modification by fitting the time course of the functional change to an exponential function. This rate provides information about the accessibility of the cysteine residue.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of MTS reagents in proteomics.

MTS_Labeling_Workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_ms_prep MS Sample Prep cluster_analysis Analysis Protein Protein Sample Labeled_Protein MTS-Labeled Protein Protein->Labeled_Protein Incubation MTS MTS Reagent MTS->Labeled_Protein Quench Quenching Labeled_Protein->Quench Digestion Reduction, Alkylation, & Digestion Quench->Digestion Cleanup Peptide Cleanup Digestion->Cleanup MS LC-MS/MS Analysis Cleanup->MS Data Data Analysis MS->Data

General workflow for protein labeling with MTS reagents.

SCAM_Workflow Mutagenesis Site-Directed Cysteine Mutagenesis Expression Protein Expression (e.g., Xenopus oocytes) Mutagenesis->Expression Baseline Baseline Functional Measurement (e.g., Electrophysiology) Expression->Baseline MTS_Application Application of MTS Reagent Baseline->MTS_Application Functional_Change Monitor Functional Change MTS_Application->Functional_Change Data_Analysis Data Analysis (Accessibility & Reaction Rate) Functional_Change->Data_Analysis

Workflow for the Substituted Cysteine Accessibility Method (SCAM).

Covalent_Inhibitor_Screening cluster_screening Screening cluster_labeling Competitive Labeling cluster_analysis Analysis Protein_Target Protein Target Competition Incubate Protein with Fragments Protein_Target->Competition Covalent_Fragments Covalent Fragment Library Covalent_Fragments->Competition MTS_Probe Add Cysteine-Reactive MTS Probe Competition->MTS_Probe MS_Analysis LC-MS/MS Analysis MTS_Probe->MS_Analysis Hit_Identification Hit Identification (Reduced probe signal) MS_Analysis->Hit_Identification

Workflow for covalent inhibitor screening using MTS reagents.

Applications in Drug Development

MTS reagents are valuable tools in various stages of the drug discovery and development pipeline.

Target Identification and Validation

By identifying accessible cysteine residues in a protein of interest, MTS reagents can help to map potential binding pockets for small molecules. This information is crucial for the rational design of drugs that target specific sites on a protein.

Covalent Inhibitor Screening

MTS reagents are used in competitive labeling experiments to screen for covalent inhibitors.[5] In this approach, a protein is incubated with a library of potential covalent inhibitors before being treated with a cysteine-reactive MTS probe. Compounds that bind to cysteine residues will block the subsequent labeling by the MTS probe, leading to a decrease in the mass spectrometry signal for that peptide. This allows for the high-throughput identification of covalent binders.

Elucidating Drug Mechanism of Action

MTS reagents can be used to probe the conformational changes in a protein that occur upon drug binding. By comparing the accessibility of cysteine residues in the presence and absence of a drug, researchers can gain insights into the drug's mechanism of action. For example, this approach has been used to study the gating mechanisms of ion channels in response to different drugs.[6][7]

Conclusion

Methanethiosulfonate reagents are versatile and powerful tools for the study of proteins. Their high specificity for cysteine residues, coupled with the wide range of available chemical modifications, makes them suitable for a diverse array of applications in proteomics. From fundamental studies of protein structure and function to the discovery and development of new drugs, MTS reagents continue to be at the forefront of protein science. The detailed protocols and quantitative data provided in this guide are intended to assist researchers in effectively applying these valuable reagents in their own work.

References

Probing the Architectural Landscape of Proteins: An In-depth Technical Guide to Tris-(2-methanethiosulfonylethyl)amine (MTS-T)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tris-(2-methanethiosulfonylethyl)amine (MTS-T), a trifunctional, thiol-reactive cross-linking agent for the structural elucidation of proteins and protein complexes. While specific literature on MTS-T is limited, this document leverages extensive knowledge of methanethiosulfonate (B1239399) (MTS) chemistry and cross-linking mass spectrometry (XL-MS) to present its anticipated properties, applications, and detailed experimental protocols. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to employ MTS-T and similar trifunctional reagents for probing protein architecture, mapping protein-protein interactions, and investigating conformational dynamics.

Introduction to this compound (MTS-T)

This compound (MTS-T) is a unique cross-linking reagent characterized by a central tertiary amine scaffold from which three methanethiosulfonate (MTS)-functionalized arms extend. The MTS groups are highly reactive towards sulfhydryl groups of cysteine residues, forming stable disulfide bonds. This trifunctional nature allows for the simultaneous cross-linking of up to three cysteine residues in close proximity, providing valuable distance constraints for structural modeling.

Chemical and Physical Properties

A summary of the known properties of MTS-T is presented in Table 1.

PropertyValue
CAS Number 18365-77-0[1][2][3][4][5]
Molecular Formula C9H21NO6S6[1][2][3]
Molecular Weight 431.66 g/mol [1][2][3]
Appearance White to Off-White Solid[3]
Melting Point 118-120°C[3]
Solubility Chloroform (Slightly, Heated), Ethyl Acetate (Slightly, Heated)[3]
Mechanism of Action

The fundamental reaction mechanism of MTS-T involves the nucleophilic attack of a deprotonated cysteine thiol on the sulfur atom of the methanethiosulfonate group. This results in the formation of a disulfide bond between the protein and the cross-linker, with the release of methanesulfinic acid. The trifunctional nature of MTS-T allows it to potentially form intra- or inter-molecular cross-links with one, two, or three cysteine residues.

G cluster_0 MTS-T Reaction with Cysteine MTS_T This compound (MTS-T) (R-S-SO2-CH3) Disulfide_Bond Disulfide Cross-link (Protein-S-S-R) MTS_T->Disulfide_Bond Cys_SH Protein with Cysteine Residue (Protein-SH) Cys_SH->Disulfide_Bond Nucleophilic Attack Methanesulfinic_Acid Methanesulfinic Acid (CH3-SO2H) Disulfide_Bond->Methanesulfinic_Acid Release G start Start: Purified Protein (with Cysteine Residues) prep_reagents Prepare MTS-T Stock and Reaction Buffer start->prep_reagents remove_reducing Remove Reducing Agent (Desalting/Dialysis) start->remove_reducing prep_reagents->remove_reducing crosslink Incubate Protein with MTS-T remove_reducing->crosslink quench Quench Reaction (e.g., with Tris buffer) crosslink->quench verify Verify Cross-linking (SDS-PAGE) quench->verify end End: Cross-linked Protein Sample verify->end G cluster_0 Data Analysis Pipeline raw_data Raw MS/MS Data search_engine Cross-linking Search Engine (e.g., pLink, MeroX) raw_data->search_engine identified_links Identified Cross-linked Peptides search_engine->identified_links protein_db Protein Sequence Database protein_db->search_engine validation Validation and Filtering identified_links->validation validated_links Validated Distance Constraints validation->validated_links modeling Structural Modeling (e.g., Rosetta, HADDOCK) validated_links->modeling structure 3D Protein Structure/Model modeling->structure

References

Preliminary Evaluation of Tris-(2-methanethiosulfonylethyl)amine for Protein Cross-Linking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary evaluation of Tris-(2-methanethiosulfonylethyl)amine as a trifunctional cross-linking agent for studying protein-protein interactions and for applications in drug development. While direct literature on the application of this specific compound is limited, this document extrapolates its potential utility based on the well-established reactivity of methanethiosulfonate (B1239399) (MTS) reagents and the structural advantages of a Tris(2-aminoethyl)amine (B1216632) (TREN) scaffold. This guide covers the proposed synthesis, cross-linking mechanism, potential experimental protocols, and the broader context of trifunctional cross-linkers in biomedical research.

Introduction

This compound is a trifunctional cross-linking agent built upon a central Tris(2-aminoethyl)amine (TREN) core.[1][2] Each of the three primary amine arms is functionalized with a methanethiosulfonate (MTS) reactive group.[3] This unique C3-symmetric architecture allows for the simultaneous reaction with three target molecules or sites within a protein complex.[1]

The MTS reactive group is highly specific for sulfhydryl groups found in cysteine residues, forming stable disulfide bonds.[3][4] This specificity, combined with the rapid reaction kinetics of MTS reagents, makes this compound a promising tool for capturing transient or weak protein-protein interactions.[3] The trifunctional nature of this cross-linker enables the formation of intricate and stable molecular architectures, which is particularly valuable in the study of complex biological systems and the development of novel therapeutics such as antibody-drug conjugates.[5][6]

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process: the synthesis of the TREN scaffold followed by the functionalization of its primary amine groups.

Synthesis of the Tris(2-aminoethyl)amine (TREN) Scaffold

Several methods for the synthesis of TREN have been reported. A common approach involves the reaction of tris(2-chloroethyl)amine hydrochloride with ammonia.[7] Another method utilizes the batchwise hydrogenation of nitrilotriacetonitrile.[8] A further synthesis route starts from triethanolamine, which is reacted with thionyl chloride to form tris(2-chloroethyl)amine hydrochloride, followed by reaction with ammonia.[9]

Functionalization with Methanethiosulfonate Groups

The primary amine groups of the TREN scaffold can be functionalized with methanethiosulfonate moieties. While a specific protocol for this compound was not found in the reviewed literature, a general approach would involve the reaction of TREN with a suitable methanethiosulfonylating agent, such as S-methyl methanethiosulfonate, under appropriate reaction conditions. The stoichiometry would be controlled to ensure the functionalization of all three primary amine arms.

Cross-Linking Mechanism

The cross-linking activity of this compound is predicated on the reaction of its MTS groups with cysteine residues in proteins.

The methanethiosulfonate group is a highly efficient thiol-reactive functional group. The reaction proceeds via a nucleophilic attack of the thiolate anion (from a deprotonated cysteine residue) on the sulfur atom of the MTS group, leading to the formation of a stable disulfide bond and the release of methanesulfinic acid.[3] This reaction is highly specific for sulfhydryls under mild pH conditions.[3][4]

The trifunctional nature of the cross-linker allows for three potential outcomes:

  • Intra-protein cross-linking: Linking three cysteine residues within the same protein, providing information about protein folding and domain proximity.

  • Inter-protein cross-linking: Linking two or three different proteins that are in close proximity, thereby identifying members of a protein complex.

  • Mixed intra- and inter-protein cross-linking: A combination of the above, providing detailed structural information about protein complexes.

Data Presentation

Table 1: Properties of Methanethiosulfonate (MTS) Reagents for Cross-Linking
PropertyDescriptionReference(s)
Reactive Group Methanethiosulfonate (-S-SO2CH3)[3]
Target Sulfhydryl groups (Cysteine residues)[3][4]
Reaction Type Nucleophilic substitution[3]
Bond Formed Disulfide bond (-S-S-)[3]
Reaction pH Physiologic to slightly alkaline[10]
Reaction Speed Rapid[3]
Specificity High for sulfhydryls[3][4]
Reversibility Reversible with reducing agents (e.g., DTT)[3]

Experimental Protocols

The following are proposed, generalized protocols for the use of this compound in protein cross-linking studies. Optimization will be required for specific applications.

General Protein Cross-Linking Protocol
  • Protein Preparation: Prepare the protein sample(s) in a suitable buffer (e.g., phosphate, HEPES) at a pH between 7.2 and 8.0. Avoid buffers containing primary amines (e.g., Tris), as they can compete with the intended reaction.

  • Cross-linker Preparation: Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution.[3]

  • Cross-linking Reaction: Add the cross-linker stock solution to the protein sample to achieve the desired final concentration. The optimal molar excess of the cross-linker over the protein will need to be determined empirically, but a starting point could be a 20- to 50-fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for a duration of 30 minutes to 2 hours.

  • Quenching: Stop the reaction by adding a quenching reagent containing a free thiol, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, to consume the unreacted MTS groups.

  • Analysis: Analyze the cross-linked products using techniques such as SDS-PAGE, size-exclusion chromatography, and mass spectrometry to identify cross-linked proteins and peptides.

In Vivo Cross-Linking Protocol

For in vivo cross-linking, a membrane-permeable derivative of the cross-linker would be required. Assuming such a derivative is available:

  • Cell Culture: Grow cells to the desired confluency.

  • Cross-linker Addition: Add the membrane-permeable this compound derivative directly to the cell culture medium.

  • Incubation: Incubate the cells for a predetermined time to allow the cross-linker to penetrate the cells and react with intracellular proteins.

  • Cell Lysis: After incubation, harvest and lyse the cells using a suitable lysis buffer.

  • Analysis: Analyze the cell lysate for cross-linked protein complexes as described in the general protocol.

Mandatory Visualizations

Diagram 1: Synthesis Pathway of this compound

G cluster_0 Step 1: TREN Scaffold Synthesis cluster_1 Step 2: Functionalization Triethanolamine Triethanolamine Tris(2-chloroethyl)amine HCl Tris(2-chloroethyl)amine HCl Triethanolamine->Tris(2-chloroethyl)amine HCl Thionyl Chloride Tris(2-aminoethyl)amine (TREN) Tris(2-aminoethyl)amine (TREN) Tris(2-chloroethyl)amine HCl->Tris(2-aminoethyl)amine (TREN) + Ammonia Ammonia Ammonia TREN_Scaffold Tris(2-aminoethyl)amine (TREN) Final_Product This compound TREN_Scaffold->Final_Product MTS_Reagent S-Methyl Methanethiosulfonate MTS_Reagent->Final_Product

Caption: Proposed synthesis of this compound.

Diagram 2: Cross-Linking Reaction Mechanism

G cluster_0 Reaction Crosslinker R-S-SO2CH3 (MTS group) Crosslinked_Protein Protein-S-S-R (Disulfide Bond) Crosslinker->Crosslinked_Protein Protein Protein-SH (Cysteine) Protein->Crosslinked_Protein Byproduct CH3SO2H (Methanesulfinic acid)

Caption: Reaction of an MTS group with a cysteine residue.

Diagram 3: Experimental Workflow for Protein Cross-Linking

G cluster_analysis Analysis Methods Start Protein Sample (in appropriate buffer) Add_Crosslinker Add this compound Start->Add_Crosslinker Incubate Incubate (RT or 4°C, 30-120 min) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., with DTT) Incubate->Quench Analysis Analyze Products Quench->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Mass_Spec Mass Spectrometry Analysis->Mass_Spec Chromatography Chromatography Analysis->Chromatography

Caption: General workflow for protein cross-linking experiments.

Conclusion

This compound represents a potentially powerful tool for the structural and functional analysis of proteins and protein complexes. Its trifunctional nature, combined with the specificity and efficiency of the methanethiosulfonate reactive groups for cysteine residues, offers advantages for capturing complex protein interactions. While further empirical studies are required to fully characterize its utility and optimize its application, this preliminary evaluation suggests that it holds significant promise for researchers in biochemistry, molecular biology, and drug development. The proposed synthesis routes and experimental protocols provided in this guide offer a foundation for the exploration of this novel cross-linking agent.

References

Methodological & Application

Application Notes and Protocols for Tris-(2-methanethiosulfonylethyl)amine Protein Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris-(2-methanethiosulfonylethyl)amine is a trifunctional, thiol-reactive crosslinking agent designed for elucidating protein structure and interactions. This reagent covalently links cysteine residues within a single protein or between interacting proteins that are in close proximity. Its unique tripodal structure, originating from a Tris(2-aminoethyl)amine (TREN) core, allows for the formation of crosslinks to up to three cysteine residues. The methanethiosulfonate (B1239399) (MTS) reactive groups specifically and efficiently form disulfide bonds with the sulfhydryl groups of cysteine residues under mild conditions. This application note provides a detailed protocol for utilizing this compound in protein crosslinking studies, from reagent preparation to analysis of crosslinked products. The resulting distance constraints can be invaluable for computational modeling of protein and protein complex structures.

Principle of Reaction

The crosslinking reaction occurs via the specific reaction of the methanethiosulfonate (MTS) electrophiles with the sulfhydryl (-SH) groups of cysteine residues, forming stable disulfide bonds. The trifunctional nature of this crosslinker allows for the capture of complex or transient protein interactions. The reaction is typically carried out in amine-free buffers at a neutral to slightly alkaline pH to ensure the cysteine thiol is sufficiently nucleophilic. The reaction can be effectively stopped by the addition of a quenching buffer containing a high concentration of primary amines, such as Tris or glycine.

Materials and Reagents

  • Protein Sample: Purified protein(s) of interest with at least one accessible cysteine residue. The protein should be in a buffer free of primary amines (e.g., HEPES, PBS).

  • This compound: (MW: 431.66 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5. Avoid buffers containing primary amines like Tris.

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 7.5.

  • SDS-PAGE analysis reagents: Acrylamide/bis-acrylamide solution, SDS, TEMED, APS, Laemmli sample buffer with and without a reducing agent (e.g., DTT or β-mercaptoethanol).

  • Mass Spectrometer (for identification of crosslinked peptides)

Experimental Protocols

Preparation of Reagents
  • Protein Sample Preparation:

    • Ensure the protein sample is in an amine-free buffer (e.g., HEPES, PBS) at a concentration of 1-10 µM. The buffer should not contain any reducing agents like DTT or β-mercaptoethanol in the final reaction mixture. If the protein is typically stored in a buffer containing reducing agents, it must be removed by dialysis or using a desalting column prior to the crosslinking reaction.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Note: MTS reagents are susceptible to hydrolysis. Prepare the stock solution immediately before use.

Protein Crosslinking Reaction
  • To the protein sample in the reaction buffer, add the this compound stock solution to achieve the desired final concentration. A good starting point is a 10- to 50-fold molar excess of the crosslinker over the protein concentration.

  • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The optimal incubation time may need to be determined empirically.[1]

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.[2]

  • Incubate for an additional 15 minutes at room temperature to ensure complete quenching of any unreacted crosslinker.[2]

Analysis of Crosslinked Products
  • SDS-PAGE Analysis:

    • Take an aliquot of the quenched reaction and add an equal volume of 2x non-reducing Laemmli sample buffer.

    • Take a second aliquot and add an equal volume of 2x reducing Laemmli sample buffer (containing DTT or β-mercaptoethanol).

    • Heat both samples at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and perform electrophoresis.

    • Visualize the protein bands using Coomassie blue or silver staining. The appearance of higher molecular weight bands in the non-reducing lane, which are absent or diminished in the reducing lane, indicates successful crosslinking.[1]

  • Mass Spectrometry Analysis:

    • For identification of crosslinked residues, the protein bands corresponding to the crosslinked species can be excised from the gel.

    • Perform in-gel digestion using a protease such as trypsin.

    • Analyze the resulting peptide mixture by mass spectrometry (LC-MS/MS).

    • Use specialized software to identify the crosslinked peptides and the specific cysteine residues involved in the crosslink.

Data Presentation

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 µMHigher concentrations can promote intermolecular crosslinking.
Crosslinker Concentration 10 - 50-fold molar excessTitration may be necessary to optimize crosslinking efficiency and minimize aggregation.
Reaction Buffer HEPES, PBS (amine-free)Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the crosslinker.
pH 7.2 - 8.5A slightly alkaline pH facilitates the reaction with cysteine residues.[1]
Incubation Time 30 minutes - 2 hoursOptimal time should be determined empirically.[1]
Incubation Temperature Room Temperature (20-25°C)Can be performed at 4°C for longer incubation times if protein stability is a concern.
Quenching Reagent Tris or GlycineFinal concentration of 20-50 mM.

Visualizations

experimental_workflow Experimental Workflow for Protein Crosslinking cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Prepare Protein Sample (1-10 µM in amine-free buffer) mix Mix Protein and Crosslinker (10-50x molar excess) protein_prep->mix crosslinker_prep Prepare Crosslinker Stock (10 mM in DMSO) crosslinker_prep->mix incubate Incubate (30 min - 2 hr at RT) mix->incubate quench Quench Reaction (20-50 mM Tris) incubate->quench sds_page SDS-PAGE Analysis (Reducing vs. Non-reducing) quench->sds_page mass_spec Mass Spectrometry (Identify crosslinked residues) quench->mass_spec

Caption: A schematic of the protein crosslinking workflow using this compound.

Caption: The chemical reaction between a cysteine residue and a methanethiosulfonate (MTS) group.

References

Application Notes and Protocols for Tris-(2-methanethiosulfonylethyl)amine (TMTSEA) in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris-(2-methanethiosulfonylethyl)amine (TMTSEA) is a homobifunctional cross-linking agent used in structural proteomics to study protein-protein interactions and protein conformations by mass spectrometry (MS). As a sulfhydryl-reactive cross-linker, TMTSEA specifically targets the thiol groups of cysteine residues, forming disulfide bonds. This specificity is advantageous for proteins with a low abundance of cysteine residues, allowing for more targeted and less complex cross-linking patterns compared to amine-reactive cross-linkers. The resulting distance constraints from identified cross-links provide valuable information for modeling the three-dimensional structures of proteins and protein complexes.[1]

Chemical Properties and Reactivity:

  • Chemical Formula: C9H21N3O6S6

  • Molecular Weight: 451.6 g/mol

  • Reactivity: The methanethiosulfonate (B1239399) (MTS) groups of TMTSEA react with sulfhydryl groups (-SH) of cysteine residues to form stable disulfide bonds (-S-S-). This reaction is specific and proceeds efficiently under neutral to slightly alkaline conditions (pH 6.5-7.5).[1]

  • Spacer Arm Length: The spacer arm of TMTSEA provides a defined distance constraint between the cross-linked cysteine residues, which is crucial for structural modeling. The exact length should be considered when interpreting cross-linking data.

Applications in Mass Spectrometry

TMTSEA is a valuable tool for various mass spectrometry-based structural biology applications:

  • Protein-Protein Interaction (PPI) Mapping: By cross-linking interacting proteins, TMTSEA helps to identify interaction partners and map the interfaces of protein complexes.

  • Conformational Analysis of Proteins: Intramolecular cross-links generated by TMTSEA can provide insights into the folding and conformational changes of proteins.

  • Structural Elucidation of Protein Complexes: The distance constraints obtained from TMTSEA cross-linking can be integrated with other structural data (e.g., cryo-EM, X-ray crystallography) to build and refine models of protein assemblies.

Experimental Protocols

The following is a generalized protocol for using TMTSEA in a cross-linking mass spectrometry experiment. Optimization of specific parameters such as protein and cross-linker concentrations, and incubation time, is recommended for each biological system.

Materials
  • Purified protein or protein complex of interest

  • This compound (TMTSEA)

  • Reaction Buffer (non-amine based, e.g., HEPES or PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Dithiothreitol (DTT) or 1 M β-mercaptoethanol (BME))

  • Denaturation/Reduction Buffer (e.g., 8 M Urea (B33335), 10 mM DTT in 100 mM Ammonium (B1175870) Bicarbonate)

  • Alkylation Solution (e.g., 55 mM Iodoacetamide (B48618) in 100 mM Ammonium Bicarbonate)

  • Trypsin (mass spectrometry grade)

  • Formic Acid

  • Acetonitrile

  • C18 desalting columns

Experimental Workflow

Experimental_Workflow Protein_Preparation 1. Protein Preparation Crosslinking 2. Cross-linking Reaction (with TMTSEA) Protein_Preparation->Crosslinking Quenching 3. Quenching Crosslinking->Quenching Digestion 4. Reduction, Alkylation, & Tryptic Digestion Quenching->Digestion Desalting 5. Sample Desalting (C18 Cleanup) Digestion->Desalting LC_MS 6. LC-MS/MS Analysis Desalting->LC_MS Data_Analysis 7. Data Analysis LC_MS->Data_Analysis

Figure 1: General experimental workflow for TMTSEA cross-linking mass spectrometry.

1. Protein Preparation:

  • Ensure the protein sample is in a buffer that does not contain primary amines (e.g., Tris) or thiols, as these will interfere with the cross-linking reaction. A suitable buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.

  • The protein concentration should be optimized for the specific system, typically in the range of 0.1-2 mg/mL.

2. Cross-linking Reaction:

  • Prepare a fresh stock solution of TMTSEA in a water-miscible organic solvent such as DMSO or DMF.

  • Add the TMTSEA stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 20- to 50-fold molar excess of TMTSEA over the protein.

  • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

3. Quenching the Reaction:

  • To stop the cross-linking reaction, add a quenching buffer containing a free thiol. A final concentration of 20-50 mM DTT or BME is recommended.

  • Incubate for 15 minutes at room temperature.

4. Sample Preparation for Mass Spectrometry:

  • Denaturation and Reduction: Add denaturation/reduction buffer to the quenched reaction mixture. Incubate for 30 minutes at 37°C.

  • Alkylation: Alkylate the sample by adding iodoacetamide solution and incubate for 30 minutes at room temperature in the dark.

  • Digestion: Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

5. Desalting:

  • Desalt the peptide mixture using a C18 desalting column according to the manufacturer's instructions.

  • Dry the eluted peptides in a vacuum centrifuge.

6. LC-MS/MS Analysis:

  • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using an instrument with high resolution and fragmentation capabilities.

7. Data Analysis:

  • Use specialized software for the identification of cross-linked peptides from the MS/MS data. Software packages such as pLink, MeroX, or XlinkX are commonly used for this purpose.

  • The software will search the spectral data against a protein sequence database to identify the cross-linked peptide pairs.

  • Validate the identified cross-links based on the scoring and fragmentation patterns.

Data Presentation

The quantitative data from TMTSEA cross-linking experiments can be summarized to compare different experimental conditions. The following tables present hypothetical data to illustrate how results can be presented.

Table 1: Quantitative Analysis of Identified Cross-links under Different TMTSEA Concentrations.

TMTSEA:Protein Molar RatioTotal Identified PeptidesNumber of Cross-linked Peptides% Cross-linked Peptides
10:125431275.0%
25:126122158.2%
50:1258928911.2%
100:1255131212.2%

Table 2: Comparison of Intra- and Inter-molecular Cross-links for a Protein Complex.

ConditionTotal Cross-linksIntra-molecular Cross-linksInter-molecular Cross-links
Protein A alone89890
Protein B alone62620
Protein A + Protein B21515164

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical reaction between TMTSEA and two cysteine residues, leading to a covalent cross-link.

TMTSEA_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product TMTSEA This compound (TMTSEA) Reaction Disulfide Bond Formation (pH 6.5-7.5) TMTSEA->Reaction Protein Protein with accessible Cysteine residues Protein->Reaction Crosslinked_Protein Covalently Cross-linked Protein Reaction->Crosslinked_Protein

Figure 2: Reaction mechanism of TMTSEA with protein cysteine residues.

Conclusion

This compound (TMTSEA) is a powerful tool for researchers in structural biology and drug development. Its specificity for cysteine residues allows for targeted cross-linking studies, providing valuable structural information on proteins and protein complexes. The detailed protocol and application notes provided here serve as a comprehensive guide for the successful implementation of TMTSEA-based cross-linking mass spectrometry workflows.

References

Application Notes and Protocols for Cysteine Residue Labeling with Tris-(2-methanethiosulfonylethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective labeling of cysteine residues is a powerful technique in chemical biology and drug development. The unique reactivity of the cysteine thiol group allows for its specific modification with a variety of chemical probes, enabling the study of protein structure, function, and interactions. Tris-(2-methanethiosulfonylethyl)amine (TMEA) is a trifunctional thiol-reactive reagent belonging to the methanethiosulfonate (B1239399) (MTS) family. MTS reagents are known for their high reactivity and specificity towards cysteine residues, forming a disulfide bond under mild conditions.[1][2] This trifunctional nature of TMEA offers potential for creating unique protein conjugates, such as crosslinked proteins or the attachment of multiple functionalities.

These application notes provide a detailed, generalized protocol for the labeling of cysteine residues in proteins with TMEA. Due to the limited specific literature on TMEA, this protocol is based on the established chemistry of MTS reagents.[1][3] Researchers should consider this a starting point and may need to optimize conditions for their specific protein of interest.

Data Presentation

As empirical optimization is crucial, we recommend systematically varying parameters such as TMEA concentration, protein concentration, reaction time, and pH to determine the optimal labeling conditions. The following table provides a template for recording and comparing quantitative data from such optimization experiments.

Experiment IDProtein Concentration (µM)TMEA:Protein Molar RatioReaction Time (hours)Temperature (°C)pHDegree of Labeling (DOL)*Notes
TMEA-0015010:12257.5
TMEA-0025020:12257.5
TMEA-0035010:14257.5
TMEA-0045010:1247.5
TMEA-0055010:12258.0

*The Degree of Labeling (DOL) can be determined using various methods, including mass spectrometry (by observing the mass shift upon labeling) or spectrophotometrically if TMEA is conjugated to a chromophore.

Experimental Protocols

This section details the key experimental procedures for labeling cysteine residues with TMEA.

Materials Required
  • Purified protein with at least one accessible cysteine residue

  • This compound (TMEA)

  • Reaction Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5. Note: Avoid buffers containing primary amines if there is a possibility of side reactions, although MTS reagents are highly specific for thiols.[2]

  • Reducing agent (optional): e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: e.g., L-cysteine or β-mercaptoethanol

  • Desalting column or dialysis membrane for purification

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to prepare TMEA stock solution

  • Analytical tools for characterization (e.g., SDS-PAGE, Mass Spectrometer)

Protocol 1: Protein Preparation and Reduction of Disulfides (if necessary)
  • Buffer Exchange: Ensure the purified protein is in the desired reaction buffer at a concentration of 1-10 mg/mL. This can be achieved by dialysis or using a desalting column.

  • Reduction of Disulfide Bonds (Optional): If the target cysteine(s) are involved in disulfide bonds, reduction is necessary.

    • Add a 10- to 50-fold molar excess of a reducing agent like TCEP to the protein solution. TCEP is often preferred as it does not contain a thiol group and typically does not need to be removed before labeling.[4]

    • Incubate at room temperature for 1 hour.

    • If using DTT, it must be removed prior to adding TMEA, as it will compete for the labeling reagent. This can be done by buffer exchange or using a desalting column.

Protocol 2: Cysteine Labeling with TMEA
  • Prepare TMEA Stock Solution: Immediately before use, prepare a 10-50 mM stock solution of TMEA in anhydrous DMF or DMSO. MTS reagents can hydrolyze in aqueous solutions, so fresh preparation is critical.[3]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TMEA stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM.

    • Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification of the Labeled Protein
  • Removal of Excess Reagent: To remove unreacted TMEA and the quenching reagent, purify the labeled protein using a desalting column (e.g., G-25) or by dialysis against a suitable storage buffer.

  • Characterization:

    • Confirm successful labeling and determine the degree of labeling using mass spectrometry (observing the expected mass increase).

    • Analyze the purity of the labeled protein by SDS-PAGE.

Visualizations

Experimental Workflow for Cysteine Labeling with TMEA

TMEA_Labeling_Workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_analysis Purification & Analysis start Start: Purified Protein buffer_exchange Buffer Exchange into Reaction Buffer start->buffer_exchange reduction Reduction of Disulfides (optional, with TCEP) buffer_exchange->reduction add_tmea Add TMEA Stock Solution reduction->add_tmea incubation Incubate (e.g., 2h at RT) add_tmea->incubation quench Quench Reaction (e.g., with L-cysteine) incubation->quench purification Purify Labeled Protein (Desalting/Dialysis) quench->purification analysis Analyze Labeled Protein (MS, SDS-PAGE) purification->analysis end End: Labeled Protein analysis->end

Caption: Workflow for labeling cysteine residues with TMEA.

Signaling Pathway Diagram (Hypothetical Application)

This diagram illustrates a hypothetical scenario where a TMEA-labeled protein (e.g., an antibody fragment) is used to deliver a payload to a target cell, initiating a signaling cascade.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular tmea_protein TMEA-Labeled Protein (e.g., Antibody-Drug Conjugate) receptor Cell Surface Receptor tmea_protein->receptor Binding internalization Internalization receptor->internalization payload_release Payload Release internalization->payload_release signaling_cascade Signaling Cascade Activation payload_release->signaling_cascade cellular_response Cellular Response (e.g., Apoptosis) signaling_cascade->cellular_response

Caption: Hypothetical signaling pathway initiated by a TMEA-protein conjugate.

References

Application Notes and Protocols for In Vivo Cross-Linking Studies Using Tris-(2-methanethiosulfonylethyl)amine (MTS-TETA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris-(2-methanethiosulfonylethyl)amine (MTS-TETA) is a homobifunctional cross-linking agent that targets cysteine residues. Its unique trifunctional core provides a rigid scaffold, while the three methanethiosulfonate (B1239399) (MTS) groups offer reactive sites for covalent bond formation with sulfhydryl groups of cysteine residues within or between proteins. This characteristic makes MTS-TETA a potentially valuable tool for in vivo cross-linking studies, enabling the capture of protein-protein interactions (PPIs) in their native cellular environment. The covalent linkages formed by MTS-TETA can stabilize transient or weak interactions, facilitating their identification and characterization by techniques such as mass spectrometry.

These application notes provide an overview of the theoretical application of MTS-TETA for in vivo cross-linking, including its chemical properties and proposed experimental workflows. However, it is important to note that detailed, publicly available protocols and extensive quantitative data for the in vivo application of MTS-TETA are limited. The following sections are based on the general principles of in vivo cross-linking and the known reactivity of MTS reagents.

Chemical Properties and Reactivity

Proposed Experimental Workflow for In Vivo Cross-Linking with MTS-TETA

This proposed workflow is a general guideline and requires optimization for specific cell types and target proteins.

G cluster_cell_culture Cell Culture and Treatment cluster_quenching_lysis Quenching and Lysis cluster_analysis Downstream Analysis cell_prep Prepare cell culture (e.g., adherent or suspension cells) mts_teta_prep Prepare fresh MTS-TETA solution in a suitable solvent (e.g., DMSO) cell_treatment Treat cells with MTS-TETA at a final concentration (e.g., 100-500 µM) mts_teta_prep->cell_treatment incubation Incubate for a defined period (e.g., 15-60 min) at 37°C cell_treatment->incubation quenching Quench the cross-linking reaction with a thiol-containing reagent (e.g., L-cysteine or DTT) incubation->quenching cell_harvest Harvest cells by centrifugation quenching->cell_harvest lysis Lyse cells in a suitable buffer containing protease and phosphatase inhibitors cell_harvest->lysis clarification Clarify lysate by centrifugation to remove insoluble debris lysis->clarification sds_page Analyze cross-linked complexes by SDS-PAGE and Western blotting clarification->sds_page ms_prep Prepare protein samples for mass spectrometry (e.g., in-gel or in-solution digestion) clarification->ms_prep lc_ms Perform LC-MS/MS analysis to identify cross-linked peptides ms_prep->lc_ms data_analysis Analyze MS data to identify interacting proteins and cross-linked sites lc_ms->data_analysis GPCR_Dimerization cluster_membrane Cell Membrane cluster_signaling Downstream Signaling GPCR1 GPCR Monomer 1 (with Cys mutation) Dimer GPCR Dimer (Cross-linked by MTS-TETA) GPCR1->Dimer Dimerization GPCR2 GPCR Monomer 2 (with Cys mutation) GPCR2->Dimer Dimerization G_Protein G Protein Dimer->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Application Notes and Protocols for Cell Surface Protein Crosslinking with Tris-(2-methanethiosulfonylethyl)amine (TMTSEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tris-(2-methanethiosulfonylethyl)amine (TMTSEA), a thiol-reactive crosslinking agent, for the investigation of cell surface protein-protein interactions. This document includes detailed protocols, data presentation guidelines, and visual representations of experimental workflows and associated signaling pathways.

Introduction to TMTSEA Crosslinking

This compound (TMTSEA) is a membrane-impermeable, thiol-reactive crosslinking reagent. Its primary application lies in the covalent linkage of proteins through their cysteine residues. The methanethiosulfonate (B1239399) (MTS) groups of TMTSEA react specifically with free sulfhydryl groups (-SH) on cysteine side chains to form stable disulfide bonds. This reaction is particularly useful for studying proteins on the live cell surface, as the reagent's charge and hydrophilicity prevent it from crossing the cell membrane.

The trifunctional nature of TMTSEA, possessing three reactive MTS groups, allows for the crosslinking of multiple proteins in close proximity, making it a valuable tool for studying protein complexes, receptor dimerization, and the spatial organization of cell surface proteins.

Key Applications

  • Studying Receptor Dimerization and Oligomerization: TMTSEA can be used to capture and stabilize the transient interactions between cell surface receptors, such as receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which is often a prerequisite for signal transduction.

  • Investigating Protein-Protein Interactions within Membrane Microdomains: By crosslinking proteins in their native environment, TMTSEA can help elucidate the composition of protein complexes within specific membrane regions like lipid rafts.

  • Mapping Protein Topography: The accessibility of cysteine residues to TMTSEA can provide insights into the extracellular topology of membrane proteins.

  • Stabilizing Transient Interactions for Downstream Analysis: Crosslinking with TMTSEA can preserve weak or transient protein interactions, allowing for their subsequent analysis by techniques such as immunoprecipitation and mass spectrometry.

Data Presentation

Quantitative data from TMTSEA crosslinking experiments should be summarized to facilitate comparison and interpretation. The following tables provide examples of how to present such data.

Table 1: Comparison of Thiol-Reactive Crosslinker Efficiency

CrosslinkerTarget ResidueReaction pHOptimal Concentration (on cells)Incubation Time (on cells)Bond TypeReversibility
TMTSEA Cysteine6.5 - 7.51 - 5 mM1 - 10 minDisulfideReversible (with reducing agents)
BM(PEG)2 Cysteine6.5 - 7.50.5 - 2 mM30 min - 2 hrThioetherIrreversible
DTSSP Lysine7.0 - 8.01 - 2 mM30 minDisulfideReversible (with reducing agents)

Table 2: Concentration-Dependent Effect of TMTSEA on Receptor Dimerization

TMTSEA Concentration (mM)Percent Dimerization (Mean ± SD)
0 (Control)5 ± 1.2
0.525 ± 3.5
1.048 ± 4.1
2.575 ± 5.3
5.082 ± 4.8
Data is hypothetical and for illustrative purposes. Actual results will vary depending on the experimental system.

Experimental Protocols

The following are detailed protocols for cell surface protein crosslinking using TMTSEA.

Protocol 1: General Cell Surface Protein Crosslinking with TMTSEA

This protocol outlines the fundamental steps for crosslinking cell surface proteins on adherent cells.

Materials:

  • Adherent cells expressing the protein(s) of interest

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (TMTSEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

  • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE sample buffer (with and without reducing agent, e.g., DTT or β-mercaptoethanol)

Procedure:

  • Cell Culture: Culture adherent cells to 80-90% confluency in an appropriate culture vessel.

  • Cell Preparation:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Ensure all subsequent steps are performed on ice or at 4°C to minimize membrane trafficking and protein internalization.

  • Prepare TMTSEA Solution:

    • Immediately before use, prepare a stock solution of TMTSEA in anhydrous DMSO (e.g., 100 mM).

    • Dilute the TMTSEA stock solution to the desired final concentration (e.g., 1-5 mM) in ice-cold PBS. Vortex briefly to mix.

  • Crosslinking Reaction:

    • Add the TMTSEA solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate on ice for 5-10 minutes with gentle rocking. The optimal time may need to be determined empirically.

  • Quench Reaction:

    • Aspirate the TMTSEA solution.

    • Add ice-cold Quenching Buffer to the cells and incubate for 15 minutes on ice to stop the crosslinking reaction.

  • Cell Lysis:

    • Aspirate the Quenching Buffer and wash the cells once with ice-cold PBS.

    • Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes with periodic agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Sample Preparation for Analysis:

    • Transfer the supernatant (cleared lysate) to a new tube.

    • Determine the protein concentration of the lysate.

    • For analysis of crosslinked products, mix an aliquot of the lysate with non-reducing SDS-PAGE sample buffer.

    • To verify the reversibility of the crosslinking, mix another aliquot with reducing SDS-PAGE sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • Analysis:

    • Analyze the samples by SDS-PAGE followed by Western blotting with an antibody specific to the protein of interest. Crosslinked proteins will appear as higher molecular weight bands in the non-reduced sample, which should be absent or reduced in the sample treated with a reducing agent.[1]

Protocol 2: Investigating Ligand-Induced Receptor Dimerization using TMTSEA

This protocol is adapted for studying the dimerization of a receptor tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR), upon ligand stimulation.[2][3]

Materials:

  • Cells expressing the receptor of interest (e.g., A431 cells for EGFR)

  • Serum-free culture medium

  • Receptor-specific ligand (e.g., EGF)

  • All materials listed in Protocol 1

Procedure:

  • Cell Culture and Starvation:

    • Culture cells to 80-90% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the experiment to reduce basal receptor activation.

  • Ligand Stimulation:

    • Wash the cells once with ice-cold PBS.

    • Treat the cells with the specific ligand at a predetermined concentration (e.g., 100 ng/mL EGF) in serum-free medium at 37°C for the desired time (e.g., 10 minutes) to induce receptor dimerization.

    • Include a non-stimulated control (no ligand).

  • Crosslinking:

    • Immediately place the cells on ice to stop cellular processes.

    • Wash the cells twice with ice-cold PBS.

    • Proceed with the TMTSEA crosslinking reaction as described in Protocol 1, steps 3-5.

  • Lysis and Analysis:

    • Proceed with cell lysis, sample preparation, and analysis as described in Protocol 1, steps 6-8.

    • Compare the intensity of the dimer band in the stimulated versus non-stimulated samples to quantify the effect of the ligand on receptor dimerization.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for cell surface protein crosslinking using TMTSEA followed by analysis.

G cluster_cell_prep Cell Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis cell_culture 1. Culture Adherent Cells wash_cells 2. Wash with ice-cold PBS cell_culture->wash_cells add_tmtsea 4. Incubate Cells with TMTSEA wash_cells->add_tmtsea prepare_tmtsea 3. Prepare TMTSEA Solution prepare_tmtsea->add_tmtsea quench 5. Quench Reaction add_tmtsea->quench lysis 6. Cell Lysis quench->lysis sds_page 7. SDS-PAGE (non-reducing/reducing) lysis->sds_page western_blot 8. Western Blot sds_page->western_blot

TMTSEA Crosslinking Workflow
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Dimerization and Activation

TMTSEA can be employed to study the initial step of many signaling pathways: receptor dimerization. The following diagram illustrates a simplified signaling cascade initiated by the dimerization of a receptor tyrosine kinase, such as the EGFR. Crosslinking with TMTSEA would capture the formation of the receptor dimer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., EGF) RTK_Monomer1 RTK Monomer Ligand->RTK_Monomer1 Binding RTK_Monomer2 RTK Monomer Ligand->RTK_Monomer2 Binding RTK_Dimer RTK Dimer (Crosslinked by TMTSEA) RTK_Monomer1->RTK_Dimer Dimerization RTK_Monomer2->RTK_Dimer Dimerization Autophosphorylation Autophosphorylation RTK_Dimer->Autophosphorylation Grb2 Grb2 Autophosphorylation->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

RTK Signaling Pathway

Disclaimer: The protocols provided are intended as a general guide. Optimal conditions for crosslinking, including reagent concentration, incubation time, and temperature, may vary depending on the specific cell type, protein of interest, and experimental goals. It is highly recommended to perform optimization experiments to determine the best conditions for your system.

References

Application Notes and Protocols for Tris-(2-methanethiosulfonylethyl)amine in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris-(2-methanethiosulfonylethyl)amine, often abbreviated as MTS-TSEA, is a trifunctional, thiol-reactive cross-linking agent. Its unique tripodal structure, based on a tris(2-aminoethyl)amine (B1216632) (TREN) core, features three methanethiosulfonate (B1239399) (MTS) reactive groups.[1][2] These MTS groups react specifically and rapidly with sulfhydryl groups of cysteine residues to form stable disulfide bonds.[3] This reactivity makes MTS-TSEA a valuable tool in structural biology for mapping protein architecture, defining protein-protein interfaces, and stabilizing protein complexes for high-resolution structural determination by techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).[4][5]

Principle of Action

The utility of MTS-TSEA stems from its ability to covalently link cysteine residues that are in close spatial proximity. The three flexible arms of the molecule allow it to capture intra- and inter-molecular interactions within a defined distance range. Upon reaction, the distance between the alpha-carbons of the cross-linked cysteine residues is constrained, providing valuable low-resolution structural information that can be used to build and validate computational models of proteins and their complexes.[6]

Application Notes

This compound is primarily employed in the following areas of structural biology:

  • Cross-Linking Mass Spectrometry (XL-MS): XL-MS is a powerful technique for elucidating protein structure and interaction networks.[4][5] MTS-TSEA is used to introduce covalent cross-links between cysteine residues. After cross-linking, the protein or protein complex is enzymatically digested, and the resulting peptides are analyzed by mass spectrometry. Specialized software is then used to identify the cross-linked peptides, revealing which residues are spatially close in the native structure.[5] This information is critical for:

    • Mapping protein folding and topology.

    • Identifying protein-protein interaction interfaces.

    • Providing distance constraints for computational protein modeling.[4]

  • Stabilization of Protein Complexes for Structural Analysis: Many protein complexes are dynamic or possess flexible regions, which can hinder their structural determination by high-resolution methods like X-ray crystallography and cryo-EM.[4][7] MTS-TSEA can be used to "lock" these complexes into a specific conformational state by introducing covalent cross-links. This reduction in conformational heterogeneity often leads to improved crystal quality or more uniform particle populations in cryo-EM, facilitating structure solution.[8][9]

  • Probing Protein Conformational Changes: The reactivity of cysteine residues can be dependent on their local environment. By comparing cross-linking patterns in the presence and absence of ligands, binding partners, or other stimuli, MTS-TSEA can be used to map conformational changes within a protein or protein complex.[3]

Data Presentation

Quantitative data for the use of MTS-TSEA and related MTS reagents are summarized below. These tables provide a starting point for experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18365-77-0[2]
Molecular Formula C9H21NO6S6[2]
Molecular Weight 431.66 g/mol [2]
Appearance White to Off-White Solid[2]
Solubility Chloroform (Slightly, Heated), Ethyl Acetate (Slightly, Heated)[2]
Reactive Group Methanethiosulfonate (MTS)[3]
Target Residue Cysteine (Sulfhydryl group)[3]

Table 2: General Reaction Parameters for Thiol-Reactive MTS Reagents

ParameterRecommended RangeNotesReference
Protein Concentration 1 - 20 µMHigher concentrations can favor intermolecular cross-linking.[5]
MTS Reagent Conc. 0.5 - 5 mMA 50- to 500-fold molar excess over cysteine is a common starting point.[3]
Reaction Buffer HEPES, PhosphatepH 7.0 - 8.5. Avoid buffers containing thiols (e.g., DTT, BME).[4]
Reaction Time 1 - 60 minutesMTS reagents are highly reactive; short incubation times are often sufficient.[3][3]
Temperature 4°C to 25°C (Room Temp.)Lower temperatures can help control the reaction rate and maintain protein stability.[5]
Quenching Reagent DTT, β-mercaptoethanol, CysteineAdd in excess (e.g., 10-50 mM) to consume unreacted MTS reagent.[10]

Mandatory Visualizations

Chemical Reaction and Experimental Workflow

The following diagrams illustrate the chemical principles and experimental procedures for using MTS-TSEA.

cluster_reaction Chemical Reaction of MTS Group with Cysteine Reactants Protein-SH (Cysteine) + R-S-SO₂-CH₃ (MTS Reagent) Products Protein-S-S-R (Disulfide Bond) + CH₃-SO₂H (Methanesulfinic Acid) Reactants->Products Reaction

Caption: Reaction of an MTS group with a cysteine thiol.

A 1. Protein Sample Preparation (Purified Protein or Complex) B 2. Cross-linking Reaction (Add MTS-TSEA) A->B C 3. Quench Reaction (e.g., DTT, Cysteine) B->C D 4. Verify Cross-linking (SDS-PAGE / Western Blot) C->D E 5a. Analysis by XL-MS D->E F 5b. Analysis by Structural Methods D->F G Protein Digestion (e.g., Trypsin) E->G J Cryo-EM or X-ray Crystallography F->J H LC-MS/MS Analysis G->H I Data Analysis (Identify Cross-linked Peptides) H->I K Structure Determination & Modeling J->K A Protein Complex (Unknown Structure) B Cross-linking with MTS-TSEA A->B C XL-MS Data (Identified Cross-linked Cys Pairs) B->C D Distance Constraints (Cα-Cα distance < ~25 Å) C->D E Computational Modeling (Docking, MD Simulations) D->E F 3D Structural Model of the Complex D->F Validation E->F

References

Application Notes and Protocols for Tris-(2-methanethiosulfonylethyl)amine (MTS-T) Cross-Linking for Cryo-EM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tris-(2-methanethiosulfonylethyl)amine (MTS-T) is a trifunctional, thiol-specific cross-linking agent. Its utility in cryo-electron microscopy (cryo-EM) sample preparation lies in its ability to covalently link cysteine residues within a protein complex, thereby stabilizing transient or flexible interactions for high-resolution structural analysis. The methanethiosulfonate (B1239399) (MTS) groups react specifically with the thiol groups of cysteine residues to form disulfide bonds.[1][2] This targeted approach can be particularly advantageous for capturing specific conformational states of dynamic macromolecular assemblies.

Principle of MTS-T Cross-Linking:

MTS-T possesses three MTS arms extending from a central amine core. Each MTS group can react with a cysteine residue, enabling the formation of intra- or inter-subunit cross-links. This reaction is highly specific for sulfhydryl groups under mild pH conditions, minimizing off-target modifications. The resulting disulfide bridge provides a stable covalent linkage that can rigidify flexible regions or trap transient interaction partners, which is often a prerequisite for obtaining high-resolution cryo-EM reconstructions.[3][4]

Advantages for Cryo-EM Sample Preparation:

  • Specificity: The high reactivity of MTS reagents towards cysteine residues allows for targeted cross-linking, especially in proteins where cysteine residues are strategically located at interaction interfaces or in flexible regions.[5]

  • Stabilization of Transient Complexes: For protein complexes with weak or transient interactions, which are challenging to visualize with cryo-EM, MTS-T can "lock" the complex in its assembled state.[4]

  • Homogeneity of Samples: By capturing a specific conformational state, MTS-T cross-linking can increase the homogeneity of the particle population, leading to improved image alignment and higher-resolution 3D reconstructions.

  • Control over Cross-Linking: The reaction can be controlled by varying the concentration of the cross-linker, incubation time, and temperature.[6]

Limitations and Considerations:

  • Requirement for Cysteine Residues: The utility of MTS-T is dependent on the presence and strategic location of cysteine residues. Site-directed mutagenesis can be employed to introduce cysteines at desired positions.[7]

  • Potential for Artifacts: Over-cross-linking can lead to protein aggregation or distortion of the native structure. It is crucial to optimize the cross-linking conditions carefully.

  • Buffer Compatibility: Buffers containing primary amines, such as Tris, can potentially react with some cross-linkers, although the primary reactivity of MTS reagents is with thiols.[8][9] It is advisable to use non-amine-containing buffers like HEPES or phosphate (B84403) buffers during the cross-linking reaction itself.

  • Spacer Arm Length: The fixed length of the spacer arms in MTS-T imposes a distance constraint on the cross-linked cysteine residues.

Experimental Protocols

This section provides a generalized protocol for using MTS-T to cross-link a protein complex for cryo-EM analysis. Optimization of specific parameters (e.g., protein and cross-linker concentrations, incubation time) is essential for each specific sample.

1. Reagent Preparation:

  • Protein Sample Buffer: Prepare a suitable buffer that is free of primary amines and reducing agents. A recommended buffer is 20 mM HEPES, pH 7.5, 150 mM NaCl.

  • MTS-T Stock Solution: Prepare a fresh stock solution of MTS-T (e.g., 10 mM) in a dry, aprotic solvent such as DMSO immediately before use. MTS reagents can be sensitive to moisture.

2. Cross-Linking Reaction:

  • Sample Preparation: Ensure the purified protein complex is in the desired buffer at an appropriate concentration (typically 0.1-1 mg/mL). If the protein contains disulfide bonds that are not part of the desired cross-link, they should be reduced and the reducing agent subsequently removed by dialysis or buffer exchange.

  • Initiate Cross-Linking: Add the MTS-T stock solution to the protein sample to achieve the desired final concentration. A good starting point is a 10- to 50-fold molar excess of MTS-T over the protein.

  • Incubation: Incubate the reaction mixture at a controlled temperature. Incubation on ice for 1-2 hours or at room temperature for 30-60 minutes are common starting points.

  • Monitoring the Reaction: The progress of the cross-linking reaction can be monitored by SDS-PAGE. An upward shift in the molecular weight of the cross-linked species or the appearance of new, higher molecular weight bands indicates successful cross-linking.

3. Quenching the Reaction:

  • To stop the cross-linking reaction, add a quenching reagent that will react with the excess MTS-T. A common quenching agent is a small molecule thiol, such as β-mercaptoethanol or DTT, at a final concentration of 10-20 mM.

  • Incubate for an additional 15-30 minutes at room temperature to ensure complete quenching.

4. Sample Preparation for Cryo-EM:

  • Removal of Excess Cross-Linker and Quenching Reagent: It is crucial to remove the unreacted cross-linker and quenching reagent as they can interfere with cryo-EM grid preparation and imaging. This can be achieved by size-exclusion chromatography (SEC), dialysis, or using a desalting column.

  • Concentration Adjustment: Concentrate the cross-linked sample to a suitable concentration for cryo-EM grid preparation (typically 1-5 mg/mL).

  • Vitrification: Apply a small volume (2-3 µL) of the cross-linked sample to a glow-discharged cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane (B1197151) using a vitrification device.[3]

  • Cryo-EM Imaging and Data Analysis: Transfer the vitrified grid to a cryo-electron microscope for data collection. The subsequent image processing and 3D reconstruction follow standard cryo-EM workflows.

Quantitative Data Summary

ParameterRecommended Starting RangeConsiderations
Protein Concentration0.1 - 1 mg/mL (or ~1-10 µM)Higher concentrations can favor intermolecular cross-linking.
MTS-T:Protein Molar Ratio10:1 to 50:1Optimization is critical to avoid under- or over-cross-linking.
Incubation Temperature4°C to 25°CLower temperatures slow down the reaction rate.
Incubation Time30 minutes to 2 hoursMonitor reaction progress by SDS-PAGE to determine the optimal time.
pH7.0 - 8.0The reaction of MTS reagents with thiols is efficient at neutral to slightly basic pH.
Quenching Reagent10-20 mM β-mercaptoethanol or DTTEnsure complete inactivation of the cross-linker.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Vitrification cluster_analysis Analysis Protein_Sample Protein Sample in Amine-Free Buffer Crosslinking Cross-Linking Reaction (Incubation) Protein_Sample->Crosslinking MTS_T_Stock Fresh MTS-T Stock Solution MTS_T_Stock->Crosslinking Quenching Quenching (e.g., DTT) Crosslinking->Quenching Purification Removal of Excess Reagents (e.g., SEC) Quenching->Purification Vitrification Cryo-EM Grid Preparation Purification->Vitrification Cryo_EM Cryo-EM Data Collection & Analysis Vitrification->Cryo_EM

Caption: Experimental workflow for MTS-T cross-linking for cryo-EM.

chemical_reaction cluster_reactants Reactants cluster_product Product P1_Cys Protein 1 with Cysteine (-SH) Crosslinked_Complex Cross-Linked Protein Complex (P1-S-S-R-S-S-P2) P1_Cys->Crosslinked_Complex Forms Disulfide Bond P2_Cys Protein 2 with Cysteine (-SH) P2_Cys->Crosslinked_Complex Forms Disulfide Bond MTS_T This compound (MTS-T) MTS_T->Crosslinked_Complex Mediates Cross-Linking

Caption: MTS-T cross-linking of cysteine residues in a protein complex.

References

Application Notes and Protocols for Tris-(2-methanethiosulfonylethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris-(2-methanethiosulfonylethyl)amine is a trifunctional crosslinking agent designed for the specific and reversible modification of cysteine residues in proteins and other biomolecules. This reagent possesses three methanethiosulfonate (B1239399) (MTS) functional groups extending from a central tertiary amine core. The MTS moiety is highly reactive towards the sulfhydryl group of cysteine, forming a stable, yet reversible, disulfide bond. This unique trifunctional architecture allows for the simultaneous crosslinking of three cysteine residues, making it a powerful tool for studying protein structure, protein-protein interactions, and for the development of novel bioconjugates and protein-based therapeutics.

The core advantages of using this compound lie in the properties of the MTS reactive group. The reaction is rapid, highly specific for cysteines under mild pH conditions, and the resulting disulfide linkage can be cleaved with reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), allowing for the recovery of the native protein.[1][2]

Potential Applications

Due to its trifunctional and cysteine-specific nature, this compound is anticipated to be a valuable tool in a variety of research and drug development applications:

  • Stabilization of Protein Structure: By introducing three intramolecular crosslinks, the reagent can be used to lock a protein into a specific conformation, aiding in structural studies by X-ray crystallography or cryo-electron microscopy.

  • Mapping Protein-Protein Interactions: It can be used to capture and identify transient or weak protein-protein interactions by covalently linking three interacting protein subunits that each contribute a cysteine residue at the interface.[3][4][5][6]

  • Probing Protein Topology: The accessibility of cysteine residues within a protein can be mapped by their reactivity with this crosslinker.

  • Drug Delivery and Bioconjugation: The trifunctional core can be used to conjugate proteins to other molecules, such as targeting ligands, imaging agents, or therapeutic payloads, at three specific sites.

  • Creation of Defined Protein Oligomers: This reagent can be used to controllably crosslink three monomeric proteins into a trimeric complex.

Mechanism of Action

The fundamental reaction mechanism involves the nucleophilic attack of a deprotonated cysteine sulfhydryl group (thiolate) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a disulfide bond between the protein and the crosslinker arm, with the concomitant release of methanesulfinic acid.[1] Given the trifunctional nature of this compound, this reaction can occur with three separate cysteine residues.

Protein_Cys1 Protein-SH (Cysteine 1) Intermediate Reactive Intermediate Protein_Cys1->Intermediate Reaction Protein_Cys2 Protein-SH (Cysteine 2) Protein_Cys2->Intermediate Protein_Cys3 Protein-SH (Cysteine 3) Protein_Cys3->Intermediate Crosslinker This compound Crosslinker->Intermediate Crosslinked_Protein Crosslinked Protein (Trimeric or Intramolecular) Intermediate->Crosslinked_Protein Formation of 3 disulfide bonds MSA Methanesulfinic Acid (3 molecules) Intermediate->MSA Regenerated_Protein Regenerated Protein-SH Crosslinked_Protein->Regenerated_Protein Reversal Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Reducing_Agent->Crosslinked_Protein

Caption: Reaction pathway of this compound with three cysteine residues.

Data Presentation

PropertyValue / CharacteristicReference(s)
Reactive Group Methanethiosulfonate (-S-SO2-CH3)[7]
Target Residue Cysteine (-SH)[1][2]
Bond Formed Disulfide (-S-S-)[8]
Bond Reversibility Reversible with reducing agents (e.g., DTT, TCEP)[1][2]
Optimal Reaction pH 6.5 - 8.0[8]
Reaction Rate Rapid, often complete within minutes[1]
Specificity High for thiols[1][2]
Byproduct Methanesulfinic acid[1]

Experimental Protocols

The following are generalized protocols for the use of this compound for protein crosslinking. Optimal conditions will need to be determined empirically for each specific application.

Protocol 1: Intramolecular Crosslinking for Protein Stabilization

This protocol describes the use of this compound to introduce disulfide bonds between three cysteine residues within a single protein to stabilize its tertiary structure.

Materials:

  • Protein of interest with at least three accessible cysteine residues

  • This compound

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Quenching Solution (e.g., 100 mM N-acetyl-cysteine or 100 mM DTT)

  • Desalting column or dialysis equipment

  • Analytical tools (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein has existing disulfide bonds that need to be reduced prior to crosslinking, incubate with 1-5 mM TCEP for 1 hour at room temperature and subsequently remove the TCEP using a desalting column.

  • Crosslinker Preparation:

    • Prepare a 10-100 mM stock solution of this compound in a dry, water-miscible organic solvent (e.g., DMSO or DMF). Prepare this solution fresh before each use.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final molar excess of the crosslinker over the protein (e.g., 10 to 50-fold molar excess). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess crosslinker. Incubate for 15 minutes.

  • Removal of Excess Reagents:

    • Remove excess crosslinker and quenching reagent by dialysis against a suitable buffer or by using a desalting column.

  • Analysis:

    • Analyze the crosslinked protein by non-reducing SDS-PAGE. Intramolecularly crosslinked proteins will often exhibit a more compact structure and may migrate faster than the unmodified protein.

    • Confirm the crosslinking by mass spectrometry to identify the linked cysteine residues.

Protocol 2: Intermolecular Crosslinking of Protein Complexes

This protocol is designed to identify protein-protein interactions by crosslinking three interacting protein molecules.

Materials:

  • Protein mixture containing the putative interacting partners

  • Same reagents as in Protocol 1

Procedure:

  • Protein Mixture Preparation:

    • Combine the interacting proteins in the Reaction Buffer at a concentration that favors complex formation.

  • Crosslinking Reaction:

    • Follow steps 2 and 3 from Protocol 1. The incubation time and crosslinker concentration may need to be optimized to favor intermolecular over intramolecular crosslinking.

  • Quenching and Analysis:

    • Follow steps 4 and 5 from Protocol 1.

    • Analyze the reaction products by SDS-PAGE. The formation of higher molecular weight bands corresponding to dimers, trimers, or larger complexes is indicative of intermolecular crosslinking.

    • Excise the crosslinked bands from the gel for analysis by mass spectrometry to identify the interacting proteins and the crosslinked peptides.

start Start prep_protein Prepare Protein Solution (1-10 mg/mL in buffer pH 7.5) start->prep_protein add_crosslinker Add Crosslinker to Protein (10-50x molar excess) prep_protein->add_crosslinker prep_crosslinker Prepare Fresh Crosslinker Stock (10-100 mM in DMSO) prep_crosslinker->add_crosslinker incubate Incubate (1-2 hours at RT or 4°C) add_crosslinker->incubate quench Quench Reaction (10-20 mM N-acetyl-cysteine) incubate->quench purify Purify (Desalting column or dialysis) quench->purify analyze Analyze (SDS-PAGE, Mass Spectrometry) purify->analyze end End analyze->end

Caption: General experimental workflow for protein crosslinking.

Logical Relationships in Crosslinking Strategy

The decision to use an intramolecular versus intermolecular crosslinking strategy depends on the research question.

goal Research Goal stabilize Stabilize Protein Structure goal->stabilize If goal is... map_ppi Map Protein-Protein Interactions goal->map_ppi If goal is... intra Intramolecular Crosslinking stabilize->intra inter Intermolecular Crosslinking map_ppi->inter low_conc Low Protein Concentration intra->low_conc Favored at high_conc High Protein Concentration inter->high_conc Favored at

Caption: Decision tree for crosslinking strategy.

Safety Precautions

This compound is expected to be a reactive chemical. Handle with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Application Notes and Protocols for Tris-(2-methanethiosulfonylethyl)amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris-(2-methanethiosulfonylethyl)amine is a trifunctional, thiol-reactive crosslinking agent. Its structure features a central tertiary amine with three arms, each terminating in a methanethiosulfonate (B1239399) (MTS) group. The MTS group is highly reactive and specific towards sulfhydryl (thiol) groups, such as those found on cysteine residues in proteins. This specificity allows for the covalent modification and crosslinking of proteins and other thiol-containing biomolecules under mild conditions.

The reaction between an MTS group and a thiol results in the formation of a stable, yet reversible, disulfide bond. This linkage can be cleaved by the addition of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The high reactivity of MTS reagents often allows for stoichiometric modification with only a small molar excess of the reagent, and the reaction proceeds rapidly, typically reaching completion within minutes to a few hours.

These characteristics make this compound a valuable tool for various applications, including:

  • Protein Crosslinking: Stabilizing protein-protein interactions or intramolecular structures for structural studies.

  • Bioconjugation: Linking proteins to surfaces, nanoparticles, or other molecules.

  • Probing Protein Structure: Investigating the proximity of cysteine residues within a protein or protein complex.

This document provides detailed protocols for the use of this compound, with a focus on the principles of molar excess calculation for achieving efficient conjugation and crosslinking.

Chemical Properties and Reactivity

PropertyValueReference
Molecular Formula C₉H₂₁NO₆S₆[1]
Molecular Weight 431.66 g/mol [1]
CAS Number 18365-77-0[1]
Appearance White to Off-White Solid[1]
Reactive Group Methanethiosulfonate (MTS)[2]
Target Functional Group Sulfhydryl/Thiol (-SH)[2]
Reaction Product Disulfide Bond (-S-S-)[2]
Reaction pH 6.5 - 7.5[3]
Solubility Soluble in organic solvents (DMSO, DMF)[2]

Molar Excess Calculation

The optimal molar ratio of this compound to your target molecule (e.g., protein) is critical for achieving the desired outcome, whether it be labeling, intramolecular crosslinking, or intermolecular crosslinking. Due to the high reactivity of MTS reagents, stoichiometric modification can be achieved without a large excess of the reagent.[2] However, a modest excess is typically recommended to drive the reaction to completion.

Key Considerations for a Trifunctional Reagent:

  • Number of Reactive Sites: The calculation depends on the number of available thiol groups on your target protein and the number of reactive MTS groups on the crosslinker (which is three).

  • Desired Outcome:

    • Labeling (without crosslinking): If the goal is to simply attach the reagent to the protein, a lower molar excess is preferred to minimize the chance of multiple MTS groups reacting with the same or different protein molecules.

    • Intramolecular Crosslinking: To crosslink cysteine residues within a single protein, the molar ratio should be optimized to favor reactions within the same molecule. This often involves working with dilute protein solutions.

    • Intermolecular Crosslinking: To link two or more protein molecules together, a higher concentration of both the protein and the crosslinker is typically used, along with a carefully controlled molar excess to promote reactions between molecules.

General Formula for Molar Excess Calculation:

Volume of Reagent to Add (µL) = (Molar Excess Ratio) x (Molar Concentration of Protein (M)) x (Volume of Protein Solution (µL)) / (Molar Concentration of Reagent Stock (M))

Recommended Molar Ratios for Optimization:

The optimal ratio should be determined empirically for each specific application. The following table provides starting points for optimization experiments.

ApplicationRecommended Molar Ratio (Reagent:Protein)Key Considerations
General Labeling 2:1 to 10:1Start with a low ratio to avoid multiple attachments and potential aggregation.
Intramolecular Crosslinking 5:1 to 20:1Use a dilute protein concentration (<1 mg/mL) to favor reactions within the same molecule.
Intermolecular Crosslinking 10:1 to 40:1Use a higher protein concentration (>2 mg/mL) and optimize the ratio to achieve the desired level of oligomerization.

Experimental Protocols

Protocol 1: General Protein Modification with this compound

This protocol provides a general procedure for labeling a protein containing free cysteine residues.

Materials:

  • Protein of interest (containing at least one free thiol)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5. Crucially, avoid amine-containing buffers like Tris, as they can compete with the reaction at higher pH. [3][4]

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.

  • (Optional) Quenching solution: 1 M β-mercaptoethanol or L-cysteine in conjugation buffer.

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Protein Preparation: a. Dissolve the protein in the conjugation buffer to a final concentration of 1-5 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[5] TCEP does not need to be removed before adding the MTS reagent. Do not use DTT, as it must be removed prior to conjugation.

  • Reagent Preparation: a. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. MTS reagents are susceptible to hydrolysis, so fresh preparation is critical.[2]

  • Conjugation Reaction: a. Add the calculated amount of the 10 mM reagent stock solution to the protein solution to achieve the desired molar excess (e.g., 10:1). Add the reagent dropwise while gently vortexing. b. Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect from light if any components are light-sensitive.

  • Quenching Reaction (Optional): a. To stop the reaction and consume any unreacted MTS reagent, add a quenching solution (e.g., L-cysteine) to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: a. Remove excess, non-reacted reagent and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer. Alternatively, perform dialysis against the storage buffer.

  • Analysis: a. Analyze the resulting conjugate using SDS-PAGE to observe any shifts in molecular weight, which would indicate successful labeling or crosslinking. b. The degree of labeling can be quantified using methods such as Ellman's assay to measure the loss of free thiols.

Protocol 2: Optimization of Molar Excess for Intermolecular Protein Crosslinking

This protocol is designed to find the optimal molar ratio for crosslinking two or more protein molecules.

Procedure:

  • Prepare Protein: Prepare the protein solution as described in Protocol 1, step 1. For intermolecular crosslinking, a protein concentration of 2-10 mg/mL is recommended.

  • Prepare Reagent: Prepare a fresh 10 mM stock solution of the crosslinker in DMSO as described in Protocol 1, step 2.

  • Set up Trial Reactions: a. Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of protein. b. Add varying amounts of the crosslinker stock solution to achieve a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1 reagent:protein). Include a no-reagent control.

  • Incubation and Quenching: a. Incubate all reactions under the same conditions (e.g., 2 hours at room temperature). b. Quench all reactions simultaneously with a quenching solution as described in Protocol 1, step 4.

  • Analysis by SDS-PAGE: a. Analyze a small aliquot from each reaction on an SDS-PAGE gel (under non-reducing conditions). b. Stain the gel (e.g., with Coomassie Blue) and visualize the bands. The optimal molar ratio will be the one that produces the highest yield of the desired crosslinked species (e.g., dimers, trimers) with minimal formation of high-molecular-weight aggregates or unreacted monomer.

Data Presentation

The following table presents hypothetical data from an optimization experiment for intermolecular crosslinking of a 50 kDa protein monomer, as described in Protocol 2.

Molar Ratio (Reagent:Protein)Monomer (50 kDa) (%)Dimer (100 kDa) (%)Higher-Order Aggregates (%)
0:1 (Control)10000
5:165305
10:1355510
20:1 15 70 15
40:154550

This data is for illustrative purposes only. Actual results will vary depending on the specific protein and reaction conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Prepare Protein (1-5 mg/mL in amine-free buffer) reduction Reduce Disulfides (optional, with TCEP) protein_prep->reduction if needed conjugation Add Reagent to Protein (Vary Molar Ratio) protein_prep->conjugation reagent_prep Prepare Fresh 10 mM Reagent Stock (in DMSO) reagent_prep->conjugation reduction->conjugation incubation Incubate (2h @ RT or O/N @ 4°C) conjugation->incubation quenching Quench Reaction (optional, with L-Cys) incubation->quenching purification Purify Conjugate (Desalting / Dialysis) quenching->purification analysis Analyze Product (SDS-PAGE, etc.) purification->analysis

Caption: Workflow for protein modification using this compound.

molar_excess_logic goal Desired Experimental Outcome labeling Simple Labeling goal->labeling intra_x Intramolecular Crosslinking goal->intra_x inter_x Intermolecular Crosslinking goal->inter_x ratio_low Low Molar Ratio (e.g., 2:1 - 10:1) labeling->ratio_low leads to ratio_med Medium Molar Ratio (e.g., 5:1 - 20:1) + Dilute Protein intra_x->ratio_med optimized by ratio_high High Molar Ratio (e.g., 10:1 - 40:1) + Concentrated Protein inter_x->ratio_high optimized by

Caption: Logic for selecting molar excess based on the desired experimental goal.

References

Application Notes and Protocols for Quenching Tris-(2-methanethiosulfonylethyl)amine (MTS-T) Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris-(2-methanethiosulfonylethyl)amine (MTS-T) is a homobifunctional, sulfhydryl-reactive crosslinking agent. Its three methanethiosulfonate (B1239399) (MTS) groups react with free thiol groups (sulfhydryls) on cysteine residues to form disulfide bonds, enabling the study of protein structure and interactions. A critical step in any crosslinking experiment is the timely and effective quenching of the reaction to stop the formation of further crosslinks, which could otherwise lead to artifacts and misinterpretation of results. This document provides detailed application notes and protocols for quenching MTS-T crosslinking reactions, ensuring reproducible and reliable experimental outcomes.

The methanethiosulfonate group reacts specifically and rapidly with sulfhydryl groups under mild conditions to form a disulfide bond. The reaction releases a methanesulfinic acid byproduct, which is generally unstable and decomposes to volatile products, typically not interfering with the stability of the newly formed disulfide bond or protein activity.[1]

Quenching Agents and Mechanism

The quenching of MTS-T crosslinking reactions is achieved by adding a reagent containing a free thiol group. This quenching agent reacts with the excess, unreacted MTS-T, effectively consuming the crosslinker and preventing further reaction with the target protein(s). Common quenching agents for sulfhydryl-reactive crosslinkers include:

  • L-Cysteine: A naturally occurring amino acid containing a free thiol group. It is an effective quenching agent and is often used to prevent non-specific reactions.[1]

  • N-Acetylcysteine (NAC): A derivative of cysteine that is also an effective thiol-containing quenching agent. It is known for its antioxidant properties and its ability to break disulfide bonds.[2][3]

  • 2-Mercaptoethanol (BME): A potent reducing agent that can be used to quench the reaction. However, it can also reduce the newly formed disulfide crosslinks, so its use should be carefully considered based on the experimental goals.

  • Dithiothreitol (DTT): A strong reducing agent that will both quench the reaction and cleave the disulfide bonds formed by MTS-T.[4][5] This is useful if cleavage of the crosslink is desired for downstream analysis.

The general mechanism for quenching involves the nucleophilic attack of the thiol group from the quenching agent on the sulfur atom of the methanethiosulfonate group of MTS-T, forming a mixed disulfide and releasing methanesulfinate.

Data Presentation

Table 1: Properties of Methanethiosulfonate (MTS) Reagents

Reagent NameStructureReactivityKey Features
2-Aminoethyl methanethiosulfonate (MTSEA)Positively chargedSulfhydryl-reactiveMembrane permeable (in deprotonated form)
[2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET)Positively chargedSulfhydryl-reactiveMembrane impermeant
Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES)Negatively chargedSulfhydryl-reactiveMembrane impermeant

Data compiled from available literature.[1][4]

Table 2: Recommended Quenching Agents for MTS-T Crosslinking

Quenching AgentRecommended ConcentrationIncubation TimeTemperatureNotes
L-Cysteine10-50 mM15-30 minRoom TemperatureMild quenching, unlikely to cleave formed crosslinks. A final concentration of 20 mM is often recommended to prevent non-specific reactions.[1]
N-Acetylcysteine10-50 mM15-30 minRoom TemperatureSimilar to L-Cysteine with good antioxidant properties.[2]
2-Mercaptoethanol10-50 mM15-30 minRoom TemperatureWill quench and may also reduce existing disulfide bonds.
Dithiothreitol (DTT)10-50 mM15-30 minRoom TemperatureStrong reducing agent; will quench and cleave disulfide crosslinks.[4][5]

Experimental Protocols

Protocol 1: General Quenching of MTS-T Crosslinking Reaction using L-Cysteine

This protocol describes a general method for quenching the MTS-T crosslinking reaction for subsequent analysis where the crosslinks are intended to be preserved.

Materials:

  • Crosslinked protein sample

  • L-Cysteine solution (e.g., 1 M stock in a compatible buffer, pH 7.0-7.5)

  • Reaction buffer (e.g., Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.2-7.5)

Procedure:

  • Perform Crosslinking: Carry out the crosslinking reaction of your protein sample with MTS-T according to your established protocol.

  • Prepare Quenching Solution: Immediately before use, prepare a fresh solution of L-Cysteine in the reaction buffer.

  • Quench Reaction: Add the L-Cysteine solution to the crosslinked sample to a final concentration of 10-50 mM. For example, add 20 µL of a 1 M L-Cysteine stock solution to a 1 mL reaction volume to achieve a final concentration of 20 mM.

  • Incubate: Gently mix the sample and incubate for 15-30 minutes at room temperature.

  • Proceed to Downstream Analysis: The quenched sample is now ready for downstream applications such as SDS-PAGE, size exclusion chromatography, or mass spectrometry.

Protocol 2: Quenching and Cleavage of MTS-T Crosslinks using DTT

This protocol is suitable for experiments where the disulfide crosslinks formed by MTS-T need to be cleaved for analysis, for example, in identifying crosslinked peptides by mass spectrometry.

Materials:

  • Crosslinked protein sample

  • Dithiothreitol (DTT) solution (e.g., 1 M stock in water)

  • Reaction buffer (e.g., PBS or HEPES, pH 7.2-8.0)

Procedure:

  • Perform Crosslinking: Follow your standard protocol for crosslinking your protein sample with MTS-T.

  • Quench and Cleave: Add DTT to the crosslinked sample to a final concentration of 10-50 mM. For instance, add 25 µL of a 1 M DTT stock solution to a 1 mL reaction to get a final concentration of 25 mM.

  • Incubate: Mix the sample gently and incubate for 30-60 minutes at 37°C to ensure complete reduction of the disulfide bonds.

  • Alkylation (Optional but Recommended for Mass Spectrometry): To prevent the re-formation of disulfide bonds, alkylate the free thiols. Add a freshly prepared solution of iodoacetamide (B48618) to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature in the dark.

  • Downstream Processing: The sample is now ready for further processing, such as digestion for mass spectrometry analysis.

Mandatory Visualization

MTS_Reaction_Mechanism Protein_SH Protein-SH (Cysteine Residue) Crosslinked_Protein Protein-S-S-R (Crosslinked Protein) Protein_SH->Crosslinked_Protein + MTS-T MTS_T This compound (MTS-T) Byproduct CH3SO2H (Methanesulfinic Acid)

Caption: Reaction of MTS-T with a protein sulfhydryl group.

Quenching_Workflow start Start: Protein Sample crosslinking Add this compound (MTS-T) Incubate (e.g., 30 min, RT) start->crosslinking quenching Add Quenching Agent (e.g., L-Cysteine) Incubate (e.g., 15 min, RT) crosslinking->quenching analysis Downstream Analysis (SDS-PAGE, Mass Spectrometry, etc.) quenching->analysis end End analysis->end

Caption: General workflow for MTS-T crosslinking and quenching.

Quenching_Mechanism Excess_MTS_T Excess MTS-T Quenched_MTS_T Quencher-S-S-R (Inactive MTS-T) Excess_MTS_T->Quenched_MTS_T + Quencher-SH Quencher_SH Quenching Agent-SH (e.g., L-Cysteine) Byproduct CH3SO2H (Methanesulfinic Acid)

Caption: Mechanism of quenching excess MTS-T with a thiol-containing agent.

References

Sample preparation for mass spectrometry with Tris-(2-methanethiosulfonylethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Quantitative proteomics by mass spectrometry is a powerful technique for identifying and quantifying proteins in complex biological samples. Isobaric labeling, particularly with Tandem Mass Tags (TMT), is a widely adopted method that allows for the simultaneous analysis of multiple samples, thereby increasing throughput and reducing experimental variability.[1][2][3] TMT reagents are amine-reactive compounds that covalently bind to the N-termini of peptides and the side chains of lysine (B10760008) residues.[3][4] This enables the relative quantification of proteins from different samples in a single mass spectrometry run.

These application notes provide a comprehensive overview and detailed protocols for sample preparation using amine-reactive isobaric tags for quantitative proteomics analysis.

Core Principles of TMT Labeling

Tandem Mass Tagging (TMT) utilizes isobaric tags, meaning they have the same total mass.[3] Each tag consists of three components: an amine-reactive group, a mass normalizer, and a reporter ion. During mass spectrometry analysis, the intact labeled peptides from different samples are indistinguishable in the MS1 scan. However, upon fragmentation (MS/MS), the reporter ions are cleaved and their unique masses allow for the relative quantification of the peptides, and thus the proteins, from which they originated across the different samples.[2][3]

Experimental Workflow Overview

The general workflow for a TMT-based quantitative proteomics experiment involves several key steps: protein extraction from cells or tissues, protein reduction and alkylation, enzymatic digestion into peptides, labeling of the peptides with TMT reagents, pooling of the labeled samples, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] Proper sample preparation is critical for the quality and reproducibility of the results.[6][7]

TMT_Workflow cluster_prep Sample Preparation cluster_labeling TMT Labeling cluster_analysis Mass Spectrometry Analysis Protein_Extraction Protein Extraction Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Protein_Digestion Protein Digestion Reduction_Alkylation->Protein_Digestion Peptide_Cleanup Peptide Cleanup Protein_Digestion->Peptide_Cleanup TMT_Labeling TMT Labeling Peptide_Cleanup->TMT_Labeling Quenching Quenching TMT_Labeling->Quenching Sample_Pooling Sample Pooling Quenching->Sample_Pooling Fractionation Fractionation (Optional) Sample_Pooling->Fractionation LC_MSMS LC-MS/MS Analysis Fractionation->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

TMT Labeling Experimental Workflow

Quantitative Data Summary

The following tables provide a summary of recommended quantitative parameters for TMT labeling experiments, compiled from various sources.

Table 1: Recommended Sample and Reagent Quantities

ParameterRecommended AmountNotes
Protein per Sample25-100 µgOptimal for most TMT kits.[4][8]
TMT Reagent per Sample0.8 mgStandard vial size for labeling up to 100 µg of peptides.
Trypsin to Protein Ratio1:20 to 1:50 (w/w)Ensures complete digestion.[5]
Labeling Reaction Volume~100 µLA concentrated sample is preferred.

Table 2: Key Reagent Concentrations and Incubation Times

StepReagentConcentrationIncubation TimeTemperature
ReductionDTT or TCEP10 mM DTT or 5 mM TCEP30-60 min37-56 °C
AlkylationIodoacetamide (B48618) (IAA)20-50 mM20-30 minRoom Temp (in dark)
DigestionTrypsin1:20 - 1:50 (w/w)4 hours to overnight37 °C
TMT LabelingTMT Reagent in AcetonitrileVaries1 hourRoom Temperature
QuenchingHydroxylamine (B1172632)5%15 minutesRoom Temperature

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for preparing samples for TMT-based quantitative proteomics.

Protocol 1: Protein Extraction, Reduction, Alkylation, and Digestion

This protocol outlines the initial steps of preparing protein lysates for TMT labeling.

  • Protein Extraction:

    • Lyse cells or tissues in a suitable buffer containing detergents compatible with mass spectrometry (e.g., 0.1% SDS).[5] Avoid amine-containing buffers like Tris, as they will interfere with the TMT labeling reaction.[4][8][9]

    • Quantify the protein concentration using a compatible assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • For each sample, take 25-100 µg of protein.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.[10]

    • Cool the samples to room temperature.

    • Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.[10]

  • Protein Digestion:

    • Dilute the sample to reduce the concentration of any denaturants to a level compatible with trypsin activity (e.g., <0.05% SDS).

    • Add sequencing-grade trypsin at a 1:20 to 1:50 enzyme-to-protein ratio (w/w).[5]

    • Incubate overnight at 37°C.[8]

    • Stop the digestion by adding an acid such as trifluoroacetic acid (TFA) to a final concentration of 0.5-1%.[10]

  • Peptide Desalting:

    • Desalt the peptide samples using C18 reverse-phase chromatography tips or columns to remove salts and detergents that can interfere with mass spectrometry analysis.[2][5]

    • Dry the purified peptides using a vacuum centrifuge.

Protocol 2: TMT Labeling and Sample Pooling

This protocol details the labeling of digested peptides with TMT reagents.

TMT_Labeling_Protocol cluster_labeling_steps TMT Labeling Protocol Reconstitute_Peptides Reconstitute Dried Peptides Combine Combine Peptides and TMT Reagents Reconstitute_Peptides->Combine Reconstitute_TMT Reconstitute TMT Reagents Reconstitute_TMT->Combine Incubate Incubate for 1 Hour Combine->Incubate Quench Quench Reaction Incubate->Quench Pool Pool Labeled Samples Quench->Pool Desalt_Pool Desalt Pooled Sample Pool->Desalt_Pool Analyze Analyze by LC-MS/MS Desalt_Pool->Analyze

TMT Labeling Protocol Workflow
  • Reagent Preparation:

    • Equilibrate the TMT reagent vials to room temperature before opening to prevent moisture condensation.[7]

    • Reconstitute each TMT reagent vial with anhydrous acetonitrile.[2][8] Vortex to dissolve.

  • Peptide Reconstitution:

    • Resuspend the dried, desalted peptide samples in a non-amine-containing buffer with a pH of approximately 8.0, such as 100 mM TEAB (triethylammonium bicarbonate).[2][8]

  • Labeling Reaction:

    • Add the reconstituted TMT reagent to the corresponding peptide sample.

    • Incubate the reaction for 1 hour at room temperature.[2][8]

  • Quenching:

    • Add 5% hydroxylamine to each sample to quench the labeling reaction by reacting with any excess TMT reagent.[2][8]

    • Incubate for 15 minutes at room temperature.[2][8]

  • Sample Pooling and Cleanup:

    • Combine the labeled samples in equal amounts into a new microcentrifuge tube.[8]

    • Desalt the pooled sample using C18 reverse-phase chromatography to remove the quenching reagent and any unreacted TMT reagents.

    • Dry the final labeled peptide mixture in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis. For complex samples, fractionation prior to LC-MS/MS is recommended to increase the number of identified peptides.[8]

Troubleshooting

Table 3: Common Issues and Solutions in TMT Labeling

ProblemPossible CauseSolution
Poor Labeling Efficiency Presence of amine-containing buffers (e.g., Tris).Ensure all buffers are amine-free.[4][8]
Incorrect pH of labeling buffer.Adjust the pH of the resuspension buffer to ~8.0.[8]
Inactive TMT reagent due to moisture.Equilibrate TMT reagent vials to room temperature before opening.[7]
Protein Precipitation Low pH.Ensure the pH of the sample is > 7.5 during labeling.[8]
Absence of detergent.Add a mass spectrometry-compatible detergent if necessary.[8]
Low Peptide Identifications Sample complexity.Fractionate the pooled, labeled sample before LC-MS/MS analysis.[8]
Inefficient digestion.Optimize trypsin-to-protein ratio and digestion time.[5]

References

Application Notes and Protocols for Identifying Cross-Linked Peptides with Tris-(2-methanethiosulfonylethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking mass spectrometry (XL-MS) has become an indispensable tool for elucidating protein-protein interactions and mapping the three-dimensional structures of protein complexes.[1][2][3] This technique utilizes chemical reagents to create covalent bonds between amino acid residues that are in close proximity, providing distance constraints for structural modeling.[3] Tris-(2-methanethiosulfonylethyl)amine is a trifunctional, cysteine-reactive cross-linking agent. Its three methanethiosulfonate (B1239399) (MTS) groups react with the thiol groups of cysteine residues, forming disulfide bonds. This application note provides a detailed protocol for the use of this compound in XL-MS workflows, from sample preparation to data analysis, to identify cross-linked peptides and gain insights into protein architecture.

Principle of this compound Cross-Linking

This compound is a homo-trifunctional cross-linker, meaning it has three identical reactive groups. The MTS moieties react specifically with free sulfhydryl groups of cysteine residues under mild conditions. This reaction results in the formation of a disulfide bond between the cysteine and the cross-linker. Due to its tripodal nature, this reagent can capture interactions between three proximal cysteine residues, providing valuable structural information. The resulting cross-linked peptides can be identified by mass spectrometry, revealing spatial proximities between different parts of a protein or between different proteins in a complex.

Experimental Workflow Overview

The overall experimental workflow for identifying cross-linked peptides using this compound is a multi-step process that includes sample preparation, cross-linking reaction, protein digestion, enrichment of cross-linked peptides, and finally, analysis by mass spectrometry followed by data processing.

XL-MS Workflow cluster_0 Sample Preparation & Cross-Linking cluster_1 Sample Processing cluster_2 Analysis cluster_3 Results Protein_Complex Protein Complex Crosslinking Cross-linking with This compound Protein_Complex->Crosslinking Quenching Quenching Crosslinking->Quenching Denaturation Denaturation, Reduction & Alkylation (of non-cross-linked Cys) Quenching->Denaturation Digestion Proteolytic Digestion (e.g., Trypsin) Denaturation->Digestion Enrichment Enrichment of Cross-linked Peptides (e.g., SEC, SCX) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (e.g., XlinkX, pLink) LC_MS->Data_Analysis Structural_Modeling Structural Modeling & Interaction Mapping Data_Analysis->Structural_Modeling

Figure 1: General workflow for cross-linking mass spectrometry.

Detailed Experimental Protocols

Protocol 1: Cross-Linking of a Purified Protein Complex

This protocol is adapted from established methods for amine-reactive cross-linkers and tailored for the cysteine-reactive this compound.

Materials:

  • Purified protein complex in a suitable buffer (e.g., HEPES, PBS, avoid buffers with primary amines if also using amine-reactive chemistry).

  • This compound cross-linker.

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 500 mM N-acetyl-cysteine.

  • Denaturation buffer: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5.

  • Reducing agent: 10 mM Dithiothreitol (DTT).

  • Alkylation agent: 55 mM Iodoacetamide (IAA).

  • Protease: Trypsin, sequencing grade.

  • Digestion buffer: 50 mM Ammonium Bicarbonate, pH 8.0.

  • Desalting columns (e.g., C18 spin columns).

Procedure:

  • Buffer Exchange: Ensure the protein sample is in a buffer free of reducing agents. If necessary, perform a buffer exchange into a suitable reaction buffer like 20 mM HEPES, 150 mM NaCl, pH 7.5.

  • Cross-linker Preparation: Prepare a fresh stock solution of this compound in a compatible solvent (e.g., DMSO or DMF).

  • Cross-linking Reaction:

    • Add the cross-linker to the protein complex solution. A typical starting point is a 20- to 1000-fold molar excess of the cross-linker over the protein.[4] The optimal concentration should be determined empirically for each protein system.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[4]

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM Tris-HCl or 10-20 mM N-acetyl-cysteine and incubate for 15 minutes at room temperature.

  • Denaturation, Reduction, and Alkylation:

    • Denature the cross-linked protein by adding denaturation buffer.

    • Reduce non-cross-linked and any remaining free cysteines by adding DTT and incubating for 30 minutes at 37°C.

    • Alkylate the reduced cysteines by adding IAA and incubating for 30 minutes at room temperature in the dark.

  • Proteolytic Digestion:

    • Dilute the sample with digestion buffer to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 to 1:100 (w/w) protease-to-protein ratio and incubate overnight at 37°C.

  • Desalting: Desalt the peptide mixture using a C18 column according to the manufacturer's protocol.

Protocol 2: Enrichment of Cross-Linked Peptides

Cross-linked peptides are often present in low abundance compared to linear peptides.[5][6] Therefore, an enrichment step is highly recommended to increase the number of identified cross-links. Size exclusion chromatography (SEC) and strong cation exchange (SCX) chromatography are commonly used methods.

A. Size Exclusion Chromatography (SEC)

  • Resuspend the desalted peptide mixture in the SEC mobile phase.

  • Inject the sample onto an SEC column suitable for peptide separation.

  • Collect fractions corresponding to higher molecular weight species, as cross-linked peptides are larger than their linear counterparts.

  • Desalt the enriched fractions using C18 columns before LC-MS/MS analysis.

B. Strong Cation Exchange (SCX) Chromatography

  • Equilibrate an SCX column with a low-salt buffer.

  • Load the desalted peptide mixture onto the column.

  • Elute peptides using a step gradient of increasing salt concentration. Cross-linked peptides, which are typically more highly charged, will elute at higher salt concentrations.

  • Desalt the collected fractions using C18 columns prior to LC-MS/MS analysis.

Data Acquisition and Analysis

LC-MS/MS Analysis

The enriched and desalted peptide fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A high-resolution mass spectrometer is recommended for accurate mass determination of the precursor and fragment ions.[3]

Data Analysis

The identification of cross-linked peptides from the complex MS/MS spectra requires specialized software. Several algorithms and software packages are available for this purpose.

Data_Analysis_Workflow Raw_Data Raw MS/MS Data (.raw, .mzML) Search_Engine Cross-link Search Engine (e.g., pLink, XlinkX, MaXLinker) Raw_Data->Search_Engine Results Identified Cross-linked Peptides Search_Engine->Results Database Protein Sequence Database Database->Search_Engine Validation Manual Validation & Filtering Results->Validation Visualization Visualization & Structural Mapping (e.g., Xlink Analyzer, xiNET) Validation->Visualization

Figure 2: Bioinformatic workflow for cross-link identification.

Recommended Software:

  • pLink: A popular tool for identifying cross-linked peptides.[1]

  • XlinkX: A node within Proteome Discoverer for cross-link analysis.[5]

  • MaXLinker: A robust search engine for proteome-wide cross-link identification.[7]

  • Xlink Analyzer: A UCSF Chimera plugin for visualizing cross-linking data in the context of 3D structures.[2]

  • xiNET: A tool for visualizing cross-linking data as network graphs.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for a cross-linking experiment using this compound. These values are illustrative and may need to be optimized for specific protein systems.

ParameterRecommended Range/ValueExpected Outcome/Consideration
Cross-linker:Protein Molar Ratio 20:1 to 1000:1[4]Lower ratios minimize protein aggregation but may yield fewer cross-links. Higher ratios increase cross-linking efficiency but can lead to insoluble aggregates.
Reaction Time 30 - 120 minutes[4]Shorter times can reduce non-specific cross-linking. Longer times may be needed for less reactive cysteines.
Reaction Temperature 4°C to 25°CLower temperatures can help maintain protein stability.
Protein Concentration 0.1 - 2 mg/mLHigher concentrations favor intermolecular cross-links, while lower concentrations favor intramolecular cross-links.
Enrichment Method SEC or SCXSEC is generally milder, while SCX can provide better separation based on charge.
Identified Cross-links VariesThe number of identified cross-links depends on the protein complexity, abundance of cysteines, and the efficiency of the entire workflow.

Signaling Pathway and Interaction Mapping

Cross-linking data can be invaluable for mapping signaling pathways and protein interaction networks. By identifying which proteins interact and which domains are in close proximity, researchers can build detailed models of cellular machinery.

Signaling_Pathway cluster_C Downstream Effector A1 Protein A1 A2 Protein A2 A1->A2 Intra-complex Cross-link B1 Protein B1 A2->B1 Inter-complex Cross-link B2 Protein B2 B1->B2 Intra-complex Cross-link C1 Protein C1 B2->C1 Interaction

Figure 3: Hypothetical interaction network derived from XL-MS data.

Conclusion

This compound is a valuable tool for probing protein structure and interactions through cysteine-cysteine cross-linking. The protocols and guidelines presented here provide a comprehensive framework for researchers to design and execute XL-MS experiments. Careful optimization of reaction conditions and the use of appropriate enrichment strategies and data analysis software are critical for successful identification of cross-linked peptides and the generation of meaningful structural insights.

References

Application Notes and Protocols for Studying Membrane Protein Complexes with Tris-(2-methanethiosulfonylethyl)amine (MTS-T)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris-(2-methanethiosulfonylethyl)amine (MTS-T) is a homobifunctional, cysteine-specific crosslinking agent that has emerged as a valuable tool for the structural and functional analysis of membrane protein complexes. Its unique properties allow for the covalent linkage of cysteine residues in close proximity, providing critical distance constraints for understanding protein architecture, oligomerization, and conformational changes. This document provides detailed application notes and experimental protocols for utilizing MTS-T in the study of membrane protein complexes, tailored for researchers in academia and the pharmaceutical industry.

Membrane proteins, including G protein-coupled receptors (GPCRs), ion channels, and transporters, play crucial roles in cellular signaling and are major targets for drug development.[1][2] Elucidating their three-dimensional structure and dynamic interactions is paramount for understanding their mechanisms of action and for designing novel therapeutics.[3][4] Chemical crosslinking coupled with mass spectrometry (XL-MS) has become a powerful technique for obtaining this structural information, particularly for dynamic and heterogeneous membrane protein complexes that are challenging to study by traditional high-resolution methods like X-ray crystallography and cryo-electron microscopy.[3][5]

MTS-T specifically reacts with the thiol groups of cysteine residues, forming disulfide bonds. This specificity allows for targeted crosslinking by introducing cysteine mutations at desired locations within the protein structure. The relatively short and defined spacer arm of MTS-T provides valuable distance constraints for computational modeling of protein structures and complexes.

Principle of MTS-T Crosslinking

MTS-T possesses two methanethiosulfonate (B1239399) (MTS) reactive groups. The reaction mechanism involves the nucleophilic attack of a deprotonated thiol group (thiolate) from a cysteine residue on one of the sulfur atoms of the MTS group, leading to the formation of a disulfide bond and the release of methanesulfinic acid. When two cysteine residues are within the crosslinking distance of the MTS-T spacer arm, a covalent link is formed between them. This can occur between subunits of a protein complex (inter-subunit) or within a single protein (intra-subunit), providing information on protein folding and conformational changes.

The general workflow for an MTS-T crosslinking experiment coupled with mass spectrometry (XL-MS) involves several key steps:

  • Sample Preparation: Isolation and purification of the membrane protein complex of interest, often in a membrane mimetic environment such as detergents, nanodiscs, or styrene-maleic acid lipid particles (SMALPs).[3]

  • Crosslinking Reaction: Incubation of the protein complex with MTS-T under optimized conditions to allow for the formation of covalent crosslinks.

  • Quenching: Stopping the crosslinking reaction by adding a quenching reagent that reacts with any unreacted MTS-T.

  • Protein Digestion: Enzymatic digestion of the crosslinked protein complex into smaller peptides.

  • Enrichment of Crosslinked Peptides: Often necessary due to the low abundance of crosslinked peptides, this step isolates the crosslinked species from the more abundant linear peptides.[6]

  • Mass Spectrometry Analysis: Identification of the crosslinked peptides using high-resolution mass spectrometry.

  • Data Analysis: Using specialized software to identify the crosslinked residues and map the distance constraints onto protein structures or models.

Applications of MTS-T in Membrane Protein Research

  • Mapping Protein-Protein Interaction Interfaces: By crosslinking adjacent subunits, MTS-T can identify the interaction surfaces within a membrane protein complex. This is particularly useful for studying the oligomerization of GPCRs and ion channels.[1]

  • Probing Conformational Changes: MTS-T can be used to "trap" different conformational states of a membrane protein, such as the active and inactive states of a receptor or the open and closed states of an ion channel.[7] By comparing the crosslinking patterns in different functional states, researchers can gain insights into the dynamics of protein function.

  • Validating Homology Models: The distance constraints obtained from MTS-T crosslinking can be used to validate and refine computational models of membrane protein structures and complexes.

  • Quantitative Structural Analysis: In combination with quantitative mass spectrometry techniques, MTS-T can be used to quantify changes in protein conformation or interaction stoichiometry under different conditions, such as upon ligand binding or in a disease state.[8][9]

Experimental Protocols

Protocol 1: In Vitro Crosslinking of a Purified Membrane Protein Complex with MTS-T

This protocol describes a general procedure for the in vitro crosslinking of a purified membrane protein complex reconstituted in detergent micelles. Optimization of parameters such as protein concentration, MTS-T concentration, incubation time, and temperature is crucial for successful crosslinking.

Materials:

  • Purified membrane protein complex (e.g., a GPCR or ion channel) in a suitable detergent (e.g., DDM, L-MNG) at a concentration of 1-5 mg/mL.

  • Crosslinking Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, containing the appropriate concentration of detergent. Note: Avoid buffers containing primary amines, such as Tris, as they can react with some crosslinkers, although MTS-T is specific for thiols.

  • This compound, hydrochloride (MTS-T) stock solution: Prepare a fresh 100 mM stock solution in a compatible buffer (e.g., HEPES) or water immediately before use.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 500 mM N-ethylmaleimide (NEM) in DMSO.

  • SDS-PAGE reagents and equipment.

  • Mass spectrometry-grade trypsin.

  • Reagents for protein digestion and peptide cleanup (e.g., DTT, iodoacetamide, formic acid, acetonitrile).

Procedure:

  • Sample Preparation:

    • Ensure the purified membrane protein complex is stable and monodisperse in the chosen detergent. The protein should be buffer-exchanged into the Crosslinking Buffer.

    • If the protein contains native cysteine residues that are not intended for crosslinking, they should be mutated to another amino acid (e.g., serine or alanine) or blocked with a reagent like NEM prior to the introduction of the desired cysteine mutations for crosslinking.

  • Crosslinking Reaction:

    • In a microcentrifuge tube, add the purified protein complex to a final concentration of 1-2 mg/mL in Crosslinking Buffer.

    • Add the MTS-T stock solution to the protein solution to achieve a final concentration in the range of 1-5 mM. The optimal concentration needs to be determined empirically. A molar excess of MTS-T over the protein is typically used.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or on ice. Incubation on ice can help to maintain the stability of some membrane proteins.

  • Quenching the Reaction:

    • Stop the crosslinking reaction by adding the Quenching Solution. If using Tris-HCl, add to a final concentration of 50-100 mM. If using NEM, add to a final concentration of 10-20 mM.

    • Incubate for 15 minutes at room temperature to ensure all unreacted MTS-T is quenched.

  • Analysis of Crosslinking Efficiency by SDS-PAGE:

    • Take an aliquot of the crosslinked sample and mix it with non-reducing SDS-PAGE sample buffer.

    • Run the sample on an SDS-PAGE gel alongside a non-crosslinked control.

    • Visualize the gel by Coomassie staining or Western blotting. The appearance of higher molecular weight bands corresponding to crosslinked dimers, trimers, or higher-order oligomers indicates a successful crosslinking reaction.

  • Sample Preparation for Mass Spectrometry:

    • The crosslinked protein sample can be prepared for mass spectrometry using either in-gel or in-solution digestion methods.[3]

    • In-gel digestion: Run the crosslinked sample on an SDS-PAGE gel, excise the bands corresponding to the crosslinked species, and perform in-gel digestion with trypsin.

    • In-solution digestion: Precipitate the crosslinked protein (e.g., with acetone) to remove detergent. Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea), reduce disulfide bonds with DTT, alkylate free cysteines with iodoacetamide, and digest with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Data Analysis:

    • Use specialized crosslink identification software (e.g., pLink, MeroX, XlinkX) to search the MS/MS data and identify the crosslinked peptides.[3]

    • Validate the identified crosslinks and map them onto the protein structure or model.

Protocol 2: In Situ Crosslinking of Membrane Protein Complexes in Native Membranes

This protocol is for crosslinking membrane protein complexes directly within their native membrane environment, which can provide a more physiologically relevant context.

Materials:

  • Cells or isolated membranes expressing the membrane protein of interest.

  • Homogenization Buffer: e.g., 20 mM HEPES, pH 7.4, 250 mM sucrose, with protease inhibitors.

  • Crosslinking Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl.

  • MTS-T stock solution (100 mM).

  • Quenching Solution (1 M Tris-HCl, pH 8.0 or 500 mM NEM).

  • Lysis Buffer: RIPA buffer or other suitable buffer for membrane protein solubilization.

  • Reagents for immunoprecipitation (e.g., specific antibody, protein A/G beads).

Procedure:

  • Membrane Preparation:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in ice-cold Homogenization Buffer and lyse the cells using a Dounce homogenizer or sonication.

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.

    • Wash the membrane pellet with Crosslinking Buffer.

  • Crosslinking Reaction:

    • Resuspend the membrane pellet in Crosslinking Buffer to a protein concentration of 2-5 mg/mL.

    • Add MTS-T to a final concentration of 1-5 mM.

    • Incubate for 30-60 minutes at room temperature or on ice with gentle agitation.

  • Quenching:

    • Quench the reaction as described in Protocol 1.

  • Solubilization and Immunoprecipitation:

    • Pellet the crosslinked membranes by centrifugation.

    • Resuspend the pellet in Lysis Buffer to solubilize the membrane proteins.

    • Clarify the lysate by centrifugation.

    • Perform immunoprecipitation using an antibody specific to the protein of interest to enrich for the crosslinked complex.

  • Sample Preparation for Mass Spectrometry:

    • Elute the immunoprecipitated protein complex from the beads.

    • Prepare the sample for mass spectrometry analysis using either in-gel or in-solution digestion as described in Protocol 1.

  • LC-MS/MS and Data Analysis:

    • Proceed with LC-MS/MS analysis and data analysis as described in Protocol 1.

Data Presentation

Quantitative data from XL-MS experiments can provide valuable insights into the dynamics of membrane protein complexes. The relative abundance of a specific crosslink can be used as a proxy for the proximity of the two crosslinked residues. Changes in this abundance under different experimental conditions can indicate conformational changes or shifts in oligomeric equilibrium.

Table 1: Illustrative Quantitative XL-MS Data for a Hypothetical GPCR Dimer

This table shows hypothetical quantitative data for a GPCR that is known to form a dimer. The experiment compares the crosslinking pattern in the absence (Apo) and presence of an agonist. The data is presented as the relative abundance of each crosslinked peptide pair, normalized to a stable intra-subunit crosslink.

Crosslink IDProtein 1Residue 1Protein 2Residue 2Relative Abundance (Apo)Relative Abundance (Agonist)Fold Change (Agonist/Apo)
XL-01GPCRCys50GPCRCys501.001.521.52
XL-02GPCRCys150GPCRCys2500.850.420.49
XL-03GPCRCys280G-proteinCys3500.120.957.92
XL-04GPCRCys100GPCRCys1051.001.001.00

Interpretation of Hypothetical Data:

  • XL-01: This inter-subunit crosslink at the dimer interface shows a 1.52-fold increase in abundance upon agonist binding, suggesting a stabilization or conformational change in the dimer.

  • XL-02: This intra-subunit crosslink shows a decrease in abundance, which could indicate a conformational change where these two residues move further apart upon activation.

  • XL-03: This inter-protein crosslink between the GPCR and its G-protein partner shows a significant increase upon agonist stimulation, reflecting the recruitment and engagement of the G-protein.

  • XL-04: This stable intra-subunit crosslink is used for normalization, showing no change between the two conditions.

Visualization of Workflows and Pathways

Graphviz diagrams can be used to visually represent the experimental workflows and the logical relationships in MTS-T crosslinking studies.

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis cluster_output Output start Membrane Protein Complex (in detergent/nanodisc) cys_mut Cysteine Mutagenesis (if required) start->cys_mut add_mtst Add MTS-T cys_mut->add_mtst incubate Incubate (e.g., 30-60 min, RT) add_mtst->incubate quench Quench Reaction (e.g., with NEM) incubate->quench sds_page SDS-PAGE Analysis (check efficiency) quench->sds_page digestion Protein Digestion (e.g., Trypsin) quench->digestion enrichment Enrichment of Crosslinked Peptides digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis (Identify Crosslinks) lcms->data_analysis distance_restraints Distance Restraints data_analysis->distance_restraints structural_model Structural Modeling distance_restraints->structural_model

Caption: MTS-T Crosslinking Workflow for Membrane Proteins.

signaling_pathway cluster_receptor GPCR Dimer State cluster_crosslinks MTS-T Crosslinks cluster_gprotein G-Protein Coupling inactive Inactive Dimer active Active Dimer inactive->active Agonist xl_inactive Crosslink Pattern A (e.g., high inter-subunit) inactive->xl_inactive xl_active Crosslink Pattern B (e.g., high receptor-G protein) active->xl_active g_protein_coupled G-Protein (coupled) active->g_protein_coupled g_protein_uncoupled G-Protein (uncoupled)

Caption: Probing GPCR Activation with MTS-T.

Conclusion

This compound is a powerful reagent for elucidating the structural dynamics of membrane protein complexes. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the intricate mechanisms of these critical cellular components. Careful optimization of experimental conditions and rigorous data analysis are key to obtaining high-quality structural information that can drive new discoveries in basic research and drug development.

References

Application Notes and Protocols for Protein Interaction Mapping with Tris-(2-methanethiosulfonylethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for the identification of protein-protein interactions (PPIs) and the structural elucidation of protein complexes.[1][2][3] Tris-(2-methanethiosulfonylethyl)amine (MTS-TPAE) is a trifunctional, cysteine-reactive cross-linking agent. Its unique architecture, featuring three methanethiosulfonate (B1239399) (MTS) groups, allows for the covalent linkage of three cysteine residues in close proximity. This property makes MTS-TPAE particularly useful for stabilizing and capturing transient or multi-protein interactions within a complex, providing valuable distance constraints for structural modeling.

These application notes provide a comprehensive overview and detailed protocols for utilizing MTS-TPAE in protein interaction mapping studies.

Principle of MTS-TPAE Cross-Linking

MTS-TPAE is a homo-trifunctional cross-linker that specifically reacts with the sulfhydryl groups of cysteine residues to form disulfide bonds. The three flexible arms of the molecule can capture cysteine residues from one or more proteins that are spatially close. Following cross-linking, the protein complex is digested, and the resulting cross-linked peptides are identified by mass spectrometry. The identification of these peptides provides information about which cysteine residues, and therefore which proteins, are in close proximity.

Applications

  • Mapping Protein-Protein Interaction Networks: Elucidating the topology of protein complexes and interaction networks within the cell.[1]

  • Structural Elucidation of Protein Complexes: Providing distance restraints for computational modeling of protein complex structures.

  • Studying Conformational Changes: Detecting changes in protein structure and interactions in response to stimuli, such as drug treatment or post-translational modifications.[4][5]

  • Drug Target Validation: Identifying the binding partners of a drug target and understanding its mechanism of action.

Experimental Workflow

The general workflow for protein interaction mapping using MTS-TPAE involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_prep Mass Spectrometry Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interpretation Data Interpretation sp1 Purified Complex or Cell Lysate sp2 MTS-TPAE Cross-linking sp1->sp2 Add MTS-TPAE sp3 Quenching sp2->sp3 Stop reaction msp1 Reduction & Alkylation sp3->msp1 msp2 Protein Digestion (e.g., Trypsin) msp1->msp2 msp3 Peptide Cleanup msp2->msp3 msa1 LC-MS/MS Analysis msp3->msa1 msa2 Database Search (e.g., MeroX, XiSearch) msa1->msa2 msa3 Data Validation msa2->msa3 di1 Identify Cross-linked Peptides msa3->di1 di2 Map Interactions di1->di2 di3 Structural Modeling di2->di3 signaling_pathway cluster_membrane Plasma Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates AdaptorB Adaptor B KinaseA->AdaptorB Interaction 1 SubstrateC Substrate C KinaseA->SubstrateC Phosphorylates ScaffoldD Scaffold D AdaptorB->ScaffoldD Interaction 2 SubstrateC->ScaffoldD Interaction 3 note MTS-TPAE can capture the multi-protein complex on Scaffold D. ScaffoldD->note Ligand Ligand Ligand->Receptor Binds

References

Application Notes and Protocols: Tris-(2-methanethiosulfonylethyl)amine in Combination with Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The combination of site-directed mutagenesis with chemical labeling by Tris-(2-methanethiosulfonylethyl)amine (MTS-TTEA) offers a powerful approach for elucidating protein structure and function. This technique, a specialized form of the Substituted-Cysteine Accessibility Method (SCAM), allows for the introduction of a reactive thiol group at a specific site within a protein, which can then be covalently modified by MTS-TTEA.[1][2]

MTS-TTEA is a trifunctional, thiol-reactive cross-linking reagent. Its core structure is a tertiary amine with three arms, each terminating in a methanethiosulfonate (B1239399) (MTS) group. The MTS group reacts specifically and rapidly with the sulfhydryl (thiol) group of a cysteine residue to form a stable disulfide bond.[1][3] The key to this methodology is the initial use of site-directed mutagenesis to replace a native amino acid with a cysteine at a precise location within the protein of interest.[1][4] This engineered cysteine then serves as a unique chemical handle for modification by MTS-TTEA.

The trifunctional nature of MTS-TTEA allows it to cross-link up to three engineered cysteine residues simultaneously, providing a tool to probe spatial relationships and conformational changes within a protein or protein complex. By systematically introducing pairs or triplets of cysteine residues and assessing their ability to be cross-linked by MTS-TTEA, researchers can derive distance constraints and map protein folding, subunit interfaces, and dynamic conformational states.[4]

Applications

The strategic combination of cysteine mutagenesis and MTS-TTEA labeling is particularly valuable in several areas of research:

  • Structural Analysis of Proteins: By introducing cysteine pairs at various locations, MTS-TTEA can be used as a "molecular ruler." Successful cross-linking indicates that the alpha-carbons of the cysteine residues are within a certain spatial proximity, typically in the range of ~5-15 Å, depending on the flexibility of the side chains. This provides valuable distance constraints for building and validating 3D structural models, especially for proteins that are difficult to crystallize.

  • Probing Conformational Changes: The accessibility and reactivity of an engineered cysteine can change depending on the protein's conformational state (e.g., open vs. closed state of an ion channel).[3] Monitoring the rate and extent of MTS-TTEA modification can reveal dynamic movements of protein domains in response to ligand binding, voltage changes, or other stimuli.[3][5]

  • Mapping Protein-Protein Interfaces: Cysteine residues can be introduced at the putative interface of two interacting proteins. The formation of an intermolecular cross-link upon addition of MTS-TTEA provides direct evidence of the interaction and helps to map the specific residues that constitute the binding interface.[6][7] This is crucial for understanding the architecture of multi-protein complexes.[8]

  • Investigating Ion Channel and Transporter Architecture: SCAM, using reagents like MTS-TTEA, is extensively used to map the lining of ion channel pores.[9] By observing whether an engineered cysteine is accessible to membrane-impermeant MTS reagents from either side of the membrane, researchers can determine its location relative to the aqueous pore and the lipid bilayer.[1][3]

Experimental Workflows and Methodologies

A typical workflow involves site-directed mutagenesis, protein expression and purification, MTS-TTEA cross-linking, and analysis of the results.

Overall Experimental Workflow

Workflow A 1. Design & Primer Synthesis (Introduce Cysteine Codons) B 2. Site-Directed Mutagenesis (e.g., QuikChange PCR) A->B C 3. Transformation & Selection (E. coli) B->C D 4. Sequence Verification (Confirm Mutation) C->D E 5. Protein Expression (e.g., Bacterial, Mammalian cells) D->E Verified Plasmid F 6. Protein Purification (e.g., Affinity Chromatography) E->F G 7. MTS-TTEA Cross-linking Reaction F->G Purified Cys Mutant Protein H 8. Quench Reaction G->H I 9. Analysis of Products H->I J SDS-PAGE Analysis I->J K Mass Spectrometry (XL-MS) I->K L Functional Assays I->L

Figure 1. Overall experimental workflow from mutant design to analysis.
Protocol 1: Site-Directed Mutagenesis

This protocol is based on the principles of the QuikChange™ method to introduce single or multiple cysteine mutations.[10]

  • Primer Design:

    • Design two complementary mutagenic primers, typically 25-45 bases in length.

    • The desired cysteine codon mutation should be located in the middle of each primer.

    • Ensure the melting temperature (Tm) is ≥ 78°C. A common formula is: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch, where N is the primer length.[10]

    • The primers must anneal to the same sequence on opposite strands of the plasmid DNA.[10]

  • PCR Amplification:

    • Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Phusion) to minimize secondary mutations.[11]

    • Use a low amount of template plasmid DNA (1-10 ng) to reduce the background of non-mutated parental DNA.

    • A typical cycling program:

      • Initial Denaturation: 95°C for 2 minutes.

      • 18-25 Cycles:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 1 minute.

        • Extension: 68°C for 1 minute per kb of plasmid length.

      • Final Extension: 68°C for 5 minutes.

  • DpnI Digestion:

    • Add 1 µL of DpnI restriction enzyme directly to the amplification product.

    • Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.[12]

  • Transformation:

    • Transform the DpnI-treated plasmid into high-efficiency competent E. coli cells.

    • Plate on selective agar (B569324) plates (e.g., containing the appropriate antibiotic) and incubate overnight at 37°C.[12]

  • Verification:

    • Isolate plasmid DNA from several colonies.

    • Verify the presence of the desired mutation and the absence of secondary mutations by DNA sequencing.

Protocol 2: MTS-TTEA Cross-linking

Important: MTS reagents are hygroscopic and hydrolyze in aqueous solutions. Prepare solutions immediately before use. Store the solid reagent desiccated at -20°C.[1][3]

  • Protein Preparation:

    • Start with the purified cysteine mutant protein at a suitable concentration (e.g., 5-20 µM) in a non-amine, non-thiol buffer, such as HEPES or phosphate (B84403) buffer, at pH 7.0-7.8.[13]

    • If the protein has other native cysteines that are not of interest, they should be mutated to a non-reactive residue like alanine (B10760859) or serine, or one must rely on their lower accessibility compared to the engineered sites.

    • Ensure any reducing agents (e.g., DTT, β-mercaptoethanol) from the purification process are completely removed, typically by dialysis or using a desalting column.

  • Reagent Preparation:

    • Warm the vial of MTS-TTEA to room temperature before opening to prevent condensation.

    • Prepare a fresh stock solution (e.g., 10-100 mM) in a water-free solvent like DMSO.[3][13]

  • Cross-linking Reaction:

    • Add MTS-TTEA to the protein solution to a final concentration that is typically a 5- to 50-fold molar excess over the protein concentration.[13] The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature or 4°C for a defined period (e.g., 30 minutes to 2 hours). The reaction time is a critical variable to optimize.

  • Quenching:

    • Stop the reaction by adding a thiol-containing reagent to consume excess MTS-TTEA. A final concentration of 20-50 mM DTT or L-cysteine is effective.

    • Alternatively, a reagent like N-ethylmaleimide (NEM) can be added to cap any unreacted cysteines on the protein.

  • Analysis:

    • Analyze the reaction products immediately by non-reducing SDS-PAGE. Successful intramolecular cross-linking may result in a faster-migrating species due to a more compact structure. Successful intermolecular cross-linking will result in higher molecular weight bands (dimers, trimers, etc.).

    • For definitive identification of cross-linked peptides, perform mass spectrometry (XL-MS).[7][8][14]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the cysteine's thiolate anion on the sulfur atom of the MTS group, leading to the formation of a disulfide bond and the release of methanethiosulfonate.

Figure 2. Reaction of an MTS reagent with a cysteine thiol group.

Data Presentation and Interpretation

Quantitative data from cross-linking experiments should be summarized to facilitate comparison and interpretation.

Quantitative Cross-linking Efficiency

The efficiency of cross-linking can be quantified by densitometry from SDS-PAGE gels. The percentage of cross-linked protein is calculated as the intensity of the cross-linked band(s) divided by the total intensity of all protein bands in that lane.

Table 1: Example Cross-linking Efficiency for Cysteine Mutant Pairs

Cysteine Mutant Pair MTS-TTEA Conc. (µM) Reaction Time (min) Cross-linked Product (%) Interpretation
A55C / B102C 100 30 85% Residues are in close proximity.
A55C / B150C 100 30 5% Residues are distant or inaccessible.
C78C / D210C 100 30 40% Residues are moderately close/flexible.

| C78C / D210C (+ Ligand) | 100 | 30 | 75% | Ligand binding induces proximity. |

Reaction Rate Constants

For studying conformational changes, determining the second-order rate constant of modification can be highly informative.[15] This is often done by measuring a functional output (e.g., ion channel current) over time at various MTS reagent concentrations.[9][15]

Table 2: Apparent Second-Order Rate Constants for Cysteine Modification

Mutant Protein State MTS Reagent Rate Constant (M⁻¹s⁻¹) Interpretation
K34C Resting MTSET 50 ± 10 Site is partially accessible.
K34C Activated MTSET 2500 ± 300 Activation exposes the residue.
G98C Resting MTSES 600 ± 50 Site is exposed in the resting state.
G98C Activated MTSES 580 ± 60 Accessibility does not change.

Note: Data is hypothetical, based on typical values seen in literature where high rates indicate accessible residues.[3][9]

Mandatory Visualizations

Conceptual Diagram of MTS-TTEA Cross-linking

This diagram illustrates how MTS-TTEA can bridge two engineered cysteine residues within a folded protein.

Crosslinking Figure 3. MTS-TTEA forming a covalent bridge between two cysteines. cluster_protein Protein Tertiary Structure p1 Cys-X p2 Other Residues MTS_TTEA MTS-TTEA p1->MTS_TTEA Disulfide Bond 1 p3 Cys-Y p4 Other Residues p3->MTS_TTEA Disulfide Bond 2

Figure 3. MTS-TTEA forming a covalent bridge between two cysteines.

Conclusion

The strategic use of this compound in conjunction with site-directed cysteine mutagenesis provides a robust and versatile platform for investigating protein structure, dynamics, and interactions. By enabling the formation of specific, covalent cross-links, this methodology provides unique spatial information that is often inaccessible through other biochemical or structural biology techniques. Careful experimental design, particularly in the selection of mutation sites and optimization of reaction conditions, is critical for obtaining clear and interpretable results. The data generated can significantly advance our understanding of molecular mechanisms and aid in the rational design of therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Tris-(2-methanethiosulfonylethyl)amine (MTS-TTEA) Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris-(2-methanethiosulfonylethyl)amine (MTS-TTEA) crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during protein crosslinking experiments using MTS-TTEA.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTS-TTEA) and how does it work?

A1: this compound (MTS-TTEA) is a homobifunctional crosslinking reagent. It possesses three methanethiosulfonate (B1239399) (MTS) groups, each capable of reacting specifically with a sulfhydryl group (-SH) from a cysteine residue to form a disulfide bond. This reaction covalently links proteins or other molecules containing cysteine residues that are in close proximity.

Q2: What are the primary applications of MTS-TTEA?

A2: MTS-TTEA is primarily used for:

  • Studying Protein-Protein Interactions: To capture and identify interacting proteins by covalently linking them.[1][2]

  • Investigating Protein Conformation and Topology: To probe the spatial arrangement of cysteine residues within a single protein or a protein complex.

  • Stabilizing Protein Complexes: To stabilize transient or weak interactions for further analysis.

Q3: What type of buffer should I use for MTS-TTEA crosslinking?

A3: It is crucial to use a buffer that does not contain any primary amines, such as Tris or glycine. These will compete with the sulfhydryl groups on your protein for reaction with the MTS-TTEA, thereby inhibiting the crosslinking reaction.[3] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or MOPS at a pH range of 7.2-8.0.

Q4: How should I prepare and store my MTS-TTEA stock solution?

A4: MTS-TTEA is sensitive to moisture and should be stored in a desiccator at the recommended temperature upon receipt. It is highly recommended to prepare fresh stock solutions immediately before each use. If a stock solution must be made, use an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) and store it in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Q5: How do I stop or "quench" the MTS-TTEA crosslinking reaction?

A5: The crosslinking reaction can be stopped by adding a quenching reagent that contains a free sulfhydryl group. Common quenching agents include Dithiothreitol (DTT), β-mercaptoethanol (BME), or L-cysteine. A final concentration of 20-50 mM is typically sufficient to consume any unreacted MTS-TTEA.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Crosslinking Efficiency 1. Inactive MTS-TTEA: The reagent may have been improperly stored or hydrolyzed. 2. Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target sulfhydryl groups.[3] 3. Insufficient Free Sulfhydryls: Cysteine residues on the protein may be oxidized (forming disulfide bonds) or not accessible. 4. Suboptimal pH: The pH of the reaction buffer is outside the optimal range (7.2-8.0). 5. Insufficient MTS-TTEA Concentration: The molar excess of the crosslinker is too low.1. Use fresh MTS-TTEA: Always prepare a fresh stock solution immediately before use. 2. Change the buffer: Switch to a non-amine-containing buffer like PBS, HEPES, or MOPS. 3. Reduce the protein: Treat the protein with a reducing agent (e.g., DTT or TCEP) prior to crosslinking to ensure free sulfhydryls are available. Remove the reducing agent before adding MTS-TTEA. 4. Adjust the pH: Ensure the reaction buffer is within the pH 7.2-8.0 range. 5. Optimize MTS-TTEA concentration: Perform a titration experiment to determine the optimal molar excess of MTS-TTEA for your specific protein(s). A common starting point is a 20- to 50-fold molar excess over the protein.[4]
Protein Precipitation or Aggregation 1. Over-crosslinking: The concentration of MTS-TTEA is too high, leading to extensive intermolecular crosslinking and aggregation.[5][6] 2. High Protein Concentration: The concentration of the protein sample is too high, favoring intermolecular crosslinking.[5] 3. Hydrophobicity: The crosslinker itself can increase the hydrophobicity of the protein surface, leading to aggregation.[6] 4. Incorrect Buffer Conditions: Suboptimal pH or ionic strength of the buffer can contribute to protein instability.1. Reduce MTS-TTEA concentration: Perform a titration to find the lowest effective concentration. 2. Lower the protein concentration: If aggregation persists, try reducing the concentration of your protein sample. 3. Add stabilizing agents: Consider adding stabilizing agents such as glycerol (B35011) (5-20% v/v) or L-arginine (50-500 mM) to the reaction buffer.[5] 4. Optimize buffer conditions: Screen different buffer compositions, pH, and salt concentrations to improve protein solubility.
Appearance of Unexpected Bands on SDS-PAGE 1. Intramolecular Crosslinking: Crosslinking occurs within a single protein molecule, leading to a shift in its electrophoretic mobility. 2. Side Reactions: Although MTS reagents are highly specific for sulfhydryls, at very high concentrations or prolonged reaction times, side reactions with other nucleophilic residues may occur. 3. Protein Degradation: The protein sample may be degrading during the experiment.1. Vary the spacer arm length: If intramolecular crosslinking is obscuring intermolecular results, consider using a crosslinker with a different spacer arm length. 2. Optimize reaction conditions: Reduce the MTS-TTEA concentration and/or reaction time. 3. Use protease inhibitors: Add a protease inhibitor cocktail to your protein sample to prevent degradation.[3]
Smeared Bands on SDS-PAGE 1. Heterogeneous Crosslinking: A wide variety of crosslinked species are being formed, resulting in a smear rather than distinct bands. 2. Protein Aggregation: Aggregated proteins may not enter the gel properly, leading to smearing at the top of the gel.1. Optimize reaction time and concentration: Shorter reaction times and lower crosslinker concentrations can lead to more discrete crosslinked products. 2. Address aggregation issues: Refer to the "Protein Precipitation or Aggregation" section for troubleshooting tips.

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol outlines a general procedure for crosslinking two purified proteins (Protein A and Protein B) in solution using MTS-TTEA.

Materials:

  • Purified Protein A and Protein B in a non-amine-containing buffer (e.g., PBS, pH 7.4)

  • This compound (MTS-TTEA)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M DTT or 1 M L-cysteine)

  • Reaction Buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)

Procedure:

  • Prepare Protein Solution: Mix equimolar amounts of Protein A and Protein B in the Reaction Buffer. A typical starting concentration is 1-5 mg/mL total protein.

  • Prepare MTS-TTEA Stock Solution: Immediately before use, dissolve MTS-TTEA in anhydrous DMSO or DMF to a concentration of 25 mM.

  • Initiate Crosslinking: Add the MTS-TTEA stock solution to the protein mixture to achieve the desired final concentration. A 20- to 50-fold molar excess of MTS-TTEA over the total protein concentration is a good starting point.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analyze Results: Analyze the crosslinked products by SDS-PAGE followed by Coomassie staining or Western blotting. The formation of a higher molecular weight band corresponding to the Protein A-Protein B complex indicates successful crosslinking.

Protocol 2: In Vivo Crosslinking of Intracellular Proteins

This protocol is for crosslinking proteins within living cells. MTS-TTEA is cell-membrane permeable.

Materials:

  • Cultured cells expressing the proteins of interest

  • Phosphate-Buffered Saline (PBS)

  • MTS-TTEA

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 1 M L-cysteine in PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Preparation: Grow cells to approximately 80-90% confluency.

  • Wash Cells: Gently wash the cells twice with warm PBS to remove any amine-containing media components.

  • Crosslinking: Prepare a fresh solution of MTS-TTEA in PBS (pre-dissolved in a small amount of DMSO). A final concentration of 1-5 mM is a common starting range. Add the MTS-TTEA solution to the cells and incubate for 15-30 minutes at 37°C.

  • Quench Reaction: Remove the crosslinking solution and add the Quenching Buffer. Incubate for 10-15 minutes at room temperature.

  • Cell Lysis: Wash the cells with cold PBS and then lyse the cells using an appropriate Lysis Buffer containing protease inhibitors.

  • Analysis: The cell lysate can now be analyzed by immunoprecipitation, SDS-PAGE, and Western blotting to identify crosslinked protein complexes.

Quantitative Data Summary

Parameter Typical Range Notes
MTS-TTEA Concentration 10-100 µM (in vitro) 1-5 mM (in vivo)Optimal concentration is protein-dependent and should be determined empirically.
Protein Concentration 0.1-10 mg/mL (in vitro)Higher concentrations may increase the likelihood of non-specific, intermolecular crosslinking.
Molar Excess (Crosslinker:Protein) 20:1 to 500:1A 20:1 to 50:1 molar excess is a common starting point for purified proteins.[4]
Reaction Time 30-120 minutesShorter times may be sufficient and can help to minimize non-specific crosslinking.
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help to maintain protein stability.
Quenching Reagent Concentration 20-100 mMEnsure the quenching agent is in sufficient excess to stop the reaction completely.
pH 7.2 - 8.0The reaction rate is pH-dependent.

Visualizations

Crosslinking_Workflow General In Vitro Crosslinking Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Sample Prepare Protein Sample (in amine-free buffer) Mix Mix Protein and MTS-TTEA Protein_Sample->Mix Crosslinker_Stock Prepare Fresh MTS-TTEA Stock (in anhydrous DMSO/DMF) Crosslinker_Stock->Mix Incubate Incubate (e.g., 30-60 min at RT) Mix->Incubate Quench Quench Reaction (e.g., DTT, L-cysteine) Incubate->Quench SDS_PAGE Analyze by SDS-PAGE / Western Blot Quench->SDS_PAGE Mass_Spec Optional: Mass Spectrometry (for interaction site mapping) SDS_PAGE->Mass_Spec

General workflow for in vitro protein crosslinking using MTS-TTEA.

Troubleshooting_Logic Troubleshooting Logic for Low Crosslinking Efficiency cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_solutions Start Low/No Crosslinking Observed Check_Reagent Is MTS-TTEA solution fresh? Start->Check_Reagent Check_Buffer Is the buffer amine-free? Start->Check_Buffer Check_Sulfhydryls Are free sulfhydryls available? Start->Check_Sulfhydryls Optimize_Conc Titrate MTS-TTEA concentration Check_Reagent->Optimize_Conc Yes Prepare_Fresh Prepare fresh MTS-TTEA Check_Reagent->Prepare_Fresh No Check_Buffer->Optimize_Conc Yes Change_Buffer Use PBS, HEPES, or MOPS Check_Buffer->Change_Buffer No Check_Sulfhydryls->Optimize_Conc Yes Reduce_Protein Treat with DTT/TCEP before crosslinking Check_Sulfhydryls->Reduce_Protein No Optimize_Time Vary incubation time Optimize_Conc->Optimize_Time Optimize_pH Adjust buffer pH (7.2-8.0) Optimize_Time->Optimize_pH

A decision-making workflow for troubleshooting low crosslinking efficiency.

KEAP1_NRF2_Pathway KEAP1-NRF2 Signaling Pathway and Sulfhydryl-Reactive Crosslinkers cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 (contains reactive Cys residues) NRF2 NRF2 KEAP1->NRF2 Release of NRF2 Complex KEAP1-NRF2 Complex KEAP1->Complex NRF2->Complex NRF2_nuc NRF2 NRF2->NRF2_nuc Translocation Ubiquitination Ubiquitination & Degradation Complex->Ubiquitination Basal State ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Gene_Expression Expression of Cytoprotective Genes ARE->Gene_Expression Crosslinker Sulfhydryl-Reactive Crosslinker (e.g., MTS-TTEA) Crosslinker->KEAP1 Reacts with Cys residues

The KEAP1-NRF2 pathway, a target for sulfhydryl-reactive compounds.

References

Optimizing Tris-(2-methanethiosulfonylethyl)amine (MTS-TPAE) Labeling: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing labeling conditions for Tris-(2-methanethiosulfonylethyl)amine (MTS-TPAE). The following sections offer troubleshooting advice and frequently asked questions in a user-friendly format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTS-TPAE) and what is its primary application?

This compound, or MTS-TPAE, is a thiol-reactive labeling reagent. Its primary application is the covalent modification of cysteine residues in proteins and peptides. The methanethiosulfonate (B1239399) (MTS) groups react specifically and rapidly with free sulfhydryl groups (-SH) to form a stable disulfide bond. This specificity makes MTS reagents valuable tools for a variety of applications, including structure-function studies of proteins, particularly ion channels, and for attaching probes to specific sites on a protein.

Q2: What are the key chemical properties of MTS-TPAE?

Understanding the chemical properties of MTS-TPAE is crucial for its effective use in labeling experiments.

PropertyValue
CAS Number 18365-77-0[1][2]
Molecular Formula C₉H₂₁NO₆S₆[1][2]
Molecular Weight 431.66 g/mol [2]

Q3: How should I prepare and store MTS-TPAE stock solutions?

MTS reagents, including MTS-TPAE, are known to be sensitive to moisture and can hydrolyze in aqueous solutions.[3] Therefore, proper handling and storage are critical for maintaining the reagent's reactivity.

  • Storage of Solid Reagent: Store solid MTS-TPAE in a desiccator at -20°C.[3] Before opening the vial, it should be allowed to warm to room temperature to prevent condensation.[3]

  • Stock Solution Preparation: For immediate use, dissolve MTS-TPAE in an anhydrous, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3] While some MTS reagents are water-soluble, preparing fresh solutions is highly recommended as they can decompose in aqueous buffers.[3]

  • Short-Term Storage of Solutions: While freshly prepared solutions are best, solutions in distilled water may be stable for a few hours at 4°C.[3] However, for optimal results, it is always advisable to prepare the solution immediately before use.[3]

Q4: What are the optimal reaction conditions for labeling with MTS-TPAE?

While specific optimal conditions can vary depending on the protein and experimental goals, general guidelines for thiol-reactive labeling using MTS reagents provide a good starting point. The reaction of maleimides with thiols, a similar sulfhydryl-reactive chemistry, is most efficient at a pH between 6.5 and 7.5.[3] At this pH, the sulfhydryl group is sufficiently nucleophilic to react specifically with the MTS group, minimizing side reactions with other amino acid residues like lysines.

ParameterRecommended Starting Condition
pH 7.0–7.5
Buffer 10–100 mM Phosphate (PBS), Tris, or HEPES
MTS-TPAE:Protein Molar Ratio 10:1 to 20:1
Protein Concentration 1–10 mg/mL
Temperature Room Temperature (or 4°C for sensitive proteins)
Incubation Time 1 to 2 hours (or overnight at 4°C)

Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific protein and application.

Troubleshooting Guide

This guide addresses common issues that may arise during MTS-TPAE labeling experiments.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Labeling Efficiency 1. Oxidized Sulfhydryl Groups: Cysteine residues may have formed disulfide bonds and are not available for reaction. 2. Hydrolyzed MTS-TPAE Reagent: The reagent may have degraded due to moisture or improper storage. 3. Presence of Competing Thiols: The reaction buffer may contain thiol-containing reagents (e.g., DTT, β-mercaptoethanol). 4. Inaccessible Cysteine Residues: The target cysteine may be buried within the protein structure.1. Reduce Disulfide Bonds: Pre-treat the protein with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). A 10- to 100-fold molar excess of the reducing agent is typically used. If using DTT, it must be removed by dialysis or a desalting column before adding the MTS reagent, as it will compete for the labeling reaction. TCEP does not contain a thiol and generally does not need to be removed. 2. Use Fresh Reagent: Prepare a fresh stock solution of MTS-TPAE immediately before each experiment. Ensure the solid reagent is stored properly under desiccated conditions at -20°C.[3] 3. Use Thiol-Free Buffers: Ensure all buffers used for the labeling reaction are free of extraneous thiol compounds.[3] 4. Denature the Protein: If the protein structure is not critical for the downstream application, consider partial denaturation to expose the cysteine residue.
Non-Specific Labeling 1. High pH: At a pH above 8.0, MTS reagents can begin to react with other nucleophilic amino acid side chains, such as the ε-amino group of lysine. 2. Large Excess of MTS-TPAE: Using a very high molar excess of the labeling reagent can increase the likelihood of off-target reactions.1. Optimize Reaction pH: Maintain the reaction pH in the optimal range of 7.0–7.5 to ensure specificity for sulfhydryl groups.[3] 2. Titrate MTS-TPAE Concentration: Perform a titration experiment to determine the lowest effective molar ratio of MTS-TPAE to protein that achieves sufficient labeling without significant non-specific binding.
Protein Precipitation after Labeling 1. Over-labeling: The addition of multiple MTS-TPAE molecules can alter the protein's net charge and solubility. 2. Solvent Shock: Adding a large volume of organic solvent (from the MTS-TPAE stock solution) to the aqueous protein solution can cause precipitation.1. Reduce Molar Ratio: Lower the molar excess of MTS-TPAE used in the labeling reaction. 2. Limit Organic Solvent: Prepare a more concentrated stock solution of MTS-TPAE to minimize the volume of organic solvent added to the reaction mixture. Add the stock solution slowly to the protein solution while gently stirring.

Experimental Protocols

The following are detailed methodologies for key experimental procedures involved in MTS-TPAE labeling.

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
  • Prepare Protein Solution: Dissolve the protein to be labeled in a degassed reaction buffer (e.g., 10-100 mM PBS, Tris, or HEPES, pH 7.0-7.5) to a final concentration of 1-10 mg/mL.

  • Prepare TCEP Stock Solution: Prepare a 10-fold molar excess of TCEP in the same reaction buffer.

  • Incubate with TCEP: Add the TCEP solution to the protein solution.

  • Flush with Inert Gas: Flush the headspace of the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the sulfhydryl groups.

  • Incubate: Incubate the mixture for 20-30 minutes at room temperature. The protein is now ready for labeling.

Protocol 2: Labeling of Proteins with MTS-TPAE
  • Prepare MTS-TPAE Stock Solution: Immediately before use, dissolve the required amount of MTS-TPAE in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Add MTS-TPAE to Protein: Add the MTS-TPAE stock solution to the reduced protein solution to achieve the desired molar ratio (a starting point of 10:1 to 20:1 dye-to-protein is recommended). Add the reagent dropwise while gently stirring.

  • Incubate: Protect the reaction mixture from light and incubate at room temperature for 1-2 hours or overnight at 4°C. The optimal time may need to be determined empirically.

  • Quench Reaction (Optional): To stop the labeling reaction, a small molecule thiol such as glutathione (B108866) or β-mercaptoethanol can be added to the reaction mixture to react with the excess MTS-TPAE.

  • Purification: Separate the labeled protein from the unreacted MTS-TPAE and other small molecules using a desalting column (e.g., Sephadex G-25) or through dialysis.

Visualizations

The following diagrams illustrate key workflows and relationships in MTS-TPAE labeling experiments.

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis Protein Protein Sample Reduce Reduce Disulfides (TCEP/DTT) Protein->Reduce Mix Mix Protein and MTS-TPAE Reduce->Mix Prepare_MTS Prepare MTS-TPAE Stock Solution Prepare_MTS->Mix Incubate Incubate Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify Analyze Analyze Labeled Protein Purify->Analyze

Caption: General experimental workflow for protein labeling with MTS-TPAE.

logical_relationship cluster_factors Key Reaction Parameters cluster_outcomes Desired Outcomes pH pH (7.0-7.5) Optimization Optimization of Labeling Conditions pH->Optimization Molar_Ratio Molar Ratio (10:1 - 20:1) Molar_Ratio->Optimization Temperature Temperature (RT or 4°C) Temperature->Optimization Time Incubation Time (1-2h or overnight) Time->Optimization High_Efficiency High Labeling Efficiency High_Specificity High Specificity Protein_Stability Maintained Protein Stability Optimization->High_Efficiency Optimization->High_Specificity Optimization->Protein_Stability

Caption: Key parameters influencing the optimization of MTS-TPAE labeling.

signaling_pathway Protein_SH Protein with free Sulfhydryl Group (-SH) Labeled_Protein Labeled Protein with Disulfide Bond (Protein-S-S-R) Protein_SH->Labeled_Protein Reaction MTS_TPAE MTS-TPAE Reagent (R-S-S-CH₃) MTS_TPAE->Labeled_Protein Byproduct Methanesulfinic Acid (CH₃SO₂H) Labeled_Protein->Byproduct

Caption: Reaction mechanism of MTS-TPAE with a protein sulfhydryl group.

References

Technical Support Center: Troubleshooting Low Cross-Linking Efficiency with Tris-(2-methanethiosulfonylethyl)amine (MTS-T)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Tris-(2-methanethiosulfonylethyl)amine (MTS-T) for protein cross-linking, achieving optimal efficiency is paramount for reliable experimental outcomes. This guide provides a comprehensive resource for troubleshooting common issues leading to low cross-linking yields and offers frequently asked questions to address specific challenges.

Troubleshooting Guide

Low or no cross-linking efficiency with MTS-T can stem from a variety of factors, from reagent integrity to suboptimal reaction conditions. This guide is designed to systematically address these potential issues.

Problem: Little to no cross-linked product is observed.

Potential Cause Recommended Solution
1. MTS-T Reagent Degradation Methanethiosulfonates are susceptible to hydrolysis, especially in aqueous solutions.[1] - Storage: Store MTS-T desiccated at -20°C.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[1] - Solution Preparation: Prepare MTS-T solutions immediately before use.[1] While solutions in distilled water may be stable for hours at 4°C, prolonged storage is not recommended.[1] For non-water-soluble MTS reagents, DMSO is a suitable solvent.[1]
2. Incompatible Buffer System While MTS-T is sulfhydryl-reactive, the use of amine-containing buffers like Tris can be problematic. Although Tris directly competes with amine-reactive cross-linkers, it's a general best practice to avoid primary amine-containing buffers to prevent potential side reactions.[2][3] Tris can also quench some cross-linking reactions.[2][4] - Recommended Buffers: Use non-amine containing buffers such as phosphate-buffered saline (PBS), HEPES, or MOPS at a pH range of 7.2-8.0.[2]
3. Suboptimal pH The reactivity of sulfhydryl groups is pH-dependent. The maleimide (B117702) group, another sulfhydryl-reactive moiety, reacts most effectively between pH 6.5 and 7.5.[5] While MTS reagents are generally highly reactive, the efficiency can still be influenced by pH. - pH Optimization: Empirically test a pH range between 7.0 and 8.5 to find the optimal condition for your specific protein system. The final pH of the cross-linking buffer should ideally be between 7.8 and 8.0 for efficient cross-linking with some reagents.[2]
4. Insufficiently Reactive or Accessible Sulfhydryl Groups The target cysteine residues may not be sufficiently exposed on the protein surface or may be in a non-reactive, oxidized state (disulfide bonds). - Protein Preparation: If necessary, reduce disulfide bonds with a reducing agent like DTT or TCEP. Crucially, the reducing agent must be completely removed before adding the MTS-T reagent, for example, by using a desalting column. - Structural Considerations: If the cysteine residues are buried within the protein structure, cross-linking efficiency will be low. Consider site-directed mutagenesis to introduce cysteines at more accessible locations.
5. Incorrect Molar Ratio of Cross-linker to Protein An insufficient amount of MTS-T will result in a low yield of cross-linked product. Conversely, an excessive amount can lead to protein precipitation and other non-specific modifications. - Concentration Optimization: Start with a 5- to 50-fold molar excess of the cross-linker over the protein concentration.[6] Optimize this ratio empirically for your specific experiment.
6. Inadequate Reaction Time or Temperature Cross-linking reactions are time and temperature-dependent. - Incubation Conditions: Typical reaction times range from 30 minutes to 2 hours at room temperature or 4°C.[3] For some cross-linkers, mixing for 45 minutes at 25°C is recommended.[2] It may be necessary to optimize these parameters for your system.
7. Presence of Thiol-Containing Contaminants Any extraneous molecules with free sulfhydryl groups in the reaction buffer will compete with the target protein for reaction with MTS-T. - Buffer Purity: Ensure all buffer components are free from thiol-containing contaminants like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.

Frequently Asked Questions (FAQs)

Q1: Can I use Tris buffer for my MTS-T cross-linking experiment?

While MTS-T reacts with sulfhydryl groups and not directly with amines, it is generally advisable to avoid primary amine-containing buffers like Tris.[2][3] Tris can potentially interfere with the reaction or act as a quenching agent.[2][4] For optimal and predictable results, non-amine buffers such as PBS, HEPES, or MOPS are recommended.[2]

Q2: How can I confirm that my MTS-T reagent is still active?

MTS reagents are prone to hydrolysis.[1] To ensure the activity of your reagent, it is best to use a fresh vial or a properly stored aliquot. Prepare solutions immediately before the experiment.[1] A functional test with a simple thiol-containing compound like cysteine can also be performed to verify reactivity, which can be monitored via mass spectrometry.

Q3: What is the optimal pH for MTS-T cross-linking?

The optimal pH can be protein-dependent. Generally, a pH range of 7.2 to 8.0 is a good starting point for sulfhydryl-reactive cross-linking.[2] The reactivity of the target cysteine's sulfhydryl group increases with pH as it becomes deprotonated to the more nucleophilic thiolate anion. However, the stability of the MTS reagent may decrease at higher pH due to increased hydrolysis. Therefore, an empirical optimization of the pH is often necessary.

Q4: My protein precipitates after adding the MTS-T cross-linker. What should I do?

Protein precipitation can occur due to over-cross-linking or changes in the protein's isoelectric point and solubility upon modification.[7] To address this, try reducing the molar excess of the MTS-T reagent.[7] Optimizing the protein concentration and buffer conditions, such as ionic strength, can also help maintain protein solubility.

Q5: How do I quench the MTS-T cross-linking reaction?

The reaction can be stopped by adding a small molecule containing a free sulfhydryl group, such as cysteine, β-mercaptoethanol, or DTT. These will react with and consume the excess MTS-T reagent. Alternatively, for some cross-linking procedures, adding an amine-containing buffer like Tris can serve as a quenching step.[2][4]

Experimental Protocols

General Protocol for Protein Cross-Linking with MTS-T

This protocol provides a starting point for a typical cross-linking experiment. Optimization of concentrations, incubation times, and temperature is highly recommended.

  • Protein Preparation:

    • Ensure the protein of interest is in a suitable non-amine, non-thiol containing buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8).

    • The protein concentration should ideally be in the range of 10-20 µM.[6]

    • If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, incubate with 5-10 mM DTT for 1 hour at room temperature.

    • Crucially , remove the DTT completely using a desalting column equilibrated with the reaction buffer.

  • MTS-T Solution Preparation:

    • Allow the vial of MTS-T to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the MTS-T powder in an appropriate solvent (e.g., DMSO for water-insoluble variants, or directly in the reaction buffer if soluble) to create a concentrated stock solution (e.g., 50 mM).

  • Cross-Linking Reaction:

    • Add the MTS-T stock solution to the protein solution to achieve the desired final concentration (e.g., a 20-fold molar excess over the protein).

    • Incubate the reaction mixture for 45 minutes at 25°C with gentle mixing.[2] Alternatively, incubate for 1-2 hours at room temperature or 4°C.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing a free thiol, such as 20 mM DTT or 50 mM cysteine, and incubate for an additional 15-30 minutes. Alternatively, a final concentration of 20 mM Tris buffer can be used to quench some cross-linking reactions.[2]

  • Analysis:

    • Analyze the cross-linking results using SDS-PAGE, mass spectrometry, or other relevant analytical techniques.

Visualizing Experimental Logic

Troubleshooting Workflow for Low Cross-Linking Efficiency

Troubleshooting_Workflow start Low Cross-Linking Efficiency Observed check_reagent 1. Check MTS-T Reagent Integrity start->check_reagent check_buffer 2. Verify Buffer Composition check_reagent->check_buffer Reagent OK reagent_issue Use Fresh Reagent check_reagent->reagent_issue Degraded? check_ph 3. Optimize Reaction pH check_buffer->check_ph Buffer OK buffer_issue Switch to Non-Amine Buffer check_buffer->buffer_issue Amine/Thiol Present? check_sulfhydryls 4. Assess Sulfhydryl Availability check_ph->check_sulfhydryls pH OK ph_issue Test pH 7.0-8.5 check_ph->ph_issue Suboptimal? check_concentration 5. Adjust Reagent:Protein Ratio check_sulfhydryls->check_concentration Sulfhydryls Available sulfhydryl_issue Reduce Disulfides & Remove Reducing Agent check_sulfhydryls->sulfhydryl_issue Blocked/Oxidized? check_conditions 6. Optimize Incubation Time/Temp check_concentration->check_conditions Ratio Optimized concentration_issue Titrate Molar Excess check_concentration->concentration_issue Incorrect Ratio? analyze Analyze Results check_conditions->analyze Conditions Optimized conditions_issue Vary Incubation check_conditions->conditions_issue Suboptimal? reagent_issue->check_buffer buffer_issue->check_ph ph_issue->check_sulfhydryls sulfhydryl_issue->check_concentration concentration_issue->check_conditions conditions_issue->analyze

Caption: A step-by-step workflow for troubleshooting low MTS-T cross-linking efficiency.

Reaction Pathway for MTS-T Cross-Linking

MTST_Reaction MTST This compound (MTS-T) Crosslinked_Protein Cross-Linked Protein (Disulfide Bond) MTST->Crosslinked_Protein Protein_SH Protein with accessible Sulfhydryl Group (-SH) Protein_SH->Crosslinked_Protein Byproduct Methanesulfinic Acid (byproduct)

Caption: The reaction of MTS-T with a protein's sulfhydryl group forms a disulfide bond.

References

Technical Support Center: Tris-(2-methanethiosulfonylethyl)amine (MTS-TET)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris-(2-methanethiosulfonylethyl)amine (MTS-TET). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this trifunctional crosslinking agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTS-TET)?

This compound, or MTS-TET, is a trifunctional crosslinking reagent. Its structure consists of a central tertiary amine with three arms, each terminating in a methanethiosulfonate (B1239399) (MTS) group. The MTS group is highly reactive towards free sulfhydryl (thiol) groups, such as those found on cysteine residues in proteins. This allows MTS-TET to form stable disulfide bonds, covalently linking up to three separate sulfhydryl-containing molecules. Due to its ability to form these intricate linkages, MTS-TET is a valuable tool for studying protein-protein interactions and stabilizing protein complexes.[1]

Q2: What is the primary reactivity of MTS-TET?

The methanethiosulfonate (MTS) groups of MTS-TET react specifically and rapidly with free sulfhydryl groups (-SH) on cysteine residues to form a disulfide bond (-S-S-).[2] This reaction is highly efficient under mild conditions.[2] The intrinsic reactivity of MTS reagents with thiols is on the order of 10^5 M⁻¹sec⁻¹.[2]

Q3: What are the recommended storage and handling conditions for MTS-TET?

MTS reagents are sensitive to moisture and can hydrolyze in water over time, especially in the presence of nucleophiles.[2] For optimal stability, follow these guidelines:

  • Storage: Store MTS-TET in a desiccator at -20°C.[2]

  • Handling: Before opening the vial, allow it to warm to room temperature to prevent moisture condensation.[2]

  • Solutions: For maximum efficacy, prepare solutions immediately before use. Stock solutions can be made in anhydrous organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and stored in small aliquots at -80°C.[2][3] Aqueous solutions are less stable; for example, some MTS reagents have a half-life of only a few minutes at neutral pH and room temperature.[2]

Q4: Why is Tris buffer generally not recommended for reactions with crosslinkers like MTS-TET?

Tris [tris(hydroxymethyl)aminomethane] is a common biological buffer that contains a primary amine.[4] Primary amine buffers are generally incompatible with amine-reactive crosslinkers because the buffer itself will compete for reaction with the crosslinker.[5][6] While MTS-TET is sulfhydryl-reactive, the presence of a high concentration of a nucleophilic primary amine like Tris can potentially interfere with the stability of the MTS reagent or the overall crosslinking reaction. It is best practice to avoid buffers containing primary amines when using crosslinking agents to prevent unintended side reactions.[7][8]

Q5: What are suitable alternative buffers for use with MTS-TET?

For crosslinking reactions with MTS-TET, it is recommended to use non-amine containing buffers. Suitable options include:

  • HEPES

  • Phosphate-Buffered Saline (PBS)

  • Borate buffer

  • Carbonate/Bicarbonate buffer

These buffers are compatible with sulfhydryl-reactive chemistry and are commonly used for crosslinking experiments at a pH range of 7.2 to 8.5.[5][7][9]

Troubleshooting Guide

Problem: Low or No Crosslinking Efficiency

Q: I am observing a low yield or complete absence of my crosslinked product. What are the possible causes and solutions?

A: Low crosslinking efficiency is a common issue that can stem from several factors in your experimental setup. Below is a summary of potential causes and recommended troubleshooting steps.

Possible CauseRecommended Solution
Incompatible Buffer The use of a buffer containing primary amines, such as Tris, can interfere with the crosslinking reaction.[7][8] Solution: Switch to a non-amine containing buffer like HEPES, PBS, or Borate at a pH between 7.2 and 8.5.[7][9]
Suboptimal pH The reactivity of MTS reagents is pH-dependent. The reaction rate increases with higher pH as the thiol group becomes deprotonated to the more reactive thiolate anion.[10] Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. For less reactive thiols, increasing the pH towards the higher end of this range may improve efficiency.[5][10]
MTS-TET Hydrolysis MTS reagents are susceptible to hydrolysis in aqueous solutions, reducing the concentration of active crosslinker.[2] Solution: Always prepare MTS-TET solutions fresh, just before the experiment. If using a stock solution in an organic solvent like DMSO, ensure it is anhydrous and has been stored properly.[2][3]
Presence of Reducing Agents Reducing agents such as Dithiothreitol (DTT) or β-mercaptoethanol will compete with your protein's sulfhydryl groups for reaction with MTS-TET, or can cleave the newly formed disulfide bonds. Solution: Ensure that all buffers and protein solutions are free of reducing agents. If your protein required a reducing agent for stability, it must be removed by dialysis or desalting prior to adding the crosslinker.
Incorrect Reagent Concentration The concentration of MTS-TET may be too low for efficient crosslinking, or too high, leading to aggregation. Solution: Empirically optimize the molar ratio of MTS-TET to your protein. A common starting point is a 20-fold molar excess of crosslinker to protein.[7]
Problem: Reagent Precipitation

Q: My MTS-TET solution is cloudy or I see visible precipitate. What should I do?

A: Precipitation indicates that the crosslinker has come out of solution. This is often an issue with MTS reagents that are not highly water-soluble.

Possible CauseRecommended Solution
Low Aqueous Solubility MTS-TET, like many organic crosslinkers, may have limited solubility in aqueous buffers. Solution: Prepare a concentrated stock solution of MTS-TET in an anhydrous organic solvent such as DMSO or DMF.[2] Add this stock solution to your aqueous reaction buffer in a small volume to achieve the desired final concentration, ensuring rapid mixing.
Solvent-Buffer Incompatibility Adding a large volume of organic solvent to an aqueous buffer can cause precipitation of either the crosslinker or the buffer salts. Solution: Keep the volume of the organic solvent added to the reaction mixture to a minimum, typically less than 10% of the total reaction volume.

Data Summary

Table 1: Buffer Compatibility for MTS-TET Crosslinking
Buffer TypeCompatibilityRecommended pH RangeComments
Tris-HCl Incompatible N/AContains a primary amine that can interfere with the crosslinking reaction.[7][8]
HEPES Compatible 7.0 - 8.0A common and reliable choice for crosslinking reactions.[9]
Phosphate (PBS) Compatible 7.2 - 8.0Widely used, but ensure it does not interfere with downstream applications.[7]
Borate Compatible 8.0 - 9.0Useful for reactions that benefit from a slightly more alkaline pH.[9]
Carbonate/Bicarbonate Compatible 8.0 - 9.0Another option for reactions requiring a pH in the alkaline range.[9]
Table 2: Representative Stability of MTS Reagents

The stability of MTS-TET is expected to be similar to other MTS reagents, which are known to hydrolyze in aqueous solutions. The rate of hydrolysis is dependent on pH and temperature.

MTS ReagentConditionHalf-lifeReference
MTSEApH 7.0, 20°C~12 minutes[2]
MTSEApH 6.0, 20°C~92 minutes[2]
MTSETpH 7.0, 20°C~11.2 minutes[2]
MTSETpH 6.0, 20°C~55 minutes[2]
MTSESpH 7.0, 20°C~370 minutes[2]

This data is for representative MTS reagents and should be used as a guideline. The exact stability of MTS-TET may vary.

Experimental Protocols & Visualizations

General Protocol for Protein Crosslinking with MTS-TET

This protocol provides a general workflow for crosslinking proteins containing accessible cysteine residues using MTS-TET. Optimization of protein and crosslinker concentrations, as well as reaction time, is recommended.

Materials:

  • Purified protein(s) in a compatible buffer (e.g., PBS, HEPES, pH 7.5)

  • This compound (MTS-TET)

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 100 mM DTT)

  • SDS-PAGE loading buffer with and without a reducing agent

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in a compatible, amine-free, and reducing agent-free buffer at a suitable concentration (e.g., 1-10 µM).

  • Prepare MTS-TET Stock Solution: Immediately before use, dissolve MTS-TET in anhydrous DMSO to create a 10-100 mM stock solution.

  • Initiate Crosslinking Reaction: Add the MTS-TET stock solution to the protein sample to achieve the desired final concentration (e.g., a 20-fold molar excess over the protein). Mix gently but thoroughly.

  • Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quench the Reaction: Stop the reaction by adding a quenching buffer. This can be a buffer containing a primary amine (e.g., Tris-HCl to a final concentration of 20-50 mM) or a thiol-containing reagent (e.g., DTT to a final concentration of 10-20 mM). Incubate for 15 minutes at room temperature.[7]

  • Analyze by SDS-PAGE: Add SDS-PAGE loading buffer to the quenched reaction mixture. To verify disulfide bond formation, run two lanes: one with a non-reducing loading buffer and one with a reducing loading buffer (containing DTT or β-mercaptoethanol).

  • Visualize Results: Stain the gel (e.g., with Coomassie Blue) to visualize the protein bands. Crosslinked species will appear as higher molecular weight bands in the non-reducing lane and should be reduced to their monomeric components in the reducing lane.

Reaction of MTS-TET with Protein Cysteine Residues

MTS_TET_Reaction cluster_reactants Reactants cluster_product Product MTS-TET This compound (MTS-TET) Reaction + MTS-TET->Reaction Reacts with Protein_Cys Protein(s) with Cysteine Residues (-SH) Protein_Cys->Reaction Crosslinked_Protein Crosslinked Protein Complex (Stable Disulfide Bonds) Reaction->Crosslinked_Protein

Caption: Reaction of MTS-TET with protein sulfhydryl groups.

Experimental Workflow for MTS-TET Crosslinking

Crosslinking_Workflow A 1. Prepare Protein in Compatible Buffer (e.g., HEPES, PBS) C 3. Add MTS-TET to Protein (Initiate Reaction) A->C B 2. Prepare Fresh MTS-TET Solution (in anhydrous DMSO) B->C D 4. Incubate (30-60 min at RT or 2h at 4°C) C->D E 5. Quench Reaction (e.g., with DTT or Tris) D->E F 6. Analyze by SDS-PAGE (Reducing vs. Non-reducing) E->F G 7. Visualize Results (e.g., Coomassie Stain) F->G

Caption: A typical experimental workflow for protein crosslinking.

Troubleshooting Logic for Low Crosslinking Yield

Troubleshooting_Tree Start Low/No Crosslinking? Buffer Is the buffer Tris or amine-based? Start->Buffer Yes pH_check Is the pH between 7.2-8.5? Buffer->pH_check No Sol_Buffer Solution: Use non-amine buffer (HEPES, PBS) Buffer->Sol_Buffer Yes Reagent_prep Was the MTS-TET solution prepared fresh? pH_check->Reagent_prep Yes Sol_pH Solution: Adjust pH to 7.2-8.5 pH_check->Sol_pH No Reducing_agent Are reducing agents present in the sample? Reagent_prep->Reducing_agent Yes Sol_Reagent Solution: Prepare fresh MTS-TET solution Reagent_prep->Sol_Reagent No Concentration Optimize MTS-TET to protein ratio Reducing_agent->Concentration No Sol_Reducing Solution: Remove reducing agents via dialysis/desalting Reducing_agent->Sol_Reducing Yes

Caption: Troubleshooting decision tree for low crosslinking yield.

References

Technical Support Center: Tris-(2-methanethiosulfonylethyl)amine and Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation?

Protein aggregation can be triggered by a variety of factors that disrupt the stability of a protein's native conformation. Key contributors include:

  • Hydrophobic Interactions: When hydrophobic regions of a protein become exposed to the aqueous solvent, they can interact with the exposed hydrophobic patches on other protein molecules, leading to aggregation.[1]

  • Incorrect pH: If the pH of the buffer is near the protein's isoelectric point (pI), the net charge on the protein is close to zero. This minimizes electrostatic repulsion between protein molecules, making aggregation more likely.[1]

  • Suboptimal Ionic Strength: Both very low and very high salt concentrations can destabilize proteins by altering electrostatic interactions.[1]

  • High Protein Concentration: At higher concentrations, the proximity between protein molecules increases, which can promote aggregation.[1]

  • Temperature Stress: Elevated temperatures can cause proteins to partially unfold, exposing their hydrophobic cores and leading to aggregation. Some proteins are also susceptible to cold-induced aggregation.[1]

  • Addition of Reagents: The introduction of labeling reagents, such as certain methanethiosulfonate (B1239399) (MTS) compounds, can increase the hydrophobicity of the protein surface and potentially induce aggregation.[2]

Q2: How can I detect protein aggregation in my sample?

Several methods can be used to detect protein aggregation:

  • Visual Observation: The simplest method is to look for visible signs of precipitation, cloudiness, or a gel-like consistency in your solution.

  • UV-Vis Spectroscopy: An increase in light scattering due to aggregates can be detected by measuring the absorbance at higher wavelengths (e.g., 350 nm).

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can identify the presence of larger aggregated species.

  • Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein. The appearance of a peak in the void volume is a strong indicator of large aggregates.[2]

  • SDS-PAGE: In some cases, aggregates may be resistant to dissociation by SDS and will appear as higher molecular weight bands on a gel.

Q3: Can Tris buffer itself affect protein stability?

Yes, Tris (tris(hydroxymethyl)aminomethane), a common biological buffer, can influence protein stability. Studies have shown that Tris can interact with the protein backbone and stabilize the protein structure, particularly at higher concentrations.[3][4] However, it's important to note that Tris has a primary amine that can be reactive in certain applications.[5]

Troubleshooting Guides

Guide 1: My protein aggregates upon addition of a methanethiosulfonate (MTS) reagent.

This is a common issue, as MTS reagents can be hydrophobic.

Experimental Protocol: Optimizing Labeling Conditions to Minimize Aggregation

  • Reduce Protein Concentration: Try lowering the protein concentration to the 10-100 µM range during the labeling reaction to decrease intermolecular interactions.[1]

  • Optimize Temperature: Perform the labeling reaction at a lower temperature, such as 4°C, to slow down the kinetics of aggregation. Be mindful that some proteins are cold-labile.[1]

  • Screen Buffer Additives: Incorporate stabilizing additives into your labeling buffer. See Table 1 for common options.

  • Use a Different Reducing Agent: If cysteine reduction is required prior to labeling, consider using TCEP (tris(2-carboxyethyl)phosphine) instead of DTT, as it is more stable.[2]

  • Post-Labeling Cleanup: Immediately after the labeling reaction, remove unreacted MTS reagent and exchange the buffer to one that is optimal for the stability of your now-labeled protein. This can be done using a desalting column, dialysis, or spin filtration.[2]

Guide 2: My purified protein is aggregating during storage.

Troubleshooting Workflow for Protein Storage

G cluster_0 start Protein Aggregation Observed During Storage optimize_conc Optimize Protein Concentration start->optimize_conc Is concentration high? change_temp Adjust Storage Temperature start->change_temp Is it stored at 4°C? check_ph_salt Optimize pH and Salt Concentration optimize_conc->check_ph_salt add_cryo Add Cryoprotectant (e.g., Glycerol) change_temp->add_cryo Try -80°C add_cryo->check_ph_salt screen_additives Screen Stabilizing Additives resolve Protein is Stable screen_additives->resolve check_ph_salt->screen_additives

Caption: A workflow for troubleshooting protein aggregation during storage.

Data and Protocols

Quantitative Data: Common Anti-Aggregation Additives

The table below summarizes common additives used to prevent protein aggregation and their typical working concentrations.

AdditiveTypical ConcentrationMechanism of Action
Glycerol5-20% (v/v)Acts as an osmolyte, stabilizing the native protein structure.
Sucrose0.25-1 MFunctions as an osmolyte, favoring the folded state of the protein.
L-Arginine/L-Glutamate50-500 mMSuppresses aggregation by binding to charged and hydrophobic areas on the protein surface.
TCEP0.5-5 mMA reducing agent that prevents the formation of non-native disulfide bonds.[2]
Non-denaturing Detergents (e.g., Tween 20, CHAPS)0.05-0.1%Can help solubilize proteins that are prone to aggregation via hydrophobic interactions.
Experimental Protocol: Screening for Optimal Buffer Conditions

This protocol provides a framework for systematically testing different buffer conditions to enhance protein solubility and prevent aggregation.

  • Prepare a Range of Buffers:

    • pH Screening: Prepare a series of buffers (e.g., phosphate, Tris, HEPES) at different pH values around the theoretical pI of your protein. It is often beneficial to work at a pH at least one unit away from the pI.

    • Salt Screening: For a promising buffer system, prepare solutions with varying salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl or KCl).[1]

    • Additive Screening: Prepare the best buffer/salt combination with and without different stabilizing additives from Table 1.

  • Buffer Exchange:

    • Divide your protein sample into equal aliquots.

    • Exchange each aliquot into a different test buffer using dialysis or a desalting column.

  • Stress and Analysis:

    • Subject the samples to a relevant stress condition (e.g., incubation at an elevated temperature for a set time, freeze-thaw cycles).

    • Analyze for aggregation using one of the detection methods described in the FAQs (e.g., measuring absorbance at 350 nm or using DLS).

  • Evaluation:

    • Compare the results from the different buffer conditions to identify the formulation that provides the best stability for your protein.

Signaling Pathways and Logical Relationships

Mechanism of Action: How Stabilizing Additives Prevent Aggregation

The diagram below illustrates the general mechanisms by which common stabilizing additives help to prevent protein aggregation.

G cluster_0 cluster_1 Stabilizing Additives unfolded Unfolded/Misfolded Protein State (Hydrophobic Exposure) aggregate Aggregated Protein unfolded->aggregate Intermolecular Interactions native Native Protein State (Folded and Soluble) native->unfolded Stress (Heat, pH) osmolytes Osmolytes (Glycerol, Sucrose) osmolytes->native Stabilize Native State aa Amino Acids (Arginine, Glutamate) aa->unfolded Block Hydrophobic/ Charged Patches reducing Reducing Agents (TCEP) reducing->unfolded Prevent Incorrect Disulfide Bonds

Caption: Mechanisms of common anti-aggregation additives.

References

Technical Support Center: Tris-(2-methanethiosulfonylethyl)amine (MTS-T)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris-(2-methanethiosulfonylethyl)amine (MTS-T). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving MTS-T.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound (MTS-T) with thiols?

A1: The optimal pH for the reaction of MTS-T with thiols, such as those on cysteine residues, is typically in the range of 7.0 to 8.5. Within this range, the thiol groups are sufficiently nucleophilic to react efficiently with the methanethiosulfonate (B1239399) groups of MTS-T.[1][2] At pH values below 7.0, the reaction rate may decrease due to the protonation of the thiol group. Conversely, at pH values above 8.5, the risk of side reactions and hydrolysis of the MTS reagent can increase.

Q2: What is a typical molar ratio of MTS-T to protein for effective crosslinking?

A2: A common starting point for the molar ratio of a crosslinker to a protein is a 5- to 50-fold molar excess of the crosslinker. For MTS-T, a 10:1 to 20:1 molar ratio of MTS-T to the protein is a recommended starting range for labeling experiments.[3] However, the ideal ratio is highly dependent on the specific protein, the number of accessible cysteine residues, and the desired degree of modification. It is advisable to perform a titration experiment to determine the optimal ratio for your specific application.

Q3: How long should I incubate my reaction with MTS-T?

A3: The incubation time for MTS-T reactions can vary significantly based on factors such as reagent concentrations, temperature, and the pH of the reaction buffer. A general guideline is to incubate for 1 to 2 hours at room temperature or overnight at 4°C.[3] For initial experiments, it is recommended to perform a time-course study to determine the optimal incubation period that yields the desired level of modification without causing significant protein degradation or aggregation.

Q4: How can I quench the MTS-T reaction?

A4: To stop the crosslinking reaction, a quenching reagent that reacts with the excess MTS-T should be added. Common quenching reagents include low molecular weight thiols such as dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), or cysteine. A final concentration of 20-50 mM of the quenching reagent is typically sufficient. The quenching reaction should be allowed to proceed for at least 15-30 minutes at room temperature.

Q5: How should I prepare and store my MTS-T stock solution?

A5: MTS-T is susceptible to hydrolysis, especially in aqueous solutions. It is recommended to prepare stock solutions in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3] These stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, an aliquot should be thawed immediately before addition to the reaction mixture.

Troubleshooting Guides

Issue 1: Low or No Reaction Efficiency
Potential Cause Troubleshooting Step
Incorrect pH of reaction buffer. Verify the pH of your reaction buffer is between 7.0 and 8.5. Tris buffers are temperature-sensitive, so ensure the pH is measured at the reaction temperature.[4][5]
Oxidized thiols on the protein. Reduce disulfide bonds in the protein prior to adding MTS-T. This can be achieved by incubating the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT. If using DTT, it must be removed before adding MTS-T, as it will compete for the reagent.[1][3]
Degraded MTS-T reagent. Use a fresh aliquot of MTS-T stock solution. Ensure the stock solution was prepared in an anhydrous solvent and stored properly.
Insufficient incubation time. Increase the incubation time. Perform a time-course experiment to determine the optimal reaction time for your specific system.
Low concentration of reactants. Increase the concentration of the protein and/or the molar excess of MTS-T.[6]
Issue 2: Protein Precipitation or Aggregation During Reaction
Potential Cause Troubleshooting Step
High concentration of MTS-T. Reduce the molar excess of MTS-T. High concentrations can lead to excessive modification and subsequent protein aggregation.[7]
Inappropriate buffer conditions. Optimize the buffer composition. Consider adding stabilizing excipients such as glycerol, arginine, or non-ionic detergents.
Prolonged incubation at room temperature. Perform the incubation at a lower temperature (e.g., 4°C) for a longer duration.
Protein instability. Ensure the protein is stable in the chosen reaction buffer and at the working concentration. Perform a control experiment without MTS-T to assess protein stability under the same conditions.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with MTS-T
  • Protein Preparation:

    • Dissolve the protein in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to a final concentration of 1-10 mg/mL.[3]

    • Optional: If the protein contains disulfide bonds that need to be reduced, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature.

  • MTS-T Stock Solution Preparation:

    • Prepare a 10 mM stock solution of MTS-T in anhydrous DMSO.

  • Reaction Setup:

    • Add the MTS-T stock solution to the protein solution to achieve the desired final molar excess (e.g., 10-fold molar excess).

    • Gently mix the reaction mixture.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a quenching reagent (e.g., DTT to a final concentration of 50 mM) to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove unreacted MTS-T and quenching reagent by dialysis, size-exclusion chromatography, or buffer exchange.

Protocol 2: Optimizing MTS-T Concentration
  • Set up a series of parallel reactions with a constant protein concentration.

  • Vary the molar ratio of MTS-T to protein (e.g., 1:1, 5:1, 10:1, 20:1, 50:1).

  • Incubate all reactions for a fixed time (e.g., 2 hours at room temperature).

  • Quench the reactions as described in the general protocol.

  • Analyze the extent of modification for each reaction using an appropriate technique (e.g., SDS-PAGE, mass spectrometry) to determine the optimal MTS-T concentration.

Data Presentation

Table 1: Recommended Starting Conditions for MTS-T Reactions

ParameterRecommended RangeNotes
pH 7.0 - 8.5Optimal for thiol reactivity.
Temperature 4°C - 25°CLower temperatures may require longer incubation times.
Molar Ratio (MTS-T:Protein) 10:1 - 50:1Highly dependent on the specific protein and number of cysteines.
Incubation Time 1 - 12 hoursShould be optimized for each specific system.
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction efficiency.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Prot_Prep Protein Preparation (1-10 mg/mL in Buffer pH 7.5) Mix Mix Protein and MTS-T (e.g., 10:1 molar ratio) Prot_Prep->Mix MTS_Prep MTS-T Stock Preparation (10 mM in anhydrous DMSO) MTS_Prep->Mix Incubate Incubate (1-2h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (e.g., 50 mM DTT) Incubate->Quench Purify Purification (Dialysis or SEC) Quench->Purify Analysis Analysis (SDS-PAGE, MS) Purify->Analysis

Caption: Experimental workflow for protein modification with MTS-T.

troubleshooting_logic Start Start Troubleshooting (Low Reaction Efficiency) Check_pH Check Buffer pH Is it between 7.0-8.5? Start->Check_pH Check_pH->Start No, Adjust pH Reduce_Thiols Reduce Protein Thiols Use TCEP or DTT Check_pH->Reduce_Thiols Yes Fresh_MTS Use Fresh MTS-T Prepare new stock Reduce_Thiols->Fresh_MTS Increase_Time Increase Incubation Time Perform time-course Fresh_MTS->Increase_Time Increase_Conc Increase Reactant Conc. Higher protein or MTS-T Increase_Time->Increase_Conc Success Reaction Optimized Increase_Conc->Success

Caption: Troubleshooting logic for low MTS-T reaction efficiency.

References

Technical Support Center: Tris-(2-methanethiosulfonylethyl)amine (MTS-T)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the non-specific binding of Tris-(2-methanethiosulfonylethyl)amine (MTS-T), a homobifunctional cross-linking agent.

Troubleshooting Guides

Problem: High background or non-specific labeling observed in experiments.

Possible Cause 1: Suboptimal Buffer Conditions. The pH and composition of the buffer can significantly influence the reactivity and specificity of MTS-T.

Solution:

  • pH Adjustment: Methanethiosulfonate (B1239399) (MTS) reagents are most reactive with thiols at a pH between 6.0 and 8.0. However, at higher pH values, the risk of reaction with other nucleophilic residues, such as amines (lysine), increases. It is recommended to perform labeling reactions at a pH of 7.0-7.5 to maximize thiol specificity.

  • Buffer Choice: Avoid buffers containing primary or secondary amines, such as Tris, as they can potentially react with MTS-T, leading to quenching of the reagent and potential side reactions.[1] Phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS) are generally recommended.

  • Ionic Strength: Increasing the salt concentration (e.g., 150-500 mM NaCl) can help minimize non-specific electrostatic interactions between MTS-T and charged residues on the protein surface.

Possible Cause 2: Hydrophobic Interactions. Non-specific binding can be driven by hydrophobic interactions between the MTS-T reagent and non-polar regions of the target protein or other components in the reaction mixture.

Solution:

  • Inclusion of Non-ionic Detergents: Adding a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent, such as Tween-20 or Triton X-100, can help to disrupt non-specific hydrophobic interactions.[2]

  • Organic Solvents: In some cases, including a small percentage (1-5%) of an organic solvent like DMSO or DMF, in which the MTS-T is often dissolved, can help to maintain its solubility and reduce aggregation that may lead to non-specific binding.

Possible Cause 3: Reaction with Non-Thiol Residues. While MTS reagents are highly specific for sulfhydryl groups (cysteine), reactivity with other nucleophilic amino acid side chains (e.g., lysine, histidine, tyrosine) can occur, particularly under non-optimal conditions.

Solution:

  • Control Experiments: Perform control experiments using proteins that lack free cysteine residues to assess the level of non-specific labeling.

  • Reaction Time and Temperature: Minimize the reaction time and temperature to reduce the likelihood of side reactions. Typical labeling reactions are performed for 30 minutes to 2 hours at room temperature or 4°C.

  • Reagent Concentration: Use the lowest effective concentration of MTS-T. Titrate the reagent concentration to find the optimal balance between specific labeling and non-specific background.

Possible Cause 4: Reagent Instability and Side Reactions. MTS reagents can undergo side reactions, such as dimerization, which can contribute to non-specific signals.[3]

Solution:

  • Fresh Reagent Preparation: Always prepare fresh solutions of MTS-T immediately before use. MTS reagents are susceptible to hydrolysis.

  • Quenching: After the desired reaction time, quench the reaction by adding a small molecule thiol, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, to consume any unreacted MTS-T.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound (MTS-T)?

A1: The primary target of MTS-T is the sulfhydryl (thiol) group of cysteine residues in proteins.[4] The methanethiosulfonate group reacts specifically with the thiolate anion to form a disulfide bond.

Q2: Can MTS-T react with other amino acids besides cysteine?

A2: While highly specific for cysteines, under certain conditions (e.g., high pH, prolonged incubation times, high reagent concentrations), MTS-T may exhibit some reactivity towards other nucleophilic amino acid residues such as lysine, histidine, and tyrosine.[5] It is crucial to optimize reaction conditions to minimize these off-target reactions.

Q3: How can I confirm that the observed labeling is specific to cysteine residues?

A3: To confirm cysteine-specific labeling, you can perform several control experiments:

  • Cysteine-less Mutant: Use a mutant version of your protein where the target cysteine(s) have been replaced with a non-reactive amino acid (e.g., alanine (B10760859) or serine).

  • Thiol Blocking: Pre-treat your protein with a different, irreversible thiol-modifying reagent, such as N-ethylmaleimide (NEM), before adding MTS-T. This should prevent labeling by MTS-T if the reaction is indeed thiol-specific.

  • Mass Spectrometry: Analyze the labeled protein by mass spectrometry to identify the specific amino acid residues that have been modified.

Q4: What are the ideal storage conditions for MTS-T?

A4: MTS-T should be stored as a dry powder at -20°C, protected from moisture and light. For experimental use, it is best to prepare fresh solutions in an anhydrous organic solvent like DMSO or DMF and use them immediately. Avoid repeated freeze-thaw cycles of solutions.

Q5: My protein is in a buffer containing Tris. Can I still use MTS-T?

A5: It is highly recommended to avoid Tris buffers as the primary amine in Tris can react with the MTS reagent, reducing its effective concentration and potentially leading to unwanted side products.[1] If buffer exchange is not possible, be aware that you may need to use a higher concentration of MTS-T and that the results may be less reproducible. A buffer exchange to PBS or HBS is the preferred method.

Data Presentation

Table 1: Factors Influencing MTS-T Specificity and Recommended Conditions

ParameterIssueRecommendationRationale
pH High pH increases reactivity with amines.7.0 - 7.5Balances thiol reactivity with minimizing off-target reactions.
Buffer Primary/secondary amines react with MTS-T.PBS, HBSInert buffers that do not compete with the labeling reaction.[1]
Salt Conc. Electrostatic interactions cause non-specific binding.150 - 500 mM NaClShields charged residues and reduces non-specific binding.
Detergent Hydrophobic interactions cause non-specific binding.0.01 - 0.1% Tween-20Disrupts non-specific hydrophobic interactions.[2]
Reaction Time Longer times increase the chance of side reactions.30 min - 2 hoursMinimizes exposure and potential for off-target labeling.
Temperature Higher temperatures can increase side reactions.4°C to Room Temp.Lower temperatures can help to control reactivity.
Reagent Conc. High concentrations can lead to non-specific labeling.Titrate to lowest effective concentration.Optimizes the signal-to-noise ratio.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with MTS-T
  • Protein Preparation: Ensure the protein of interest is in a suitable buffer (e.g., PBS, pH 7.2) and at a known concentration. If the protein has been stored in a buffer containing thiols (e.g., DTT), it must be removed by dialysis, desalting column, or buffer exchange prior to labeling.

  • Reagent Preparation: Prepare a fresh stock solution of MTS-T (e.g., 10-100 mM) in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction: Add the MTS-T stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 20-fold molar excess over the protein's free thiol concentration).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent, such as DTT, to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagent: Remove unreacted MTS-T and the quenching reagent by dialysis, size-exclusion chromatography, or a desalting column.

Protocol 2: Troubleshooting Non-Specific Binding
  • Buffer Optimization:

    • Prepare several small-scale labeling reactions in parallel using buffers with varying pH (e.g., 6.5, 7.0, 7.5, 8.0) and ionic strengths (e.g., 150 mM, 300 mM, 500 mM NaCl).

    • Analyze the labeling efficiency and specificity for each condition by SDS-PAGE and Western blot or mass spectrometry.

  • Titration of Reagent Concentration:

    • Set up a series of labeling reactions with a range of MTS-T concentrations (e.g., 1x, 5x, 10x, 20x, 50x molar excess over free thiols).

    • Incubate for a fixed time and temperature.

    • Determine the lowest concentration that provides sufficient specific labeling with minimal background.

  • Inclusion of Additives:

    • Perform labeling reactions in the presence and absence of a non-ionic detergent (e.g., 0.05% Tween-20).

    • Compare the results to assess the impact of hydrophobic interactions on non-specific binding.

Visualizations

experimental_workflow Experimental Workflow for MTS-T Labeling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein in Thiol-Free Buffer labeling Incubate (RT, 1-2h) protein_prep->labeling mts_t_prep Fresh MTS-T Solution (DMSO) mts_t_prep->labeling quench Quench (e.g., DTT) labeling->quench purification Remove Excess Reagent quench->purification analysis SDS-PAGE / Mass Spec purification->analysis

Caption: Workflow for protein labeling with MTS-T.

troubleshooting_logic Troubleshooting Non-Specific Binding cluster_causes Potential Causes cluster_solutions Solutions start High Non-Specific Binding Observed cause1 Buffer Conditions (pH, Amines) start->cause1 cause2 Hydrophobic Interactions start->cause2 cause3 Reagent Conc. / Time start->cause3 sol1 Optimize pH (7.0-7.5) Use PBS/HBS Increase Salt cause1->sol1 sol2 Add Non-ionic Detergent cause2->sol2 sol3 Titrate Reagent Reduce Time/Temp cause3->sol3 end Reduced Non-Specific Binding sol1->end Evaluate sol2->end Evaluate sol3->end Evaluate

References

Tris-(2-methanethiosulfonylethyl)amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Tris-(2-methanethiosulfonylethyl)amine, a specialized chemical compound. The information is compiled to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound under the following conditions:

ParameterRecommended Condition
Temperature-20°C
AtmosphereInert gas (e.g., Argon, Nitrogen)
LightProtected from light (amber vial)
MoistureDesiccated, tightly sealed container

Q2: What is the expected shelf-life of this compound?

Q3: How should I handle the compound upon receipt?

Upon receipt, it is crucial to store the compound at the recommended -20°C in a desiccated environment.[2] Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can lead to hydrolysis.

Q4: Can I prepare stock solutions of this compound? If so, what are the best practices?

Yes, stock solutions can be prepared. For maximum stability, use anhydrous dimethyl sulfoxide (B87167) (DMSO). Aqueous solutions are generally less stable and should be prepared fresh for immediate use.[1]

SolventStorage TemperatureExpected Stability
Anhydrous DMSO-20°CUp to 3 months[1]
Water4°CUse immediately[1]

Q5: What are the potential degradation pathways for this compound?

Based on its chemical structure, which contains both a tertiary amine and methanethiosulfonate (B1239399) groups, the following degradation pathways are possible:

  • Hydrolysis: The methanethiosulfonate groups are susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.

  • Oxidation: The sulfur atoms can be oxidized, particularly if exposed to air or oxidizing agents.[2]

  • Amine Degradation: The tertiary amine core can undergo various degradation reactions, which may be accelerated by heat and light.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Reduced reactivity in experiments Compound degradation due to improper storage or handling.- Verify storage conditions (temperature, desiccation).- Prepare fresh stock solutions.- Perform a quality control check (see Experimental Protocols).
Inconsistent experimental results Partial degradation of the compound; presence of hydrolysis byproducts.- Use a fresh vial of the compound.- Ensure all solvents are anhydrous and reaction conditions are inert where necessary.
Visible change in appearance (e.g., discoloration, clumping) Significant degradation or moisture absorption.- Do not use the compound.- Dispose of the material according to safety guidelines and obtain a fresh batch.

Experimental Protocols

Protocol 1: Assessment of Compound Purity by HPLC

This protocol allows for a quantitative assessment of the purity of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Analysis:

    • Inject 10 µL of the sample.

    • Integrate the peak area of the main compound and any impurities.

    • Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Protocol 2: Accelerated Stability Study

This protocol can be used to evaluate the stability of the compound under stress conditions.

  • Sample Preparation:

    • Prepare multiple aliquots of the solid compound and stock solutions in anhydrous DMSO.

  • Stress Conditions:

    • Expose aliquots to different conditions:

      • Elevated temperature (e.g., 40°C).

      • High humidity (e.g., 75% RH).

      • Exposure to light.

      • A control group stored under recommended conditions (-20°C, desiccated, dark).

  • Time Points:

    • Analyze samples at various time points (e.g., 0, 1, 2, 4 weeks).

  • Analysis:

    • Use the HPLC protocol described above to determine the purity of each sample at each time point.

    • Plot the percentage of intact compound versus time for each condition to assess the degradation rate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_stability Accelerated Stability Study start Receive/Acquire Compound store Store at -20°C, Desiccated start->store prep_solid Prepare Solid Aliquots store->prep_solid prep_solution Prepare Stock Solution (Anhydrous DMSO) store->prep_solution hplc HPLC Purity Analysis prep_solid->hplc stress Expose to Stress Conditions (Heat, Humidity, Light) prep_solid->stress control Control Condition (-20°C, Dark) prep_solid->control prep_solution->hplc prep_solution->stress prep_solution->control data Data Interpretation hplc->data timepoint Analyze at Time Points stress->timepoint control->timepoint timepoint->hplc

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_degradation Degradation Pathways compound This compound hydrolysis Hydrolysis Products compound->hydrolysis Moisture, pH oxidation Oxidation Products compound->oxidation Oxygen, Oxidizing Agents amine_degradation Amine Degradation Products compound->amine_degradation Heat, Light

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing trifunctional cross-linkers in mass spectrometry (MS) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the identification of trifunctional cross-links in your mass spectrometry data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a low yield of identified cross-linked peptides after enrichment. What are the possible causes and solutions?

A1: Low yield is a common issue in cross-linking experiments. Here are several potential causes and troubleshooting steps:

  • Suboptimal Cross-Linking Reaction:

    • Incorrect Buffer: Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) if you are using an amine-reactive cross-linker, as these will compete with your protein of interest.[1]

    • Reagent Hydrolysis: Many cross-linkers are moisture-sensitive. Prepare stock solutions in an anhydrous solvent like DMSO and use them immediately.[1]

    • Protein Concentration: The concentration of your protein should be optimized. Too low a concentration can lead to a low cross-linking efficiency.

  • Inefficient Enrichment:

    • Suboptimal Binding: Ensure the binding conditions for your affinity tag (e.g., biotin (B1667282) to streptavidin) are optimal. This includes buffer composition and incubation time.

    • Steric Hindrance: The biotin tag on a trifunctional cross-linker might be sterically hindered, preventing efficient binding to the affinity resin, especially for intramolecularly cross-linked peptides. Consider using a cross-linker with a longer spacer arm between the biotin moiety and the reactive groups.

    • Bead Capacity: Do not exceed the binding capacity of your affinity beads. Titrate the amount of beads to the amount of your sample to find the optimal ratio.

  • Inefficient Elution:

    • Incomplete Cleavage: If your trifunctional cross-linker has a cleavable linker for elution, the cleavage reaction may be incomplete. Ensure the cleavage agent is fresh and the reaction is carried out for the recommended time and temperature.

    • Strong Binding: The interaction between the affinity tag and the resin might be too strong for efficient elution under the specified conditions. Optimize your elution buffer and conditions.

Q2: My mass spectrometry data shows a high number of non-cross-linked peptides even after enrichment. Why is this happening?

A2: The presence of a high background of non-cross-linked peptides can obscure the signals from your peptides of interest. Here are some reasons and solutions:

  • Non-Specific Binding: Non-biotinylated peptides can non-specifically bind to the affinity resin. To mitigate this, include stringent wash steps after binding your cross-linked peptides to the resin.

  • Inefficient Cross-Linking: If the cross-linking reaction itself is inefficient, the majority of your sample will consist of unmodified peptides, which can contribute to the background despite the enrichment step.

  • Enrichment of Monolinks: Your enrichment strategy will also capture monolinked peptides (peptides with a cross-linker attached to only one end). While these can provide some structural information, they increase the complexity of the sample.

Q3: I suspect incomplete cleavage of the enrichment tag from my trifunctional cross-linker. How can I confirm this in my MS data and what can I do to improve it?

A3: Incomplete cleavage is a significant challenge as the residual tag can interfere with data analysis.

  • Data Analysis:

    • Mass Shifts: Look for unexpected mass shifts in your identified peptides corresponding to the mass of the uncleaved portion of the cross-linker still attached. You may need to add this as a variable modification in your search parameters.

    • Signature Ions: Some trifunctional cross-linkers are designed to produce specific reporter ions upon fragmentation.[2][3] The absence or low intensity of these ions in conjunction with the presence of the cross-linked peptides could indicate incomplete cleavage.

  • Troubleshooting:

    • Optimize Cleavage Conditions: Review the manufacturer's protocol for the cleavage step. Ensure you are using the correct concentration of the cleavage reagent, the optimal temperature, and a sufficient incubation time.

    • Fresh Reagents: The cleavage reagent may have degraded. Use a fresh batch to ensure its activity.

    • On-Bead Digestion: Consider performing an on-bead digestion of your protein after enrichment.[4][5] This can sometimes improve the accessibility of the cleavage site.

Q4: How does the biotin tag of a trifunctional cross-linker affect the mass spectrometry data?

A4: The biotin tag, even after cleavage, can have an impact on your MS data. If cleavage is incomplete, the biotinylated peptides can exhibit:

  • Altered Chromatographic Behavior: Biotinylation can increase the hydrophobicity of peptides, leading to shifts in their retention times during liquid chromatography.[6][7][8] This may require optimization of your LC gradient.[8]

  • Reduced Ionization Efficiency: The presence of the bulky biotin group can suppress the ionization of the peptide, leading to lower signal intensity in the mass spectrometer.[6][7]

  • Charge State Reduction: Biotinylation can reduce the overall charge state of the peptides, which might affect their detection and fragmentation.[6][7][8]

Q5: How do I correctly configure my data analysis software (e.g., pLink) for trifunctional cross-linker data?

A5: Proper software configuration is critical for the successful identification of cross-linked peptides. For a trifunctional cross-linker like Leiker, you would typically use a search engine like pLink.[2][9]

  • Linker Definition: You need to define the specific trifunctional cross-linker in the software. This includes its name, mass, and the specific residues it reacts with (e.g., Lysine). For cleavable linkers, you will also need to specify the masses of the linker fragments after cleavage.[10]

  • Variable Modifications: It is advisable to include potential modifications in your search parameters. For example, oxidation of methionine is a common modification. For trifunctional cross-linkers, you should also consider adding the mass of the uncleaved tag as a variable modification to identify instances of incomplete cleavage.

  • False Discovery Rate (FDR): It is crucial to set a reasonable False Discovery Rate (FDR) to ensure the reliability of your results. An FDR of 1-5% is commonly used.[9][11] The FDR calculation for cross-linked peptides is more complex than for linear peptides, and it is important to use software that correctly implements a target-decoy strategy for cross-links.[11]

Quantitative Data Summary

Trifunctional cross-linkers are designed to improve the identification of cross-linked peptides, especially in complex samples. The third function, typically an affinity handle like biotin, allows for the enrichment of low-abundance cross-linked species.

Cross-Linker TypeFeaturePerformance MetricValueReference
Trifunctional (Leiker) Enrichment EfficiencyPercentage of identified peptides that are cross-linking products after enrichment>97%[2][9]
Trifunctional (Leiker) vs. Bifunctional (BS³) Number of Inter-links Identified (E. coli lysate)Fold increase in identified inter-linked peptide pairs≥4-fold[2][9]
Trifunctional (Leiker) vs. Bifunctional (BS³) Number of Inter-links Identified (C. elegans lysate)Fold increase in identified inter-linked peptide pairs~23-fold (compared to previous record with BS³)[9]
Trifunctional (aaDSBSO) vs. Bifunctional (DSSO) Number of Cross-linked Peptides Identified (BSA in HeLa digest)Fold increase in identified cross-linked peptides after enrichment~5-fold[12]

Experimental Protocols

Protocol: Protein Cross-Linking and Enrichment using a Trifunctional Cross-Linker (Leiker)

This protocol is adapted from the workflow described for the Leiker trifunctional cross-linker.[2][9]

1. Cross-Linking Reaction: a. Prepare your protein sample in a compatible buffer (e.g., HEPES, PBS) at an appropriate concentration. Avoid buffers containing primary amines like Tris. b. Add the trifunctional cross-linker (e.g., Leiker) to the protein solution. The optimal molar excess of the cross-linker over the protein needs to be determined empirically but often ranges from 50- to 200-fold. c. Incubate the reaction mixture at room temperature for 1-2 hours. d. Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

2. Protein Digestion: a. Denature the cross-linked proteins using a standard proteomics workflow (e.g., with urea (B33335) or by heat). b. Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide. c. Digest the proteins with a protease such as trypsin overnight at 37°C.

3. Enrichment of Cross-Linked Peptides: a. Equilibrate streptavidin-coated agarose (B213101) or magnetic beads with a suitable binding buffer. b. Add the digested peptide mixture to the beads and incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated peptides to bind. c. Wash the beads extensively with a series of buffers to remove non-specifically bound peptides. This should include high-salt and organic solvent washes.

4. Cleavage and Elution: a. Prepare the cleavage buffer as recommended by the cross-linker manufacturer (e.g., for Leiker, a sodium dithionite (B78146) solution is used to cleave the azo bond). b. Add the cleavage buffer to the beads and incubate to release the cross-linked peptides. c. Collect the supernatant containing the eluted, now non-biotinylated, cross-linked peptides. d. Perform a final clean-up and desalting step (e.g., using a C18 StageTip) before LC-MS/MS analysis.

5. LC-MS/MS Analysis: a. Analyze the enriched and cleaved peptides using a high-resolution mass spectrometer. b. Use a data-dependent acquisition (DDA) method to select precursor ions for fragmentation.

6. Data Analysis: a. Use a specialized software tool like pLink, MeroX, or XlinkX for the identification of cross-linked peptides.[13] b. Configure the software with the specific parameters of the trifunctional cross-linker used, including the mass of the linker and any modifications. c. Set a strict False Discovery Rate (FDR) of 1-5% to ensure high-confidence identifications.[9][11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Protein_Sample Protein Sample Crosslinking Cross-linking Reaction (Trifunctional Cross-linker) Protein_Sample->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Protein Digestion (e.g., Trypsin) Quenching->Digestion Binding Binding to Affinity Resin Digestion->Binding Washing Washing Binding->Washing Cleavage Cleavage & Elution Washing->Cleavage LC_MSMS LC-MS/MS Analysis Cleavage->LC_MSMS Data_Analysis Data Analysis (e.g., pLink) LC_MSMS->Data_Analysis Identified_Crosslinks Identified Cross-links Data_Analysis->Identified_Crosslinks Results

Caption: Experimental workflow for trifunctional cross-linking mass spectrometry.

data_analysis_workflow cluster_data_input Data Input cluster_search_engine Search Engine (e.g., pLink) cluster_validation Validation & Filtering cluster_output Output Raw_Data Raw MS Data (.raw) Database_Search Database Search for Cross-linked Peptides Raw_Data->Database_Search FASTA Protein Sequence Database (.fasta) FASTA->Database_Search Scoring Scoring of Peptide-Spectrum Matches (PSMs) Database_Search->Scoring FDR_Estimation False Discovery Rate (FDR) Estimation (Target-Decoy) Scoring->FDR_Estimation Filtering Filtering (e.g., FDR < 5%) FDR_Estimation->Filtering Results High-Confidence Cross-link Identifications Filtering->Results

Caption: Data analysis workflow for identifying trifunctional cross-links.

References

Technical Support Center: Tris-(2-methanethiosulfonylethyl)amine (MTS-T) Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tris-(2-methanethiosulfonylethyl)amine (MTS-T) in their experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving MTS-T, with a focus on mitigating interference from reducing agents.

Issue: Low or No Labeling Efficiency with MTS-T

Question: I am not observing any significant labeling of my protein of interest with MTS-T. What could be the potential causes and how can I troubleshoot this?

Answer:

Low or no labeling efficiency in MTS-T protocols can stem from several factors, primarily related to the presence of interfering substances or the stability of the reagents.

  • Presence of Thiol-Containing Reducing Agents: Reagents like Dithiothreitol (DTT) contain free thiol groups that will react with MTS-T, effectively quenching the labeling reaction with your protein of interest.[1][2] It is crucial to remove any DTT from your protein sample before adding MTS-T.

  • Suboptimal pH: The reaction between MTS-T and a cysteine thiol is most efficient at a pH range of 7.0-7.5.[2] In this range, the thiol group is sufficiently nucleophilic to react with the MTS-T.

  • Reagent Instability: MTS reagents are susceptible to hydrolysis in aqueous solutions.[1] It is recommended to prepare MTS-T solutions immediately before use.[1]

  • Insufficient Protein Concentration: For optimal labeling, a protein concentration of at least 2 mg/mL is recommended.

Troubleshooting Steps:

  • Remove Interfering Reducing Agents: If your protocol involves a reduction step to break disulfide bonds, ensure complete removal of the reducing agent.

    • For DTT: Use a desalting column or dialysis to remove DTT before proceeding with the MTS-T labeling step.[3][4]

    • Consider an Alternative: Switch to a non-thiol-containing reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[5][6] TCEP does not have to be removed before labeling with sulfhydryl-reactive reagents in most cases.[5][6]

  • Optimize Buffer Conditions: Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) if not part of the intended reaction and has a pH between 7.0 and 7.5.[2]

  • Prepare Fresh Reagents: Always prepare your MTS-T solution immediately prior to your labeling experiment to avoid hydrolysis.[1]

  • Increase Molar Excess of MTS-T: If labeling is still low, you can try increasing the molar ratio of MTS-T to your protein.

Issue: High Background or Non-Specific Labeling

Question: My results show high background signal or evidence of non-specific labeling. How can I reduce this?

Answer:

High background can be caused by the reaction of MTS-T with non-target molecules or aggregation of the labeled protein.

  • Excess Unreacted MTS-T: Failure to remove unreacted MTS-T after the labeling reaction can lead to high background.

  • Protein Aggregation: A high degree of labeling can sometimes lead to protein precipitation or aggregation.

Troubleshooting Steps:

  • Purify the Labeled Protein: After the labeling reaction, it is essential to remove any unreacted MTS-T. This can be achieved using a desalting column or dialysis.

  • Optimize MTS-T to Protein Ratio: A high molar excess of MTS-T can sometimes lead to non-specific labeling or protein aggregation. Try reducing the molar ratio of MTS-T to your protein.

  • Include a Quenching Step: After the desired incubation time, the reaction can be stopped by adding a low molecular weight thiol, such as glutathione (B108866) or β-mercaptoethanol, to consume any excess MTS-T.[2]

Frequently Asked Questions (FAQs)

Reagent Handling and Stability

  • Q1: How should I store this compound (MTS-T)?

    • A1: MTS-T and other methanethiosulfonates are sensitive to moisture and can hydrolyze. They should be stored in a desiccator at -20°C. Before opening the vial, it should be allowed to warm to room temperature to prevent condensation.[1]

  • Q2: How stable are MTS-T solutions?

    • A2: MTS-T solutions in distilled water are stable for several hours at 4°C. However, for maximum reactivity, it is strongly recommended to prepare solutions immediately before use. In buffer solutions, MTS reagents can decompose more rapidly.[1]

  • Q3: What is a suitable solvent for MTS-T?

    • A3: For non-charged MTS reagents that are not water-soluble, DMSO is a good solvent.[1]

Reducing Agent Interference

  • Q4: Can I use DTT to reduce disulfide bonds in my protein before labeling with MTS-T?

    • A4: While DTT is an effective reducing agent, its thiol groups will react with MTS-T. Therefore, DTT must be completely removed from the protein solution before adding MTS-T.[1][2]

  • Q5: What is a better alternative to DTT when using MTS-T?

    • A5: Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent for use with thiol-reactive compounds like MTS-T.[5][6] TCEP is a phosphine-based reducing agent and does not contain a thiol group, so it does not directly react with MTS-T.[5][6] In many applications, TCEP does not need to be removed before labeling.[5][6]

  • Q6: What concentration of TCEP should I use for disulfide bond reduction?

    • A6: A final concentration of 5-50 mM TCEP is often used for the reduction of disulfide bonds in proteins.[3] For specific applications like the partial reduction of antibodies, a lower concentration of 3.8-4.0 mM may be used.[5] The optimal concentration can depend on the specific protein and the number of disulfide bonds.

Experimental Protocol

  • Q7: What is the optimal pH for MTS-T labeling?

    • A7: The reaction of MTS-T with cysteine residues is most efficient in the pH range of 7.0-7.5.[2]

  • Q8: How can I remove excess MTS-T after the labeling reaction?

    • A8: Excess, unreacted MTS-T can be removed by size-exclusion chromatography (e.g., a desalting column) or dialysis.[3]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Use in MTS-T Protocols

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Chemical Nature Thiol-containingPhosphine-based (thiol-free)
Interference with MTS-T High. Reacts directly with MTS-T, quenching the labeling reaction.[1][2]Low to None. Does not contain a thiol group and therefore does not directly react with MTS-T.[5][6]
Removal Before Labeling Mandatory. Must be completely removed via dialysis or desalting.[3][4]Optional. Often does not require removal, especially at lower concentrations.[5][6]
Effective pH Range Limited, optimal > 7.5Broad, effective from 1.5 to 8.5.[7]
Stability Prone to oxidation, especially at pH > 7.5.More stable and resistant to air oxidation.[7]

Experimental Protocols

Protocol 1: Disulfide Bond Reduction and Removal of DTT Prior to MTS-T Labeling

This protocol is for researchers who need to use DTT for disulfide bond reduction.

  • Protein Preparation: Prepare your protein of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4).

  • Reduction with DTT: Add DTT to a final concentration of 5-10 mM. Incubate for 1 hour at room temperature.

  • DTT Removal (Crucial Step):

    • Option A: Desalting Column: Equilibrate a desalting column (e.g., Sephadex G-25) with a nitrogen-purged, amine-free buffer (e.g., PBS, pH 7.2). Apply the protein/DTT mixture to the column and collect the protein-containing fractions.

    • Option B: Dialysis: Dialyze the protein sample against a large volume of nitrogen-purged, amine-free buffer (e.g., 1L of PBS, pH 7.2) for at least 4 hours at 4°C, with at least two buffer changes.

  • MTS-T Labeling: Proceed immediately with the MTS-T labeling protocol.

Protocol 2: Disulfide Bond Reduction with TCEP for MTS-T Labeling

This protocol is recommended to avoid the complications of DTT removal.

  • Protein Preparation: Prepare your protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES, pH 7.2-7.5).

  • Reduction with TCEP:

    • Prepare a fresh stock solution of TCEP (e.g., 0.5 M in water).

    • Add TCEP to your protein solution to a final concentration of 5-20 mM.

    • Incubate for 30-60 minutes at room temperature.[5]

  • MTS-T Labeling:

    • Prepare a fresh stock solution of MTS-T in an appropriate solvent (e.g., water or DMSO).

    • Add the MTS-T solution to the protein/TCEP mixture to achieve the desired molar excess of the labeling reagent.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): Add a low molecular weight thiol (e.g., 2-mercaptoethanol (B42355) or glutathione) to a final concentration of ~50 mM to quench any unreacted MTS-T.

  • Purification: Remove excess MTS-T and TCEP by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

Visualizations

experimental_workflow cluster_pre_labeling Pre-Labeling Steps cluster_labeling Labeling Reaction cluster_post_labeling Post-Labeling Steps start Start: Protein with Disulfide Bonds reduction Disulfide Bond Reduction start->reduction removal Reducing Agent Removal (If using DTT) reduction->removal mts_addition Add MTS-T Reagent removal->mts_addition Protein with reduced thiols incubation Incubate (1-2 hours) mts_addition->incubation quenching Quench Reaction (Optional) incubation->quenching purification Purification (e.g., Desalting Column) quenching->purification analysis Downstream Analysis (e.g., Mass Spectrometry) purification->analysis

Caption: General experimental workflow for MTS-T labeling of proteins.

scam_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression cluster_labeling MTS-T Accessibility Assay cluster_interpretation Data Interpretation protein Wild-Type Protein (e.g., Ion Channel) mutagenesis Introduce Cysteine at Target Residue protein->mutagenesis expression Express Cysteine-Mutant Protein in Cells mutagenesis->expression apply_mts Apply MTS-T Reagent expression->apply_mts measure Measure Functional Change (e.g., Ion Current) apply_mts->measure interpretation Correlate Functional Change with Cysteine Accessibility measure->interpretation

Caption: Workflow for Substituted Cysteine Accessibility Method (SCAM) using MTS-T.

References

Technical Support Center: Tris-(2-methanethiosulfonylethyl)amine (MTS-TMEA) Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris-(2-methanethiosulfonylethyl)amine (MTS-TMEA), a trifunctional, thiol-reactive crosslinking agent. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and avoiding common pitfalls such as over-crosslinking.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTS-TMEA) and what is its primary application?

This compound is a crosslinking reagent with a central amine core and three methanethiosulfonate (B1239399) (MTS) groups. The MTS groups react specifically with free sulfhydryl (thiol) groups, typically found on cysteine residues in proteins, to form stable disulfide bonds. This trifunctional nature allows for the crosslinking of multiple thiol-containing molecules or different domains within a single protein or protein complex. Its primary application is in the study of protein structure and interactions.

Q2: What constitutes "over-crosslinking" with MTS-TMEA?

Over-crosslinking refers to an excessive and undesirable level of covalent bond formation between and within protein molecules. This can manifest as:

  • High Molecular Weight Aggregates: Extensive intermolecular crosslinking can lead to the formation of large, insoluble protein aggregates.

  • Intramolecular Rigidity: Excessive intramolecular crosslinks can lock a protein into an unnatural conformation, potentially leading to loss of function.

  • Reduced Solubility: Over-crosslinked proteins often exhibit decreased solubility due to the formation of large, hydrophobic complexes.[1]

  • Altered Isoelectric Point (pI): The modification of surface residues can change the overall charge of the protein.[1]

Q3: What are the primary factors that influence the extent of crosslinking with MTS-TMEA?

The degree of crosslinking is influenced by several key experimental parameters:

  • Molar Ratio of MTS-TMEA to Protein: Higher molar excess of the crosslinker will generally lead to a higher degree of modification.[1][2]

  • Protein Concentration: Higher protein concentrations can favor intermolecular crosslinking and aggregation.[3]

  • Reaction Time: Longer incubation times allow for more extensive crosslinking.

  • pH of the Reaction Buffer: The reactivity of both the MTS groups and the target thiol groups can be pH-dependent.

  • Temperature: Higher temperatures can increase the reaction rate, potentially leading to over-crosslinking.

  • Buffer Composition: The presence of nucleophiles, especially primary amines like Tris, in the reaction buffer can compete with the intended reaction.[4][5][6]

Q4: How can I detect and characterize over-crosslinking?

Several techniques can be employed to assess the extent of crosslinking:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a straightforward method to visualize the results of a crosslinking reaction.[7][8][9][10] Over-crosslinking will be evident by the appearance of high-molecular-weight bands, smearing, or protein retained in the stacking gel.

  • Mass Spectrometry (MS): MS is a powerful tool for identifying crosslinked peptides and pinpointing the sites of modification.[11][12][13] This can provide detailed information on both intra- and intermolecular crosslinks.

  • Size Exclusion Chromatography (SEC): SEC can be used to analyze the size distribution of the reaction products and detect the formation of high-molecular-weight aggregates.[10]

Troubleshooting Guide: Avoiding Over-crosslinking

This guide provides a systematic approach to troubleshoot and optimize your MTS-TMEA crosslinking experiments to prevent over-crosslinking.

Issue 1: High Molecular Weight Aggregates Observed on SDS-PAGE

High molecular weight bands or protein stuck in the wells of an SDS-PAGE gel are classic signs of excessive intermolecular crosslinking.

Troubleshooting Workflow:

start High MW Aggregates on SDS-PAGE step1 Reduce Molar Ratio of MTS-TMEA to Protein start->step1 step2 Lower Protein Concentration step1->step2 If aggregation persists step3 Decrease Reaction Time step2->step3 If aggregation persists step4 Optimize Reaction Temperature step3->step4 If aggregation persists step5 Quench Reaction Effectively step4->step5 If aggregation persists end_node Optimized Crosslinking step5->end_node Problem Resolved

Caption: Troubleshooting workflow for high molecular weight aggregates.

Detailed Steps:

  • Reduce Molar Ratio of MTS-TMEA to Protein: This is the most critical parameter. If you are observing significant aggregation, decrease the molar excess of MTS-TMEA. It is recommended to perform a titration experiment to find the optimal ratio for your specific protein and application.

    ParameterRecommended Starting Range
    Molar Excess (MTS-TMEA:Protein)10:1 to 500:1[2][14]
  • Lower Protein Concentration: High protein concentrations increase the likelihood of collisions between protein molecules, favoring intermolecular crosslinking. Reducing the protein concentration can shift the equilibrium towards intramolecular crosslinking.

    ParameterRecommended Range
    Protein Concentration0.1 - 2 mg/mL
  • Decrease Reaction Time: Shorter incubation times will limit the extent of the crosslinking reaction. Perform a time-course experiment to determine the optimal reaction time.

    ParameterRecommended Range
    Reaction Time15 - 60 minutes
  • Optimize Reaction Temperature: Lowering the reaction temperature (e.g., performing the reaction on ice) can slow down the reaction rate and provide better control.

  • Quench the Reaction Effectively: Ensure the crosslinking reaction is stopped completely. This can be achieved by adding a quenching agent that reacts with the excess MTS-TMEA.

Issue 2: Loss of Protein Function or Activity

Excessive intramolecular crosslinking can lead to conformational changes that impair the biological activity of the protein.

Troubleshooting Strategy:

References

Technical Support Center: Tris-(2-methanethiosulfonylethyl)amine (MTS-TPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding potential side reactions and byproduct formation when using Tris-(2-methanethiosulfonylethyl)amine (MTS-TPA) in experimental settings. This resource is intended for researchers, scientists, and drug development professionals to help ensure the successful application of this reagent.

Troubleshooting Guide: Unexpected Results and Side Reactions

When working with MTS-TPA, unexpected experimental outcomes can often be traced to side reactions of the methanethiosulfonate (B1239399) (MTS) functional groups. The following table summarizes common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Labeling Efficiency Hydrolysis of MTS Groups: MTS-TPA is susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH. This leads to the inactivation of the thiol-reactive groups.[1]- Prepare MTS-TPA solutions fresh, immediately before use.[1]- Perform labeling reactions at a slightly acidic pH (6.5-7.0) to reduce the rate of hydrolysis.[2]- Minimize reaction time to what is necessary for labeling.
Incorrect Storage: MTS reagents are often hygroscopic and can degrade if not stored properly.[1]- Store MTS-TPA desiccated at -20°C.[1]- Allow the reagent to warm to room temperature before opening to prevent condensation.[1]
Non-specific Labeling or High Background Reaction with Other Nucleophiles: At higher pH values, the nucleophilicity of other amino acid side chains, such as the primary amino group of lysine (B10760008) and the imidazole (B134444) ring of histidine, increases, leading to potential off-target reactions.[2]- Optimize the labeling reaction pH to be between 6.5 and 7.5.[2]- Perform a titration experiment to determine the lowest effective concentration of MTS-TPA.[2]- Reduce the incubation time to the minimum required for efficient labeling of the target thiol.[2]
Excess Reagent: Using a large excess of MTS-TPA can increase the likelihood of reactions with less nucleophilic sites.[2]- Optimize the molar ratio of MTS-TPA to the target protein/molecule.- After the reaction, quench any excess MTS-TPA with a small molecule thiol like β-mercaptoethanol or dithiothreitol (B142953) (DTT).
Formation of Unwanted Adducts Reaction with Sulfenic Acids: If the target protein contains oxidized cysteines in the form of sulfenic acids (-SOH), MTS reagents can react with them, forming covalent adducts that may be susceptible to reduction.[3]- Ensure the target protein's cysteines are in a reduced state before labeling by pre-treating with a reducing agent like DTT or TCEP. Be sure to remove the reducing agent before adding MTS-TPA.
Reagent Instability in Solution Buffer Components: Certain buffer components can act as nucleophiles and accelerate the degradation of MTS reagents.- Avoid buffers containing primary or secondary amines (e.g., Tris) if possible, or use them at lower concentrations and pH values.- Prepare MTS-TPA solutions in a non-nucleophilic buffer or in anhydrous DMSO for stock solutions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reaction products of MTS-TPA?

The most common side reaction is the hydrolysis of the methanethiosulfonate (MTS) groups. In aqueous solution, the MTS ester can be attacked by water, leading to the formation of methanesulfinic acid and the corresponding alcohol on the MTS-TPA molecule, rendering it inactive for thiol labeling. The intended reaction with a thiol (R-SH) yields a mixed disulfide (P-S-S-R, where P is the MTS-TPA core) and methanesulfinic acid. This methanesulfinic acid byproduct is generally unstable and decomposes to volatile products.[1]

Q2: How does pH affect the stability and reactivity of MTS-TPA?

The stability of MTS-TPA is highly pH-dependent. The rate of hydrolysis of the MTS groups increases with higher pH. For example, some MTS reagents have a half-life of only a few minutes at pH 7.0.[1] Conversely, the desired reaction with thiols is also pH-dependent, as it requires the deprotonated thiolate anion (R-S⁻). Therefore, a compromise pH, typically between 6.5 and 7.5, is recommended to balance reagent stability and thiol reactivity.[2]

Q3: Can MTS-TPA react with amino acids other than cysteine?

While MTS reagents are highly selective for cysteine thiols, off-target reactions can occur, particularly under non-optimal conditions. The primary amino group of lysine and the imidazole ring of histidine are nucleophilic and can potentially react with the electrophilic sulfur of the MTS group, especially at higher pH values (above 7.5-8.0) and with prolonged incubation times.[2]

Q4: How should I prepare and store MTS-TPA solutions?

For maximum efficacy, MTS-TPA solutions should be prepared fresh immediately before each experiment.[1] If a stock solution is necessary, dissolving the reagent in anhydrous DMSO and storing it desiccated at -20°C can prolong its shelf life.[1] When using aqueous buffers, ensure they are free of nucleophilic components that could accelerate degradation.

Q5: What is the expected primary byproduct of the reaction between MTS-TPA and a thiol?

The reaction of an MTS group with a thiol results in the formation of a disulfide bond and the release of methanesulfinic acid (CH₃SO₂H). This byproduct is known to be unstable and rapidly decomposes into low-molecular-weight, volatile products that typically do not interfere with the stability of the newly formed disulfide bond or protein function.[1]

Visualizing Reaction Pathways and Workflows

To aid in understanding the chemical processes involved, the following diagrams illustrate the key reaction pathways and a general experimental workflow for using MTS-TPA.

G Potential Reaction Pathways of an MTS Group MTS MTS Reagent (R-S-SO2CH3) Disulfide Desired Product (Protein-S-S-R) MTS->Disulfide + Thiolate (R-S⁻) MSA Methanesulfinic Acid (CH3SO2H) MTS->MSA Hydrolyzed Hydrolyzed MTS (R-OH) MTS->Hydrolyzed + H₂O (Side Reaction) AmineAdduct Side Product (Amine Adduct) MTS->AmineAdduct + Amine (Side Reaction) Thiol Target Thiol (Protein-SH) Decomp Decomposition Products MSA->Decomp (rapid) Water Water (Hydrolysis) Amine Nucleophilic Amine (e.g., Lysine)

Caption: Primary and side reaction pathways of a methanethiosulfonate (MTS) reagent.

G Experimental Workflow for Thiol Labeling with MTS-TPA cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification PrepProtein 1. Prepare Protein Solution (in non-nucleophilic buffer) Mix 3. Mix Protein and MTS-TPA (Optimized pH and concentration) PrepProtein->Mix PrepMTS 2. Prepare Fresh MTS-TPA Solution PrepMTS->Mix Incubate 4. Incubate (Optimized time and temperature) Mix->Incubate Quench 5. (Optional) Quench Excess Reagent Incubate->Quench Purify 6. Purify Labeled Protein (e.g., Desalting column) Incubate->Purify if no quenching Quench->Purify

Caption: A generalized experimental workflow for protein labeling using MTS-TPA.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with MTS-TPA

  • Protein Preparation:

    • Dissolve the protein of interest in a suitable, non-nucleophilic buffer (e.g., HEPES or phosphate (B84403) buffer) at a pH between 6.5 and 7.5.

    • If the protein has been stored in the presence of reducing agents like DTT, they must be removed prior to labeling. This can be achieved by dialysis, buffer exchange, or using a desalting column.

  • MTS-TPA Solution Preparation:

    • Immediately before use, dissolve the required amount of MTS-TPA in the same buffer as the protein or in a compatible anhydrous solvent like DMSO.

  • Labeling Reaction:

    • Add the MTS-TPA solution to the protein solution to achieve the desired final molar ratio. This ratio should be optimized for each specific protein and application.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a predetermined optimal time (e.g., 30 minutes to 2 hours). The optimal time should be determined empirically.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction and consume any excess MTS-TPA, add a quenching reagent such as free cysteine or β-mercaptoethanol to a final concentration that is in large excess of the initial MTS-TPA concentration.[2]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from excess reagent and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or another suitable purification method.

Protocol 2: Monitoring MTS-TPA Hydrolysis by HPLC

  • Sample Preparation:

    • Prepare a solution of MTS-TPA at a known concentration in the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • HPLC Analysis:

    • Inject an aliquot of the freshly prepared solution onto a reverse-phase HPLC column (e.g., C18).

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Time-Course Measurement:

    • Incubate the MTS-TPA solution at a controlled temperature.

    • At various time points, inject aliquots onto the HPLC and record the chromatograms.

  • Data Analysis:

    • Measure the peak area of the intact MTS-TPA over time.

    • The decrease in the peak area of the starting material will correspond to its hydrolysis. The rate of hydrolysis and the half-life of the reagent in that specific buffer can be calculated from this data.

References

Improving identification of cross-linked peptides using specialized software

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of cross-linked peptides with specialized software.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users may encounter during their cross-linking mass spectrometry (XL-MS) data analysis.

Software & Performance

Q1: My analysis software (e.g., MeroX) is running very slowly. What can I do to speed it up?

A1: Slow performance can often be attributed to file access times and the complexity of the analysis. Here are several steps you can take to improve the speed of your analysis:

  • Local Data Storage: Ensure that the software and all necessary files (FASTA, mzML, settings files) are located on a local hard drive. Running the analysis from a USB stick or a network server can drastically reduce performance.

  • Process One File at a Time: While some software allows for multi-file processing, it is often faster to analyze each mass spectrometry file separately and merge the results after completion.

  • Reduce Analysis Complexity: Consider reducing the number of variable modifications, increasing the minimum peptide length, or narrowing the precursor mass tolerance.

  • Prefiltering: For large databases with non-cleavable linkers, using a minimum peptide score for prefiltering can significantly speed up the process. A score between 5 and 20 is a good starting point.

Q2: My software (e.g., MeroX) crashed during analysis. What are the common causes and solutions?

A2: Software crashes can stem from several issues, with memory restrictions being a common culprit.

  • Allocate More Memory: You can often increase the RAM allocated to the software. For Java-based programs like MeroX, you can start the application from the command line with a command to specify a higher memory allocation (e.g., java -Xmx8G -jar MeroX2.0.jar).

  • Check File Paths: Ensure all file paths are correct and that the software has the necessary permissions to read and write to the specified directories.

  • Bug Reporting: If the issue persists, consider reporting the bug to the software developers. Providing the input files (Fasta, MGF/mzML, settings) can help them diagnose the problem.

Data Input & Parameter Setup

Q3: I'm not getting any cross-link identifications. What are some common setup errors?

A3: A lack of identifications can be due to incorrect parameter settings. Double-check the following:

  • Cross-Linker Specificity: Ensure the correct cross-linker is selected and that its mass, specificity (e.g., reactive residues like Lysine), and any potential modifications are accurately defined in the settings.[1]

  • Protease Specificity: The selected protease and the number of allowed missed cleavages must match your experimental conditions.[1]

  • Mass Tolerances: Set appropriate precursor and fragment ion mass tolerances based on your instrument's performance. Tolerances that are too narrow can lead to missed identifications.

  • Modifications: All expected variable and fixed modifications (e.g., carbamidomethylation of cysteine, oxidation of methionine) must be specified.

  • FASTA File: Ensure your protein database is correctly formatted and contains the sequences of the proteins you expect to be in your sample.[2]

Q4: How do I add a new, custom cross-linker to my software?

A4: Most specialized software provides an interface to define custom cross-linkers. For example, in MeroX, you can navigate to the "Settings" and then the "Cross-Linker" tab to add a new reagent. You will need to provide information such as the name, the elemental composition of the linker after cross-linking, and the reactive amino acid residues.

Results Interpretation

Q5: My results show a high number of decoy hits. What does this indicate?

A5: A high number of decoy hits suggests that the scoring parameters may not be stringent enough, leading to a high false discovery rate (FDR). The decoy analysis provides an estimate of the quality of your results.[1] You may need to adjust your scoring thresholds or apply post-analysis filtering to achieve a reliable FDR.

Q6: What is the difference between intra-peptide, inter-peptide, and dead-end cross-links?

A6:

  • Inter-peptide cross-links (also called inter-links) connect two different peptide chains. These are the most informative for identifying protein-protein interactions.

  • Intra-peptide cross-links (also called intra-links) connect two residues within the same peptide chain. These provide information about the protein's conformation.

  • Dead-end cross-links (or mono-links) occur when only one end of the cross-linker reacts with a peptide, and the other end is quenched, for example, by hydrolysis.

Quantitative Data Summary

The performance of different software packages for identifying cross-linked peptides can be compared based on the number of correct cross-link-spectrum matches (CSMs) and unique cross-links at a given False Discovery Rate (FDR). The following tables summarize findings from benchmark studies.

Table 1: Performance Comparison of Software for Non-Cleavable Cross-Linkers (e.g., DSS) at 1% FDR

SoftwareAverage Correct CSMsAverage Incorrect CSMsAverage Correct Unique Cross-Links
MaxLynx 85212230
pLink 2 ~615~30~160
Xi ~512~13~155
Kojak ~189~45~123
StavroX ~410~10~121

Data adapted from Beveridge et al. (2020) and Kolbowski et al. (2022).[3][4][5] Numbers are approximate and depend on the specific dataset and analysis parameters.

Table 2: Performance Comparison of Software for MS-Cleavable Cross-Linkers (e.g., DSSO, DSBU) at 1% FDR

SoftwareCross-LinkerCorrect Unique Cross-LinksIncorrect Unique Cross-Links
MaxLynx DSBU24210
DSSO1853
MeroX DSBU/DSSOPerformance is noted to be strong, particularly in detecting homomultimeric interpeptides.[6]
XlinkX DSBU/DSSOGenerally identifies a lower number of cross-links compared to MaxLynx in the benchmark study.

Data for MaxLynx adapted from Kolbowski et al. (2022).[6] Direct numerical comparison for MeroX and XlinkX from the same study is not fully detailed in the provided search results.

Experimental Protocols

Detailed Methodology for Protein Cross-Linking with DSS

This protocol outlines the key steps for performing a chemical cross-linking experiment using the non-cleavable, amine-reactive cross-linker Disuccinimidyl suberate (B1241622) (DSS).

1. Protein Preparation:

  • Ensure the protein sample is in an amine-free buffer (e.g., HEPES, sodium phosphate) at a pH between 7 and 9.[7]

  • The recommended protein concentration is typically in the range of 10-20 µM.[7]

2. DSS Stock Solution Preparation:

  • Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve DSS in an anhydrous solvent like DMSO or DMF to prepare a stock solution (e.g., 50 mM).[8][9]

3. Cross-Linking Reaction:

  • Add the DSS stock solution to the protein sample to achieve a final concentration typically between 0.5 to 5 mM. A 20-fold molar excess of cross-linker to protein is a common starting point.[9]

  • Incubate the reaction at room temperature for 30-60 minutes.[7][9]

4. Quenching the Reaction:

  • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 20-50 mM.[7][10]

  • Incubate for 15 minutes at room temperature to quench any unreacted DSS.[7]

5. Sample Preparation for Mass Spectrometry:

  • Denaturation, Reduction, and Alkylation: Denature the cross-linked proteins using a buffer containing 8 M urea. Reduce disulfide bonds with DTT and alkylate cysteines with iodoacetamide.[7]

  • Proteolytic Digestion: Digest the proteins into peptides using a sequence-specific protease, such as trypsin. The digestion is typically performed overnight at 37°C in a suitable buffer like ammonium (B1175870) bicarbonate.[7]

6. Enrichment of Cross-Linked Peptides (Optional but Recommended):

  • Due to the low abundance of cross-linked peptides, an enrichment step such as size-exclusion chromatography (SEC) is often employed to separate the larger cross-linked peptides from the smaller, unmodified peptides.[11]

7. LC-MS/MS Analysis:

  • Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

Visualizations

Experimental_Workflow Experimental Workflow for Cross-Linking Mass Spectrometry cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis Protein_Sample Protein Sample in Amine-Free Buffer Cross_Linking Cross-Linking Reaction (e.g., with DSS) Protein_Sample->Cross_Linking Quenching Quenching (e.g., with Tris) Cross_Linking->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion Enrichment Enrichment of Cross-Linked Peptides (SEC) Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Software_Analysis Software Analysis (e.g., MeroX, MaxLynx) LC_MSMS->Software_Analysis Data_Interpretation Data Interpretation (Structure Modeling) Software_Analysis->Data_Interpretation

Caption: A generalized experimental workflow for cross-linking mass spectrometry.

xQuest_Workflow xQuest Software Workflow for Isotopically Labeled Cross-Linkers cluster_ms_data MS Data Input cluster_xquest_processing xQuest Processing cluster_output Output MS1 MS1 Spectra with Isotopic Pairs MS2 MS2 Spectra of Light & Heavy Pairs MS1->MS2 Peak_Sorting Sort Fragment Ions (Common vs. Xlink) MS2->Peak_Sorting Candidate_Search Search for Candidate Peptides Peak_Sorting->Candidate_Search Recombination Recombine & Filter Candidates by Mass Candidate_Search->Recombination Scoring Score Candidates Against Spectra Recombination->Scoring Identified_Crosslinks Identified Cross-Linked Peptides Scoring->Identified_Crosslinks

Caption: Logical workflow of the xQuest software for identifying cross-linked peptides.

FDR_Calculation False Discovery Rate (FDR) Calculation Workflow cluster_search Database Search cluster_fdr FDR Estimation cluster_final_results Final Results Target_Decoy_DB Search Against Target & Decoy Database PSMs Generate Peptide- Spectrum Matches (PSMs) Target_Decoy_DB->PSMs Score_Distribution Analyze Score Distribution of Target & Decoy PSMs PSMs->Score_Distribution Calculate_FDR Calculate FDR for CSMs/Peptide Pairs Score_Distribution->Calculate_FDR Filter_Results Filter Results based on FDR Threshold (e.g., 1%) Calculate_FDR->Filter_Results High_Confidence_XLs High-Confidence Cross-Link Identifications Filter_Results->High_Confidence_XLs

Caption: A simplified workflow for False Discovery Rate (FDR) calculation.

References

Validation & Comparative

Introduction to Tris-(2-methanethiosulfonylethyl)amine (MTS-T)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Tris-(2-methanethiosulfonylethyl)amine and a Comparison with Alternative Crosslinkers

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a critical step in elucidating protein structure, mapping protein-protein interactions, and constructing stable bioconjugates. This compound (MTS-T) is a homotrifunctional crosslinking agent designed for targeting sulfhydryl groups, offering a unique set of characteristics compared to more conventional crosslinkers. This guide provides an objective comparison of MTS-T with other common crosslinking reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for specific research needs.

This compound is a crosslinker featuring three methanethiosulfonate (B1239399) (MTS) groups extending from a central tertiary amine. The MTS moiety is highly specific for sulfhydryl groups (thiols) present in cysteine residues. The reaction between an MTS group and a thiol results in the formation of a disulfide bond, a key feature that distinguishes it from many other thiol-reactive crosslinkers. This disulfide linkage is cleavable under reducing conditions, which can be advantageous for applications requiring the release of crosslinked components. Its trifunctional nature allows it to simultaneously link three cysteine residues, making it a valuable tool for stabilizing protein complexes, including those with trimeric structures, or for mapping the spatial proximity of multiple cysteine residues within a single protein or protein assembly.

Core Reaction Mechanisms

Understanding the underlying chemistry of crosslinkers is fundamental to their effective application. Below are the reaction mechanisms for MTS-T and its common alternatives.

This compound (MTS-T) Reaction

MTS-T reacts with free sulfhydryl groups (cysteines) to form disulfide bonds. This reaction is rapid and highly specific.[1] The byproducts are typically low-molecular-weight and volatile, simplifying purification steps.[1]

MTS_T_Reaction cluster_0 MTS-T Reaction with Cysteine Protein_SH_1 Protein-SH Protein_SS_R Protein-S-S-R (Disulfide Bond) Protein_SH_1->Protein_SS_R Reaction MTS_T R-S-SO2-CH3 (MTS group) MTS_T->Protein_SS_R Byproduct CH3-SO2H (Methanesulfinic acid)

Figure 1. Reaction of an MTS group with a protein thiol to form a disulfide bond.

Alternative Crosslinker Reactions

Maleimide (B117702) Crosslinkers: These are also thiol-reactive but form a stable, non-reducible thioether bond. The reaction is most efficient at a pH range of 6.5-7.5.[2]

Maleimide_Reaction cluster_1 Maleimide Reaction with Cysteine Protein_SH_2 Protein-SH Thioether Protein-S-R (Thioether Bond) Protein_SH_2->Thioether Michael Addition Maleimide R-Maleimide Maleimide->Thioether

Figure 2. Reaction of a maleimide group with a protein thiol to form a thioether bond.

NHS-Ester Crosslinkers: These crosslinkers target primary amines (lysine residues and N-termini) to form stable amide bonds. The reaction is favored at a pH of 7.2-8.5.[2]

NHS_Ester_Reaction cluster_2 NHS-Ester Reaction with Lysine Protein_NH2 Protein-NH2 Amide_Bond Protein-NH-CO-R (Amide Bond) Protein_NH2->Amide_Bond Acylation NHS_Ester R-NHS Ester NHS_Ester->Amide_Bond NHS_byproduct N-hydroxysuccinimide

Figure 3. Reaction of an NHS-ester with a primary amine to form an amide bond.

Quantitative Comparison of Crosslinkers

The choice of a crosslinker often depends on specific quantitative parameters that dictate its performance in a given experimental setup.

FeatureThis compound (MTS-T)Maleimide-based CrosslinkersNHS-Ester-based Crosslinkers
Target Residue Cysteine (Sulfhydryl)Cysteine (Sulfhydryl)Lysine, N-terminus (Primary Amine)
Resulting Bond Disulfide (Cleavable)Thioether (Stable)Amide (Stable)
Bond Stability Reversible with reducing agents (e.g., DTT, TCEP).[3]Generally stable, though some retro-Michael reactions can occur.[4]Highly stable.
Reaction pH Mildly acidic to neutral (Optimal pH not specified, but MTS reagents are generally used in this range).6.5 - 7.5[2]7.2 - 8.5[2]
Reaction Rate High (on the order of 105 M-1s-1 for MTS reagents).[1]Fast, typically complete in 1-2 hours.[4]Fast, typically complete in 30 minutes to 4 hours.
Specificity High for thiols.[1]High for thiols at pH < 7.5; can react with amines at higher pH.[5]High for primary amines; can have side reactions with serine, threonine, and tyrosine.
Spacer Arm Length Dependent on the specific structure of MTS-T.Variable, a wide range of spacer arms are available.Variable, a wide range of spacer arms are available.[6]
Functionality HomotrifunctionalAvailable as homobifunctional, heterobifunctional, and trifunctional.Available as homobifunctional and heterobifunctional.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of crosslinking agents. Below are generalized protocols for key crosslinking experiments.

Protocol 1: Crosslinking a Protein Complex with this compound (MTS-T)

This protocol is designed to stabilize a multi-subunit protein complex where subunits are known or suspected to interact via cysteine residues.

Materials:

  • Purified protein complex (in an amine-free buffer like PBS or HEPES, pH 7.0-7.5)

  • This compound (MTS-T)

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M DTT or 1 M L-cysteine)

  • Desalting column

  • SDS-PAGE analysis reagents

Procedure:

  • Preparation of Reagents: Prepare a stock solution of MTS-T (e.g., 10-50 mM) in anhydrous DMSO immediately before use. MTS reagents can hydrolyze in aqueous solutions.[1]

  • Protein Preparation: Ensure the purified protein complex is at a suitable concentration (e.g., 1-5 mg/mL) in a compatible buffer. If the protein has disulfide bonds that need to be reduced to free up cysteines for crosslinking, treat with a reducing agent like TCEP (which does not contain a thiol and won't interfere with the MTS reaction) and subsequently remove the TCEP using a desalting column.

  • Crosslinking Reaction: Add the MTS-T stock solution to the protein sample to achieve a final concentration typically in a 20- to 50-fold molar excess over the protein. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to react with any excess MTS-T. Incubate for an additional 15 minutes.

  • Analysis: Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will result in higher molecular weight bands corresponding to the crosslinked subunits. The results can be further analyzed by mass spectrometry to identify the crosslinked peptides.[8]

Protocol 2: Two-Step Heterobifunctional Crosslinking using a Maleimide/NHS-Ester Crosslinker

This protocol is for conjugating two different proteins (Protein A and Protein B), one with available amines and the other with available thiols.

Materials:

  • Purified Protein A (with accessible amines)

  • Purified Protein B (with accessible sulfhydryls)

  • Heterobifunctional crosslinker (e.g., SMCC)

  • Amine-reactive reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Thiol-reactive reaction buffer (e.g., PBS, pH 6.5-7.0)

  • Quenching solution for NHS-ester (e.g., 1 M Tris-HCl, pH 8.0)

  • Quenching solution for maleimide (e.g., 1 M L-cysteine)

  • Desalting columns

Procedure:

  • Activate Protein A: Dissolve the NHS-ester/maleimide crosslinker in DMSO and add it to Protein A in the amine-reactive buffer. Incubate for 30-60 minutes at room temperature.

  • Remove Excess Crosslinker: Remove unreacted crosslinker from the maleimide-activated Protein A using a desalting column, exchanging the buffer to the thiol-reactive buffer.

  • Conjugation: Immediately add the maleimide-activated Protein A to Protein B. Incubate for 1-2 hours at room temperature.

  • Quenching: Quench any unreacted maleimide groups by adding L-cysteine.

  • Purification and Analysis: Purify the resulting conjugate (Protein A-Protein B) from unreacted proteins using size-exclusion chromatography or other appropriate methods. Analyze the final product by SDS-PAGE.

Visualization of Experimental Workflow

A typical workflow for identifying interacting proteins in a complex using a trifunctional crosslinker like MTS-T is depicted below. This process is invaluable for structural proteomics.

Trifunctional_Crosslinking_Workflow Workflow for Trifunctional Crosslinking and Mass Spectrometry Analysis cluster_workflow Workflow for Trifunctional Crosslinking and Mass Spectrometry Analysis ProteinComplex Purified Protein Complex Crosslinking Add Trifunctional Crosslinker (e.g., MTS-T) ProteinComplex->Crosslinking Quench Quench Reaction Crosslinking->Quench SDS_PAGE SDS-PAGE Analysis to Confirm Crosslinking Quench->SDS_PAGE Digestion In-gel Tryptic Digestion of Crosslinked Bands SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DataAnalysis Data Analysis (Identify Crosslinked Peptides) LC_MS->DataAnalysis StructuralModeling Structural Modeling (Generate Distance Restraints) DataAnalysis->StructuralModeling

Figure 4. A generalized workflow for identifying protein interactions using a trifunctional crosslinker followed by mass spectrometry.

Conclusion

This compound offers a unique advantage for specific applications in chemical biology and drug development due to its trifunctional nature and its ability to form cleavable disulfide bonds. Its high reactivity and specificity for cysteine residues make it a powerful tool for capturing the three-dimensional architecture of protein complexes.

In contrast, maleimide-based crosslinkers provide a more stable, permanent linkage, which is often desirable for creating robust bioconjugates like antibody-drug conjugates where premature cleavage is a concern.[4] NHS-ester crosslinkers remain the gold standard for targeting the more abundant primary amines, offering a broad utility in protein modification and conjugation.

The selection between MTS-T and its alternatives should be guided by the specific goals of the experiment. If the objective is to create a stable, long-lasting conjugate, a maleimide or NHS-ester-based crosslinker may be preferable. However, if the goal is to stabilize a complex for analysis with the option of later releasing the components, or to map spatial proximities within a dynamic system, the cleavable disulfide bonds formed by MTS-T provide a distinct and valuable advantage. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to select the optimal crosslinking strategy for their needs.

References

A Head-to-Head Battle of Crosslinkers: Tris-(2-methanethiosulfonylethyl)amine vs. DTSSP

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of proteomics and drug development, the ability to elucidate protein-protein interactions is paramount. Chemical crosslinkers are indispensable tools in this endeavor, creating covalent bonds between interacting proteins and effectively freezing these transient interactions for analysis. This guide provides a detailed comparison of two popular crosslinking agents: Tris-(2-methanethiosulfonylethyl)amine (MTS-T), a thiol-reactive crosslinker, and 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP), an amine-reactive crosslinker. Understanding their distinct mechanisms and properties is crucial for researchers to select the appropriate tool for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compound (MTS-T)3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP)
Target Residue Cysteine (Thiol groups)Lysine (B10760008) (Primary amines)
Reactivity Thiol-reactive (Methanethiosulfonate esters)Amine-reactive (N-hydroxysulfosuccinimide esters)
Cleavability Reducible Disulfide BondsReducible Disulfide Bond
Solubility Generally soluble in organic solvents (e.g., DMSO)Water-soluble
Cell Permeability Potentially membrane permeable (uncharged)Membrane-impermeable
Spacer Arm Length Variable (dependent on specific MTS reagent)12.0 Å

Chemical Structures and Reaction Mechanisms

A fundamental distinction between MTS-T and DTSSP lies in their chemical structure and the functional groups they target.

This compound (MTS-T) is a homobifunctional crosslinker with three methanethiosulfonate (B1239399) (MTS) reactive groups. These groups specifically react with sulfhydryl (thiol) groups of cysteine residues to form disulfide bonds.

Chemical structure of this compound (MTS-T).

The reaction proceeds via a nucleophilic attack of the thiolate anion on the sulfur atom of the methanethiosulfonate group, leading to the formation of a disulfide bond and the release of methanesulfinic acid.

MTS_T_Reaction Protein-SH Protein-SH Protein-S-S-R Protein-S-S-R Protein-SH->Protein-S-S-R + MTS-T MTS-T R-S-SO2-CH3 CH3SO2H CH3SO2H (Methanesulfinic acid)

Reaction of MTS-T with a protein thiol group.

3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) , on the other hand, is a homobifunctional crosslinker featuring N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends of a spacer arm that contains a disulfide bond.[1][2] These sulfo-NHS esters react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[3][4]

Chemical structure of DTSSP.

The reaction involves the acylation of the primary amine by the sulfo-NHS ester, resulting in the formation of an amide bond and the release of N-hydroxysulfosuccinimide.[4]

DTSSP_Reaction Protein-NH2 Protein-NH2 Protein-NH-CO-R-S-S-R-CO-NH-Protein Protein-NH-CO-R-S-S-R-CO-NH-Protein Protein-NH2->Protein-NH-CO-R-S-S-R-CO-NH-Protein + DTSSP DTSSP Sulfo-NHS-Ester-S-S-Ester-Sulfo-NHS Sulfo-NHS Sulfo-NHS

Reaction of DTSSP with protein primary amines.

Performance Comparison

ParameterThis compound (MTS-T)3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP)Supporting Data/Observations
Specificity High for cysteine residues.High for primary amines (lysine, N-terminus).[3]MTS reagents are known for their specific and rapid reaction with sulfhydryls.[5] DTSSP's sulfo-NHS esters provide high selectivity for primary amines at neutral to slightly alkaline pH.[1]
Crosslinking Efficiency High, with rapid reaction rates.Generally high, but can be influenced by pH and protein concentration.The intrinsic reactivity of MTS reagents with thiols is very high.[5] DTSSP reaction efficiency is dependent on the accessibility of lysine residues and can be affected by hydrolysis of the NHS ester at higher pH.[4]
Reversibility Yes, the formed disulfide bonds are cleavable with reducing agents like DTT or β-mercaptoethanol.[5]Yes, the disulfide bond in the spacer arm is cleavable with reducing agents.[1][2]Both crosslinkers allow for the separation of crosslinked proteins for downstream analysis, such as mass spectrometry, by breaking the disulfide bridge.
Solubility & Permeability Generally soluble in organic solvents like DMSO and are often membrane-permeable due to their neutral charge.[5]Water-soluble and membrane-impermeable due to the charged sulfonate groups.[1][2]This difference is critical for experimental design. MTS-T can be used for intracellular crosslinking, while DTSSP is ideal for targeting cell surface proteins without entering the cell.[1][2]
Potential Side Reactions Can react with other nucleophiles at a much slower rate. Hydrolysis of the MTS group can occur in aqueous solutions.[5]Hydrolysis of the NHS ester is a major competing reaction, especially at higher pH.[4] Can potentially react with serine and tyrosine residues under certain conditions.[6]Careful control of reaction conditions (pH, buffer composition) is important for both crosslinkers to minimize side reactions and maximize efficiency.

Experimental Protocols

General Workflow for Protein Crosslinking

The following diagram illustrates a typical workflow for a protein crosslinking experiment, applicable to both MTS-T and DTSSP with modifications in the reaction conditions.

Crosslinking_Workflow A Prepare Protein Sample B Add Crosslinker (MTS-T or DTSSP) A->B C Incubate to Allow Crosslinking B->C D Quench Reaction C->D E Analyze Crosslinked Products (e.g., SDS-PAGE, Mass Spectrometry) D->E F (Optional) Cleave Crosslinks with Reducing Agent E->F G Further Analysis F->G

A generalized workflow for protein crosslinking experiments.

Detailed Protocol for DTSSP Crosslinking

This protocol provides a general guideline for crosslinking proteins in solution using DTSSP.

  • Prepare Protein Sample: Dissolve the protein(s) of interest in a non-amine-containing buffer (e.g., PBS, HEPES) at a pH of 7.2-8.0 to a final concentration of 0.1-5 mg/mL.[7] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target proteins for reaction with DTSSP.[7]

  • Prepare DTSSP Solution: Immediately before use, dissolve DTSSP in an appropriate solvent (e.g., water or DMSO) to a stock concentration of 10-25 mM.[7]

  • Initiate Crosslinking: Add the DTSSP stock solution to the protein sample to achieve a final concentration of 0.2-2 mM. A 20- to 50-fold molar excess of crosslinker to protein is a common starting point.[7]

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[7]

  • Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

  • (Optional) Cleavage of Crosslinks: To cleave the disulfide bond within the DTSSP crosslinker, incubate the sample with a reducing agent such as 20-50 mM DTT or β-mercaptoethanol for 30 minutes at 37°C.[7]

Detailed Protocol for this compound (MTS-T) Crosslinking

This protocol provides a general guideline for crosslinking proteins using MTS reagents. Specific parameters may need to be optimized for your system.

  • Prepare Protein Sample: Ensure your protein of interest contains accessible cysteine residues. The protein should be in a buffer free of reducing agents. A common buffer is a phosphate (B84403) or HEPES buffer at a pH of 7.0-8.0.

  • Prepare MTS-T Solution: Immediately before use, dissolve MTS-T in an organic solvent such as DMSO to prepare a stock solution (e.g., 10-100 mM).[5]

  • Initiate Crosslinking: Add the MTS-T stock solution to the protein sample to the desired final concentration. A typical starting concentration is 1-5 mM.

  • Incubate: Incubate the reaction for 1 to 5 minutes at room temperature.[5] The reaction with thiols is generally very rapid.

  • Quench Reaction: The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or DTT, to consume the excess MTS-T.

  • Analysis: Analyze the crosslinked products using appropriate techniques like SDS-PAGE (under non-reducing conditions to preserve the disulfide crosslinks) or mass spectrometry.

  • (Optional) Cleavage of Crosslinks: The disulfide crosslinks can be cleaved by incubating the sample with a higher concentration of a reducing agent (e.g., 50 mM DTT) for 30 minutes at 37°C.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and DTSSP is primarily dictated by the target amino acid residues within the protein of interest.

  • Choose MTS-T when:

    • You want to specifically target cysteine residues.

    • Your protein of interest has accessible cysteines at the interaction interface.

    • You need to perform intracellular crosslinking and require a membrane-permeable reagent.

  • Choose DTSSP when:

    • You are targeting the more abundant lysine residues or the N-terminus of proteins.

    • You are studying interactions on the cell surface and need a membrane-impermeable crosslinker.

    • Your experimental system is aqueous, and a water-soluble reagent is preferred.

Both MTS-T and DTSSP are powerful, cleavable crosslinkers that provide researchers with the means to capture and identify protein-protein interactions. A thorough understanding of their respective chemistries and properties, as outlined in this guide, will enable researchers, scientists, and drug development professionals to make informed decisions and design robust experiments to unravel the complexities of cellular protein networks.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 12, 2025 – In the intricate world of proteomics and drug development, the precise identification of protein-protein interactions (PPIs) is paramount. Chemical crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions, providing invaluable insights into protein structure and function. This guide offers a comprehensive comparison of Tris-(2-methanethiosulfonylethyl)amine (TMTSEA), a sulfhydryl-reactive crosslinker, with other commonly used crosslinking agents. We provide supporting data, detailed experimental protocols, and visual workflows to assist researchers in making informed decisions for their specific applications.

Introduction to Crosslinking Chemistries

Chemical crosslinkers are reagents that form covalent bonds between amino acid residues in close proximity, effectively creating a molecular snapshot of protein interactions. The choice of crosslinker is critical and depends on the target functional groups and the desired experimental outcome. The two major classes of crosslinkers are those that react with primary amines (e.g., lysine (B10760008) residues) and those that target sulfhydryl groups (cysteine residues).

Amine-reactive crosslinkers , such as Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3), are widely used due to the high abundance of lysine residues on protein surfaces. In contrast, sulfhydryl-reactive crosslinkers like TMTSEA and maleimide-based reagents offer a more targeted approach, as cysteine residues are less frequent and often located in functionally important regions of a protein. This targeted approach can provide complementary data to amine-reactive crosslinking, expanding the coverage of the protein interactome.

Comparative Analysis of Crosslinking Agents

The performance of a crosslinking agent is assessed based on its reactivity, specificity, and the number of identifiable crosslinks in a mass spectrometry experiment. While head-to-head quantitative data for TMTSEA against all other crosslinkers is not extensively available in single studies, we can compile and compare their general performance characteristics.

FeatureThis compound (TMTSEA)Amine-Reactive (e.g., DSS, BS3)Sulfhydryl-Reactive (e.g., Maleimides)
Target Residue CysteineLysine, N-terminusCysteine
Bond Formed Disulfide (reversible)Amide (stable)Thioether (stable)
Specificity High for sulfhydrylsHigh for primary aminesHigh for sulfhydryls, but can show some off-target reactivity with lysines at alkaline pH.[1]
Reversibility Reversible with reducing agentsIrreversibleIrreversible
Advantages Targets less abundant residues, providing unique structural insights. Reversibility can aid in sample analysis.High reaction efficiency due to the abundance of lysine residues. Well-established protocols.Fast reaction kinetics.
Limitations Requires accessible cysteine residues, which may be limited.Can lead to a high number of crosslinks, making data analysis complex. May not capture interactions in cysteine-rich regions.Maleimide reagents can be prone to hydrolysis and retro-Michael addition, leading to instability.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable crosslinking experiments. Below are generalized protocols for TMTSEA and a common amine-reactive crosslinker, DSS.

Protocol 1: TMTSEA Crosslinking (Sulfhydryl-Reactive)

Objective: To crosslink proteins via cysteine residues to identify intra- and inter-protein interactions.

Materials:

  • Protein sample in a suitable buffer (e.g., HEPES, PBS, pH 7.2-7.5)

  • This compound (TMTSEA)

  • Reducing agent (e.g., DTT or TCEP) for control experiments

  • Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

  • Mass spectrometry sample preparation reagents (e.g., Urea, DTT, Iodoacetamide, Trypsin)

Procedure:

  • Sample Preparation: Ensure the protein sample is in a buffer free of reducing agents. The concentration of the protein should be optimized for crosslinking (typically in the range of 0.1-2 mg/mL).

  • Reduction (Control): For a negative control, treat an aliquot of the protein sample with a reducing agent like TCEP to reduce any existing disulfide bonds.

  • Crosslinking Reaction: Add TMTSEA to the protein solution to a final concentration of 1-5 mM. The optimal concentration should be determined empirically. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-20 mM. Incubate for 15 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • Denature the crosslinked proteins using 8 M urea.

    • Reduce disulfide bonds (including the newly formed crosslinks if analysis of linear peptides is desired) with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Digest the proteins with an appropriate protease, such as trypsin.

    • Desalt the resulting peptide mixture before LC-MS/MS analysis.

Protocol 2: DSS Crosslinking (Amine-Reactive)

Objective: To crosslink proteins via lysine residues to identify intra- and inter-protein interactions.

Materials:

  • Protein sample in an amine-free buffer (e.g., HEPES, PBS, pH 7.2-8.0)

  • Disuccinimidyl suberate (DSS) dissolved in a dry organic solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., Tris-HCl or glycine)

  • Mass spectrometry sample preparation reagents

Procedure:

  • Sample Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris).

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to a final concentration of 0.5-2 mM. Incubate for 30-60 minutes at room temperature.

  • Quenching: Terminate the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Sample Preparation for Mass Spectrometry: Follow the same procedure as for TMTSEA (denaturation, reduction, alkylation, digestion, and desalting).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the application of crosslinking in biological systems, we provide diagrams generated using Graphviz.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_prep MS Sample Preparation cluster_ms_analysis Mass Spectrometry Protein Protein Complex Crosslinker Add Crosslinker (TMTSEA or DSS) Protein->Crosslinker Quench Quench Reaction Crosslinker->Quench Denature Denature & Reduce Quench->Denature Alkylate Alkylate Denature->Alkylate Digest Proteolytic Digest Alkylate->Digest Desalt Desalt Peptides Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Data Data Analysis (Identify Crosslinks) LCMS->Data

Caption: General workflow for a chemical crosslinking-mass spectrometry (XL-MS) experiment.

The study of signaling pathways is a key application of crosslinking. For instance, the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, crucial for cellular processes like proliferation and stress response, involves a series of protein-protein interactions that can be elucidated using XL-MS.[2][3]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TF Transcription Factors ERK->TF activates Gene Gene Expression TF->Gene regulates

Caption: Simplified diagram of the MAPK signaling pathway, a target for XL-MS studies.

Conclusion

The validation of protein-protein interactions is a critical step in both basic research and drug development. This compound (TMTSEA) offers a valuable tool for probing protein architecture, particularly by targeting less abundant but functionally significant cysteine residues. Its reactivity provides a complementary approach to the more traditional amine-reactive crosslinkers. By understanding the distinct chemistries and applying optimized protocols, researchers can leverage a multi-faceted crosslinking strategy to gain a more comprehensive understanding of the cellular interactome. This guide provides the foundational knowledge and practical methodologies to effectively incorporate TMTSEA and other crosslinkers into the study of complex biological systems.

References

Revolutionizing Protein Analysis: The Trifunctional Advantage of Tris-(2-methanethiosulfonylethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of proteomics and drug development, the ability to elucidate protein-protein interactions and understand the three-dimensional structure of protein complexes is paramount. Crosslinking chemistry, a technique that covalently links interacting amino acid residues, has become an indispensable tool for researchers. While bifunctional crosslinkers have long been the standard, a new generation of trifunctional reagents, exemplified by Tris-(2-methanethiosulfonylethyl)amine, is offering significant advantages in efficiency, specificity, and the depth of structural information that can be obtained. This guide provides a comprehensive comparison of this compound with traditional bifunctional crosslinkers, supported by experimental insights and detailed protocols.

The Limitations of a Two-Pronged Approach: Bifunctional Crosslinkers

Bifunctional crosslinkers possess two reactive groups, allowing them to connect two amino acid residues within a protein or between interacting proteins. They are broadly categorized as homobifunctional (with two identical reactive groups) or heterobifunctional (with two different reactive groups).[1][2] While instrumental in many discoveries, their utility can be hampered by several factors:

  • Low Crosslinking Efficiency: Identifying crosslinked peptides in a complex mixture can be challenging due to their low abundance compared to non-crosslinked peptides.

  • Ambiguous Identification: The analysis of mass spectrometry data to identify crosslinked peptides can be complex and prone to false positives.

  • Limited Structural Information: Bifunctional crosslinkers provide a single distance constraint between two points, which may not be sufficient to accurately model the intricate architecture of large protein complexes.

The Power of Three: Unveiling the Advantages of a Trifunctional Scaffold

This compound introduces a third functional dimension to crosslinking experiments. This innovative design, featuring a central tertiary amine scaffold with three methanethiosulfonate (B1239399) (MTS) reactive groups, offers several key advantages over its bifunctional counterparts.

Enhanced Crosslinking and Enrichment

The trifunctional nature of this reagent allows for the simultaneous capture of multiple interaction points. This can lead to the formation of more complex and stable crosslinked species, which are easier to isolate and identify. Furthermore, trifunctional crosslinkers can be designed to include an affinity tag, such as biotin, which dramatically simplifies the enrichment of crosslinked peptides from complex biological samples.[3] This enrichment step is crucial for increasing the signal-to-noise ratio in subsequent mass spectrometry analysis, leading to more confident identification of interacting partners.[3]

One study on a lysine-targeted trifunctional crosslinker named "Leiker" demonstrated a significant increase in the number of identified cross-linked peptides from complex samples, showcasing the power of this approach.[3][4] The ability to purify cross-linked products away from the vast excess of non-crosslinked peptides is a major bottleneck in traditional crosslinking workflows that trifunctional reagents effectively address.[4]

Superior Specificity with Thiol-Reactive MTS Groups

This compound utilizes methanethiosulfonate (MTS) reactive groups, which exhibit high reactivity and specificity towards sulfhydryl groups of cysteine residues.[5][6] Cysteine is a relatively rare amino acid, and its strategic placement within a protein through site-directed mutagenesis allows for precise and targeted crosslinking.[6] The reaction of MTS reagents with thiols is rapid, often reaching completion within seconds to minutes, which minimizes the risk of off-target reactions and protein denaturation.[6][7] This high efficiency is a distinct advantage over many amine-reactive crosslinkers that can have slower reaction kinetics and broader reactivity.

Deeper Structural Insights through Triangulation

Perhaps the most significant advantage of a trifunctional crosslinker is the ability to generate multi-point distance constraints. By linking three proximal residues, this compound provides a "triangulation" effect, offering more precise spatial information to guide the computational modeling of protein structures and complexes.[8] This is particularly valuable for understanding the architecture of large, dynamic, and heterogeneous protein assemblies that are often intractable by traditional high-resolution structural biology techniques like X-ray crystallography and cryo-electron microscopy.[4][9] A recent study on a trioxane-based homotrifunctional cross-linker demonstrated that the identification of "tri-links" significantly increased the total protein-protein interaction yield and provided novel structural information not captured by bifunctional reagents.[8]

Quantitative Comparison: Performance Metrics

While direct quantitative comparisons for this compound are not extensively published, the known properties of its constituent parts—the trifunctional scaffold and the MTS reactive groups—allow for a clear qualitative and inferred quantitative advantage over common bifunctional crosslinkers.

FeatureThis compound (Inferred)Typical Bifunctional Crosslinkers (e.g., DSS, SMCC)
Functionality TrifunctionalBifunctional
Reactive Group Methanethiosulfonate (MTS)NHS esters, Maleimides, etc.
Target Residue CysteineLysine, Cysteine, etc.
Reaction Speed Very Fast (seconds to minutes)[6][7]Variable (minutes to hours)[10]
Specificity High for Cysteine[5][6]Moderate to High
Enrichment Potential High (can incorporate affinity tags)[3]Lower (unless specifically modified)
Structural Information Multi-point distance constraints (Triangulation)[8]Single distance constraint
Crosslinking Efficiency Potentially higher due to multiple reactive sites and enrichmentGenerally lower in complex mixtures

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of crosslinking reagents. Below are generalized protocols for protein crosslinking using a trifunctional MTS reagent and subsequent analysis by mass spectrometry.

Protocol 1: Crosslinking of a Purified Protein Complex

Materials:

  • Purified protein complex containing cysteine residues

  • This compound

  • Reaction Buffer (e.g., HEPES, PBS, pH 7.2-8.0, amine-free)[11]

  • Quenching Solution (e.g., 50 mM Tris-HCl or 100 mM glycine)[11]

  • Reducing Agent (e.g., DTT or TCEP) for cleavable crosslinkers

  • SDS-PAGE reagents

Procedure:

  • Sample Preparation: Prepare the purified protein complex in the reaction buffer at a suitable concentration (e.g., 1-5 µM).

  • Crosslinker Preparation: Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution (e.g., 10-50 mM).

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to a final concentration typically in a 10- to 50-fold molar excess over the protein. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching solution and incubate for an additional 15 minutes.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.

Protocol 2: In-gel Digestion and Mass Spectrometry Analysis

Materials:

  • Crosslinked protein sample from Protocol 1

  • Destaining solution (e.g., 50% acetonitrile (B52724), 25 mM ammonium (B1175870) bicarbonate)

  • Reduction solution (e.g., 10 mM DTT in 25 mM ammonium bicarbonate)

  • Alkylation solution (e.g., 55 mM iodoacetamide (B48618) in 25 mM ammonium bicarbonate)

  • Trypsin solution (e.g., 10-20 ng/µL in 25 mM ammonium bicarbonate)

  • Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Excision and Destaining: Excise the protein band of interest from the SDS-PAGE gel. Cut the gel piece into smaller fragments and destain with the destaining solution until the gel is clear.

  • Reduction and Alkylation: Reduce the disulfide bonds by incubating the gel pieces in the reduction solution at 56°C for 1 hour. After cooling, replace the reduction solution with the alkylation solution and incubate in the dark at room temperature for 45 minutes.

  • Digestion: Wash the gel pieces with 25 mM ammonium bicarbonate and then dehydrate with acetonitrile. Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge. Rehydrate the gel pieces with the trypsin solution and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel by adding the extraction buffer and sonicating for 15 minutes. Collect the supernatant and repeat the extraction.

  • Mass Spectrometry: Combine the extracts, dry them in a vacuum centrifuge, and resuspend in a suitable buffer for LC-MS/MS analysis.[12]

  • Data Analysis: Use specialized software (e.g., pLink, XlinkX) to identify the crosslinked peptides from the mass spectrometry data.[6]

Visualizing the Advantage

To better understand the conceptual workflows and the inherent advantages of this compound, the following diagrams have been generated.

experimental_workflow cluster_bifunctional Bifunctional Crosslinking cluster_trifunctional Trifunctional Crosslinking with this compound A1 Protein Complex B1 Add Bifunctional Crosslinker A1->B1 C1 Crosslinked Complex (Low Abundance) B1->C1 D1 Proteolytic Digestion C1->D1 E1 Complex Peptide Mixture D1->E1 F1 LC-MS/MS Analysis E1->F1 G1 Difficult Data Analysis F1->G1 A2 Protein Complex B2 Add Trifunctional Crosslinker (with tag) A2->B2 C2 Crosslinked Complex (Higher Order) B2->C2 D2 Proteolytic Digestion C2->D2 E2 Affinity Enrichment D2->E2 F2 Enriched Crosslinked Peptides E2->F2 G2 LC-MS/MS Analysis F2->G2 H2 Simplified & More Informative Data G2->H2

Comparison of bifunctional and trifunctional crosslinking workflows.

Structural information derived from bifunctional vs. trifunctional crosslinkers.

Conclusion

This compound and other trifunctional crosslinkers represent a significant advancement in the field of structural proteomics. Their ability to enhance crosslinking efficiency through features like affinity enrichment, coupled with the high specificity of MTS chemistry and the generation of multi-point structural constraints, provides researchers with a powerful tool to unravel the complexities of protein interactions. While bifunctional crosslinkers will continue to have their applications, the trifunctional approach offers a more robust and informative strategy for tackling challenging biological questions, ultimately accelerating drug discovery and our fundamental understanding of cellular processes.

References

A Strategic Guide to Protein Crosslinking: Tris-(2-methanethiosulfonylethyl)amine vs. Amine-Reactive Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent crosslinking of proteins is a cornerstone technique in modern biological research, enabling the stabilization of protein-protein interactions, the study of protein conformation, and the creation of novel bioconjugates. The choice of crosslinking chemistry is paramount and dictates the specificity, efficiency, and ultimate success of an experiment. This guide provides an objective comparison between two distinct crosslinking strategies: targeting cysteine residues with thiol-reactive crosslinkers, exemplified by Tris-(2-methanethiosulfonylethyl)amine (MTS-TPA), and targeting lysine (B10760008) residues with amine-reactive crosslinkers, such as the widely used N-hydroxysuccinimide (NHS) esters.

Executive Summary

The fundamental difference between this compound and amine-reactive crosslinkers lies in their target amino acid residues. MTS-TPA is a thiol-reactive crosslinker that specifically targets the sulfhydryl groups of cysteine residues. In contrast, amine-reactive crosslinkers, most commonly NHS esters, react with the primary amines found on lysine residues and the N-terminus of proteins. This distinction in reactivity underpins the strategic choice between these two classes of reagents, with implications for specificity, control over conjugation sites, and potential impact on protein function.

Chemical Reactivity and Specificity

This compound (MTS-TPA): A Thiol-Reactive Approach

MTS-TPA possesses three methanethiosulfonate (B1239399) (MTS) groups, which are highly specific for sulfhydryl groups (-SH) found in cysteine residues. The reaction proceeds via a disulfide exchange, forming a stable disulfide bond between the crosslinker and the cysteine.

Key Features of Thiol-Reactive Crosslinking:

  • High Specificity: Cysteine is a relatively rare amino acid in most proteins compared to lysine. This inherent scarcity allows for highly specific and controlled crosslinking, often enabling site-directed modification if the protein has a limited number of accessible cysteines or if cysteines are introduced at specific locations through site-directed mutagenesis.[1]

  • Control over Conjugation: The ability to engineer cysteine residues at desired locations provides precise control over the crosslinking sites, which is particularly advantageous in applications requiring defined bioconjugate structures, such as antibody-drug conjugates (ADCs).

  • Potential for Reversibility: The resulting disulfide bond can be cleaved under reducing conditions (e.g., using dithiothreitol (B142953) or TCEP), which can be a desirable feature for certain applications, such as the release of a conjugated molecule or the separation of crosslinked proteins for analysis.

Amine-Reactive Crosslinkers: The NHS Ester Mainstay

N-hydroxysuccinimide (NHS) esters are the most prevalent class of amine-reactive crosslinkers.[2] They react with primary amines (-NH2) on the side chains of lysine residues and the N-terminus of a protein to form stable amide bonds.[2][3]

Key Features of Amine-Reactive Crosslinking:

  • Broad Reactivity: Primary amines are abundant on the surface of most proteins, making NHS esters a robust choice for general protein labeling and crosslinking.[2]

  • High Reaction Efficiency: The reaction between NHS esters and primary amines is typically rapid and efficient under physiological to slightly alkaline pH conditions (pH 7.2-9.0).[2][3]

  • Stable Bond Formation: The resulting amide bond is highly stable and resistant to hydrolysis under physiological conditions.[2]

  • Potential for Heterogeneity: Due to the abundance of lysine residues, using NHS esters can result in a heterogeneous population of crosslinked products, which may be a limitation in applications requiring a precisely defined conjugate.[4]

Comparative Performance Data

FeatureThis compound (Thiol-Reactive)Amine-Reactive Crosslinkers (e.g., NHS Esters)
Target Residue Cysteine (-SH)Lysine (-NH2), N-terminus
Specificity High (Cysteine is less abundant)Moderate (Lysine is abundant)
Control of Conjugation Site High (amenable to site-directed mutagenesis)Low (targets multiple available lysines)
Reaction pH 6.5 - 7.57.2 - 9.0
Bond Formed Disulfide (-S-S-)Amide (-CO-NH-)
Bond Stability Stable, but cleavable with reducing agentsHighly stable
Potential for Side Reactions Minimal under optimal conditionsCan react with other nucleophiles at high pH
Product Homogeneity Potentially highOften results in a heterogeneous mixture
Requirement for Protein Engineering May be necessary to introduce cysteinesGenerally not required

Experimental Protocols and Workflows

The choice between a thiol-reactive and an amine-reactive crosslinking strategy necessitates distinct experimental workflows.

General Protocol for Thiol-Reactive Crosslinking with a MTS-based Reagent

This protocol provides a general framework. Optimization is recommended for specific applications.

1. Protein Preparation:

  • Ensure the protein of interest contains accessible cysteine residues. If not, introduce them via site-directed mutagenesis.

  • The protein should be in a buffer at a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS). Avoid buffers containing thiols (e.g., DTT).

  • If necessary, reduce any existing disulfide bonds in the protein using a mild reducing agent like TCEP, followed by removal of the reducing agent.

2. Crosslinker Preparation:

  • Dissolve the MTS-based crosslinker (e.g., MTS-TPA) in a suitable anhydrous organic solvent (e.g., DMSO or DMF) immediately before use to prepare a stock solution.

3. Crosslinking Reaction:

  • Add the crosslinker stock solution to the protein solution at a desired molar excess.

  • Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 30 minutes to 2 hours).

4. Quenching (Optional):

  • The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

5. Analysis:

  • Analyze the crosslinked products using techniques such as SDS-PAGE, size exclusion chromatography, and/or mass spectrometry.[5][6]

General Protocol for Amine-Reactive Crosslinking with an NHS Ester

This protocol provides a general procedure. Specific conditions may require optimization.

1. Protein Preparation:

  • The protein should be in an amine-free buffer at a pH between 7.2 and 8.5, such as PBS or borate (B1201080) buffer. Avoid buffers containing primary amines (e.g., Tris or glycine).[7]

  • Adjust the protein concentration to 1-10 mg/mL.

2. Crosslinker Preparation:

  • Immediately before use, dissolve the NHS ester in an anhydrous organic solvent (e.g., DMSO or DMF) to create a stock solution.[3]

3. Crosslinking Reaction:

  • Add the NHS ester stock solution to the protein solution to achieve the desired molar excess.

  • Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C overnight.

4. Quenching:

  • Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[7]

5. Analysis:

  • Analyze the crosslinked products by SDS-PAGE, western blotting, or mass spectrometry.[5][6][8]

Visualization of Workflows and Mechanisms

To further elucidate the distinct strategies, the following diagrams illustrate the chemical reactions and experimental workflows.

Thiol_Reactive_Crosslinking cluster_reaction Chemical Reaction cluster_workflow Experimental Workflow Protein_Cys_SH Protein-Cys-SH Protein_Cys_S_S_R Protein-Cys-S-S-R (Disulfide Bond) Protein_Cys_SH->Protein_Cys_S_S_R + MTS-TPA MTS_TPA R-S-S-CH3 (MTS group) MTS_TPA->Protein_Cys_S_S_R CH3_SOH CH3-SOH (Byproduct) A Prepare Protein (with accessible Cys) in Thiol-Free Buffer (pH 6.5-7.5) C Mix Protein and MTS-TPA A->C B Dissolve MTS-TPA in Anhydrous Solvent B->C D Incubate (RT or 4°C) C->D E Quench Reaction (Optional, with small thiol) D->E F Analyze Products (SDS-PAGE, MS) E->F

Caption: Thiol-Reactive Crosslinking with MTS-TPA.

Amine_Reactive_Crosslinking cluster_reaction Chemical Reaction cluster_workflow Experimental Workflow Protein_Lys_NH2 Protein-Lys-NH2 Protein_Lys_NH_CO_R Protein-Lys-NH-CO-R (Amide Bond) Protein_Lys_NH2->Protein_Lys_NH_CO_R + NHS Ester NHS_Ester R-CO-O-NHS NHS_Ester->Protein_Lys_NH_CO_R NHS NHS (Byproduct) A Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) C Mix Protein and NHS Ester A->C B Dissolve NHS Ester in Anhydrous Solvent B->C D Incubate (RT or 4°C) C->D E Quench Reaction (with Tris or Glycine) D->E F Analyze Products (SDS-PAGE, MS) E->F

Caption: Amine-Reactive Crosslinking with NHS Esters.

Conclusion: A Strategic Choice

The decision to use a thiol-reactive crosslinker like this compound or an amine-reactive crosslinker such as an NHS ester is not a matter of direct substitution but a strategic choice based on the experimental goals and the nature of the protein system under investigation.

  • For applications requiring high specificity and precise control over the conjugation site , particularly when dealing with proteins that can be engineered, a thiol-reactive approach with MTS-TPA is superior . This is the preferred method for creating well-defined bioconjugates with a high degree of homogeneity.

  • For general protein labeling, stabilizing protein complexes with unknown interaction sites, or when protein engineering is not feasible , the broad reactivity and high efficiency of amine-reactive NHS esters make them a robust and reliable choice .

Ultimately, a thorough understanding of the target protein's amino acid composition, structure, and the desired outcome of the crosslinking experiment will guide the researcher to the most appropriate and effective crosslinking strategy.

References

Capturing Elusive Ternary Complexes: A Comparative Guide to Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of stable ternary protein complexes is a critical step in understanding cellular signaling, drug mechanism of action, and for structural biology efforts. This guide provides a comparative analysis of key methodologies for capturing these transient interactions, with a focus on the trifunctional crosslinking agent Tris-(2-methanethiosulfonylethyl)amine and its alternatives.

The dynamic and often fleeting nature of ternary complexes—where three biomolecules come together to perform a specific function—presents a significant challenge for their isolation and study. The choice of capture method can profoundly impact the yield, purity, and integrity of the isolated complex. This guide explores the utility of chemical crosslinking with agents like this compound, alongside established techniques such as Co-immunoprecipitation (Co-IP), formaldehyde (B43269) crosslinking, and Tandem Affinity Purification (TAP).

Method Comparison: A Head-to-Head Look at Capture Techniques

Deciding on the optimal strategy for capturing a ternary complex depends on several factors, including the strength of the protein-protein interactions, the cellular location of the complex, and the downstream analytical goals. Below is a comparative summary of the key features of each method.

FeatureThis compound (MTS-T) / TMEA¹Co-Immunoprecipitation (Co-IP)Formaldehyde CrosslinkingTandem Affinity Purification (TAP)
Principle Covalent stabilization of proximal sulfhydryl groups by a trifunctional crosslinker.Antibody-based capture of a target protein and its interacting partners.Non-specific covalent crosslinking of proximal primary amines.Two-step affinity purification of a tagged bait protein and its binding partners.
Interaction Type Captures both stable and transient interactions.Primarily captures stable interactions.Captures both stable and transient interactions.Captures stable interactions with high specificity.
Specificity Specific to cysteine residues.High specificity for the target protein.Low specificity, crosslinks any nearby primary amines.Very high specificity due to two purification steps.
Reversibility Typically irreversible thioether bonds.Reversible, elution with pH change or competing ligand.Reversible with heat.Reversible, gentle elution conditions.
In Vivo Application Cell-permeable versions available.Applicable to cell lysates.Highly cell-permeable for in vivo crosslinking.[1][2]Requires genetic tagging of the bait protein.
Yield Potentially high due to covalent capture.Variable, depends on antibody affinity and interaction strength.Can be high, but may include non-specific proteins.Generally high due to efficient purification.[3]
Purity Can be high if interacting partners are in close proximity.Can be low due to non-specific binding to the antibody or beads.Lower purity due to non-specific crosslinking.Very high purity due to the two-step process.[4]
Downstream Analysis Mass spectrometry, SDS-PAGE.Western blotting, mass spectrometry.Western blotting, mass spectrometry, ChIP-seq.Mass spectrometry, functional assays.

¹Tris-(2-maleimidoethyl)amine (TMEA) is a commercially available analog of MTS-T that also targets sulfhydryl groups and is used as a representative for this class of crosslinkers in this guide.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are generalized protocols for each of the discussed methods.

Protocol 1: Chemical Crosslinking with Tris-(2-maleimidoethyl)amine (TMEA)

This protocol describes a general procedure for crosslinking interacting proteins in a purified complex or in a cell lysate using a trifunctional, sulfhydryl-reactive crosslinker like TMEA.

Materials:

  • Protein sample in a compatible buffer (e.g., PBS, HEPES), pH 6.5-7.5.

  • TMEA (Thermo Scientific™ Pierce™)[5][6]

  • Quenching buffer (e.g., 1 M DTT or β-mercaptoethanol).

  • Reaction buffer (e.g., 25 mM Sodium Phosphate, pH 7.2).

Procedure:

  • Sample Preparation: Prepare the protein sample in the reaction buffer. Ensure the buffer is free of thiol-containing reagents like DTT or β-mercaptoethanol.

  • TMEA Preparation: Immediately before use, prepare a stock solution of TMEA in a compatible solvent like DMSO or DMF.

  • Crosslinking Reaction: Add the TMEA stock solution to the protein sample to achieve a final concentration typically in the micromolar to low millimolar range. A 20-fold molar excess of crosslinker to protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration sufficient to consume the excess reactive maleimide (B117702) groups.

  • Analysis: The crosslinked sample can then be analyzed by SDS-PAGE, mass spectrometry, or other downstream methods.

Protocol 2: Two-Step Co-Immunoprecipitation for Ternary Complexes

This protocol is adapted from a method to test for the formation of ternary protein complexes using a sequential immunoprecipitation approach.[7]

Materials:

  • Cell lysate containing the proteins of interest, one with a Flag tag and another with an HA tag.

  • Anti-Flag magnetic beads.

  • Flag peptide for elution.

  • Anti-HA magnetic beads.

  • Lysis buffer (e.g., RIPA buffer).

  • Wash buffer (e.g., TBST with protease inhibitors).

Procedure:

  • First Immunoprecipitation:

    • Incubate the cell lysate with anti-Flag magnetic beads to capture the Flag-tagged protein and its interacting partners.

    • Wash the beads extensively with wash buffer to remove non-specific binders.

  • Elution:

    • Elute the captured complexes from the anti-Flag beads by incubating with a solution containing a high concentration of Flag peptide.

  • Second Immunoprecipitation:

    • Incubate the eluted sample from the first step with anti-HA magnetic beads to capture the HA-tagged protein from the initially purified complexes.

    • Wash the beads extensively with wash buffer.

  • Analysis:

    • Elute the final complexes from the anti-HA beads and analyze by Western blotting for the presence of all three components of the ternary complex.

Protocol 3: Formaldehyde Crosslinking and Immunoprecipitation

This protocol describes a general procedure for in vivo crosslinking of protein complexes using formaldehyde followed by immunoprecipitation.[2][8]

Materials:

  • Cultured cells.

  • Formaldehyde (37% solution).

  • Quenching solution (e.g., 1.25 M glycine).

  • Lysis buffer (containing protease inhibitors).

  • Immunoprecipitation antibody.

  • Protein A/G beads.

  • Wash buffers (low and high salt).

  • Elution buffer.

  • Reverse crosslinking buffer (containing high salt and proteinase K).

Procedure:

  • In Vivo Crosslinking:

    • Add formaldehyde directly to the cell culture medium to a final concentration of 0.5-1%.

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Quenching:

  • Cell Lysis:

    • Harvest and lyse the cells to release the crosslinked protein complexes.

  • Immunoprecipitation:

    • Incubate the lysate with a specific antibody against one of the proteins in the complex, followed by capture with Protein A/G beads.

  • Washing:

    • Wash the beads with a series of buffers to remove non-specific proteins.

  • Elution and Reverse Crosslinking:

    • Elute the complexes from the beads and reverse the formaldehyde crosslinks by heating at 65°C for several hours.

  • Analysis:

    • Analyze the components of the isolated complex by Western blotting or mass spectrometry.

Protocol 4: Tandem Affinity Purification (TAP)

This protocol outlines the general steps for TAP, a technique that results in highly purified protein complexes.[3][4][9]

Materials:

  • Cells expressing a bait protein fused to a TAP tag (e.g., Protein A and Calmodulin Binding Peptide).

  • Lysis buffer.

  • IgG-coupled beads.

  • TEV protease for elution.

  • Calmodulin-coupled beads.

  • Elution buffer (containing EGTA).

Procedure:

  • Cell Lysis:

    • Lyse the cells expressing the TAP-tagged bait protein to release the protein complexes.

  • First Affinity Purification:

    • Incubate the cell lysate with IgG-coupled beads to capture the Protein A portion of the TAP tag.

    • Wash the beads to remove non-specific binders.

  • First Elution:

    • Elute the complexes from the IgG beads by cleavage with TEV protease, which cuts a specific site within the TAP tag.

  • Second Affinity Purification:

    • Incubate the eluted sample with calmodulin-coupled beads in the presence of calcium to capture the Calmodulin Binding Peptide portion of the tag.

    • Wash the beads extensively.

  • Second Elution:

    • Elute the highly purified complexes from the calmodulin beads using a buffer containing EGTA to chelate the calcium.

  • Analysis:

    • Analyze the components of the purified complex by mass spectrometry.

Visualizing Workflows and Pathways

Understanding the logical flow of these experimental procedures and the biological context of the ternary complexes is crucial. The following diagrams, created using the DOT language for Graphviz, illustrate these concepts.

experimental_workflow_crosslinking cluster_crosslinking Chemical Crosslinking (TMEA/Formaldehyde) cluster_coip Two-Step Co-Immunoprecipitation start Protein Complex (in vitro / in vivo) crosslink Add Crosslinker (TMEA or Formaldehyde) start->crosslink quench Quench Reaction crosslink->quench lysis Cell Lysis (if in vivo) quench->lysis ip Immunoprecipitation lysis->ip analysis SDS-PAGE / Mass Spec ip->analysis coip_start Cell Lysate first_ip 1st IP (e.g., anti-Flag) coip_start->first_ip elution Elution (e.g., Flag peptide) first_ip->elution second_ip 2nd IP (e.g., anti-HA) elution->second_ip coip_analysis Western Blot second_ip->coip_analysis

Fig. 1: Experimental workflows for crosslinking and Co-IP.

experimental_workflow_tap tap_start Cell Lysate with TAP-tagged Bait first_ap 1st Affinity Purification (e.g., IgG beads) tap_start->first_ap first_elution Elution (e.g., TEV Protease) first_ap->first_elution second_ap 2nd Affinity Purification (e.g., Calmodulin beads) first_elution->second_ap second_elution Final Elution (e.g., EGTA) second_ap->second_elution tap_analysis Mass Spectrometry second_elution->tap_analysis

Fig. 2: Tandem Affinity Purification (TAP) workflow.

A key area where the study of ternary complexes is vital is in receptor tyrosine kinase (RTK) signaling. For instance, upon ligand binding, the Epidermal Growth Factor Receptor (EGFR) dimerizes and becomes phosphorylated, creating docking sites for adaptor proteins like Grb2. Grb2, in turn, recruits the guanine (B1146940) nucleotide exchange factor SOS1, forming a ternary complex that activates the Ras-MAPK pathway.[10][11][12][13][14]

egfr_signaling_pathway cluster_ternary_complex Ternary Complex EGF EGF EGFR EGFR EGF->EGFR Binding pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation Grb2 Grb2 pEGFR->Grb2 SH2 domain binding SOS1 SOS1 Grb2->SOS1 SH3 domain binding Ras Ras-GDP SOS1->Ras GEF activity active_Ras Ras-GTP Ras->active_Ras MAPK_cascade MAPK Cascade active_Ras->MAPK_cascade akt_signaling_pathway cluster_ternary_complex Membrane-associated Ternary Complex GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation active_Akt p-Akt Akt->active_Akt downstream Downstream Targets (Cell Survival, Growth) active_Akt->downstream

References

The Cleavable Nature of Tris-(2-methanethiosulfonylethyl)amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Tris-(2-methanethiosulfonylethyl)amine: A Versatile Tool in the Chemist's Toolbox for Reversible Crosslinking

[City, State] – [Date] – In the intricate world of proteomics and drug development, the ability to reversibly link and then separate interacting molecules is paramount. This compound stands out as a potent, cleavable crosslinking agent, offering researchers precise control over their experiments. This guide provides a comprehensive comparison of this compound with other common crosslinkers, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

At the heart of this compound's functionality is its three methanethiosulfonate (B1239399) (MTS) groups. The key to its cleavability lies in the disulfide bond within the thiosulfonate moiety (-S-S(O)₂-). This bond is susceptible to cleavage by reducing agents, allowing for the gentle and efficient reversal of the crosslink under specific experimental conditions. This property is invaluable for applications such as identifying protein-protein interactions, where the ability to separate crosslinked partners for subsequent analysis is crucial.

Comparative Analysis of Crosslinking Reagents

The choice of a crosslinker is dictated by several factors, including the target functional groups, the desired spacer arm length, and the need for cleavability. Below is a comparison of this compound with other widely used cleavable and non-cleavable crosslinkers.

FeatureThis compoundDithiobis(succinimidyl propionate) (DSP)Disuccinimidyl suberate (B1241622) (DSS)
Cleavability Cleavable Cleavable Non-cleavable
Cleavage Method Reducing agents (e.g., DTT, TCEP)Reducing agents (e.g., DTT, TCEP)Not applicable
Reactive Group MethanethiosulfonateNHS esterNHS ester
Target Functional Group Sulfhydryls (thiols)Primary aminesPrimary amines
Spacer Arm Length ~14.6 Å (estimated)12.0 Å11.4 Å
Chemical Formula C₉H₂₁NO₆S₆C₁₄H₁₆N₂O₈S₂C₁₆H₂₀N₂O₈
Molecular Weight 431.66 g/mol [1]404.42 g/mol 368.35 g/mol
Key Advantage Specific for sulfhydryl groupsAmine-reactive, well-establishedStable, permanent crosslink
Potential Limitation Requires free sulfhydrylsCan react with lysine (B10760008) residues, affecting protein chargeIrreversible, complicates analysis of crosslinked products

Performance Data: A Quantitative Look

While direct, side-by-side efficiency data for all crosslinkers under identical conditions is sparse in the literature, we can infer performance from typical applications and the chemistry of the reactive groups.

ParameterThis compoundDSPDSS
Crosslinking Efficiency High for proteins with accessible cysteines. Reaction is rapid and specific.Generally high due to the abundance of surface lysines on most proteins.Similar to DSP, with high reactivity towards primary amines.
Cleavage Efficiency Typically >95% with sufficient concentration of reducing agent (e.g., 20-50 mM DTT).>95% with sufficient concentration of reducing agent.Not applicable.
Reaction pH 6.5 - 8.07.0 - 8.57.0 - 8.5
Solubility Water-solubleGenerally soluble in organic solvents like DMSO or DMF; water-soluble versions (Sulfo-DSP) are available.Soluble in organic solvents; water-soluble versions (BS3) are available.

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking using this compound

This protocol outlines a general procedure for crosslinking interacting proteins in solution.

Materials:

  • Protein sample in a compatible buffer (e.g., HEPES, PBS, pH 7.2-7.5).

  • This compound.

  • Reducing agent stock solution (e.g., 1 M DTT).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

  • Sample Preparation: Prepare the protein sample in a suitable reaction buffer. Ensure the buffer does not contain interfering substances.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF).

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final concentration (typically in the range of 1-5 mM). The optimal crosslinker-to-protein molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer to consume unreacted crosslinker.

  • Analysis: The crosslinked sample can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.

  • Cleavage (Optional): To cleave the crosslinks, add a reducing agent (e.g., DTT to a final concentration of 20-50 mM) and incubate for 30 minutes at 37°C.

Protocol 2: Cleavage of Crosslinked Proteins for Mass Spectrometry Analysis

This protocol is for researchers wishing to identify crosslinked peptides by mass spectrometry.

Materials:

  • Crosslinked protein sample.

  • DTT (dithiothreitol).

  • Iodoacetamide (IAM).

  • Trypsin (mass spectrometry grade).

  • Formic acid.

Procedure:

  • Reduction: To the crosslinked protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 45 minutes. This step cleaves the disulfide bonds in the crosslinker.

  • Alkylation: Add IAM to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes. This step prevents the re-formation of disulfide bonds.

  • Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked peptides.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

experimental_workflow cluster_prep Sample Preparation cluster_crosslink Crosslinking cluster_analysis Analysis Prot_A Protein A Mix Protein Complex Prot_A->Mix Prot_B Protein B Prot_B->Mix Crosslinker Add this compound Mix->Crosslinker Quench Quench Reaction Crosslinker->Quench Incubate Cleave Cleave with DTT Quench->Cleave Digest Tryptic Digest Cleave->Digest MS LC-MS/MS Analysis Digest->MS cleavage_mechanism Crosslinked Protein-SH S-S(O)₂-R-S(O)₂-S HS-Protein ReducingAgent Reducing Agent (e.g., DTT) Crosslinked->ReducingAgent Cleaved Protein-SH HS-Protein ReducingAgent->Cleaved Byproduct Cleaved Crosslinker Fragments ReducingAgent->Byproduct

References

A Researcher's Guide to Tris-(2-methanethiosulfonylethyl)amine (MTS-T) Performance in Common Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the trifunctional crosslinking agent Tris-(2-methanethiosulfonylethyl)amine (MTS-T), selecting the optimal buffer system is critical for ensuring experimental success. The stability and reactivity of MTS-T, which targets sulfhydryl groups, can be significantly influenced by the composition and pH of the surrounding buffer. This guide provides an objective comparison of MTS-T performance in three widely used buffer systems: Phosphate-Buffered Saline (PBS), Tris (tris(hydroxymethyl)aminomethane) buffer, and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer, supported by available experimental data and established biochemical principles.

Executive Summary

The choice of buffer for reactions involving MTS-T is a trade-off between maintaining pH stability, ensuring the stability of the MTS reagent itself, and avoiding unwanted side reactions. While PBS and HEPES are generally considered more suitable for MTS-T-mediated crosslinking due to their relative inertness, Tris buffer, despite its widespread use in biochemistry, presents a significant risk of interfering with the reaction. The stability of MTS reagents is pH-dependent, with greater stability observed at a slightly acidic pH.

Comparative Performance Data

While direct comparative studies on the performance of this compound across different buffer systems are limited in publicly available literature, we can infer its performance based on data for other methanethiosulfonate (B1239399) (MTS) reagents and the known chemical properties of the buffers.

Table 1: Stability of MTS Reagents in Aqueous Buffer

Buffer SystempHHalf-life of MTS ReagentReference
Not Specified6.0~92 minutes[1]
Not Specified7.0~12 minutes[1]

Note: This data is for a generic MTS reagent and may not be fully representative of this compound. However, it clearly demonstrates the significant impact of pH on the stability of the methanethiosulfonate group, which is prone to hydrolysis. The rate of hydrolysis increases with increasing pH.

Table 2: General Properties of Common Biological Buffers

FeaturePhosphate-Buffered Saline (PBS)Tris BufferHEPES Buffer
Buffering Range (pKa at 25°C) 5.8 - 8.0 (pKa₂ ≈ 7.2)7.2 - 9.0 (pKa ≈ 8.1)6.8 - 8.2 (pKa ≈ 7.5)
pH Sensitivity to Temperature Low (ΔpKa/°C ≈ -0.0028)High (ΔpKa/°C ≈ -0.031)Low (ΔpKa/°C ≈ -0.014)
Interaction with Metal Ions Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺)Can chelate some metal ionsMinimal
Reactivity with MTS-T Generally considered inertReactive. The primary amine can react with the methanethiosulfonate group, quenching the crosslinker.Generally considered inert

Buffer System Analysis

Phosphate-Buffered Saline (PBS)

PBS is a commonly used buffer in biological research due to its isotonic nature and pH range that mimics physiological conditions.

  • Advantages: Generally inert towards MTS reagents and provides good buffering capacity around neutral pH. Its low temperature sensitivity for pH change makes it suitable for experiments conducted at various temperatures.

  • Disadvantages: Can precipitate in the presence of divalent cations, which might be a consideration depending on the experimental setup.

  • Recommendation: A good first choice for most MTS-T crosslinking experiments, particularly when working at or near physiological pH (7.2 - 7.4).

HEPES Buffer

HEPES is a zwitterionic buffer that is widely used in cell culture and other biochemical applications.

  • Advantages: Provides excellent buffering capacity in the physiological pH range (7.2 - 7.6) and has a low temperature dependency for its pKa. It is also generally considered non-reactive with most reagents, including MTS-T.

  • Disadvantages: Can be more expensive than PBS or Tris.

  • Recommendation: An excellent alternative to PBS, especially when the presence of phosphate (B84403) ions is undesirable or when a wider buffering range around neutral pH is required.

Tris Buffer

Tris buffer is one of the most common buffers in molecular biology and biochemistry. However, its use with amine-reactive crosslinkers, and likely with MTS reagents, is problematic.

  • Advantages: Inexpensive and provides good buffering capacity in the slightly alkaline range (pH 7.5 - 9.0).

  • Disadvantages: The primary amine group of the Tris molecule is nucleophilic and can react with the electrophilic sulfur atom of the methanethiosulfonate group in MTS-T. This reaction will quench the crosslinker, reducing its efficiency and potentially leading to inconsistent results. Many crosslinking protocols explicitly state to use Tris buffer to quench the reaction, highlighting its reactivity.

  • Recommendation: Should be avoided as the primary reaction buffer for MTS-T crosslinking. It can, however, be used effectively as a quenching agent to stop the crosslinking reaction at a specific time point.

Alternative Crosslinking Reagents

For researchers seeking alternatives to MTS-T for trifunctional crosslinking, other reagents are available that target different functional groups.

Table 3: Comparison with an Alternative Trifunctional Crosslinker

CrosslinkerTarget Residue(s)Key FeaturesAdvantages over MTS-T
This compound (MTS-T) CysteineTrifunctional, sulfhydryl-reactive.Specific for cysteine residues.
Leiker Lysine (B10760008)Trifunctional, amine-reactive, contains a biotin (B1667282) tag for enrichment and a chemically cleavable site.[2][3]Targets abundant lysine residues; allows for efficient purification of crosslinked peptides.[2][3]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the performance of MTS-T in a chosen buffer system.

Protocol 1: Determination of MTS-T Stability (Hydrolysis Rate)

This protocol outlines a method to determine the half-life of MTS-T in a specific buffer.

  • Reagent Preparation:

    • Prepare stock solutions of the desired buffers (e.g., 100 mM PBS, pH 7.4; 100 mM HEPES, pH 7.4).

    • Prepare a concentrated stock solution of MTS-T (e.g., 100 mM in a dry, water-miscible organic solvent like DMSO).

  • Reaction Setup:

    • Equilibrate the buffer solution to the desired temperature (e.g., 25°C).

    • Initiate the hydrolysis reaction by diluting the MTS-T stock solution into the buffer to a final concentration of 1 mM.

  • Monitoring Hydrolysis:

    • At various time points (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), take an aliquot of the reaction mixture.

    • Immediately react the aliquot with a molar excess of a thiol-containing compound that can be easily quantified, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent). The unhydrolyzed MTS-T will react with the thiol, and the remaining unreacted thiol can be quantified by measuring the absorbance of the colored product.

  • Data Analysis:

    • Plot the concentration of unhydrolyzed MTS-T as a function of time.

    • Fit the data to a first-order decay curve to determine the rate constant (k) of hydrolysis.

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Protocol 2: Protein Crosslinking with MTS-T

This protocol provides a general workflow for crosslinking two proteins (Protein A with a cysteine residue and Protein B) using MTS-T.

  • Protein and Reagent Preparation:

    • Prepare purified Protein A (containing at least one accessible cysteine) and Protein B in the chosen reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the buffer is free of primary amines if not using Tris for quenching.

    • Prepare a fresh stock solution of MTS-T (e.g., 10 mM in DMSO).

  • Crosslinking Reaction:

    • Combine Protein A and Protein B in a microcentrifuge tube at the desired molar ratio (e.g., 1:1). The final protein concentration is typically in the range of 1-10 µM.

    • Add the MTS-T stock solution to the protein mixture to a final concentration of 1 mM.

    • Incubate the reaction mixture for a predetermined time (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 4°C).

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM. Alternatively, a thiol-containing reagent like DTT or β-mercaptoethanol can be used.

    • Incubate for an additional 15 minutes to ensure complete quenching.

  • Analysis of Crosslinking:

    • Analyze the reaction products by SDS-PAGE. A successful crosslinking reaction will result in a new band corresponding to the molecular weight of the Protein A-MTS-T-Protein B complex.

    • Further analysis can be performed using mass spectrometry to identify the specific crosslinked residues.

Visualizations

Logical Flow for Buffer Selection

buffer_selection_logic start Experiment requires MTS-T crosslinking check_tris Is Tris buffer essential for the experiment? start->check_tris use_tris_warning Use Tris with caution. Consider its reactivity and potential for quenching. check_tris->use_tris_warning Yes no_tris Avoid Tris as the primary reaction buffer check_tris->no_tris No tris_for_quenching Use Tris for quenching the reaction use_tris_warning->tris_for_quenching check_phosphate Are phosphate ions compatible with the system? no_tris->check_phosphate use_pbs Use PBS check_phosphate->use_pbs Yes use_hepes Use HEPES check_phosphate->use_hepes No use_pbs->tris_for_quenching use_hepes->tris_for_quenching

Caption: A decision-making flowchart for selecting an appropriate buffer system for experiments involving this compound (MTS-T).

Experimental Workflow for MTS-T Crosslinking

mts_t_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_quench 3. Quenching cluster_analysis 4. Analysis prep_protein Prepare Protein A (with Cys) and Protein B in amine-free buffer (e.g., PBS or HEPES) mix_proteins Mix Protein A and Protein B prep_protein->mix_proteins prep_mtst Prepare fresh MTS-T stock solution (e.g., in DMSO) add_mtst Add MTS-T to the protein mixture prep_mtst->add_mtst mix_proteins->add_mtst incubate Incubate (e.g., 30-60 min at RT) add_mtst->incubate quench_reaction Add quenching buffer (e.g., Tris-HCl) incubate->quench_reaction sds_page SDS-PAGE analysis quench_reaction->sds_page mass_spec Mass Spectrometry (optional) sds_page->mass_spec

Caption: A generalized experimental workflow for protein-protein crosslinking using this compound (MTS-T).

References

A Comparative Analysis of MTS Reagents for Cysteine-Specific Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Thiol-Reactive Probe

The specific and efficient labeling of cysteine residues is a critical technique in protein research, enabling the study of protein structure, function, and dynamics. Methanethiosulfonate (MTS) reagents have emerged as a powerful class of thiol-reactive compounds, prized for their high specificity and rapid reaction rates under physiological conditions. This guide provides a comprehensive comparison of various MTS reagents, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable reagent for their application.

Probing Protein Environments: An Overview of MTS Reagents

MTS reagents react specifically with the sulfhydryl group of cysteine residues to form a disulfide bond.[1] This targeted modification allows for the introduction of a variety of functional groups, including charged moieties, fluorescent reporters, and spin labels, providing a versatile toolkit for protein analysis.[1][2] The choice of MTS reagent is dictated by the experimental goal, whether it be to probe the electrostatic environment of a channel pore, monitor conformational changes in real-time, or map protein topography.[1][2]

A key advantage of MTS reagents over other sulfhydryl-reactive compounds, such as maleimides and iodoacetates, is their rapid reaction kinetics.[1] The intrinsic reactivity of MTS reagents with thiols is on the order of 10^5 M⁻¹sec⁻¹, allowing for complete modification within seconds to minutes at micromolar concentrations.[2] This rapid labeling is particularly advantageous for studying dynamic protein processes.[2]

Performance Metrics: A Quantitative Comparison

The selection of an MTS reagent is often a balance between reactivity, stability, and the physicochemical properties of the label being introduced. The following table summarizes key quantitative data for commonly used MTS reagents.

ReagentTypeRelative ReactivityHalf-life in Buffer (pH 7.5)Key Applications
MTSEA (2-Aminoethyl MTS)Positively Charged1x~10 minutesProbing ion channel accessibility and electrostatic potential[1][3]
MTSET ([2-(Trimethylammonium)ethyl] MTS)Positively Charged~2.5x vs. MTSEA~10 minutesSimilar to MTSEA, with a larger headgroup[1][2]
MTSES (Sodium (2-sulfonatoethyl) MTS)Negatively Charged~0.1x vs. MTSEA-Probing anionic accessibility in protein channels[1][3]
MTSL ((1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrrolin-3-yl)methyl MTS)Spin LabelHigh-Site-directed spin labeling (SDSL) for EPR spectroscopy[1][4]
Fluorescent MTS Reagents (e.g., Dansyl-MTS, CR110-MTS)FluorescentVariesVariesReal-time monitoring of conformational changes via fluorescence[1][2]

Note: Relative reactivity is based on qualitative and semi-quantitative statements in the literature. Half-life can be influenced by buffer composition and temperature.

The Chemistry of Cysteine Labeling

The fundamental reaction between an MTS reagent and a cysteine residue is a thiol-disulfide exchange, resulting in a stable disulfide bond and the release of methanesulfinic acid. This byproduct rapidly decomposes into volatile products that generally do not interfere with the protein or the newly formed disulfide bond.[1]

cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH (Cysteine) Labeled_Protein Protein-S-S-R (Labeled Protein) Protein_SH->Labeled_Protein + R-S-SO2-CH3 MTS_Reagent R-S-SO2-CH3 (MTS Reagent) Byproduct CH3-SO2H (Methanesulfinic Acid) MTS_Reagent->Byproduct - Protein-SH

Figure 1. Reaction of an MTS reagent with a protein cysteine residue.

Experimental Design: A Step-by-Step Protocol

The following protocol provides a general framework for labeling proteins with MTS reagents. Optimization of reagent concentration, reaction time, and buffer conditions may be necessary for specific proteins and applications.

Materials
  • Protein of interest with an accessible cysteine residue

  • MTS reagent (e.g., MTSEA, MTSET, MTSES)

  • Anhydrous Dimethyl Sulfoxide (DMSO) for non-water-soluble reagents

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching Reagent (e.g., L-cysteine or Dithiothreitol (DTT))

  • Desalting column or dialysis equipment

Protocol
  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of the MTS reagent.[1] For water-soluble reagents, dissolve in the reaction buffer. For non-water-soluble reagents, dissolve in a minimal amount of anhydrous DMSO before diluting with the reaction buffer.[1][2]

    • Note: MTS reagents are susceptible to hydrolysis, especially in aqueous solutions.[1][2] Therefore, fresh preparation is crucial for optimal reactivity.

  • Protein Preparation:

    • Ensure the protein sample is in a suitable buffer, free of other thiol-containing compounds.

    • If the protein has been stored with reducing agents like DTT, these must be removed prior to labeling, for example, by dialysis or using a desalting column.

  • Labeling Reaction:

    • Add the MTS reagent stock solution to the protein solution to achieve the desired final concentration (typically in the range of 10 µM to 2.5 mM).[1][2]

    • Incubate the reaction mixture for a specified time, typically ranging from 1 to 5 minutes at room temperature.[1] The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as L-cysteine or DTT to a final concentration that is in molar excess of the MTS reagent.

  • Removal of Excess Reagent:

    • Remove unreacted MTS reagent and the quenching reagent by desalting, dialysis, or a similar buffer exchange method.

  • Analysis:

    • Confirm successful labeling using appropriate analytical techniques, such as mass spectrometry to detect the mass shift corresponding to the label, or functional assays to assess the impact of the modification.[5]

A Prepare Fresh MTS Reagent Solution C Incubate Protein with MTS Reagent A->C B Prepare Protein Sample (Remove Reducing Agents) B->C D Quench Reaction (e.g., with L-cysteine) C->D E Remove Excess Reagent (Desalting/Dialysis) D->E F Analyze Labeled Protein (Mass Spec / Functional Assay) E->F

Figure 2. General experimental workflow for protein labeling with MTS reagents.

Concluding Remarks

MTS reagents offer a robust and versatile method for the site-specific labeling of cysteine residues in proteins. Their high reactivity and specificity make them invaluable tools for a wide range of applications in modern protein science. By understanding the distinct properties of different MTS reagents and optimizing experimental protocols, researchers can effectively probe the intricate world of protein structure and function.

References

Validating Protein Interactions: A Comparative Guide to Tris-(2-methanethiosulfonylethyl)amine Experiments and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a cornerstone of biological research. The choice of validation method can significantly impact the reliability of experimental findings. This guide provides a comprehensive comparison of Tris-(2-methanethiosulfonylethyl)amine (MTS-T) based cross-linking mass spectrometry (XL-MS) with other widely used PPI validation techniques. We present detailed experimental protocols, quantitative comparisons, and visual workflows to aid in the selection of the most appropriate method for your research needs.

This compound is a homobifunctional cross-linking agent that covalently links interacting proteins, providing a stable complex for analysis by mass spectrometry. This method offers the advantage of capturing transient or weak interactions in their native cellular environment. However, like all techniques, it has its own set of strengths and limitations when compared to other established methods such as Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), and Surface Plasmon Resonance (SPR).

Comparative Analysis of Protein-Protein Interaction Validation Methods

The selection of a PPI validation method depends on various factors, including the nature of the interaction, the availability of reagents, and the specific experimental question being addressed. The following table summarizes the key characteristics of MTS-T based XL-MS and its alternatives.

MethodPrincipleAdvantagesDisadvantagesThroughputQuantitative Data
MTS-T Cross-Linking Mass Spectrometry (XL-MS) Covalent cross-linking of interacting proteins in situ, followed by enzymatic digestion and identification of cross-linked peptides by mass spectrometry.- Captures transient and weak interactions. - Provides information on the interaction interface. - Applicable in vivo and in vitro.- Can generate artifactual cross-links. - Data analysis can be complex. - Optimization of cross-linker concentration and reaction time is crucial.HighSemi-quantitative to Quantitative (with isotopic labeling)
Co-Immunoprecipitation (Co-IP) An antibody against a "bait" protein is used to pull down the protein and its interacting "prey" proteins from a cell lysate.- Detects interactions in a near-physiological context. - Relatively straightforward procedure.- May miss transient or weak interactions. - Prone to non-specific binding. - Does not indicate if an interaction is direct.Low to MediumQualitative to Semi-quantitative
Yeast Two-Hybrid (Y2H) A genetic method where the interaction of two proteins in the yeast nucleus activates a reporter gene.- High-throughput screening of large libraries. - Detects binary, direct interactions.- High rate of false positives and negatives. - Interactions occur in the yeast nucleus, which may not be the native environment.HighQualitative
Surface Plasmon Resonance (SPR) A label-free optical technique that measures the binding of a mobile analyte to a ligand immobilized on a sensor surface in real-time.- Provides quantitative data on binding affinity and kinetics. - Label-free detection.- Requires purified proteins. - Can be technically demanding. - Immobilization of the ligand may affect its conformation.LowHigh (Binding affinity, kinetics)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and reliability of experimental results. Below are protocols for MTS-T based XL-MS, Co-Immunoprecipitation, and Yeast Two-Hybrid.

This compound (MTS-T) Cross-Linking Mass Spectrometry Protocol

This protocol provides a general framework for using MTS-T to validate protein-protein interactions. Optimal conditions, such as MTS-T concentration and incubation time, should be empirically determined for each specific system.

1. Sample Preparation:

  • For in vivo cross-linking, grow cells to the desired confluency. For in vitro cross-linking, prepare a protein solution with a concentration range of 0.1–1 mg/mL.[1]

  • Wash cells or protein samples with an amine-free buffer (e.g., PBS or HEPES) to remove any interfering substances. It is critical to avoid Tris-containing buffers as the primary amine will quench the cross-linking reaction.[2]

2. Cross-Linking Reaction:

  • Prepare a fresh stock solution of MTS-T in an appropriate solvent (e.g., DMSO).

  • Add the MTS-T solution to the sample to a final concentration that needs to be optimized (typically in the low millimolar range).

  • Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C.[1]

3. Quenching the Reaction:

  • Terminate the cross-linking reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.[1][3]

  • Incubate for 15 minutes to ensure complete quenching of the unreacted cross-linker.[3]

4. Protein Digestion and Mass Spectrometry:

  • Separate the cross-linked protein complexes by SDS-PAGE.

  • Excise the protein bands of interest and perform in-gel digestion with trypsin or another suitable protease.[1]

  • Analyze the resulting peptide mixture by LC-MS/MS.[1]

5. Data Analysis:

  • Use specialized software to identify the cross-linked peptides from the mass spectrometry data.

  • Interpret the data to identify the interacting proteins and map the interaction sites.

Co-Immunoprecipitation (Co-IP) Protocol

1. Cell Lysis:

  • Lyse cultured cells using a non-denaturing lysis buffer (e.g., a Tris-based buffer is acceptable here) containing protease and phosphatase inhibitors.[4]

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing soluble proteins.[4]

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an antibody specific to the bait protein overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-4 hours.

3. Washing and Elution:

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

4. Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Analyze the proteins by Western blotting using antibodies against the bait and putative prey proteins, or by mass spectrometry for unbiased identification of interacting partners.

Yeast Two-Hybrid (Y2H) Protocol

1. Plasmid Construction:

  • Clone the cDNA of the "bait" protein into a plasmid containing a DNA-binding domain (BD).

  • Clone the cDNA of the "prey" protein (or a library of cDNAs) into a plasmid containing a transcriptional activation domain (AD).

2. Yeast Transformation:

  • Co-transform a suitable yeast strain with both the bait and prey plasmids.

3. Selection and Screening:

  • Plate the transformed yeast on a selective medium that lacks specific nutrients to select for yeast cells that have taken up both plasmids.

  • Plate the selected yeast on a second selective medium that also requires the activation of a reporter gene (e.g., HIS3, ADE2, lacZ) for growth or colorimetric detection. Growth or color change indicates a positive interaction.

4. Validation:

  • Isolate the prey plasmid from positive colonies and sequence the insert to identify the interacting protein.

  • Re-transform the identified prey plasmid with the bait plasmid to confirm the interaction.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental procedures. The following visualizations were created using the Graphviz DOT language.

experimental_workflow cluster_mts MTS-T XL-MS cluster_coip Co-Immunoprecipitation cluster_y2h Yeast Two-Hybrid mts_sample Sample Preparation (Amine-free buffer) mts_crosslink MTS-T Cross-linking mts_sample->mts_crosslink mts_quench Quenching (Tris buffer) mts_crosslink->mts_quench mts_digest Digestion & MS mts_quench->mts_digest coip_lysis Cell Lysis coip_ip Immunoprecipitation coip_lysis->coip_ip coip_wash Washing coip_ip->coip_wash coip_elute Elution & Analysis coip_wash->coip_elute y2h_transform Yeast Transformation y2h_select Selection y2h_transform->y2h_select y2h_screen Screening y2h_select->y2h_screen y2h_validate Validation y2h_screen->y2h_validate

Caption: A simplified workflow comparing MTS-T XL-MS, Co-IP, and Y2H methods.

A key area where PPI validation is critical is in understanding signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied example involving numerous protein interactions that regulate cell proliferation, survival, and differentiation.[5]

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR binds GRB2 GRB2 EGFR->GRB2 recruits STAT3 STAT3 EGFR->STAT3 activates PI3K PI3K EGFR->PI3K activates SOS SOS GRB2->SOS activates RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival STAT3->Survival AKT AKT PI3K->AKT AKT->Survival

Caption: Key protein interactions in the EGFR signaling pathway.

References

Cross-Validation of Tris-(2-methanethiosulfonylethyl)amine Results: A Comparative Guide to Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Tris-(2-methanethiosulfonylethyl)amine (TMTEA)

TMTEA is a chemical cross-linking agent with three arms, each terminating in a methanethiosulfonate (B1239399) (MTS) group. The MTS moiety exhibits high specificity for sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins. The reaction between an MTS group and a thiol forms a disulfide bond (-S-S-), covalently linking the interacting molecules. A key feature of this linkage is its reversibility; the disulfide bond can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This property is advantageous for applications such as the enrichment and subsequent identification of cross-linked proteins by mass spectrometry.

The trifunctional nature of TMTEA allows for the capture of complex protein interactions, potentially linking three distinct cysteine residues within a single protein or across multiple interacting proteins. This makes it a valuable tool for probing protein quaternary structure and interaction networks.

Covalent Alternatives for Thiol-Reactive Cross-Linking

The most common alternative to methanethiosulfonate-based reagents for targeting cysteine residues are maleimide-based cross-linkers. Understanding the differences in their reaction chemistry is crucial for selecting the appropriate tool and for designing cross-validation experiments.

Data Presentation: Comparison of Thiol-Reactive Chemistries
FeatureMethanethiosulfonate (e.g., TMTEA)Maleimide-Based Cross-linkers
Reactive Group Methanethiosulfonate (-S-SO₂-CH₃)Maleimide (B117702)
Target Residue Cysteine (thiol, -SH)Cysteine (thiol, -SH)
Bond Formed Disulfide (-S-S-)Thioether (-S-)
Bond Reversibility Reversible with reducing agents (e.g., DTT, TCEP)Generally considered stable and non-reversible under physiological conditions. Can undergo a retro-Michael reaction, especially in the presence of other thiols.[1]
Optimal Reaction pH Broad range, effective at neutral pH (6.5 - 8.0)More specific for thiols at a slightly acidic to neutral pH (6.5 - 7.5). At pH > 7.5, reactivity with primary amines (e.g., lysine) can occur.[2][3][4]
Specificity Highly specific for thiol groups.[1]Highly specific for thiols within the optimal pH range.
Side Reactions Minimal under controlled conditions.Susceptible to hydrolysis of the maleimide ring, which renders it unreactive.

Non-Covalent Methods for Cross-Validation

To provide orthogonal evidence for interactions identified through chemical cross-linking, it is essential to employ methods that do not rely on covalent modification. These techniques assess protein interactions in their native state and can provide complementary quantitative data.

Data Presentation: Comparison of Cross-Linking with Non-Covalent Methods
MethodPrincipleAdvantagesLimitationsData Output
Chemical Cross-Linking (e.g., with TMTEA) Covalent trapping of proteins in close proximity.Captures transient and weak interactions; provides distance constraints for structural modeling.Can introduce artifacts; may alter protein conformation; requires optimization of reaction conditions.Identification of cross-linked peptides by mass spectrometry; visualization of higher molecular weight species on SDS-PAGE.
Co-Immunoprecipitation (Co-IP) A specific antibody is used to pull down a target protein ("bait") and its binding partners ("prey") from a cell lysate.[5][6][7]Identifies interactions in a cellular context; relatively simple to perform.Prone to non-specific binding; may miss transient interactions; provides indirect evidence of interaction.Western blot detection of prey proteins; identification of interaction partners by mass spectrometry.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, allowing for real-time monitoring of binding.[8][9][10][11][12]Label-free; provides quantitative kinetic data (association and dissociation rates) and affinity data.[8][9]Requires purified proteins; one protein must be immobilized, which could affect its activity.Sensorgrams showing binding and dissociation phases; calculated kinetic (ka, kd) and affinity (KD) constants.
Fluorescence Resonance Energy Transfer (FRET) Measures the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore when they are within a very short distance (typically 1-10 nm).[13][14][15]Can be performed in living cells; provides spatial information about protein proximity.[13][16]Requires fluorescently labeled proteins; distance-dependent, so lack of FRET does not definitively rule out interaction.FRET efficiency, which can be used to infer the fraction of interacting proteins and changes in their proximity.[15]
Native Mass Spectrometry Mass spectrometry analysis of intact protein complexes under non-denaturing conditions, preserving non-covalent interactions.[17][18][19][20][21]Provides information on the stoichiometry and composition of protein complexes; high sensitivity and accuracy.[17]Requires specialized instrumentation and expertise; buffer conditions are critical.[17]Mass spectra showing the mass-to-charge ratio of intact protein complexes.

Experimental Protocols

Protocol 1: General Workflow for In Vitro Cross-Linking with TMTEA followed by SDS-PAGE Analysis

This protocol provides a general guideline for cross-linking two purified proteins (Protein A and Protein B) and analyzing the results by SDS-PAGE.

Materials:

  • Purified Protein A and Protein B

  • This compound (TMTEA)

  • Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4; ensure it is free of primary amines and reducing agents)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reducing and non-reducing SDS-PAGE sample buffers

  • SDS-PAGE gels and electrophoresis apparatus

  • Coomassie stain or silver stain

Procedure:

  • Prepare Protein Mixture: Combine Protein A and Protein B in the Reaction Buffer to the desired final concentrations (typically in the low micromolar range).

  • Prepare Cross-linker Stock: Immediately before use, dissolve TMTEA in a suitable solvent (e.g., DMSO or water) to create a concentrated stock solution (e.g., 10-50 mM).

  • Initiate Cross-linking: Add the TMTEA stock solution to the protein mixture. The final concentration of TMTEA should be optimized, but a good starting point is a 20- to 50-fold molar excess over the total protein concentration.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quench Reaction: Stop the cross-linking reaction by adding a quenching reagent that contains a free thiol, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM.

  • Sample Preparation for SDS-PAGE:

    • Non-reducing conditions: Mix an aliquot of the quenched reaction with non-reducing SDS-PAGE sample buffer.

    • Reducing conditions: Mix another aliquot with reducing SDS-PAGE sample buffer (containing DTT or β-mercaptoethanol). This will cleave the disulfide bonds formed by TMTEA.

  • SDS-PAGE Analysis: Run the samples on an SDS-PAGE gel. Include controls of the individual proteins with and without the cross-linker.

  • Visualization: Stain the gel with Coomassie or silver stain to visualize the protein bands. Successful cross-linking will result in the appearance of a higher molecular weight band corresponding to the Protein A-Protein B complex under non-reducing conditions, which should disappear or be significantly reduced under reducing conditions.

Protocol 2: General Workflow for Co-Immunoprecipitation (Co-IP)

This protocol outlines the basic steps for performing a Co-IP experiment to validate a protein-protein interaction.[5][6][7][22]

Materials:

  • Cells expressing the bait and prey proteins

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody specific to the bait protein

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Reagents for Western blotting

Procedure:

  • Cell Lysis: Harvest and lyse the cells in ice-cold Cell Lysis Buffer to release the proteins.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C. Pellet the beads and collect the supernatant.

  • Immunoprecipitation: Add the bait-specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation. As a negative control, incubate a separate aliquot of the lysate with an isotype control IgG.

  • Capture Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using Elution Buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody specific for the prey protein. A band corresponding to the prey protein in the sample immunoprecipitated with the bait antibody, but not in the isotype control lane, indicates an interaction.

Mandatory Visualizations

TMTEA_Reaction cluster_reactants Reactants cluster_product Cross-linked Product TMTEA This compound (TMTEA) N(-CH₂CH₂-S-SO₂CH₃)₃ Crosslinked Cross-linked Complex Protein A-S-S-CH₂CH₂-...-N-...-CH₂CH₂-S-S-Protein B TMTEA->Crosslinked Reacts with Cysteine Thiols ProteinA Protein A ...-SH... ProteinA->Crosslinked ProteinB Protein B ...-SH... ProteinB->Crosslinked

Caption: Reaction of TMTEA with cysteine residues on two interacting proteins.

Cross_Validation_Workflow start Hypothesized Protein-Protein Interaction crosslinking Chemical Cross-Linking (e.g., with TMTEA) start->crosslinking co_ip Co-Immunoprecipitation start->co_ip spr Surface Plasmon Resonance (SPR) start->spr ms_analysis Mass Spectrometry Analysis crosslinking->ms_analysis Identification of cross-linked peptides conclusion Validated Interaction ms_analysis->conclusion western_blot Western Blot Analysis co_ip->western_blot Detection of 'prey' protein western_blot->conclusion kinetic_data Kinetic & Affinity Data (ka, kd, KD) spr->kinetic_data Measurement of binding parameters kinetic_data->conclusion

Caption: Workflow for cross-validating a protein-protein interaction.

References

Benchmarking Tris-(2-methanethiosulfonylethyl)amine: A Comparative Guide to Protein Cross-Linking Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tris-(2-methanethiosulfonylethyl)amine (MTS-T), a trifunctional cysteine-reactive cross-linker, with established protein cross-linking workflows employing amine-reactive (DSS, BS3) and carboxyl-reactive (EDC/NHS) reagents. This document will delve into the underlying chemistries, experimental protocols, and data analysis considerations to assist researchers in selecting the optimal cross-linking strategy for their specific application, from mapping protein-protein interactions to elucidating the three-dimensional structure of protein complexes.

At a Glance: Comparative Overview of Cross-Linking Chemistries

The choice of cross-linker is dictated by the availability of reactive residues on the protein of interest and the desired specificity of the cross-linking reaction. The following table summarizes the key characteristics of MTS-T and commonly used cross-linkers.

FeatureThis compound (MTS-T)DSS (Disuccinimidyl suberate) / BS3 (Bis(sulfosuccinimidyl) suberate)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + NHS (N-hydroxysuccinimide)
Target Residue Cysteine (Thiol group)Lysine (B10760008) (Primary amine)Aspartic Acid, Glutamic Acid (Carboxyl group) to Lysine (Primary amine)
Reactive Group MethanethiosulfonateN-hydroxysuccinimide (NHS) esterCarbodiimide and N-hydroxysuccinimide
Functionality HomotrifunctionalHomobifunctionalHeterobifunctional (zero-length)
Specificity High (Cysteines are less abundant than lysines)Moderate (Lysines are abundant on protein surfaces)High (Requires both carboxyl and amine groups in proximity)
Spacer Arm Length Variable (based on the core structure)DSS: 11.4 Å, BS3: 11.4 Å0 Å (direct amide bond formation)
Cleavability Non-cleavable (Disulfide bond can be reduced)Non-cleavableNon-cleavable
Solubility Dependent on specific MTS-T reagentDSS: Insoluble in aqueous solutions, BS3: Soluble in aqueous solutionsSoluble in aqueous solutions

Performance Metrics: A Quantitative Comparison

Quantitative data from cross-linking experiments, typically analyzed by mass spectrometry, provides insights into the efficiency and effectiveness of a given workflow. While direct quantitative comparisons for MTS-T are emerging, the following table presents typical performance metrics for established cross-linkers to serve as a benchmark.

Performance MetricDSS / BS3EDC/NHSNotes
Typical Cross-linking Efficiency HighModerate to HighEfficiency is dependent on protein structure, reagent concentration, and reaction conditions.
Number of Identified Cross-links High (due to the abundance of lysine residues)Variable (dependent on the proximity of carboxyl and amine groups)The number of identified cross-links is also heavily influenced by the mass spectrometry workflow and data analysis software.
False Discovery Rate (FDR) Typically controlled at 1-5% with appropriate softwareTypically controlled at 1-5% with appropriate softwareFDR is a critical parameter in cross-linking mass spectrometry to ensure the reliability of the identified interactions.

Experimental Protocols: From Reaction to Analysis

Detailed and optimized protocols are crucial for successful and reproducible cross-linking experiments. Below are representative protocols for a cysteine-reactive workflow with an MTS reagent and a standard amine-reactive workflow with BS3.

Protocol 1: Cysteine-Reactive Cross-Linking using an MTS Reagent

This protocol provides a general framework for cross-linking proteins using a trifunctional MTS reagent like this compound. Optimization of reagent concentration and incubation time is recommended for each specific protein system.

Materials:

  • Purified protein sample containing accessible cysteine residues in a compatible buffer (e.g., HEPES, PBS, pH 7.2-7.5). Avoid buffers containing reducing agents.

  • This compound (MTS-T) stock solution (e.g., 10 mM in a compatible organic solvent like DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine).

  • Reducing agent (e.g., DTT or TCEP) for optional disulfide bond cleavage.

Procedure:

  • Sample Preparation: Prepare the protein sample at a suitable concentration (e.g., 1-5 mg/mL) in a cysteine-compatible reaction buffer.

  • MTS-T Preparation: Immediately before use, prepare a working solution of MTS-T from the stock solution.

  • Cross-Linking Reaction: Add the MTS-T working solution to the protein sample to achieve a final concentration typically in a 10- to 50-fold molar excess over the protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Downstream Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, the sample is typically subjected to proteolytic digestion (e.g., with trypsin).

Protocol 2: Amine-Reactive Cross-Linking using BS3

This protocol describes a general procedure for cross-linking interacting proteins in solution using the water-soluble, homobifunctional cross-linker BS3.[1]

Materials:

  • Protein sample in a compatible buffer (e.g., PBS, HEPES, bicarbonate/carbonate) at pH 7.2-8.5.[1]

  • BS3 (bis[sulfosuccinimidyl] suberate).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[1]

Procedure:

  • Sample Preparation: Prepare the protein sample in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).[1]

  • BS3 Preparation: Immediately before use, prepare a stock solution of BS3 in the reaction buffer (e.g., 25 mM).

  • Cross-Linking Reaction: Add the BS3 stock solution to the protein sample to achieve a final concentration typically between 0.5 and 5 mM. A 20- to 50-fold molar excess of cross-linker to protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1]

  • Downstream Analysis: The cross-linked sample can now be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.[1]

Visualizing the Workflow and Biological Context

Diagrams are essential for understanding complex experimental workflows and biological signaling pathways. The following visualizations were created using the Graphviz DOT language.

Crosslinking_Workflow General Protein Cross-Linking Workflow cluster_prep Sample Preparation cluster_reaction Cross-Linking Reaction cluster_analysis Downstream Analysis Protein_Sample Protein Sample in Compatible Buffer Incubation Incubation (Time and Temperature Dependent) Protein_Sample->Incubation Crosslinker_Solution Cross-linker Solution (e.g., MTS-T, BS3) Crosslinker_Solution->Incubation Quenching Quenching (e.g., Tris, Glycine) Incubation->Quenching SDS_PAGE SDS-PAGE / Western Blot Quenching->SDS_PAGE MS_Analysis Mass Spectrometry Analysis Quenching->MS_Analysis Reactivity_Comparison Comparison of Cross-Linker Reactivity MTS_T MTS-T Cysteine Cysteine (Thiol) MTS_T->Cysteine Reacts with DSS_BS3 DSS / BS3 Lysine Lysine (Amine) DSS_BS3->Lysine Reacts with EDC_NHS EDC / NHS Carboxyl Asp/Glu (Carboxyl) EDC_NHS->Carboxyl Activates Carboxyl->Lysine Forms bond with EGFR_Signaling_Pathway EGFR Signaling Pathway Interactions EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes

References

A Comparative Guide to Crosslinking Chemistries: Tris-(2-methanethiosulfonylethyl)amine vs. Photo-Reactive Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of structural biology and drug development, understanding protein-protein interactions is paramount. Chemical crosslinking serves as a powerful tool to capture these interactions, providing spatial constraints that help in elucidating protein structures and interaction interfaces. This guide offers an objective comparison between a sulfhydryl-reactive crosslinker, Tris-(2-methanethiosulfonylethyl)amine (MTS-T), and a class of temporally controlled reagents, the photo-reactive crosslinkers.

At a Glance: Key Differences

FeatureThis compound (MTS-T)Photo-Reactive Crosslinkers (e.g., Diazirines, Benzophenones)
Activation Chemical reaction (spontaneous)UV Light (typically 350-370 nm)
Reactivity Specific for sulfhydryl groups (cysteine residues)Non-specific (inserts into various C-H, N-H, O-H, S-H bonds)
Control Reaction starts upon mixingTemporal control; initiated at a specific time by light exposure
Specificity High; dependent on cysteine availabilityLow; promiscuous reactivity can capture a wider range of interactions
In Vivo Use Possible, but lacks temporal controlWell-suited for in vivo studies due to controllable activation
Major Limitation Dependent on the presence of cysteine residues in the region of interest; lacks temporal control.Can be less efficient; non-specific reactivity can complicate data analysis.

Delving Deeper: A Comparative Analysis

This compound belongs to the methanethiosulfonate (B1239399) (MTS) family of reagents, which are highly specific for cysteine residues. This specificity is a double-edged sword: it offers precise, predictable crosslinking but is entirely dependent on the presence of these residues in the protein interface. The reaction is chemically driven and proceeds upon mixing the reagent with the protein sample. This lack of temporal control means the crosslinking reaction is "always on," which may not be ideal for studying dynamic or transient interactions.

Photo-reactive crosslinkers, on the other hand, offer a significant advantage in the form of temporal control.[1][2] These reagents remain inert until activated by a pulse of UV light, allowing researchers to initiate the crosslinking at a precise moment in a biological process.[1] The most common photo-reactive groups are diazirines and benzophenones. Upon photoactivation, they form highly reactive carbene or nitrene intermediates that can insert into a wide variety of chemical bonds, making them "non-specific" in their targets.[3][4] This promiscuity can be beneficial for capturing interactions in regions lacking specific reactive residues but can also lead to a more complex mixture of crosslinked products, posing a challenge for analysis.[5]

Quantitative Performance Data

Direct quantitative comparisons of crosslinking efficiency between homobifunctional MTS reagents and photo-reactive crosslinkers in a single study are scarce. However, data from various studies on model proteins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) using different crosslinkers can provide insights into their performance.

Table 1: Comparison of Crosslinking Performance on Model Proteins

Crosslinker TypeProteinNumber of Unique Crosslinked Residue Pairs IdentifiedReference
Photo-Reactive (Diazirine-based) Human Serum Albumin (HSA)776[6]
Photo-Reactive (Benzophenone-based) Human Serum Albumin (HSA)172[6]
Amine-Reactive (DSSO - MS-cleavable) Bovine Serum Albumin (BSA)>40 (inter-crosslinked peptides)[7]

Note: The number of identified crosslinks is highly dependent on the experimental conditions, mass spectrometry instrumentation, and data analysis software used.

Experimental Protocols

Below are representative protocols for utilizing a cysteine-specific MTS-based crosslinker and a diazirine-based photo-reactive crosslinker.

Protocol 1: Cysteine-Specific Crosslinking with a Homobifunctional MTS Reagent

This protocol is a general guideline for crosslinking two proteins, where at least one contains accessible cysteine residues.

Materials:

  • Purified protein samples in a suitable buffer (e.g., HEPES, PBS, pH 7.0-7.5). Crucially, the buffer must be free of reducing agents like DTT or β-mercaptoethanol.

  • This compound (or a similar homobifunctional MTS crosslinker).

  • Quenching solution (e.g., 1 M N-acetylcysteine or L-cysteine).

  • SDS-PAGE analysis reagents.

Procedure:

  • Sample Preparation: Prepare a mixture of the interacting proteins at a suitable concentration (e.g., 1-5 mg/mL) in the reaction buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the MTS crosslinker in a suitable solvent (e.g., DMSO for non-charged reagents, or aqueous buffer for charged reagents) to prepare a stock solution (e.g., 10-50 mM).

  • Crosslinking Reaction: Add the MTS crosslinker stock solution to the protein mixture to achieve a final concentration typically in the range of 0.1-2 mM. A 10- to 50-fold molar excess of crosslinker over protein is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to the crosslinked protein complexes.

Protocol 2: Photo-Reactive Crosslinking with a Diazirine-Based Reagent

This protocol outlines a general procedure for using a heterobifunctional NHS-diazirine crosslinker, which first attaches to primary amines and then crosslinks non-specifically upon UV activation.

Materials:

  • Purified protein samples in an amine-free buffer (e.g., PBS, HEPES, pH 7-9).

  • NHS-diazirine crosslinker.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • UV lamp (350-370 nm).

  • SDS-PAGE analysis reagents.

Procedure:

  • Protein Labeling (Amine Reaction):

    • Prepare the protein solution in an amine-free buffer.

    • Dissolve the NHS-diazirine crosslinker in DMSO immediately before use to make a stock solution (e.g., 10 mM).

    • Add the crosslinker to the protein solution at a 20- to 50-fold molar excess.

    • Incubate for 30 minutes at room temperature or 2 hours on ice.

    • Quench the NHS-ester reaction by adding Tris-HCl to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Remove excess, unreacted crosslinker using a desalting column or dialysis.

  • Photo-Crosslinking (Diazirine Activation):

    • Place the protein sample in a suitable container (e.g., a quartz cuvette or a plastic dish on ice).

    • Expose the sample to UV light (350-370 nm) for 5-15 minutes. The optimal time and distance from the lamp should be determined empirically.

  • Analysis: Analyze the crosslinked products by SDS-PAGE. The appearance of higher molecular weight bands after UV exposure confirms successful photo-crosslinking.

Visualizing the Workflows and Mechanisms

To better understand the processes, the following diagrams illustrate the chemical reactions and experimental workflows.

MTS_Crosslinking_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Protein1_Cys Protein 1 with Cysteine (R-SH) Activated_Protein1 Activated Protein 1 (R-S-S-MTS) Protein1_Cys->Activated_Protein1 Reaction with one MTS group MTS_T This compound (MTS-T) MTS_T->Activated_Protein1 Crosslinked_Complex Crosslinked Complex (R-S-S-R') Activated_Protein1->Crosslinked_Complex Reaction with second cysteine Protein2_Cys Protein 2 with Cysteine (R'-SH) Protein2_Cys->Crosslinked_Complex

Caption: Chemical reaction pathway for MTS-T crosslinking.

Photo_Crosslinking_Workflow cluster_step1 Step 1: Labeling cluster_step2 Step 2: Interaction cluster_step3 Step 3: Crosslinking & Analysis A Mix Protein of Interest with Photo-Crosslinker B Incubate (in dark) A->B C Quench & Purify (remove excess linker) B->C D Add Interacting Partner(s) C->D E Expose to UV Light (e.g., 365 nm) D->E F Analyze via SDS-PAGE, Mass Spectrometry, etc. E->F

Caption: Experimental workflow for photo-reactive crosslinking.

Conclusion

The choice between this compound and photo-reactive crosslinkers is dictated by the specific research question and the biological system under investigation.

  • MTS-T is an excellent choice for targeted crosslinking when the interaction interface is known to contain cysteine residues and temporal control is not a primary concern. Its high specificity simplifies data analysis.

  • Photo-reactive crosslinkers are indispensable for capturing transient interactions and for in vivo studies. Their ability to be activated on demand provides unparalleled experimental flexibility. While their non-specific reactivity can be a challenge, it also allows for the discovery of interactions in protein regions devoid of highly reactive amino acid side chains.

For a comprehensive structural analysis, a combination of different crosslinking strategies, including both specific and non-specific reagents, will often yield the most complete picture of protein-protein interactions.

References

A Researcher's Guide to Trifunctional Crosslinkers for Advanced Protein System Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of proteomics, deciphering protein-protein interactions (PPIs) is fundamental to understanding cellular function. Chemical cross-linking coupled with mass spectrometry (CXMS) has emerged as a powerful technique for this purpose, capturing a snapshot of protein interactions in their native environment.[1][2] While traditional bifunctional crosslinkers have been instrumental, trifunctional crosslinkers are setting a new standard, offering enhanced enrichment and identification of cross-linked proteins, thus providing deeper insights into complex protein networks.

This guide provides an objective comparison of a representative trifunctional crosslinker system against conventional bifunctional alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Trifunctional Advantage: Beyond Two Dimensions

Trifunctional crosslinkers incorporate three key chemical moieties, a design that overcomes significant limitations of their bifunctional counterparts. A typical trifunctional reagent possesses:

  • Two reactive groups for covalently linking interacting proteins. These can be identical (homobifunctional) or different (heterobifunctional), targeting specific amino acid residues like lysines or sulfhydryls.[3][4] Some designs include a photo-activatable group that allows for precise temporal control of the crosslinking reaction.[5][6]

  • An affinity tag , such as biotin (B1667282), which serves as a handle for the specific enrichment and purification of cross-linked peptides from complex mixtures.[1][7][8]

  • A cleavable spacer arm , which allows the release of the purified peptides from the affinity matrix prior to mass spectrometry analysis, preventing interference from the tag itself.[1][7] Some advanced designs also allow for stable isotope labeling within this arm for quantitative studies.[1][9]

This multi-faceted design enables a highly efficient workflow that significantly increases the yield and confidence of PPI identification.

Performance Comparison: Trifunctional vs. Bifunctional Crosslinkers

The primary advantage of a trifunctional system is the ability to specifically enrich for cross-linked peptides, which are often present in low abundance. This leads to a dramatic increase in the number of identified interactions, especially in complex samples like cell lysates.

To illustrate this, we compare a representative lysine-targeted trifunctional crosslinker (here named "Tri-Link") featuring a biotin tag, against the widely used homobifunctional crosslinker BS³ (Bis(sulfosuccinimidyl) suberate).

Performance MetricTrifunctional Crosslinker (Tri-Link)Bifunctional Crosslinker (BS³)Rationale for Difference
Identified Inter-protein Cross-links (E. coli Lysate) ~3,130~780The biotin affinity handle on Tri-Link allows for specific pulldown and enrichment of cross-linked peptides, drastically reducing sample complexity before MS analysis.[1]
Identified Protein-Protein Interactions (PPIs) ~677~170Higher number of identified cross-links directly translates to the identification of more unique protein interaction pairs.[1][7]
Enrichment Specificity HighNoneBifunctional methods rely on chromatographic fractionation (e.g., SEC, SCX) which separates peptides by general physical properties, offering only modest enrichment.[10][11] Trifunctional enrichment is highly specific to the biotin tag.
Workflow Complexity Moderate (includes enrichment step)Low (direct analysis after digestion)The trifunctional workflow includes an additional affinity purification step, but this is often offset by cleaner spectra and simpler data analysis.
Quantitative Capability Yes (with isotopic labeling)No (requires separate labeling strategy)Advanced trifunctional reagents incorporate stable isotopes for quantitative comparisons between different cellular states.[1][2][9]

Data synthesized from reported experimental outcomes, such as the fourfold increase in identified inter-links for the Leiker crosslinker compared to BS³.[1]

Visualizing the Process

To better understand the mechanics and workflow, the following diagrams illustrate the key concepts.

Trifunctional_Crosslinker_Mechanism Figure 1: Mechanism of a Trifunctional Crosslinker cluster_crosslinker Trifunctional Crosslinker cluster_proteins Interacting Proteins cluster_reagents Workflow Reagents crosslinker Reactive Group 1 (e.g., NHS-ester) Cleavable & Quantifiable Spacer Arm Reactive Group 2 (e.g., NHS-ester) Affinity Tag (e.g., Biotin) ProteinA Protein A crosslinker:arm1->ProteinA Binds Lysine ProteinB Protein B crosslinker:arm2->ProteinB Binds Lysine StreptavidinBead Streptavidin Bead crosslinker:tag->StreptavidinBead Affinity Purification Trypsin Trypsin ProteinA->Trypsin Digestion ProteinB->Trypsin Digestion MassSpec Mass Spectrometer StreptavidinBead->MassSpec Cleavage & Analysis Trypsin->crosslinker:tag Cross-linked peptides generated

Figure 1: Mechanism of a Trifunctional Crosslinker

Trifunctional_CXMS_Workflow Figure 2: Experimental Workflow using a Trifunctional Crosslinker start 1. In Vivo / In Vitro Crosslinking (e.g., with Tri-Link) quench 2. Quench Reaction (e.g., with Tris buffer) start->quench lysis 3. Cell Lysis & Protein Extraction quench->lysis digest 4. Protein Digestion (e.g., with Trypsin) lysis->digest enrich 5. Affinity Purification (Streptavidin beads for Biotin tag) digest->enrich wash 6. Wash Beads (Remove non-crosslinked peptides) enrich->wash elute 7. Cleavage & Elution (Release cross-linked peptides) wash->elute lcms 8. LC-MS/MS Analysis elute->lcms data 9. Data Analysis (Identify cross-linked pairs) lcms->data end Identified PPIs & Structural Insights data->end

Figure 2: Experimental Workflow using a Trifunctional Crosslinker

Experimental Protocols

The following are detailed methodologies for key experiments in a trifunctional cross-linking workflow.

Protocol 1: In-Vivo Cross-linking of Cultured Cells

This protocol describes the application of the crosslinker to living cells to capture interactions in their native state.[12][13][14]

  • Cell Preparation: Culture cells to approximately 80% confluency. For suspension cells, aim for a density in the exponential growth phase.

  • Harvesting: Aspirate the culture medium and wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS), pH 7.4.

  • Cross-linking Reaction: Resuspend the cell pellet in PBS. Add the trifunctional crosslinker (e.g., Tri-Link) to a final concentration of 1-5 mM. Concentrations may require optimization depending on cell type and protein targets.

  • Incubation: Incubate the cell suspension for 30-60 minutes at room temperature with gentle rotation. If using a photo-reactive crosslinker, perform this step in the dark, followed by irradiation with UV light (e.g., 365 nm) on ice for 10-15 minutes.[6]

  • Quenching: Quench the reaction by adding a quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Final Wash: Pellet the cells by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet once more with ice-cold PBS. The cell pellet can be stored at -80°C or used immediately for protein extraction.

Protocol 2: Enrichment of Biotinylated Peptides via Streptavidin Pulldown

This protocol details the specific capture of biotin-tagged peptides following protein digestion.[15][16][17][18]

  • Protein Digestion: Lyse the cross-linked cells and digest the resulting protein lysate with trypsin according to standard protocols.

  • Bead Preparation: Resuspend streptavidin-coupled magnetic beads in a binding/wash buffer (e.g., PBS with 0.05% Tween-20).[19] Use a magnetic rack to pellet the beads, then remove the storage buffer. Equilibrate the beads by washing them three times with the binding/wash buffer.

  • Binding: Add the tryptic peptide digest to the equilibrated streptavidin beads. Incubate for 1-2 hours at room temperature with end-over-end rotation to allow the biotinylated peptides to bind.

  • Washing: Pellet the beads using a magnetic rack and discard the supernatant, which contains non-biotinylated (and thus non-cross-linked) peptides. Wash the beads extensively (at least 3-4 times) with the binding/wash buffer to remove non-specific binders. Perform one final wash with pure water to remove residual buffer salts.

  • Elution: To elute the captured peptides, resuspend the beads in an elution buffer that cleaves the spacer arm of the trifunctional crosslinker. The specific chemistry will depend on the crosslinker used (e.g., reduction for a disulfide bond, chemical cleavage for an azobenzene-based linker). Incubate as recommended by the manufacturer.

  • Sample Preparation for MS: Collect the supernatant containing the enriched, cleaved cross-linked peptides. Acidify the sample (e.g., with formic acid) and desalt using a C18 StageTip before LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis and Data Interpretation

This protocol provides a general outline for the mass spectrometry analysis.

  • Liquid Chromatography (LC): Load the desalted peptide sample onto a reverse-phase HPLC column (e.g., C18). Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) over 60-120 minutes.[11][20]

  • Mass Spectrometry (MS): Analyze the eluted peptides on a high-resolution Orbitrap mass spectrometer.[11][21] The instrument should be operated in a data-dependent acquisition mode, selecting precursor ions with higher charge states (≥3+ or 4+), as cross-linked peptides are typically larger and more highly charged.[22]

  • Fragmentation (MS/MS): Fragment the selected precursor ions using higher-energy collisional dissociation (HCD) or a similar method.[21] If using an MS-cleavable crosslinker, a "stepped-energy" or MS³/MS²-MS³ approach may be employed for more confident identification.[10][23]

  • Data Analysis: Use specialized software (e.g., pLink, XlinkX, Proteome Discoverer with a cross-linking node) to search the generated spectra against a protein sequence database.[1][13] The software identifies pairs of peptide sequences that are linked by the specific mass of the crosslinker, providing the identity of the interacting proteins and the specific residues involved in the interaction.

By leveraging a trifunctional design, researchers can significantly enhance the depth and quality of their protein interaction studies, paving the way for new discoveries in cellular biology and therapeutic development.

References

A Comparative Guide to Sulfhydryl-Reactive Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent linkage of biomolecules through sulfhydryl-reactive crosslinkers is a cornerstone of modern biotechnology, enabling the creation of antibody-drug conjugates (ADCs), immobilized enzymes, and diagnostic reagents. The choice of crosslinker is critical, directly impacting the stability, efficacy, and homogeneity of the final conjugate. This guide provides an objective comparison of common sulfhydryl-reactive crosslinkers, supported by experimental data, to inform the selection process for your specific research and development needs.

Introduction to Sulfhydryl-Reactive Chemistries

Sulfhydryl groups (-SH), present on cysteine residues, are excellent targets for specific bioconjugation due to their strong nucleophilicity and relatively low abundance compared to other functional groups like primary amines. The most prevalent sulfhydryl-reactive chemistries involve maleimides, pyridyl disulfides, and haloacetyls. Each of these chemistries offers distinct advantages and disadvantages in terms of reaction kinetics, stability of the resulting linkage, and potential for cleavage.

Performance Comparison of Key Sulfhydryl-Reactive Crosslinkers

The selection of an appropriate crosslinker is a trade-off between reaction efficiency, stability of the conjugate, and the desired release characteristics of the conjugated molecule. The following tables summarize key performance metrics for commonly used sulfhydryl-reactive crosslinkers.

Table 1: Conjugation Efficiency and Reaction Kinetics
Linker TypeReactive GroupTypical Reaction ConditionsReaction TimeConjugation EfficiencyKey Remarks
SMCC (N-Alkyl Maleimide)Maleimide (B117702)pH 6.5-7.5, Room Temperature1-2 hours>90%Fast and highly specific reaction with thiols.[1]
N-Aryl Maleimide MaleimidepH 7.4, Room Temperature< 1 hour>90%Reaction with thiolates is approximately 2.5 times faster than N-alkyl maleimides.[1]
SPDP (Pyridyl Disulfide)Pyridyl DisulfideBroad pH range (optimum pH 4-5)VariableHighForms a cleavable disulfide bond. The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.
Iodoacetyl-based HaloacetylPhysiological pH (e.g., 8.3)VariableHighForms a stable thioether bond. Can be less specific than maleimides at higher pH or in large excess.
Table 2: Conjugate Stability
Linker TypeBond FormedStability CharacteristicHalf-life of ConjugateKey Remarks
N-Alkyl Maleimide (e.g., from SMCC) ThioetherSusceptible to retro-Michael reaction, leading to deconjugation.N-alkyl thiosuccinimides have a half-life of 27 hours at pH 7.4, 37°C.[2]The stability is influenced by the local environment and the presence of other thiols.
N-Aryl Maleimide ThioetherMore stable than N-alkyl maleimide conjugates.N-aryl thiosuccinimides have a half-life of 1.5 hours at pH 7.4, 37°C, but show greater stability in mouse serum, retaining 90-100% conjugation over 200 hours.[2]The increased stability is attributed to electronic effects that disfavor the retro-Michael reaction.[3]
Pyridyl Disulfide (e.g., from SPDP) DisulfideCleavable by reducing agents.Dependent on the reducing environment (e.g., glutathione (B108866) concentration).Useful for applications requiring the release of the conjugated molecule.
Haloacetyl-based ThioetherHighly stable and considered irreversible.Not applicable (stable bond).Provides excellent plasma stability with no measurable systemic drug release over 2 weeks in some studies.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful comparison and application of sulfhydryl-reactive crosslinkers. Below are methodologies for key experiments.

Protocol 1: General Two-Step Sequential Bioconjugation (Amine to Sulfhydryl)

This protocol is applicable for heterobifunctional crosslinkers like SMCC that react with primary amines and sulfhydryl groups.

Materials:

  • Amine-containing biomolecule (e.g., antibody)

  • Sulfhydryl-containing biomolecule (e.g., reduced peptide, drug)

  • Heterobifunctional crosslinker (e.g., SMCC)

  • Reaction Buffer A (amine-reactive step): Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5. Avoid amine-containing buffers like Tris.

  • Reaction Buffer B (sulfhydryl-reactive step): PBS, pH 6.5-7.5.

  • Quenching reagent (e.g., Tris, cysteine, or β-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Amine-Reactive Step:

    • Dissolve the amine-containing biomolecule in Reaction Buffer A to a concentration of 1-10 mg/mL.

    • Dissolve the crosslinker in an appropriate solvent (e.g., DMSO for SMCC) and add it to the biomolecule solution at a desired molar excess.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess crosslinker using a desalting column equilibrated with Reaction Buffer B.

  • Sulfhydryl-Reactive Step:

    • Immediately add the sulfhydryl-containing biomolecule to the maleimide-activated biomolecule in Reaction Buffer B.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a quenching reagent to cap any unreacted maleimide groups (e.g., cysteine).

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or another suitable method to remove unreacted molecules and byproducts.

Protocol 2: Plasma Stability Assay

This assay determines the stability of the conjugate and the rate of payload release in a biological matrix.

Materials:

  • Antibody-drug conjugate (ADC)

  • Human plasma

  • Incubator at 37°C

  • Analytical method for ADC quantification (e.g., ELISA, HPLC)

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in human plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Analyze the aliquots to determine the concentration of the intact ADC.

  • Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

  • Plot the percentage of intact ADC versus time to determine the stability profile and half-life of the conjugate.

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz (DOT language) illustrate key processes in bioconjugation with sulfhydryl-reactive crosslinkers.

Two_Step_Bioconjugation cluster_step1 Step 1: Amine-Reactive Reaction cluster_step2 Step 2: Sulfhydryl-Reactive Reaction Antibody (Amine) Antibody (Amine) Maleimide-Activated Antibody Maleimide-Activated Antibody Antibody (Amine)->Maleimide-Activated Antibody + Crosslinker (pH 7.2-8.5) NHS-Ester Crosslinker NHS-Ester Crosslinker NHS-Ester Crosslinker->Maleimide-Activated Antibody Final Conjugate Final Conjugate Maleimide-Activated Antibody->Final Conjugate + Drug (pH 6.5-7.5) Drug (Sulfhydryl) Drug (Sulfhydryl) Drug (Sulfhydryl)->Final Conjugate Purification Purification Final Conjugate->Purification

A two-step sequential bioconjugation workflow.

Maleimide_Instability Thioether Conjugate Thioether Conjugate Deconjugated Maleimide Deconjugated Maleimide Thioether Conjugate->Deconjugated Maleimide Retro-Michael Reaction Free Thiol Drug Free Thiol Drug Thioether Conjugate->Free Thiol Drug Off-Target Conjugate Off-Target Conjugate Deconjugated Maleimide->Off-Target Conjugate + Plasma Thiol Plasma Thiol Plasma Thiol Plasma Thiol->Off-Target Conjugate

Instability of maleimide-thioether linkage via retro-Michael reaction.

Crosslinker_Reaction_Mechanisms cluster_maleimide Maleimide Chemistry cluster_pyridyldithiol Pyridyldithiol Chemistry cluster_haloacetyl Haloacetyl Chemistry Protein-SH (Cys) Protein-SH (Cys) Stable Thioether Bond Stable Thioether Bond Protein-SH (Cys)->Stable Thioether Bond pH 6.5-7.5 Cleavable Disulfide Bond Cleavable Disulfide Bond Protein-SH (Cys)->Cleavable Disulfide Bond pH 4-5 Stable Thioether Bond Stable Thioether Bond Protein-SH (Cys)->Stable Thioether Bond pH ~8.3 Maleimide Maleimide Maleimide->Stable Thioether Bond Pyridyl Disulfide Pyridyl Disulfide Pyridyl Disulfide->Cleavable Disulfide Bond Pyridine-2-thione Pyridine-2-thione Pyridyl Disulfide->Pyridine-2-thione release Iodoacetyl Iodoacetyl Iodoacetyl->Stable Thioether Bond

Reaction mechanisms of common sulfhydryl-reactive crosslinkers.

References

Safety Operating Guide

Safe Disposal of Tris-(2-methanethiosulfonylethyl)amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Plan

This document provides a comprehensive guide for the proper and safe disposal of Tris-(2-methanethiosulfonylethyl)amine, a chemical requiring careful handling due to the limited availability of specific toxicological and disposal data. Researchers, scientists, and drug development professionals must adhere to strict safety protocols and consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with all relevant regulations. The following procedures are based on general principles of laboratory safety and chemical waste management.

I. Understanding the Compound: Safety and Handling

Key Handling Precautions:

  • Hygroscopic Nature: MTS compounds can be hygroscopic and are susceptible to hydrolysis, especially in the presence of water and nucleophiles. It is imperative to store this compound in a desiccator at low temperatures (e.g., -20°C) and allow it to warm to room temperature before opening the vial to prevent condensation.

  • Solution Stability: For maximum efficacy and to minimize degradation, solutions should be prepared immediately before use. While aqueous solutions may appear stable for a few hours at 4°C, prolonged storage is not recommended.

  • Solvent Compatibility: For MTS reagents that are not water-soluble, Dimethyl Sulfoxide (DMSO) is a recommended solvent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.[1] Work in a well-ventilated area or under a chemical fume hood.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of in regular trash or down the sanitary sewer system.

Step 1: Waste Identification and Segregation

  • Categorization: Treat all waste containing this compound as hazardous chemical waste. This includes the pure compound, solutions, and any contaminated materials.

  • Waste Streams: Maintain separate, clearly labeled waste containers for different types of waste to avoid incompatible chemical reactions.

    • Solid Waste: Collect unused or expired solid this compound, along with contaminated items such as weighing papers, pipette tips, and gloves, in a designated, sealed container.

    • Liquid Waste: Collect all solutions containing this compound in a labeled, leak-proof container.

    • Sharps Waste: Any contaminated needles or other sharps must be disposed of in an appropriate sharps container.

Step 2: Container Management and Labeling

  • Container Selection: Use containers that are compatible with the chemical waste. Your EHS department can provide guidance on appropriate containers.

  • Labeling: All waste containers must be accurately and clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • Any other components of the waste mixture (e.g., solvents)

Step 3: Storage of Chemical Waste

  • Designated Area: Store sealed waste containers in a designated satellite accumulation area within the laboratory.

  • Segregation: Ensure that the waste is stored away from incompatible materials. A chemical compatibility chart should be consulted to prevent hazardous reactions.

  • Secondary Containment: It is good practice to store liquid waste containers in secondary containment to prevent spills.

Step 4: Arranging for Disposal

  • Contact EHS: Once a waste container is full or ready for disposal, contact your institution's EHS department or hazardous waste management provider to arrange for pickup.

  • Documentation: Complete any necessary waste pickup request forms, providing accurate information about the waste composition.

III. Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and contain the spill to the smallest area possible.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Provide them with the name of the chemical and any other relevant information from a safe distance.

IV. Data Presentation

Due to the lack of specific quantitative data for the disposal of this compound, a comparative data table is not applicable. The primary "data" for safe disposal are the procedural steps outlined above, which are qualitative in nature.

Parameter Guideline
Waste Category Hazardous Chemical Waste
Solid Waste Collect in a labeled, sealed container.
Liquid Waste Collect in a labeled, leak-proof container.
Disposal Route Institutional Hazardous Waste Program
Incompatible Materials Consult a chemical compatibility chart. Avoid mixing with other waste streams.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs_pickup Contact EHS for Hazardous Waste Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound waste.

This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and the protection of the environment. Always defer to the specific protocols and guidance provided by your institution's EHS department.

References

Essential Safety and Operational Guide for Handling Tris-(2-methanethiosulfonylethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Tris-(2-methanethiosulfonylethyl)amine (CAS 18365-77-0). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety practices.

I. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent contact with skin and eyes, and inhalation.[1] The recommended PPE is summarized in the table below.

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Butyl gloves offer excellent resistance to a wide variety of chemicals.[2][3]Prevents skin contact. Gloves must be inspected prior to use and changed immediately if contaminated.[1]
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes from splashes and aerosols.
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Full-face RespiratorUse a NIOSH-approved full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]Required when there is a risk of inhaling dust or aerosols, especially when handling the powder form.
II. Operational Plan: Step-by-Step Handling

Adherence to the following operational plan will ensure the safe handling of this compound in a laboratory setting.

A. Engineering Controls

  • Work in a well-ventilated place, preferably in a certified chemical fume hood.[1]

  • Ensure safety showers and eyewash stations are readily accessible.

B. Handling Procedures

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents.

  • Weighing and Reconstitution :

    • If in solid form, handle in a fume hood to avoid dust formation.[1]

    • Use non-sparking tools.[1]

    • For reconstitution, methanethiosulfonates can be dissolved in anhydrous DMSO.

  • Crosslinking Reactions :

    • When used as a crosslinking agent, be aware that the reaction can be quenched by adding a buffer containing a primary amine, such as Tris or glycine.

    • Avoid using buffers containing primary amines (e.g., Tris-HCl) during the crosslinking reaction itself, as they will compete for the reagent. Phosphate buffers (e.g., PBS) or HEPES buffers are suitable alternatives.

  • Post-Reaction : After the desired reaction time, quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 7.5) to neutralize any unreacted crosslinker.

C. Storage

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store apart from foodstuff containers or incompatible materials.[1]

III. Emergency Procedures

In the event of an emergency, follow these procedures.

A. Spills

  • Evacuate : Evacuate personnel to a safe area.

  • Ventilate : Ensure adequate ventilation.

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup :

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[1][4]

    • Clean the spill area thoroughly with a mild detergent solution and water.[4]

B. First Aid

  • Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[1]

  • Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact : Rinse with pure water for at least 15 minutes. Consult a doctor.[1]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

C. Fire

  • Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Firefighting Procedures : Wear self-contained breathing apparatus for firefighting if necessary.[1]

IV. Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination.

  • Waste Collection :

    • Collect all waste containing the compound, including contaminated consumables (e.g., gloves, pipette tips), in a clearly labeled, sealed container.

  • Inactivation of Reactive Waste :

    • For solutions containing active this compound, quench the reactivity by adding an excess of a primary amine-containing solution, such as Tris buffer or glycine, and allowing it to react before disposal.

  • Disposal Route :

    • Dispose of the chemical waste through a licensed professional waste disposal service.

    • Do not discharge into the environment or sewer system.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow Diagrams

The following diagrams illustrate the key workflows for handling and emergency procedures.

Handling_Workflow Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid Compound prep_setup->handling_weigh handling_reconstitute Reconstitute in Anhydrous DMSO handling_weigh->handling_reconstitute handling_react Perform Crosslinking Reaction handling_reconstitute->handling_react handling_quench Quench Reaction with Tris/Glycine handling_react->handling_quench cleanup_decontaminate Decontaminate Glassware & Surfaces handling_quench->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_store Store in Cool, Dry, Ventilated Area cleanup_dispose->cleanup_store Spill_Response_Workflow Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup cluster_final_steps Final Steps spill_detected Spill Detected action_evacuate Evacuate Area spill_detected->action_evacuate action_ventilate Ensure Ventilation action_evacuate->action_ventilate action_ppe Don PPE action_ventilate->action_ppe cleanup_contain Contain Spill with Inert Material action_ppe->cleanup_contain cleanup_absorb Absorb Spilled Material cleanup_contain->cleanup_absorb cleanup_collect Collect Waste in a Sealed Container cleanup_absorb->cleanup_collect cleanup_decontaminate Decontaminate Spill Area cleanup_collect->cleanup_decontaminate final_dispose Dispose of Waste via Licensed Service cleanup_decontaminate->final_dispose final_report Report Incident final_dispose->final_report

References

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Retrosynthesis Analysis

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